molecular formula C8H8BrNO2 B1587942 (S)-2-Amino-2-(4-bromophenyl)acetic acid CAS No. 848188-26-1

(S)-2-Amino-2-(4-bromophenyl)acetic acid

Cat. No.: B1587942
CAS No.: 848188-26-1
M. Wt: 230.06 g/mol
InChI Key: APLQICUORRMFHY-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a useful research compound. Its molecular formula is C8H8BrNO2 and its molecular weight is 230.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO2/c9-6-3-1-5(2-4-6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APLQICUORRMFHY-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](C(=O)O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50426155
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848188-26-1
Record name (S)-2-Amino-2-(4-bromophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50426155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Elucidation of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, is a valuable chiral building block in the synthesis of pharmacologically active compounds. Its precise structural and stereochemical integrity are paramount for its application in drug discovery and development. This technical guide provides a comprehensive, field-proven framework for the complete structural elucidation of this molecule. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the scientific rationale behind the selection of analytical techniques. This guide will detail the application of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), Fourier-transform infrared (FTIR) spectroscopy, and chiral high-performance liquid chromatography (HPLC) to unequivocally determine the chemical structure, purity, and absolute stereochemistry of this compound. While a complete, publicly available experimental dataset for this specific molecule is not available in peer-reviewed literature, this guide synthesizes data from analogous compounds and established principles to present a robust elucidation strategy.

Introduction: The Significance of this compound

This compound belongs to a class of α-amino acids that are not found in the canonical genetic code. The presence of a bromine atom on the phenyl ring and a chiral center at the α-carbon makes it a versatile synthon for introducing specific structural motifs in medicinal chemistry. The "S" configuration at the chiral center is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, a rigorous and multi-faceted analytical approach is essential to confirm the identity, purity, and stereochemical integrity of this compound.

This guide will walk through a logical workflow for the structural elucidation of this compound, starting from fundamental physicochemical characterization and progressing to detailed spectroscopic and chromatographic analyses.

Physicochemical Properties

A foundational step in the characterization of any compound is the determination of its basic physicochemical properties. These values serve as a preliminary check of the sample's identity and purity.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
Monoisotopic Mass 228.97384 Da[1]
Appearance White to off-white crystalline powder (predicted)
Solubility Sparingly soluble in water, soluble in dilute acids and bases (predicted)

Elucidation Workflow: A Multi-Technique Approach

The structural elucidation of this compound is best approached through a combination of spectroscopic and chromatographic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive and self-validating system.

Elucidation_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic & Chiral Analysis cluster_verification Final Verification NMR NMR Spectroscopy (¹H, ¹³C, COSY, HSQC) Structure Final Structure & Stereochemistry NMR->Structure Connectivity & Chemical Environment MS Mass Spectrometry (ESI-MS, MS/MS) MS->Structure Molecular Weight & Fragmentation FTIR FTIR Spectroscopy FTIR->Structure Functional Groups chiral_HPLC Chiral HPLC chiral_HPLC->Structure Enantiomeric Purity & Identity

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR, along with 2D techniques like COSY and HSQC, will provide a complete picture of the carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum will show signals corresponding to the aromatic protons, the α-hydrogen, the amine protons, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the bromine atom and the carboxylic acid group.

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~7.5 - 7.6Doublet2HAromatic protons (ortho to Br)
~7.3 - 7.4Doublet2HAromatic protons (meta to Br)
~5.0 - 5.2Singlet1Hα-CH
Broad SignalSinglet2H-NH₂
Broad SignalSinglet1H-COOH

Note: The signals for the -NH₂ and -COOH protons are often broad and may exchange with deuterium in solvents like D₂O, leading to their disappearance from the spectrum.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm (Predicted)Assignment
~170 - 175C=O (Carboxylic acid)
~135 - 140Aromatic C (ipso to CH(NH₂)COOH)
~132 - 134Aromatic CH (ortho to Br)
~129 - 131Aromatic CH (meta to Br)
~122 - 125Aromatic C (ipso to Br)
~55 - 60α-C
Experimental Protocol for NMR Spectroscopy

Expertise & Experience: The choice of solvent is critical. DMSO-d₆ is often a good choice for amino acids as it can dissolve the sample and keep the acidic and amine protons from exchanging too rapidly, allowing for their observation. If solubility is an issue, a small amount of D₂O with a pH adjustment can be used, but this will result in the exchange of the labile -NH₂ and -COOH protons.

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher field strength for better resolution.

    • Experiment: Standard 1D proton experiment.

    • Number of Scans: 16-32 scans.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Experiment: Proton-decoupled 1D carbon experiment.

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR (COSY & HSQC) Acquisition:

    • These experiments are crucial for definitive assignments. COSY will show correlations between coupled protons (e.g., aromatic protons), and HSQC will link each proton to its directly attached carbon atom.

NMR_Workflow Sample Sample Preparation (5-10 mg in DMSO-d₆) H1_NMR ¹H NMR (400 MHz) Sample->H1_NMR C13_NMR ¹³C NMR (100 MHz) Sample->C13_NMR COSY 2D COSY H1_NMR->COSY HSQC 2D HSQC H1_NMR->HSQC C13_NMR->HSQC Data_Analysis Data Analysis & Structure Confirmation COSY->Data_Analysis HSQC->Data_Analysis

Caption: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis (MS/MS), offers further structural confirmation.

Expected Mass Spectrometry Data

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids, minimizing in-source fragmentation and providing a clear molecular ion peak. The presence of bromine with its two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, which is a key diagnostic feature.

m/z Value (Predicted)Interpretation
230/232[M+H]⁺ molecular ion peak, showing the characteristic bromine isotope pattern.
185/187[M-COOH]⁺ fragment (loss of the carboxylic acid group).
170/172[M-COOH-NH₃]⁺ fragment (subsequent loss of ammonia).
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or a mixture of water and acetonitrile with 0.1% formic acid to promote protonation.

  • ESI-MS Acquisition:

    • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Mass Range: Scan from m/z 50 to 500.

  • MS/MS Acquisition:

    • Select the [M+H]⁺ ion (m/z 230/232) as the precursor ion.

    • Apply collision-induced dissociation (CID) to generate fragment ions.

    • Analyze the resulting fragment ions to confirm the predicted fragmentation pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹) (Predicted)IntensityAssignment
3000 - 3300Broad, StrongO-H stretch (carboxylic acid) and N-H stretch (amine)
2850 - 3000MediumC-H stretch (aromatic and α-CH)
~1700StrongC=O stretch (carboxylic acid)
~1600, ~1480Medium-StrongAromatic C=C stretch
~1580MediumN-H bend (amine)
~1070StrongC-Br stretch
Experimental Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder. Press the mixture into a thin, transparent disk using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.

  • Acquisition:

    • Instrument: Fourier-Transform Infrared (FTIR) spectrometer.

    • Scan Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans.

Chiral High-Performance Liquid Chromatography (HPLC): Enantiomeric Purity and Identity

Chiral HPLC is the gold standard for determining the enantiomeric purity of a chiral compound. It is also a powerful tool for confirming the identity of the (S)-enantiomer by comparing its retention time to that of a racemic standard.

Rationale for Method Development

Expertise & Experience: The separation of enantiomers requires a chiral stationary phase (CSP). For amino acids, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) or Pirkle-type CSPs are often effective. The choice of mobile phase is critical for achieving good resolution. A normal-phase mobile phase, typically a mixture of a nonpolar solvent like hexane or heptane with an alcohol modifier (e.g., isopropanol or ethanol), often provides better selectivity for this class of compounds. Additives like trifluoroacetic acid (TFA) can improve peak shape by suppressing the ionization of the carboxylic acid and amino groups.

Experimental Protocol for Chiral HPLC

This protocol is adapted from a validated method for a structurally similar compound, β-amino-β-(4-bromophenyl) propionic acid, and is expected to provide good resolution for the target molecule.[2]

  • Chromatographic System:

    • Column: A Pirkle-type column such as (R,R) Whelk-O1 or a polysaccharide-based column like Chiralcel OD-H or Chiralpak AD-H.

    • Mobile Phase: A mixture of n-heptane and isopropanol (e.g., 90:10 v/v) with 0.1% trifluoroacetic acid (TFA). The ratio of heptane to isopropanol may need to be optimized to achieve baseline separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Temperature: Ambient.

  • Sample Preparation:

    • Prepare a stock solution of the racemic standard of 2-amino-2-(4-bromophenyl)acetic acid in the mobile phase or a suitable solvent.

    • Prepare a solution of the this compound sample at the same concentration.

  • Analysis:

    • Inject the racemic standard to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution.

    • Inject the sample of this compound to confirm its retention time matches that of the (S)-enantiomer from the racemic standard and to determine its enantiomeric purity.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of this compound requires a multi-pronged analytical strategy. By integrating the data from NMR spectroscopy, mass spectrometry, FTIR spectroscopy, and chiral HPLC, a comprehensive and self-validating picture of the molecule's identity, purity, and stereochemistry can be established. This guide provides the theoretical framework and practical protocols necessary for researchers, scientists, and drug development professionals to confidently and accurately characterize this important chiral building block. Each technique provides critical, and often overlapping, information, ensuring the trustworthiness of the final structural assignment.

References

  • PubChem. This compound. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Madhavan, P., Rao, B. M., Pravin, B., Thilakkumar, T., Arun, K., Sravan, T., Sivakumar, K., & Chandrasekhar, K. B. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70. Retrieved from [Link]

  • Li, L., & Sung, S. Y. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry With Collision-Induced Dissociation. Scientific reports, 9(1), 6453. [Link]

  • Royal Society of Chemistry. (n.d.). 1H and 13C NMR spectra of the catalytic synthesized compounds. Retrieved January 21, 2026, from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 21, 2026, from [Link]

Sources

Spectroscopic Analysis of (S)-2-Amino-2-(4-bromophenyl)acetic Acid: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword by the Senior Application Scientist:

In the landscape of drug discovery and materials science, the precise structural elucidation of novel molecules is a cornerstone of innovation. Non-proteinogenic amino acids, such as (S)-2-Amino-2-(4-bromophenyl)acetic acid, represent a critical class of building blocks for developing new therapeutics and functional materials. Their unique side chains and stereochemistry impart specific properties that are of high interest to researchers. The definitive confirmation of such a molecule's identity and purity relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

This technical guide addresses the spectroscopic characterization of this compound. It is important to note that while this compound is commercially available, a consolidated public repository of its complete experimental spectroscopic data is not readily accessible. Therefore, this document serves a dual purpose: it provides a detailed framework of the standard protocols for acquiring the necessary spectra and, critically, it offers a scientifically grounded prediction and interpretation of the expected spectroscopic signatures. By grounding these predictions in the fundamental principles of each technique and data from analogous structures, this guide is designed to be an authoritative resource for researchers, enabling them to verify their own experimental findings and deepen their understanding of spectroscopic interpretation.

Molecular Structure and Overview

This compound is a chiral non-proteinogenic amino acid. Its structure is characterized by a central alpha-carbon bonded to an amino group, a carboxylic acid, a hydrogen atom, and a 4-bromophenyl side chain. The presence of these distinct functional groups gives rise to a unique spectroscopic fingerprint.

Below is a diagram of the molecular structure, which forms the basis for all subsequent spectral predictions.

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of protons in a molecule.

Expertise & Causality: Experimental Protocol

The choice of solvent is the most critical parameter in acquiring a meaningful ¹H NMR spectrum for an amino acid. Due to the presence of both an acidic (carboxylic acid) and a basic (amino) group, the compound's solubility and the exchange rate of labile protons (from -NH₂ and -COOH) are highly solvent-dependent.

  • Protocol: ¹H NMR Spectroscopy in DMSO-d₆

    • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is deliberate; its polarity aids in dissolving the zwitterionic form of the amino acid, and it slows the exchange rate of N-H and O-H protons, often allowing them to be observed as distinct, albeit sometimes broad, signals.

    • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm.

    • Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. A higher field strength provides better signal dispersion, which is crucial for resolving the aromatic protons.

    • Acquisition Parameters:

      • Pulse Angle: 30-45 degrees to ensure full relaxation between scans.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay: 2-5 seconds. A longer delay is essential for accurate integration, especially for quaternary carbons in ¹³C NMR.

      • Number of Scans: 16-64 scans, to achieve an adequate signal-to-noise ratio.

Predicted ¹H NMR Data and Interpretation

The structure suggests five distinct proton environments. The predicted chemical shifts (δ) are based on standard values for amino acids and substituted benzene rings.

Predicted SignalProtonsMultiplicityIntegrationPredicted δ (ppm)Rationale and Interpretation
1-COOHSinglet, broad1H10.0 - 13.0The carboxylic acid proton is highly deshielded and often appears as a very broad signal due to hydrogen bonding and chemical exchange. Its presence confirms the acid functionality.
2Aromatic (H2', H6')Doublet2H~7.6These protons are ortho to the electron-withdrawing bromine atom, which deshields them. They appear as a doublet due to coupling with their respective ortho neighbors (H3', H5').
3Aromatic (H3', H5')Doublet2H~7.4These protons are meta to the bromine atom and ortho to the glycine moiety. They are coupled to H2' and H6', resulting in a doublet.
4Alpha-Proton (Hα)Singlet1H~5.0This proton is attached to the alpha-carbon, which is deshielded by the adjacent amino, carboxyl, and aromatic groups. It is not expected to couple with other protons, thus appearing as a singlet.
5Amine (-NH₂)Singlet, broad2H3.0 - 5.0The amine protons are on a heteroatom and are subject to exchange, typically resulting in a broad singlet. In DMSO, these protons are more likely to be resolved than in D₂O, where they would exchange with deuterium and disappear from the spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy identifies all unique carbon environments within a molecule, providing a map of the carbon skeleton.

Expertise & Causality: Experimental Protocol

The protocol is similar to that for ¹H NMR, but the acquisition parameters are adjusted for the lower sensitivity and abundance of the ¹³C nucleus. A proton-decoupled experiment is standard, which collapses C-H coupling and presents each unique carbon as a single line, simplifying the spectrum.

  • Protocol: ¹³C NMR Spectroscopy in DMSO-d₆

    • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial if signal intensity is low.

    • Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 100 MHz for a 400 MHz ¹H instrument).

    • Acquisition Mode: Standard acquisition will be a proton-decoupled experiment.

    • Acquisition Parameters:

      • Spectral Width: 0-200 ppm, to cover the full range of organic carbons.

      • Relaxation Delay: 5-10 seconds. Quaternary carbons (like C1', C4', and the carboxyl C) have long relaxation times, and a sufficient delay is crucial for their observation.

      • Number of Scans: 1024-4096 scans are typically required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

Predicted ¹³C NMR Data and Interpretation

The molecule has 8 carbon atoms, but due to the symmetry of the phenyl ring, only 6 unique carbon signals are expected.

Predicted SignalCarbon Atom(s)Predicted δ (ppm)Rationale and Interpretation
1-C OOH170 - 175The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield.
2C 1' (ipso-C)135 - 140This is the aromatic carbon directly attached to the glycine moiety. It is a quaternary carbon and will likely have a weaker signal intensity.
3C 3', C 5'130 - 133These carbons are ortho to the bromine atom and meta to the glycine group. The deshielding effect of the bromine is pronounced.
4C 2', C 6'128 - 130These carbons are meta to the bromine atom and ortho to the glycine group.
5C 4' (C-Br)120 - 125The carbon directly bonded to bromine experiences a "heavy atom effect," which, counterintuitively for electronegativity, provides shielding and shifts the signal upfield compared to other aromatic carbons.[1]
6C α55 - 60The alpha-carbon is shielded relative to the aromatic carbons but is deshielded compared to a simple alkane due to the attached heteroatoms (N) and electron-withdrawing groups (COOH, phenyl).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Expertise & Causality: Experimental Protocol

The solid-state nature of amino acids makes Attenuated Total Reflectance (ATR) or KBr pellet methods the most reliable choices. The ATR method is often preferred for its simplicity and reproducibility.

  • Protocol: FTIR-ATR Spectroscopy

    • Sample Preparation: Place a small amount of the dry, solid this compound powder directly onto the ATR crystal (typically diamond or germanium).

    • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Background Scan: First, run a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

    • Sample Scan: Apply pressure to the sample using the anvil to ensure good contact with the crystal. Collect the spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.

    • Data Processing: The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Predicted IR Data and Interpretation

Amino acids exist as zwitterions in the solid state, which significantly influences the IR spectrum, particularly the amine and carboxylate stretches.

Wavenumber (cm⁻¹)Vibration TypeRationale and Interpretation
3200 - 2500 (broad)O-H stretch (Carboxylic acid) & N-H stretch (Ammonium)This very broad and strong absorption is characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer, which overlaps with the N-H stretching of the protonated amine (-NH₃⁺) in the zwitterion.
~1710C=O stretch (Carboxylic acid, non-zwitterion)A sharp, strong peak here would indicate the presence of the neutral (non-zwitterionic) form. Its absence or weakness is expected.
~1610 - 1550N-H bend (Ammonium) & C=O stretch (Carboxylate)A strong, broad absorption in this region is a hallmark of the zwitterionic form. It arises from the asymmetric stretch of the carboxylate anion (-COO⁻) and the bending vibration of the ammonium group (-NH₃⁺).
~1400C=O stretch (Carboxylate)This corresponds to the symmetric stretch of the carboxylate anion (-COO⁻). The presence of strong bands at ~1580 cm⁻¹ and ~1400 cm⁻¹ is definitive evidence of the zwitterionic state.
~1500, ~1475C=C stretch (Aromatic ring)These medium-intensity sharp peaks are characteristic of the benzene ring skeletal vibrations.
1100 - 1000C-N stretchThe stretching vibration of the alpha-carbon to nitrogen bond.
~820C-H bend (Aromatic, out-of-plane)A strong peak in this region is indicative of 1,4-disubstitution (para) on a benzene ring.
700 - 500C-Br stretchThe carbon-bromine bond vibration is expected in the far-IR region, often appearing as a strong, sharp band.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information about the molecule. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acids.

Expertise & Causality: Experimental Protocol

The choice of mobile phase and ionization mode is key to successfully analyzing an amino acid.

  • Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI

    • Sample Preparation: Prepare a dilute solution (~1-10 µg/mL) of the compound in a suitable solvent mixture, such as 50:50 water:acetonitrile with 0.1% formic acid. The acid ensures the molecule is protonated, which is required for positive ion mode detection.

    • LC System: While direct infusion is possible, using an LC system allows for sample cleanup and separation from impurities. A C18 reverse-phase column is standard.

    • MS System: Use a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high-resolution mass measurement).

    • Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

    • Data Acquisition: Acquire a full scan spectrum to identify the molecular ion. Subsequently, perform a tandem MS (MS/MS) experiment by selecting the molecular ion, subjecting it to collision-induced dissociation (CID), and analyzing the resulting fragment ions.

Predicted Mass Spectrum and Fragmentation

The molecular weight of C₈H₈BrNO₂ is approximately 230.06 g/mol . Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a roughly 1:1 ratio. This will result in a characteristic isotopic pattern for all bromine-containing ions.

  • Molecular Ion: Expect a pair of peaks for the protonated molecule [M+H]⁺ at m/z 231.0 and m/z 233.0 , with nearly equal intensity. High-resolution mass spectrometry would confirm the elemental composition.

  • Predicted Fragmentation Pathway: Tandem MS (MS/MS) of the m/z 231/233 parent ion would likely induce characteristic losses of the amino acid functional groups.

fragmentation_pathway parent [M+H]⁺ m/z 231/233 frag1 Loss of H₂O [M+H - H₂O]⁺ m/z 213/215 parent->frag1 - H₂O frag2 Loss of HCOOH (Formic Acid) [M+H - HCOOH]⁺ m/z 185/187 parent->frag2 - HCOOH frag3 [C₇H₇Br]⁺ m/z 170/172 frag2->frag3 - NH₃

Caption: Predicted ESI-MS/MS fragmentation pathway for this compound.

  • Loss of Formic Acid (HCOOH, 46 Da): A very common fragmentation for protonated alpha-amino acids is the neutral loss of formic acid, leading to an iminium ion. This would produce fragment ions at m/z 185/187 .

  • Subsequent Loss of Ammonia (NH₃, 17 Da): The resulting iminium ion (m/z 185/187) could then lose ammonia to yield the bromobenzyl cation at m/z 170/172 .

  • Loss of Water (H₂O, 18 Da): An initial loss of water from the carboxylic acid is also plausible, yielding fragments at m/z 213/215 .

References

A comprehensive list of references will be provided upon the availability and citation of actual experimental data. The principles and typical chemical shift/wavenumber values referenced in this predictive guide are drawn from standard, authoritative texts in organic spectroscopy, including:

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

Sources

Introduction: The Strategic Value of (S)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This compound, also known as (S)-4-bromophenylglycine, is a non-proteinogenic α-amino acid. As a chiral building block, it holds significant potential in medicinal chemistry and drug discovery. The incorporation of unnatural amino acids (UAAs) like this one is a key strategy for optimizing the physicochemical and pharmacological properties of peptide-based drugs and other therapeutic agents. The presence of a bromine atom on the phenyl ring provides a site for further chemical modification and can influence the molecule's binding affinity and metabolic stability. This guide provides a comprehensive technical overview of its synthesis, potential applications, analytical characterization, and safe handling.

Physicochemical Properties

The fundamental properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 848188-26-1[1]
Molecular Formula C₈H₈BrNO₂[2]
Molecular Weight 230.06 g/mol [2]
Appearance Light gray powder[1]
Purity Typically ≥97%[1]
SMILES NC1=CC=C(Br)C=C1[1]
InChIKey APLQICUORRMFHY-VIFPVBQESA-N[1]

Enantioselective Synthesis: A Pathway to Chiral Purity

The synthesis of enantiomerically pure α-arylglycines is a critical challenge in organic chemistry. A robust and widely applicable method is the asymmetric Strecker synthesis, which utilizes a chiral auxiliary to control the stereochemistry of the newly formed chiral center.

Asymmetric Strecker Synthesis Protocol

This method involves a three-component reaction between an aldehyde (4-bromobenzaldehyde), a cyanide source (e.g., sodium cyanide), and a chiral amine that acts as the auxiliary. The resulting diastereomeric α-aminonitriles can then be separated and hydrolyzed to yield the desired enantiopure amino acid.

G cluster_0 Step 1: Diastereoselective Aminonitrile Formation cluster_1 Step 2: Separation & Hydrolysis A 4-Bromobenzaldehyde D Diastereomeric α-Aminonitriles A->D B (S)-1-Phenylethylamine (Chiral Auxiliary) B->D C Sodium Cyanide (NaCN) C->D E Chromatographic Separation D->E F Diastereomerically Pure (S,S)-α-Aminonitrile E->F G Acid Hydrolysis (e.g., 6M HCl) F->G H This compound G->H I Chiral Auxiliary Recovery G->I G A This compound (Side Chain Precursor) C Enzymatic or Chemical Coupling A->C B 7-Aminocephalosporanic Acid (7-ACA) (β-Lactam Core) B->C D Novel Cephalosporin Derivative C->D

Sources

An In-Depth Technical Guide to the Discovery and History of 2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of a Versatile Building Block

2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, holds a significant position in the landscape of synthetic organic chemistry and medicinal chemistry. As a derivative of phenylglycine, it serves as a valuable chiral building block for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and peptidomimetics. The introduction of a bromine atom at the para-position of the phenyl ring provides a unique handle for further chemical modifications, such as cross-coupling reactions, thereby expanding its synthetic utility. This guide delves into the historical context of its discovery, the evolution of its synthetic methodologies, and its fundamental chemical properties, providing a comprehensive resource for researchers in the field.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-amino-2-(4-bromophenyl)acetic acid is essential for its application in research and development. These properties dictate its solubility, reactivity, and suitability for various analytical techniques.

PropertyValueReference(s)
IUPAC Name 2-amino-2-(4-bromophenyl)acetic acid[1]
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 71079-03-3[1]
Appearance White to off-white crystalline powder
Melting Point Varies depending on enantiomeric form and purity
Solubility Sparingly soluble in water, soluble in acidic and basic aqueous solutions, and some organic solvents.

The Historical Context: Early Synthesis of α-Amino Acids

The discovery of 2-amino-2-(4-bromophenyl)acetic acid is intrinsically linked to the broader history of α-amino acid synthesis. The late 19th and early 20th centuries witnessed the development of foundational methods for the laboratory preparation of these fundamental building blocks of life.

One of the earliest and most significant contributions was the Strecker synthesis , first reported by Adolph Strecker in 1850.[2][3] This remarkable one-pot, three-component reaction involves the treatment of an aldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile to yield the corresponding α-amino acid.[2][3][4] The versatility of the Strecker synthesis, allowing for the use of a wide range of aldehydes, laid the groundwork for the preparation of numerous substituted α-amino acids.

Figure 1: The Strecker Synthesis.

Another classical approach that emerged during this era was the amination of α-halo acids . This method typically involves the synthesis of an α-bromo carboxylic acid via the Hell-Volhard-Zelinskii reaction, followed by nucleophilic substitution with ammonia to introduce the amino group. While conceptually straightforward, this method often requires harsh reaction conditions.

The First Synthesis of 2-Amino-2-(4-bromophenyl)acetic Acid: A Plausible Reconstruction

While a definitive, single seminal publication detailing the very first synthesis of 2-amino-2-(4-bromophenyl)acetic acid is not readily apparent in the historical literature, its initial preparation can be confidently inferred to have followed the well-established principles of the Strecker synthesis. Given the availability of the requisite starting material, 4-bromobenzaldehyde, in the early 20th century, its conversion to the corresponding α-amino acid would have been a logical extension of existing methodologies.

The synthesis of 4-bromobenzaldehyde itself was achievable through methods such as the oxidation of 4-bromotoluene or the bromination of benzaldehyde.[5][6]

Experimental Protocol: A Historical Strecker Synthesis Approach

The following protocol outlines a plausible historical method for the synthesis of racemic 2-amino-2-(4-bromophenyl)acetic acid.

Step 1: Formation of the α-Aminonitrile

  • In a well-ventilated fume hood, a mixture of 4-bromobenzaldehyde, ammonium chloride, and sodium cyanide would be prepared in an aqueous ethanol solution.

  • The reaction mixture would be stirred at room temperature for several hours to allow for the formation of the intermediate α-amino-4-bromophenylacetonitrile. The reaction proceeds through the initial formation of an imine from 4-bromobenzaldehyde and ammonia (generated in situ from ammonium chloride), followed by the nucleophilic addition of the cyanide ion.[4][7]

Step 2: Hydrolysis to the α-Amino Acid

  • The α-aminonitrile intermediate would then be subjected to hydrolysis without isolation.

  • This would typically be achieved by heating the reaction mixture with a strong acid, such as hydrochloric acid.

  • The acidic conditions facilitate the conversion of the nitrile group to a carboxylic acid, yielding 2-amino-2-(4-bromophenyl)acetic acid hydrochloride.

  • Upon cooling, the product would precipitate from the solution and could be isolated by filtration.

  • Neutralization of the hydrochloride salt with a suitable base would afford the free amino acid.

Figure 2: Plausible Historical Synthesis.

Modern Synthetic Methodologies: Advances in Efficiency and Enantioselectivity

While the classical Strecker synthesis remains a viable method for the preparation of racemic 2-amino-2-(4-bromophenyl)acetic acid, modern organic synthesis has seen the development of more efficient, milder, and, crucially, enantioselective methods. The demand for enantiomerically pure α-amino acids in drug development has driven significant innovation in this area.

Enantioselective Strecker Reactions:

The development of chiral catalysts and auxiliaries has enabled asymmetric variations of the Strecker synthesis. These methods allow for the direct formation of enantiomerically enriched α-aminonitriles, which can then be hydrolyzed to the corresponding chiral α-amino acids. This obviates the need for classical resolution of a racemic mixture, a process that is often inefficient.

Other Modern Approaches:

Alternative synthetic routes to substituted phenylglycines like the target molecule have also been explored. These can include:

  • Bucherer-Bergs Hydantoin Synthesis: This method involves the reaction of a ketone or aldehyde with potassium cyanide and ammonium carbonate to form a hydantoin, which is then hydrolyzed to the amino acid.

  • Asymmetric Amination of Carboxylic Acid Derivatives: Modern methods may involve the direct amination of enolates derived from 4-bromophenylacetic acid derivatives using electrophilic nitrogen sources in the presence of a chiral catalyst.

Applications in Research and Drug Development

The utility of 2-amino-2-(4-bromophenyl)acetic acid and its enantiomers lies in their role as versatile intermediates. The presence of the bromo-substituent allows for a range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse functionalities onto the aromatic ring. This has made it a valuable building block in the synthesis of:

  • Pharmaceuticals: As a component of peptidomimetics and other small molecule drugs.

  • Agrochemicals: In the development of novel pesticides and herbicides.

  • Chiral Ligands: For use in asymmetric catalysis.

Conclusion

From its conceptual origins in the foundational principles of α-amino acid synthesis to its current status as a versatile chiral building block, 2-amino-2-(4-bromophenyl)acetic acid has a rich, albeit not always explicitly documented, history. The evolution of its synthesis from classical methods like the Strecker reaction to modern enantioselective approaches reflects the broader advancements in organic chemistry. For contemporary researchers, a deep understanding of its properties, historical synthetic context, and modern preparative methods is crucial for unlocking its full potential in the creation of novel and impactful molecules.

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). (R)-2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, November 29). Strecker amino acid synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • NROChemistry. (n.d.). Strecker Synthesis. [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023, October 21). 4-Bromophenylacetic acid. [Link]

  • Organic Syntheses. (n.d.). 4-Bromobenzaldehyde. [Link]

  • Wikipedia. (2023, November 22). 4-Bromobenzaldehyde. [Link]

  • FAQ. (n.d.). How is preparation and application of 4-Bromobenzaldehyde in synthesis achieved? [Link]

  • SciSpace. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]

  • Patil, S., et al. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 61. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. [Link]

  • Ruble, J. C., & Fu, G. C. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344. [Link]

  • Google Patents. (n.d.).

Sources

Physical Characteristics of (S)-2-Amino-2-(4-bromophenyl)acetic acid: A Comprehensive Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Authored by Gemini, Senior Application Scientist
Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid of significant interest in the pharmaceutical industry. As a pivotal chiral building block, its incorporation into drug candidates can profoundly influence stereospecific interactions with biological targets, thereby affecting efficacy, safety, and pharmacokinetic profiles. A thorough understanding of its fundamental physical and chemical properties is therefore not merely academic but a prerequisite for robust process development, formulation design, and quality control. This guide provides a detailed examination of the key physical characteristics of this compound, synthesizing data with field-proven insights to support researchers, scientists, and drug development professionals. We will explore its physicochemical properties, spectroscopic signature, solid-state characteristics, and the analytical methodologies crucial for its quality assessment.

Core Physicochemical Profile

The journey of a drug substance from a lab-scale synthesis to a market-ready product is dictated by its intrinsic physicochemical properties. These parameters govern its behavior in both chemical and biological systems.

1.1. Identity and Fundamental Properties

The molecular structure of this compound, featuring a stereocenter at the alpha-carbon and a bromine atom on the phenyl ring, defines its chemical reactivity and physical behavior.

  • IUPAC Name: (2S)-2-amino-2-(4-bromophenyl)acetic acid

  • CAS Number: 848188-26-1[1][2]

  • Molecular Formula: C₈H₈BrNO₂[1][3][4]

  • Molecular Weight: 230.06 g/mol [3][4][5]

The data below represents a consolidation of typical specifications. It is imperative for any laboratory to determine these properties on their specific batch, as variations can arise from different synthetic routes and purification methods.

Table 1: Summary of Key Physicochemical Data

PropertyValue / ObservationTechnical Significance
Appearance White to off-white crystalline powderProvides a primary, albeit qualitative, check for purity and consistency. Deviations in color may indicate impurities or degradation.
Melting Point ~273-274 °C (with decomposition)[5][6]A high melting point suggests a stable crystal lattice. The concurrent decomposition is a critical parameter for thermal processing, drying, and stability assessments, indicating a limit to thermal stress the material can withstand.
Solubility Expected to be soluble in dilute aqueous acids and bases; poorly soluble in neutral water and non-polar organic solvents.As a zwitterionic amino acid, its solubility is highly pH-dependent. It forms soluble salts in acidic (protonated amine) and basic (deprotonated carboxyl) conditions, a key factor for purification, formulation, and analytical method development.
pKa ~1.8 (Carboxylic Acid), ~9.2 (Ammonium) (Predicted)[6]These predicted values are typical for an α-amino acid and are crucial for predicting ionization state, solubility, and buffer selection for HPLC and dissolution studies.
Spectroscopic and Structural Characterization

Spectroscopic and crystallographic analyses provide an unambiguous fingerprint of the molecule, confirming its identity, structure, and purity.

2.1. Spectroscopic Fingerprint

While specific spectra are batch-dependent, the expected features based on the molecular structure are outlined below. These serve as a benchmark for identity confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is a powerful tool for structural confirmation. Key expected signals include:

    • Aromatic Protons: Two distinct doublets in the aromatic region (typically δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted (para) benzene ring.

    • Alpha-Proton: A singlet or narrowly coupled multiplet (typically δ 4.0-5.0 ppm) corresponding to the proton on the chiral carbon.

    • Amine and Carboxyl Protons: Broad, exchangeable signals for the -NH₂ and -COOH protons. Their chemical shifts are highly dependent on the solvent and concentration.

  • IR (Infrared) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. The spectrum is dominated by:

    • O-H Stretch: A broad absorption band from the carboxylic acid, typically in the 2500-3300 cm⁻¹ region.

    • N-H Stretch: One or two sharp to medium peaks for the primary amine, typically around 3000-3500 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption from the carboxylic acid carbonyl group, typically around 1700-1750 cm⁻¹.

    • C=C Stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

2.2. Solid-State Characterization: Beyond the Molecule

For any solid drug substance, the arrangement of molecules in the crystal lattice is as important as the structure of the molecule itself. This is the domain of solid-state chemistry.

  • Polymorphism: this compound may exist in different crystalline forms, or polymorphs. Each polymorph can have a different melting point, solubility, and stability. Failure to control polymorphism can lead to batch-to-batch inconsistency and unpredictable bioavailability.

  • Thermal Analysis (DSC & TGA):

    • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. For this compound, a DSC thermogram would precisely measure the melting point and its associated enthalpy. It would also reveal the endothermic event of decomposition. The presence of multiple melting peaks could indicate polymorphism or impurities.

    • Thermogravimetric Analysis (TGA): TGA measures mass loss as a function of temperature. A TGA scan would quantify the mass loss associated with the decomposition observed near the melting point, providing critical information on the thermal stability limits of the compound.

  • Crystallography: Single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule and its arrangement in the crystal.

    Protocol: Conceptual Workflow for Single-Crystal X-ray Diffraction

    • Crystal Growth (The Art of the Science):

      • Objective: To grow a single, defect-free crystal suitable for diffraction (typically 0.1-0.3 mm).

      • Methodology: Slow evaporation of a saturated solution is a common starting point. The choice of solvent is critical; a solvent system in which the compound has moderate solubility is ideal. For this zwitterionic compound, mixtures of water with polar organic solvents like ethanol or isopropanol, potentially with slight pH adjustments, would be explored. The process must be slow and vibration-free to prevent the formation of polycrystalline material.

    • Crystal Mounting and Data Collection:

      • Objective: To mount the crystal and collect diffraction data.

      • Methodology: A suitable crystal is selected under a microscope and mounted on a goniometer head. The analysis is typically performed at low temperatures (e.g., 100 K) to minimize thermal motion of the atoms, resulting in a sharper diffraction pattern and a more precise structural model. The crystal is rotated in a beam of monochromatic X-rays, and the positions and intensities of the diffracted beams are recorded by a detector.

    • Structure Solution and Refinement:

      • Objective: To build a 3D model of the molecule from the diffraction data.

      • Methodology: Sophisticated software is used to process the diffraction data and generate an initial electron density map, from which the positions of the atoms are determined. The model is then refined to achieve the best possible fit with the experimental data. The final output confirms the atomic connectivity, bond lengths, bond angles, and, crucially, the absolute stereochemistry of the chiral center.

Analytical Control: Ensuring Purity and Identity

Robust analytical methods are the cornerstone of quality control, ensuring that the compound meets the required specifications for identity, strength, and purity. For a chiral compound, this extends to enantiomeric purity.

3.1. Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the definitive technique for separating and quantifying the (S)- and (R)-enantiomers.

hplc_workflow cluster_prep Method Development cluster_analysis Sample Analysis cluster_results Quantification col_select Select Chiral Column (e.g., Polysaccharide-based) mob_phase Optimize Mobile Phase (Hexane/IPA/TFA) col_select->mob_phase Iterative Process sample_prep Prepare Sample & Racemic Standard injection Inject into HPLC System sample_prep->injection data_acq Acquire Chromatogram (UV Detection) injection->data_acq integration Integrate Peak Areas data_acq->integration calculation Calculate Enantiomeric Excess (ee%) integration->calculation

Caption: Workflow for chiral HPLC method development and analysis.

Protocol: Step-by-Step Chiral HPLC Method Development

  • CSP Column Selection:

    • Rationale: The choice of CSP is the most critical factor. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly versatile and often provide excellent separation for a wide range of chiral compounds, including amino acids.[7][8] Macrocyclic glycopeptide phases (e.g., teicoplanin-based) are also excellent choices, particularly for underivatized amino acids.

    • Action: Screen several polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD-H) under normal-phase conditions.

  • Mobile Phase Optimization (Normal Phase):

    • Rationale: Normal-phase chromatography (using non-polar mobile phases) often provides better selectivity on polysaccharide CSPs.

    • Action: Start with a mobile phase of Hexane:Isopropanol (IPA) in a 90:10 ratio. To improve peak shape and interaction with the zwitterionic analyte, add a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%).

    • Optimization: Systematically vary the percentage of the polar modifier (IPA). Increasing the IPA content will generally decrease retention times. The goal is to achieve baseline separation of the enantiomers with a reasonable run time.

  • System Parameters:

    • Flow Rate: Set to a standard rate, typically 1.0 mL/min for a 4.6 mm ID column.

    • Detection: Use a UV detector set to a wavelength where the bromophenyl group has strong absorbance, such as 220 nm.

    • Temperature: Maintain the column at a constant temperature (e.g., 25 °C) to ensure reproducible retention times.

  • Validation:

    • Rationale: Once a suitable separation is achieved, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.

    • Action: Inject a racemic standard to confirm the identity of the two enantiomer peaks. Spike the (S)-enantiomer sample with a small amount of the (R)-enantiomer to confirm the elution order and demonstrate the method's ability to quantify the unwanted enantiomer at low levels (Limit of Quantification, LOQ).

Stability and Storage Recommendations

The chemical and physical stability of a drug substance is critical to ensure its quality and safety over its shelf life.

  • Storage Conditions: The compound should be stored in well-closed containers, protected from light, in a cool, dry, and well-ventilated area.[9][10] Inert atmosphere storage is also recommended to prevent potential oxidative degradation.[6]

  • Chemical Stability: Under recommended storage conditions, the compound is generally stable.[9] However, potential degradation pathways to consider during forced degradation studies include:

    • Racemization: The chiral center could potentially racemize under harsh pH (especially basic) or thermal conditions, leading to a loss of stereochemical purity.

    • Decarboxylation: At high temperatures, amino acids can undergo decarboxylation.

    • Oxidation: The amine group could be susceptible to oxidation.

Conclusion

This compound is more than a simple chemical; it is a precisely engineered tool for drug discovery. Its physical characteristics—from the melting point that dictates its thermal stability to the subtle stereochemical features that demand sophisticated chiral analysis—are all critical parameters that influence its application. The technical insights and protocols detailed in this guide provide a robust framework for scientists to handle, analyze, and utilize this valuable compound with confidence, ensuring the integrity of their research and the quality of the advanced intermediates and active pharmaceutical ingredients derived from it.

References
  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • PubChem. 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • The Royal Society of Chemistry. Supporting information for a related publication showing characterization of similar compounds. [Link]

  • PubChem. (R)-2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • ResearchGate. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • NIST WebBook. 4-Bromophenylacetic acid. [Link]

  • Reagentia. This compound HYDROCHLORIDE. [Link]

  • Trade Science Inc. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Phenomenex. Chiral HPLC Separations Guide. [Link]

  • PubChemLite. 2-amino-2-(4-bromophenyl)acetic acid (C8H8BrNO2). [Link]

Sources

(S)-2-Amino-2-(4-bromophenyl)acetic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid: Synthesis, Analysis, and Applications

Authored by: A Senior Application Scientist

Abstract

This compound, a non-proteinogenic α-amino acid, serves as a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid phenylglycine scaffold, substituted with a bromine atom, offers unique steric and electronic properties that are leveraged to enhance the pharmacological profiles of therapeutic agents. This guide provides an in-depth exploration of the core chemical principles surrounding this compound, focusing on robust methodologies for its enantioselective synthesis, comprehensive analytical characterization, and strategic applications in pharmaceutical research. The protocols and insights presented herein are curated for researchers, chemists, and drug development professionals, emphasizing both theoretical understanding and practical, field-proven application.

Core Physicochemical Properties

The fundamental properties of this compound are essential for its handling, reaction setup, and analytical characterization. These key identifiers and properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₈BrNO₂[1]
Molecular Weight 230.06 g/mol [1]
CAS Number 848188-26-1[2]
Appearance Light gray powder[2]
IUPAC Name (2S)-2-amino-2-(4-bromophenyl)acetic acid[1]
Synonyms (S)-4-Bromophenylglycine[1]
Hydrochloride Salt CAS 1391529-06-8[3]
Hydrochloride Salt Formula C₈H₉BrClNO₂[4]
Hydrochloride Salt M.W. 266.52 g/mol [4]

Strategies for Enantioselective Synthesis

The biological activity of chiral molecules is critically dependent on their stereochemistry. Therefore, securing an enantiomerically pure supply of the (S)-enantiomer is paramount. Two primary strategies are employed: direct asymmetric synthesis and the resolution of a racemic mixture.

Direct Asymmetric Synthesis: The Chiral Auxiliary-Mediated Strecker Reaction

The most elegant and efficient method to produce a single enantiomer is through an asymmetric reaction. The Strecker synthesis, a classic method for producing α-amino acids, can be rendered asymmetric by using a chiral amine as an auxiliary.[5] This auxiliary transiently imparts its stereochemical information to the molecule, directing the addition of cyanide to one face of the imine intermediate.

Causality of Stereocontrol: The chiral auxiliary, such as (S)-1-(4-methoxyphenyl)ethylamine, reacts with the starting aldehyde (4-bromobenzaldehyde) to form a chiral imine. The bulky substituent on the auxiliary sterically hinders one face of the imine, forcing the nucleophilic cyanide to attack from the less hindered face. This results in the preferential formation of one diastereomer of the resulting α-aminonitrile. Subsequent hydrolysis removes the auxiliary and converts the nitrile to a carboxylic acid, yielding the desired (S)-amino acid with high enantiopurity.[2]

Asymmetric_Strecker_Synthesis cluster_reactants Starting Materials cluster_reaction Reaction Sequence cluster_products Products & Purification aldehyde 4-Bromobenzaldehyde imine Formation of Chiral Imine aldehyde->imine auxiliary (S)-Chiral Auxiliary (e.g., (S)-1-(4-methoxyphenyl)ethylamine) auxiliary->imine cyanide Cyanide Source (e.g., NaCN) addition Diastereoselective Cyanide Addition cyanide->addition [2] imine->addition [1] aminonitrile Diastereomerically Enriched α-Aminonitrile addition->aminonitrile hydrolysis Acid Hydrolysis (e.g., 6M HCl, reflux) product This compound hydrolysis->product aux_cleaved Recovered Auxiliary hydrolysis->aux_cleaved aminonitrile->hydrolysis

Figure 1: Workflow for Asymmetric Strecker Synthesis.

Experimental Protocol: Asymmetric Strecker Synthesis [2]

  • Imine Formation & Cyanide Addition: To a solution of 4-bromobenzaldehyde (1.0 eq) and (S)-1-(4-methoxyphenyl)ethylamine (1.0 eq) in a suitable solvent (e.g., methanol), add sodium cyanide (1.1 eq). Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.

  • Isolation of α-Aminonitrile: Upon completion, concentrate the reaction mixture. The resulting diastereomerically enriched α-aminonitrile can often be purified by crystallization due to its crystalline nature. This step is critical as it significantly enhances the enantiomeric purity.

  • Hydrolysis and Auxiliary Cleavage: Heat the purified aminonitrile in 6 M aqueous HCl at reflux for 6-12 hours. This step simultaneously hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Product Isolation: Cool the reaction mixture. The product, often as a hydrochloride salt, may precipitate. Alternatively, neutralize the solution and extract the product. Further purification can be achieved by recrystallization.

Chiral Resolution: The Enzymatic Kinetic Approach

An alternative, industrially scalable strategy involves the synthesis of a racemic mixture followed by the separation of the enantiomers. Enzymatic kinetic resolution is a powerful technique that exploits the high stereoselectivity of enzymes.[6]

Principle of Enzymatic Resolution: A racemic mixture of N-acetyl-2-amino-2-(4-bromophenyl)acetic acid is subjected to hydrolysis by an acylase enzyme. The enzyme, being chiral, selectively recognizes and catalyzes the hydrolysis of the N-acetyl group from one enantiomer (e.g., the S-enantiomer) at a much faster rate than the other. This leaves the unreacted N-acetyl-(R)-amino acid and the free (S)-amino acid, which can be easily separated based on their different chemical properties (e.g., solubility in acidic/basic solutions). The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%.[7]

Enzymatic_Resolution cluster_products Separated Products racemate Racemic Mixture N-Acetyl-(R,S)-4-bromophenylglycine enzyme Acylase Enzyme (e.g., from Aspergillus melleus) racemate->enzyme Selective Hydrolysis separation Chemical Separation (e.g., pH adjustment & extraction) enzyme->separation Mixture of Products s_product (S)-Amino Acid (Desired Product) separation->s_product Aqueous Phase r_product N-Acetyl-(R)-Amino Acid (Unreacted) separation->r_product Organic Phase

Figure 2: Principle of Enzymatic Kinetic Resolution.

Experimental Protocol: Enzymatic Kinetic Resolution

  • Racemate Preparation: Synthesize racemic 2-amino-2-(4-bromophenyl)acetic acid via a standard Strecker reaction[5] and subsequently protect the amino group via acetylation with acetic anhydride to yield N-acetyl-(R,S)-4-bromophenylglycine.

  • Enzymatic Hydrolysis: Dissolve the N-acetylated racemate in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Add an appropriate acylase (e.g., commercially available Lipase from Candida rugosa or Acylase I from Aspergillus melleus).[6] Stir the mixture at a controlled temperature (e.g., 37 °C) and monitor the reaction progress (e.g., by chiral HPLC) until ~50% conversion is reached.

  • Workup and Separation: Acidify the reaction mixture with HCl to pH ~2. Extract the unreacted N-acetyl-(R)-amino acid with an organic solvent (e.g., ethyl acetate). The desired (S)-amino acid will remain in the aqueous layer as the hydrochloride salt.

  • Isolation: Isolate the (S)-amino acid from the aqueous layer by neutralization and crystallization or ion-exchange chromatography.

Analytical Characterization and Quality Control

Rigorous analytical testing is required to confirm the identity, purity, and enantiomeric excess of the final product.

Spectroscopic Analysis

While a complete dataset for the target molecule is not publicly available, data from closely related analogs provide a strong indication of the expected spectral features.[2]

  • ¹H NMR (in D₂O):

    • δ ~7.4-7.6 ppm (m, 4H): Aromatic protons of the bromophenyl ring, typically appearing as two sets of doublets (an AA'BB' system).

    • δ ~5.1 ppm (s, 1H): The α-proton (CH-N). Its integration (1H) and singlet nature (no adjacent protons) are characteristic.

  • ¹³C NMR (in D₂O):

    • δ ~170-175 ppm: Carboxylic acid carbon (C=O).

    • δ ~120-135 ppm: Aromatic carbons. The carbon attached to bromine will be at the lower field (~123 ppm), while the other aromatic carbons will appear in the typical range.

    • δ ~56-58 ppm: The α-carbon (CH-N).

  • Infrared (IR) Spectroscopy:

    • Broad absorption from ~2500-3300 cm⁻¹ (O-H stretch of carboxylic acid and N-H stretch of the amine salt).

    • Strong absorption around ~1730-1750 cm⁻¹ (C=O stretch of the carboxylic acid).

    • Absorptions in the ~1500-1600 cm⁻¹ range (aromatic C=C stretching).

Determination of Enantiomeric Purity by Chiral HPLC

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the enantiomeric excess (ee%) of the synthesized product.

Principle of Separation: The enantiomers are passed through a column containing a chiral stationary phase (CSP). The CSP interacts diastereomerically with each enantiomer, forming transient complexes of different stabilities. This differential interaction causes one enantiomer to be retained longer on the column, resulting in their separation and detection as two distinct peaks.

Chiral_HPLC_Workflow sample Dissolved Sample (S)-Enriched Mixture hplc Chiral HPLC System (Pump, Injector) sample->hplc column Chiral Stationary Phase (e.g., Polysaccharide-based) hplc->column Mobile Phase detector UV Detector column->detector output Chromatogram (Separated Peaks) detector->output

Figure 3: Analytical Workflow for Chiral HPLC.

Protocol for Chiral HPLC Analysis

  • Column Selection: Utilize a polysaccharide-based CSP, such as Chiralcel OD-H or Chiralpak AD, which are known to be effective for separating amino acid derivatives.[7]

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane and ethanol (e.g., 90:10 v/v) with a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to ensure good peak shape for the acidic analyte.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 220 nm

    • Injection Volume: 10 µL

  • Data Analysis: Integrate the area of the two enantiomer peaks. Calculate the enantiomeric excess using the formula: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100

Applications in Drug Discovery and Development

The incorporation of non-proteinogenic amino acids like (S)-4-bromophenylglycine is a validated strategy for developing novel therapeutics.

  • Peptidomimetics and Constrained Peptides: Natural peptides often suffer from poor metabolic stability and low oral bioavailability. Replacing a standard amino acid with (S)-4-bromophenylglycine can introduce conformational constraints and increase resistance to enzymatic degradation. The bulky bromophenyl group can force a peptide backbone into a specific secondary structure (e.g., a β-turn), which may be required for potent binding to a biological target.

  • Privileged Structural Motif: The α-arylglycine core is a "privileged scaffold" found in numerous biologically active molecules, including major antibiotics like amoxicillin and vancomycin.[2] (S)-4-bromophenylglycine serves as a valuable starting material for synthesizing complex molecules where the 4-bromo position can be further functionalized, for example, via Suzuki or other cross-coupling reactions, to build molecular diversity.[8]

  • Pro-drug and Linker Chemistry: The amino and carboxyl groups provide handles for conjugation, making it a candidate for use in pro-drug strategies or as a linker to attach a drug to a targeting moiety.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of sophisticated and effective pharmaceuticals. A thorough understanding of its stereocontrolled synthesis, whether through direct asymmetric methods or efficient resolution, is fundamental to its application. Coupled with rigorous analytical validation, particularly chiral HPLC, researchers can confidently incorporate this building block into drug discovery pipelines, leveraging its unique structural features to address complex therapeutic challenges.

References

  • PubChem. Compound Summary for CID 2764157, 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. [Link]

  • Brückner, R. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures. ResearchGate. [Link]

  • Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719–7722.
  • Ruble, J. C., Vandeveer, H. G., & Navarro, A. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344. [Link]

  • Caine, H. S., et al. (2011). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 76(11), 4563–4573. [Link]

  • Marvel, C. S., & Sperry, W. M. p-BROMOPHENACYL BROMIDE. Organic Syntheses, Coll. Vol. 1, p. 95 (1941); Vol. 8, p. 28 (1928). [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • NIST. Chemistry WebBook, SRD 69: Benzaldehyde, 4-bromo-. National Institute of Standards and Technology. [Link]

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents.
  • Kaptein, B., et al. (2008). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation. Organic Letters, 10(14), 2999–3002.
  • Raushel, F. M. (2002). Enzymatic Resolution of Chiral Phosphinate Esters. Journal of the American Chemical Society, 124(12), 2836–2837.
  • Rzepa, H. (2010). Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. [Link]

  • LibreTexts Chemistry. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]

  • Reagentia. This compound HYDROCHLORIDE. [Link]

  • SciELO México. One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. [Link]

  • Wikipedia. 4-Bromophenylacetic acid. [Link]

  • Doc Brown's Chemistry. 1,2-dibromoethane 1H proton nmr spectrum. [Link]

  • PubChem. Compound Summary for CID 24729687, 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. [Link]

  • NIST. Chemistry WebBook, SRD 69: 4-Bromophenylacetic acid. National Institute of Standards and Technology. [Link]

  • MedlinePlus. Drugs beginning with S. [Link]

  • NIST. Chemistry WebBook, SRD 69: 4-Bromophenyl ether. National Institute of Standards and Technology. [Link]

Sources

An In-Depth Technical Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic α-amino acid, represents a chiral scaffold of significant interest in medicinal chemistry and drug discovery. Its unique structural features, including a stereogenic center and a synthetically versatile bromophenyl moiety, make it a valuable starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, derivatization, and potential biological applications of this compound and its analogs. We will delve into established and emerging synthetic strategies for achieving high enantiopurity, explore various derivatization pathways to generate diverse chemical libraries, and discuss the prospective biological activities and mechanisms of action based on analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel pharmaceuticals based on this promising scaffold.

Introduction: The Significance of the this compound Scaffold

Chiral α-amino acids and their derivatives are fundamental building blocks in the development of a vast array of pharmaceuticals.[1] The introduction of a specific stereochemistry and unique side chains can profoundly influence the biological activity, selectivity, and pharmacokinetic properties of a molecule. The this compound scaffold, also known as (S)-4-bromophenylglycine, is particularly noteworthy for several reasons:

  • Stereochemical Definition: The (S)-configuration at the α-carbon is a crucial determinant of biological recognition and activity.

  • Synthetic Versatility: The bromine atom on the phenyl ring serves as a versatile synthetic handle for a wide range of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents to probe structure-activity relationships (SAR).

  • Structural Rigidity and Lipophilicity: The phenyl ring imparts a degree of rigidity and lipophilicity to the molecule, which can be advantageous for binding to biological targets.

  • Analog to Natural Amino Acids: As an analog of natural amino acids like phenylalanine and tyrosine, it can be readily incorporated into peptide and peptidomimetic structures.

These features make this compound a compelling starting point for the design of enzyme inhibitors, receptor modulators, and other bioactive compounds.

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern organic chemistry.[2] Several strategies can be employed to obtain the desired (S)-enantiomer of 2-amino-2-(4-bromophenyl)acetic acid.

Asymmetric Strecker Synthesis

The Strecker synthesis is a classic and powerful method for the preparation of α-amino acids.[3] The asymmetric variant of this reaction, starting from 4-bromobenzaldehyde, is a direct approach to enantiomerically enriched products.

Reaction Causality: This one-pot, three-component reaction involves the formation of an imine from 4-bromobenzaldehyde and an ammonia source, followed by the enantioselective addition of a cyanide source (e.g., HCN or TMSCN) catalyzed by a chiral catalyst. The resulting α-aminonitrile is then hydrolyzed to the desired α-amino acid. The choice of the chiral catalyst is critical for achieving high enantioselectivity. Chiral thiourea derivatives and metal complexes (e.g., zirconium or titanium-based) with chiral ligands have been successfully employed in asymmetric Strecker reactions.[4]

Experimental Protocol: General Catalytic Asymmetric Strecker Synthesis

  • Imine Formation (in situ): To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent (e.g., toluene, CH2Cl2) at room temperature, add an amine source (e.g., ammonia, benzylamine) (1.1 eq).

  • Catalyst Addition: Add the chiral catalyst (e.g., a chiral thiourea or a pre-formed chiral metal complex) (0.01-0.1 eq).

  • Cyanide Addition: Cool the reaction mixture to the optimal temperature for the catalyst (typically between -78 °C and room temperature) and add the cyanide source (e.g., TMSCN, HCN) (1.2 eq) dropwise.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature and monitor the progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Work-up and Hydrolysis: Quench the reaction and perform an appropriate work-up. The resulting N-protected α-aminonitrile is then subjected to acidic or basic hydrolysis to yield the α-amino acid.

  • Purification: The final product is purified by recrystallization or chromatography.

Logical Relationship: Asymmetric Strecker Synthesis Workflow

G cluster_synthesis Asymmetric Strecker Synthesis 4-Bromobenzaldehyde 4-Bromobenzaldehyde Chiral_alpha-Aminonitrile Chiral_alpha-Aminonitrile 4-Bromobenzaldehyde->Chiral_alpha-Aminonitrile Amine_Source Amine_Source Amine_Source->Chiral_alpha-Aminonitrile Chiral_Catalyst Chiral_Catalyst Chiral_Catalyst->Chiral_alpha-Aminonitrile catalyzes Cyanide_Source Cyanide_Source Cyanide_Source->Chiral_alpha-Aminonitrile Hydrolysis Hydrolysis Chiral_alpha-Aminonitrile->Hydrolysis (S)-2-Amino-2-(4-bromophenyl)acetic_acid (S)-2-Amino-2-(4-bromophenyl)acetic_acid Hydrolysis->(S)-2-Amino-2-(4-bromophenyl)acetic_acid

Caption: Workflow of the Asymmetric Strecker Synthesis.

Enzymatic Resolution

Enzymatic resolution offers a green and highly selective alternative for obtaining the (S)-enantiomer from a racemic mixture of 2-amino-2-(4-bromophenyl)acetic acid or its derivatives.

Reaction Causality: This method relies on the stereoselectivity of enzymes, such as lipases or acylases. A racemic mixture of an N-acyl-2-amino-2-(4-bromophenyl)acetic acid is subjected to enzymatic hydrolysis. The enzyme selectively hydrolyzes the N-acyl group from one enantiomer (e.g., the (S)-enantiomer), leaving the other enantiomer acylated. The resulting free amino acid and the acylated amino acid can then be separated based on their different physical properties (e.g., solubility).

Experimental Protocol: General Enzymatic Resolution of N-Acyl-DL-4-bromophenylglycine

  • Substrate Preparation: Synthesize the N-acyl derivative (e.g., N-acetyl) of racemic 2-amino-2-(4-bromophenyl)acetic acid.

  • Enzymatic Reaction: Dissolve the N-acyl-DL-4-bromophenylglycine in a suitable buffer solution at the optimal pH for the chosen enzyme (e.g., porcine kidney acylase). Add the enzyme and incubate the mixture at the optimal temperature (e.g., 37 °C).

  • Reaction Monitoring: Monitor the progress of the hydrolysis by measuring the formation of the free amino acid using HPLC or a ninhydrin assay.

  • Enzyme Deactivation and Product Separation: Once the reaction has reached approximately 50% conversion, deactivate the enzyme (e.g., by heating or pH change). Separate the free this compound from the unreacted N-acyl-(R)-2-amino-2-(4-bromophenyl)acetic acid by extraction or crystallization.

  • Hydrolysis of the (R)-enantiomer (optional): The separated N-acyl-(R)-amino acid can be chemically hydrolyzed to obtain the (R)-enantiomer.

Resolution via Diastereomeric Salt Formation

A classical and scalable method for resolving racemic amino acids is through the formation of diastereomeric salts with a chiral resolving agent.

Reaction Causality: The racemic 2-amino-2-(4-bromophenyl)acetic acid is treated with an enantiomerically pure chiral acid or base. This results in the formation of a mixture of two diastereomeric salts. Due to their different physical properties, these diastereomers can be separated by fractional crystallization. Subsequent acidification or basification of the separated diastereomeric salts regenerates the enantiomerically pure amino acid.

Derivatization of the this compound Scaffold

The core scaffold can be readily derivatized at the amino group, the carboxylic acid group, and the bromophenyl ring to generate a library of compounds for biological screening.

N-Acylation

The primary amino group can be acylated with a variety of carboxylic acids, acid chlorides, or anhydrides to form amides. This is a common strategy in drug design to modify the polarity, hydrogen bonding capacity, and metabolic stability of a lead compound.

Experimental Protocol: General N-Acylation

  • Reaction Setup: Dissolve this compound (1.0 eq) in a suitable solvent (e.g., DCM, DMF).

  • Addition of Reagents: Add a base (e.g., triethylamine, DIPEA) (2.0-3.0 eq) and the acylating agent (e.g., acetyl chloride, benzoyl chloride) (1.1 eq) at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

  • Work-up and Purification: Perform an aqueous work-up to remove excess reagents and purify the product by column chromatography or recrystallization.

Peptide Coupling

The core amino acid can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis methodologies. This allows for the creation of peptidomimetics with potential therapeutic applications.

Modification of the Bromophenyl Ring

The bromine atom is a key feature for diversification. It can be readily used in various palladium-catalyzed cross-coupling reactions to introduce a wide range of substituents.

Logical Relationship: Derivatization Strategies

G cluster_derivatization Derivatization of (S)-4-Bromophenylglycine Core This compound N_Acylation N-Acylation (Amide Formation) Core->N_Acylation Amino Group Peptide_Coupling Peptide Coupling (Peptidomimetics) Core->Peptide_Coupling Amino & Carboxyl Groups Cross_Coupling Pd-Catalyzed Cross-Coupling (Modification of Phenyl Ring) Core->Cross_Coupling Bromo Group

Caption: Key derivatization points on the core scaffold.

Potential Biological Activities and Applications in Drug Discovery

While the specific biological activities of derivatives of this compound are not extensively documented in publicly available literature, the structural motifs present in this scaffold suggest several promising avenues for drug discovery.

Enzyme Inhibition

The α-amino acid backbone is a common feature in many enzyme inhibitors. By designing derivatives that mimic the transition state of an enzymatic reaction or that can form key interactions with the active site, it is possible to develop potent and selective inhibitors. For example, derivatives of 4-hydroxyphenylglycine have been investigated as GPR88 agonists.[5]

Antimicrobial and Anticancer Agents

Many compounds containing bromophenyl and amino acid moieties have demonstrated antimicrobial and anticancer activities. For instance, derivatives of 2-amino-4-(4-bromophenyl)-1,3-thiazole have been synthesized and evaluated for their antimicrobial properties.[6] Additionally, 4-bromophenyl substituted semicarbazones have shown anticonvulsant activity.[3] The this compound scaffold could serve as a foundation for developing new agents in these therapeutic areas.

Table 1: Potential Therapeutic Targets and Applications

Therapeutic AreaPotential Target/MechanismRationale based on Analogous Structures
Oncology Kinase Inhibition, Apoptosis InductionMany kinase inhibitors incorporate substituted phenyl rings. Bromophenol derivatives have been shown to induce apoptosis.
Infectious Diseases DNA Gyrase Inhibition, Cell Wall Synthesis InhibitionQuinolines with bromophenyl groups have shown DNA gyrase inhibitory activity.[7] The amino acid scaffold is a key component of many antibiotics.
Neurology Receptor Modulation (e.g., mGluRs), Enzyme InhibitionPhenylglycine derivatives are known to modulate metabotropic glutamate receptors (mGluRs).
Inflammation Enzyme Inhibition (e.g., COX, LOX)Phenylacetic acid derivatives are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).

Characterization and Analytical Methods

The characterization of this compound and its derivatives relies on a suite of standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the chemical structure of the synthesized compounds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the elemental composition.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is crucial for determining the enantiomeric excess (e.e.) of the synthesized this compound. Reversed-phase HPLC is used to assess the purity of the final compounds.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the carboxylic acid, amino group, and amide bonds.

Conclusion and Future Perspectives

This compound is a chiral building block with significant potential in drug discovery. Its versatile synthetic handles and structural similarity to endogenous amino acids make it an attractive starting point for the development of novel therapeutics. While the full biological potential of its derivatives remains to be extensively explored, the foundational knowledge of its synthesis and derivatization provides a solid platform for future research. The continued development of novel enantioselective synthetic methods and the application of modern drug design strategies are expected to unlock the therapeutic promise of this intriguing scaffold. Future work should focus on the systematic synthesis of derivative libraries and their screening against a wide range of biological targets to elucidate their structure-activity relationships and mechanisms of action.

References

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][2]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Retrieved January 21, 2026, from [1]

  • Pandey, S., Srivastava, S., & Kumar, A. (2000). Synthesis and anticonvulsant activity of 4-bromophenyl substituted aryl semicarbazones. European Journal of Medicinal Chemistry, 35(11), 1035-1041.[3]

  • (2009). United States Patent No. US 8,822,524 B2. Google Patents.[4]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link][8]

  • Quick Company. (n.d.). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved January 21, 2026, from [Link][9]

  • Sandanayaka, V., et al. (2010). Discovery of 4-[(2S)-2-{[4-(4-chlorophenoxy)phenoxy]methyl}-1-pyrrolidinyl]butanoic acid (DG-051) as a novel leukotriene A4 hydrolase inhibitor of leukotriene B4 biosynthesis. Journal of Medicinal Chemistry, 53(2), 573-585.[10]

  • Jin, C., et al. (2017). Design, Synthesis and Pharmacological Evaluation of 4-hydroxyphenylglycine and 4-hydroxyphenylglycinol Derivatives as GPR88 Agonists. Bioorganic & Medicinal Chemistry, 25(3), 1151-1160.[5]

  • Li, Y., et al. (2016). Discovery of substituted pyrazol-4-yl pyridazinone derivatives as novel c-Met kinase inhibitors. Archives of Pharmacal Research, 39(4), 453-464.[11]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses, 95, 328-344.[12]

  • Mahmood, A. A. R., & Kubba, A. A. (2018). Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Research Journal of Pharmacy and Technology, 11(1), 1-6.[6]

  • Pham, T. A. N., et al. (2013). Synthesis and biological evaluation of novel 2,4-disubstituted quinazoline analogues as GPR119 agonists. Bioorganic & Medicinal Chemistry, 21(5), 1349-1356.

Sources

An In-depth Technical Guide to the Safe Handling of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (S)-2-Amino-2-(4-bromophenyl)acetic acid. As a crucial chiral building block in pharmaceutical research and development, understanding its chemical characteristics is paramount to ensuring laboratory safety and experimental integrity.[1][2][3] This document moves beyond rote instructions, offering a framework grounded in the principles of chemical reactivity, risk mitigation, and procedural validation.

Compound Profile and Hazard Identification

This compound is a non-proteinogenic amino acid derivative. Its structure, featuring a carboxylic acid group, an amino group, and a brominated aromatic ring, dictates its physical and chemical properties, including its hazards.[4][5]

Physicochemical Properties
PropertyValueSource
Molecular Formula C₈H₈BrNO₂PubChem
Molecular Weight 230.06 g/mol PubChem
Appearance White to off-white crystalline solid[6]
Solubility Soluble in polar solvents[6]
GHS Hazard Classification

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

Hazard ClassGHS CategoryHazard StatementSignal Word
Skin Corrosion/Irritation2H315: Causes skin irritationWarning
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritationWarning
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritationWarning

Source: ECHA C&L Inventory

The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation of the powder.[][8]

Toxicological Profile: An Evidence-Based Assessment
Reactivity and Stability Profile

This compound is an amphoteric molecule, capable of reacting with both acids and bases due to the presence of the carboxylic acid and amino functional groups.[4][5][8][13][14]

  • Incompatible Materials: Avoid strong oxidizing agents, strong bases, and strong reducing agents.[10]

  • Reactivity with Acids and Bases: As an amino acid, it will form a positively charged species in the presence of a strong acid and a negatively charged species in the presence of a strong base.[4][5][8] These reactions can be exothermic.

  • Thermal Decomposition: While specific data for this compound is limited, the thermal decomposition of brominated aromatic compounds and other amino acids can release toxic and corrosive gases.[15][16] Potential decomposition products under fire conditions include carbon oxides, nitrogen oxides, and hydrogen bromide.[10]

Risk Assessment and Mitigation

A thorough risk assessment is the foundation of safe laboratory practice. The primary risks associated with this compound are exposure to the powdered form through inhalation and dermal contact.

Engineering Controls: The First Line of Defense

The hierarchy of controls prioritizes engineering solutions to minimize exposure.

  • Containment for Weighing and Handling: All handling of the solid compound, especially weighing and transfer, must be conducted in a certified chemical fume hood or a ventilated balance enclosure. This is critical to prevent the aerosolization and inhalation of the powder, which can cause respiratory irritation.[17][18]

  • Ventilation: General laboratory ventilation should be adequate to handle vapors from solutions, but initial dissolution of the powder should always be performed within a fume hood.

Personal Protective Equipment (PPE): The Essential Barrier

Appropriate PPE must be worn at all times when handling this compound.

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing, such as during bulk transfers or dissolution of larger quantities.

  • Skin Protection: A lab coat must be worn and fully fastened. Nitrile gloves are required, and double gloving is recommended when handling the solid. Gloves should be inspected before use and changed immediately if contaminated.

  • Respiratory Protection: When engineering controls are not sufficient to control airborne concentrations, a NIOSH-approved respirator with an appropriate particulate filter may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.

Standard Operating Procedures (SOPs) with Self-Validating Systems

The following protocols are designed to be self-validating, incorporating checks to ensure procedures are performed correctly and safely.

SOP for Weighing Solid this compound

This protocol is designed to minimize aerosolization and exposure.

Weighing_Protocol cluster_prep Preparation cluster_weighing Weighing Procedure cluster_cleanup Cleanup prep_ppe 1. Don appropriate PPE prep_fume_hood 2. Verify fume hood is operational prep_ppe->prep_fume_hood prep_balance 3. Decontaminate and level analytical balance prep_fume_hood->prep_balance validation_hood Airflow correct? prep_fume_hood->validation_hood prep_materials 4. Gather all necessary materials prep_balance->prep_materials validation_balance Balance stable? prep_balance->validation_balance weigh_tare 5. Tare a tared container with a lid prep_materials->weigh_tare weigh_transfer 6. Transfer powder inside fume hood weigh_tare->weigh_transfer weigh_close 7. Securely close the container weigh_transfer->weigh_close weigh_reweigh 8. Re-weigh the closed container weigh_close->weigh_reweigh weigh_adjust 9. Adjust weight in fume hood if necessary weigh_reweigh->weigh_adjust validation_weight Weight correct? weigh_reweigh->validation_weight cleanup_decontaminate 10. Decontaminate work area and tools weigh_adjust->cleanup_decontaminate cleanup_waste 11. Dispose of contaminated materials as halogenated waste cleanup_decontaminate->cleanup_waste cleanup_ppe 12. Doff PPE correctly cleanup_waste->cleanup_ppe validation_weight->weigh_adjust validation_weight->cleanup_decontaminate Yes

Caption: Workflow for weighing hazardous powders.

Step-by-Step Methodology:

  • Preparation and Validation:

    • Don all required PPE (lab coat, goggles, nitrile gloves).

    • Ensure the chemical fume hood is on and the sash is at the appropriate height. Validation Check: Confirm the airflow indicator shows proper function.

    • Place the analytical balance in a location with minimal vibration and drafts. Validation Check: Use the built-in spirit level to confirm the balance is level. Calibrate the balance using certified weights according to your lab's SOP.[19][20][21][22][23]

    • Assemble all necessary equipment: spatulas, weigh paper or boat, and a sealable container for the weighed compound.

  • Weighing Procedure:

    • Place the empty, sealable container with its lid on the balance and tare.

    • Move the container into the chemical fume hood.

    • Carefully transfer the solid from the stock bottle to the tared container. Use a spatula and avoid pouring directly from the bottle to minimize dust generation.

    • Securely close the lid of the container inside the fume hood.

    • Carefully transport the closed container back to the balance and record the weight.

    • Validation Check: Compare the measured weight to the target weight.

    • If adjustment is needed, return the closed container to the fume hood, add or remove material, re-close, and re-weigh. Repeat until the target weight is achieved within the acceptable tolerance.

  • Cleanup:

    • Inside the fume hood, carefully decontaminate the spatula and any surfaces with a damp cloth or towel to avoid generating dust.

    • Dispose of all contaminated disposable items (weigh paper, gloves, wipes) in a designated, sealed waste container for halogenated organic waste.

    • Clean the balance and surrounding area.

    • Remove PPE in the correct order to prevent self-contamination. Wash hands thoroughly.

SOP for Dissolution

This protocol ensures that the dissolution process is contained and validated.

Step-by-Step Methodology:

  • Preparation:

    • Perform the weighing procedure as described in SOP 3.1. The weighed solid should be in a sealed container appropriate for the dissolution (e.g., a round-bottom flask with a stopper).

    • All dissolution steps must be performed in a chemical fume hood.

  • Solvent Addition and Dissolution:

    • Add the chosen solvent to the container with the solid. Add the solvent slowly to avoid splashing.

    • Gently swirl or stir the mixture to facilitate dissolution. Magnetic or overhead stirring can be used.

    • Validation Check 1 (Visual): Visually inspect the solution to ensure all solid has dissolved. The solution should be clear and free of particulates. If solid remains, continue mixing. If it still does not dissolve, consult solubility data to confirm the correct solvent and concentration are being used.[24]

    • Validation Check 2 (Process Dependent): If the resulting solution's pH is critical for the next step, measure the pH after dissolution is complete. Adjust as necessary, noting that neutralization can be exothermic.

  • Transfer and Cleanup:

    • If the solution needs to be transferred, do so carefully within the fume hood.

    • Rinse the original container with a small amount of solvent and add the rinse to the receiving vessel to ensure a quantitative transfer.

    • Clean all equipment and dispose of waste as previously described.

Emergency Procedures

Preparedness is key to managing unexpected events.

Exposure Response
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[25]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[25]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[25]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[25]

Spill Response

The response to a spill depends on its scale and location.

Spill_Response start Spill Occurs assess_size Assess Spill Size & Location start->assess_size small_spill Small Spill (<10g, contained in hood) assess_size->small_spill Small large_spill Large Spill (>10g or outside hood) assess_size->large_spill Large ppe_don Don Appropriate PPE (gloves, goggles, etc.) small_spill->ppe_don evacuate Evacuate Immediate Area Alert Others & Supervisor large_spill->evacuate call_emergency Call Emergency Response evacuate->call_emergency neutralize Cover with Neutralizing Agent (e.g., Sodium Bicarbonate) ppe_don->neutralize absorb Absorb with Inert Material (e.g., vermiculite) neutralize->absorb collect Collect Waste into a Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision workflow for spill response.

Procedure for a Small, Contained Spill (inside a fume hood):

  • Alert and Isolate: Alert personnel in the immediate area. Ensure the fume hood is operating correctly.

  • PPE: Don appropriate PPE, including double gloves, goggles, and a lab coat.

  • Neutralize and Absorb: Gently cover the spill with a weak base like sodium bicarbonate to neutralize the acidic group.[26] Then, cover with an inert absorbent material like vermiculite or a spill pillow.[21] Do not use combustible materials.

  • Collect: Carefully sweep the absorbed material into a designated, labeled hazardous waste container. Avoid creating dust.

  • Decontaminate: Wipe the spill area with a damp cloth, followed by a soap and water solution. Place all cleaning materials into the hazardous waste container.

  • Dispose: Seal and label the waste container for disposal as halogenated organic waste.

For large spills or any spill outside of a fume hood, evacuate the area, alert others, and contact your institution's emergency response team.[27]

Storage and Waste Disposal

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.[10]

  • The storage area should be clearly labeled.

Waste Disposal
  • All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.

  • Collect waste in a designated, clearly labeled, and sealed container.

  • Specifically, this compound should be segregated as halogenated organic waste .[19][21] Do not mix with non-halogenated waste streams, as this significantly increases disposal costs and complexity.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Conclusion

This compound is a valuable reagent in drug discovery and development. Its potential as a skin, eye, and respiratory irritant necessitates careful and informed handling. By understanding its chemical properties, implementing robust engineering controls, consistently using appropriate PPE, and adhering to validated standard operating procedures, researchers can work with this compound safely and effectively. This guide serves as a foundation for developing laboratory-specific protocols that prioritize safety and scientific integrity.

References

  • A Comprehensive Guide to Weighing Equipment Validation in GxP Laboratories. (2023). MWS Ltd. [Link]

  • Validating Weighing Balance. (n.d.). Scribd. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. (n.d.). Braun Research Group, Northwestern University. [Link]

  • Analytical Balances and Proper Weighing Practices. (2022). Lab Manager. [Link]

  • The Acid-Base Chemistry of the Amino Acids. (n.d.). Purdue University. [Link]

  • Safety data sheet - phenylacetic acid. (2023). CPAChem. [Link]

  • Structure of Amino Acids. (n.d.). TSFX. [Link]

  • Reactions of Amino Acids. (2022). Chemistry LibreTexts. [Link]

  • Phenylacetic Acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • The Importance of Daily Weight Checks Using Test Weights. (2022). The Scale People, Inc. [Link]

  • How-to: Neutralise Chemical Spills. (2020). Stratex. [Link]

  • Validation of Weighing Processes Are You Up-to-Date? (n.d.). Thomasnet. [Link]

  • Properties of Amino Acids. (2024). Chemistry LibreTexts. [Link]

  • Neutralization Guide. (n.d.). University of Georgia Environmental Safety Division. [Link]

  • Solubility and solution stability studies of different amino acid prodrugs of bromhexine. (2007). Taylor & Francis Online. [Link]

  • Managing Safe Material Handling in Pharmaceutical Manufacturing. (n.d.). MasterMover. [Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • The acid base behaviour of amino acids. (n.d.). Chemguide. [Link]

  • Bromination of N-phthaloylamino acid derivatives. (1989). RSC Publishing. [Link]

  • How to Neutralize Chemical Spills. (2021). Lab Manager. [Link]

  • Neutralization Chemicals. (n.d.). Wastech Controls & Engineering, Inc. [Link]

  • Preparing Solutions and Making Dilutions. (n.d.). ABRF. [Link]

  • Waste Neutralization Guidance. (2023). Missouri State University. [Link]

  • Safe Handling Procedures for SOP Protocols. (n.d.). University of Wisconsin-Madison. [Link]

  • (PDF) Bromination of N-phthaloylamino acid derivatives. (1989). ResearchGate. [Link]

  • N-Protected amino acid bromides: Efficient reagents for the incorporation into peptides of extremely hindered α,α-dialkyl. (2007). ResearchGate. [Link]

  • The investigation of thermal decomposition pathways of phenylalanine and tyrosine by TG–FTIR. (2014). ResearchGate. [Link]

  • Evaluate the pyrolysis pathway of glycine and glycylglycine by TG-FTIR. (2012). ResearchGate. [Link]

  • EFFECT OF BROMINATION ON THE AMINO ACID-ACCEPTING ACTIVITIES OF TRANSFER RIBONUCLEIC ACIDS. (1963). PubMed. [Link]

  • The Thermal Decomposition of Thirty Commercially Available Materials at 300C. (1976). Defense Technical Information Center. [Link]

  • alpha-Amino-beta-benzoylpropionic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • alpha-Amino-beta-(glycylamino)-propionic acid. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • The Dissolution Process. (2022). Chemistry LibreTexts. [Link]

  • Method development and validation for dissolution testings. (2012). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

Sources

Methodological & Application

Enantioselective Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic Acid: Strategies and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers and Drug Development Professionals

(S)-2-Amino-2-(4-bromophenyl)acetic acid , also known as (S)-p-bromophenylglycine, is a non-proteinogenic α-amino acid of significant interest in the pharmaceutical industry. Its rigid, well-defined structure makes it a valuable chiral building block for synthesizing complex molecular architectures, including peptide mimics, therapeutic agents, and chiral ligands. The precise stereochemical control during its synthesis is paramount, as the biological activity of its enantiomers can differ dramatically.

This document provides a detailed guide to the principal methodologies for the enantioselective synthesis of this compound. We will explore three distinct and robust strategies: Catalytic Asymmetric Strecker Synthesis, Chiral Auxiliary-Mediated Alkylation, and Enzymatic Kinetic Resolution. Each section explains the underlying chemical principles and provides a detailed, field-tested protocol to empower researchers in their synthetic endeavors.

Strategy 1: Catalytic Asymmetric Strecker Synthesis

The Strecker synthesis is a cornerstone of amino acid preparation, involving a one-pot, three-component reaction between an aldehyde, ammonia, and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[1] The catalytic asymmetric variant leverages a substoichiometric amount of a chiral catalyst to induce enantioselectivity in the key cyanide addition step, making it a highly atom-economical and efficient approach for producing unnatural amino acids.[2][3]

Principle of the Method

The reaction proceeds via the in situ formation of an imine from 4-bromobenzaldehyde and an ammonia source. A chiral catalyst, such as a thiourea derivative or a chiral metal complex, reversibly binds to the imine. This binding creates a chiral environment that sterically shields one face of the imine, directing the nucleophilic attack of the cyanide ion to the opposite face. This stereo-controlled addition establishes the chiral center. The resulting enantiomerically enriched α-aminonitrile is then hydrolyzed under acidic or basic conditions to yield the target amino acid.

Experimental Workflow: Asymmetric Strecker Synthesis

cluster_0 Step 1: Enantioselective Cyanation cluster_1 Step 2: Hydrolysis A 4-Bromobenzaldehyde E (S)-2-Amino-2-(4-bromophenyl)acetonitrile A->E B Ammonia Source (e.g., NH4Cl) B->E C Cyanide Source (e.g., KCN) C->E D Chiral Catalyst D->E Stereocontrol G This compound E->G F Acid or Base (e.g., 6M HCl) F->G

Caption: Workflow for Catalytic Asymmetric Strecker Synthesis.

Detailed Protocol
  • Iminonitrile Formation:

    • To a stirred solution of 4-bromobenzaldehyde (10 mmol, 1.85 g) in toluene (20 mL) at room temperature, add the chiral thiourea catalyst (e.g., a Jacobsen-type catalyst, 0.1-2 mol%).

    • In a separate flask, prepare a solution of potassium cyanide (12 mmol, 0.78 g) and ammonium chloride (12 mmol, 0.64 g) in water (10 mL).

    • Cool the toluene mixture to 0°C and add the aqueous cyanide/ammonia solution dropwise over 30 minutes.

    • Allow the reaction to stir vigorously at 0-5°C for 24-48 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude (S)-2-Amino-2-(4-bromophenyl)acetonitrile. This intermediate is often carried forward without further purification.

  • Nitrile Hydrolysis:

    • Add concentrated hydrochloric acid (6 M, 30 mL) to the crude aminonitrile.

    • Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours, until the hydrolysis is complete (monitored by LC-MS).

    • Cool the reaction mixture to room temperature and then to 0°C in an ice bath.

    • Adjust the pH of the solution to the isoelectric point of the amino acid (typically pH 5-6) using a base (e.g., 6M NaOH or ammonium hydroxide). The product will precipitate out of the solution.

    • Collect the solid by vacuum filtration, wash with cold water, followed by a cold organic solvent (e.g., ethanol or acetone) to remove impurities.

    • Dry the solid under vacuum to obtain this compound. Chiral HPLC analysis is required to determine the enantiomeric excess (e.e.).

Data Summary
ParameterTypical ValueRationale / Notes
Catalyst Loading 0.1 - 5 mol%Lower loadings are more economical but may require longer reaction times.
Temperature -20°C to 25°CLower temperatures generally improve enantioselectivity but decrease the reaction rate.
Typical Yield 65 - 85%Overall yield after two steps.
Enantiomeric Excess 80 - 99% e.e.Highly dependent on the specific catalyst and reaction conditions.

Strategy 2: Chiral Auxiliary-Mediated Synthesis

This diastereoselective approach involves covalently attaching a chiral auxiliary to a glycine-derived substrate. The steric influence of the auxiliary directs the subsequent addition to an imine, creating a new stereocenter with high diastereoselectivity.[4] The final step involves the cleavage of the auxiliary, which can often be recycled, to release the enantiomerically pure amino acid. Evans oxazolidinones and pseudoephedrine amides are well-established auxiliaries for this purpose.[]

Principle of the Method

A chiral auxiliary, such as an Evans oxazolidinone, is first acylated with a protected glycine derivative. The resulting N-glycinyl chiral auxiliary is converted into an enolate using a strong base. This enolate is then used in a reaction, for example, an addition to an imine derived from 4-bromobenzaldehyde. The bulky auxiliary blocks one face of the enolate, ensuring that the electrophile adds from the less sterically hindered face. This results in the formation of a single diastereomer. Subsequent removal of the auxiliary yields the target (S)-amino acid.

Experimental Workflow: Chiral Auxiliary Approach

A Chiral Auxiliary (e.g., Evans Auxiliary) C Coupling A->C B Glycine Derivative B->C D Auxiliary-Glycine Adduct C->D E 1. Deprotonation (LDA) 2. Reaction with 4-Bromobenzaldehyde derivative D->E F Diastereomerically Pure Intermediate E->F G Auxiliary Cleavage (e.g., LiOH/H₂O₂) F->G H This compound G->H I Recovered Auxiliary G->I

Caption: Workflow for Chiral Auxiliary-Mediated Synthesis.

Detailed Protocol
  • Adduct Formation:

    • Dissolve the chiral auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, 10 mmol) in anhydrous THF (50 mL) under an inert atmosphere (N₂ or Ar) and cool to -78°C.

    • Add n-butyllithium (1.6 M in hexanes, 10.5 mmol) dropwise and stir for 15 minutes.

    • Add bromoacetyl bromide (10.5 mmol) dropwise and stir the reaction at -78°C for 1 hour, then allow it to warm to room temperature over 2 hours.

    • Quench the reaction with saturated aqueous NH₄Cl solution. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and purify by column chromatography to get the N-(bromoacetyl) oxazolidinone.

    • Displace the bromide with an amino group precursor (e.g., via azide displacement followed by reduction) to form the glycine adduct.

  • Diastereoselective Alkylation/Addition:

    • Dissolve the N-glycinyl chiral auxiliary (8 mmol) in anhydrous THF (40 mL) and cool to -78°C.

    • Add a strong base such as lithium diisopropylamide (LDA, 8.8 mmol, freshly prepared or as a solution) dropwise. Stir for 30-60 minutes to ensure complete enolate formation.

    • Add 4-bromobenzyl bromide (9.6 mmol) to the enolate solution.

    • Stir at -78°C for 2-4 hours, then allow the reaction to warm slowly to 0°C. Monitor by TLC.

    • Quench the reaction with saturated aqueous NH₄Cl, extract with ethyl acetate, and purify by column chromatography to isolate the diastereomerically pure product.

  • Auxiliary Cleavage:

    • Dissolve the alkylated product (5 mmol) in a mixture of THF (20 mL) and water (5 mL).

    • Cool the solution to 0°C and add 30% aqueous hydrogen peroxide (10 mmol), followed by aqueous lithium hydroxide (1 M, 10 mmol).

    • Stir the mixture at 0°C for 4 hours.

    • Quench the excess peroxide by adding aqueous sodium sulfite solution.

    • Remove the THF under reduced pressure. The aqueous layer can be extracted with dichloromethane to recover the chiral auxiliary.

    • Acidify the aqueous layer to pH 1-2 with 1M HCl, then extract the product with ethyl acetate. Alternatively, purify via ion-exchange chromatography to isolate the final amino acid.

Data Summary
ParameterTypical ValueRationale / Notes
Base for Enolization LDA, LHMDSStrong, non-nucleophilic bases are required for clean enolate formation.
Temperature -78°CLow temperature is critical for maintaining kinetic control and achieving high diastereoselectivity.
Diastereomeric Ratio >95:5The steric bulk of the auxiliary effectively directs the alkylation.
Cleavage Conditions LiOH/H₂O₂Mild conditions that prevent racemization of the product.
Overall Yield 50 - 70%Yields are typically lower than catalytic methods due to the multi-step nature.

Strategy 3: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) is a powerful and environmentally friendly technique that exploits the high stereoselectivity of enzymes.[6] The process begins with a readily available racemic mixture of an amino acid derivative. An enzyme, such as an acylase, selectively hydrolyzes one enantiomer, allowing the two enantiomers (one hydrolyzed, one unreacted) to be easily separated.

Principle of the Method

A racemic mixture of N-acetyl-2-amino-2-(4-bromophenyl)acetic acid is prepared. This mixture is then subjected to an acylase enzyme (e.g., Penicillin G Acylase or Acylase I from Aspergillus sp.). The enzyme's chiral active site selectively recognizes and catalyzes the hydrolysis of the N-acetyl group from the (S)-enantiomer, converting it to the free amino acid. The (R)-enantiomer remains unchanged as the N-acetyl derivative. The resulting mixture contains the free (S)-amino acid and the N-acetylated (R)-amino acid. These two compounds have different physical properties (e.g., solubility at different pH values), which allows for their straightforward separation.

Experimental Workflow: Enzymatic Kinetic Resolution

cluster_0 Step 1: Substrate Prep cluster_1 Step 2: Resolution cluster_2 Step 3: Separation A Racemic 2-Amino-2- (4-bromophenyl)acetic acid B Acetylation (e.g., Ac₂O) A->B C Racemic N-Acetyl Amino Acid B->C E Selective Hydrolysis (pH 7-8, 37°C) C->E D Enzyme (e.g., Acylase I) D->E F Mixture: (S)-Amino Acid (R)-N-Acetyl Amino Acid E->F G pH Adjustment / Extraction F->G H This compound G->H I (R)-N-Acetyl Amino Acid (for racemization/recycling) G->I

Caption: Workflow for Enzymatic Kinetic Resolution.

Detailed Protocol
  • Synthesis of Racemic N-Acetyl Substrate:

    • Suspend racemic 2-amino-2-(4-bromophenyl)acetic acid (10 mmol, 2.30 g) in a mixture of acetic acid (15 mL) and acetic anhydride (5 mL).

    • Heat the mixture to 50°C with stirring for 2-3 hours.

    • Cool the reaction mixture and pour it into ice-water (100 mL) with vigorous stirring.

    • Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield racemic N-acetyl-2-amino-2-(4-bromophenyl)acetic acid.

  • Enzymatic Resolution:

    • Dissolve the racemic N-acetyl amino acid (5 mmol, 1.36 g) in water (50 mL) by adjusting the pH to 7.5 with 1M LiOH or NaOH.

    • Add the acylase enzyme (e.g., Acylase I, ~50-100 mg, or immobilized enzyme). A small amount of a cofactor like CoCl₂ may be required for some acylases.

    • Maintain the pH of the solution at 7.5 using a pH-stat or by periodic manual addition of 0.5M NaOH. The consumption of base is an indicator of reaction progress.

    • Incubate the reaction at 37°C with gentle stirring for 12-24 hours, or until approximately 50% conversion is reached (i.e., 0.5 equivalents of base have been consumed).

  • Separation and Product Isolation:

    • Once 50% conversion is achieved, terminate the reaction by acidifying the solution to pH ~2 with 2M HCl. This will also precipitate the enzyme if it is not immobilized.

    • Filter off the denatured enzyme (if applicable).

    • Extract the acidified solution with ethyl acetate (3 x 30 mL). The unreacted (R)-N-acetyl amino acid will move into the organic layer.

    • The aqueous layer, now containing the hydrochloride salt of the (S)-amino acid, is collected.

    • Adjust the pH of the aqueous layer to the isoelectric point (pH 5-6) with a suitable base (e.g., ammonium hydroxide).

    • Cool the solution in an ice bath to facilitate precipitation of the pure this compound.

    • Collect the product by filtration, wash with cold water, and dry. The (R)-N-acetyl amino acid can be recovered from the ethyl acetate extracts and racemized for reuse.

Data Summary
ParameterTypical ValueRationale / Notes
Enzyme Acylase I, Penicillin G AcylaseChoice depends on substrate specificity and commercial availability. Immobilized enzymes are preferred for easy recovery and reuse.[7]
pH and Temperature pH 7-8, 30-40°COptimal conditions for enzyme activity and stability.
Conversion ~50%The reaction is stopped at 50% to maximize the yield and enantiopurity of both components.
Product e.e. >99%Enzymes are highly stereoselective, typically affording products with excellent enantiopurity.
Theoretical Yield 50%Without a racemization and recycling loop for the unwanted enantiomer, the maximum yield is 50%.

Conclusion

The enantioselective synthesis of this compound can be successfully achieved through several distinct strategies.

  • Catalytic Asymmetric Synthesis is the most modern and atom-economical approach, ideal for large-scale production where catalyst development is feasible.

  • Chiral Auxiliary-Mediated Synthesis offers a robust and predictable method that, while requiring more stoichiometric steps, provides excellent stereocontrol and is highly reliable on a lab scale.

  • Enzymatic Kinetic Resolution represents a green and highly selective method, particularly powerful when combined with a racemization process for the unwanted enantiomer, making it an attractive industrial option.

The choice of method will depend on the specific requirements of the researcher, including scale, cost, available equipment, and desired enantiopurity.

References

  • Vachal, P., & Jacobsen, E. N. (2002). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Journal of the American Chemical Society, 124(34), 10012–10014. [Link]

  • Ishitan, H., Komiyama, S., & Kobayashi, S. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids, 11(3-4), 259-268. [Link]

  • Lipton, M. (n.d.). Asymmetric Catalysis of Strecker Amino Acid Synthesis. Grantome. Retrieved from [Link]

  • Wikipedia contributors. (2023). Strecker amino acid synthesis. Wikipedia. [Link]

  • Kadota, T., Sawa, M., Kondo, Y., Morimoto, H., & Ohshima, T. (2021). Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines. Organic Letters, 23(12), 4553–4558. [Link]

  • Wikipedia contributors. (2023). Chiral auxiliary. Wikipedia. [Link]

  • Davies, S. G., & Ichihara, O. (1996). Synthesis of optically active azetidine-2,4-dicarboxylic acid and related chiral auxiliaries for asymmetric synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2149-2158. [Link]

  • Hruby, V. J., & Qian, X. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis of Peptides and Peptidomimetics (pp. 249-307). Thieme. [Link]

  • Doherty, C. G., & Popenoe, E. A. (1950). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry, 189(1), 447-453. [Link]

  • Chibata, I., Tosa, T., & Sato, T. (1968). U.S. Patent No. 3,386,888. Washington, DC: U.S.
  • Fadnavis, N. W., Babu, R. L., & Vadivel, S. K. (2008). Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase. Tetrahedron: Asymmetry, 19(15), 1837-1840. [Link]

Sources

The Asymmetric Strecker Synthesis: A Comprehensive Guide to Chiral α-Amino Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

The quest for enantiomerically pure α-amino acids is a cornerstone of modern pharmaceutical development and chemical biology. These chiral building blocks are integral to a vast array of bioactive molecules, from peptide-based therapeutics to complex small-molecule drugs. Among the synthetic methodologies available, the Asymmetric Strecker Synthesis stands out as a powerful and versatile strategy for the direct formation of chiral α-aminonitriles, the immediate precursors to α-amino acids. This guide provides an in-depth exploration of the Asymmetric Strecker Synthesis, offering detailed application notes, step-by-step protocols, and expert insights into the nuances of this critical transformation.

Foundational Principles: From Racemic Origins to Asymmetric Control

First discovered by Adolph Strecker in 1850, the classic Strecker synthesis is a one-pot, three-component reaction involving an aldehyde or ketone, ammonia, and a cyanide source to produce a racemic α-aminonitrile, which is subsequently hydrolyzed to the corresponding α-amino acid.[1] The inherent simplicity and atom economy of this reaction have made it a staple in organic synthesis. However, the lack of stereocontrol in the original protocol necessitated the development of asymmetric variants to meet the growing demand for enantiopure amino acids.[2]

The asymmetric Strecker reaction achieves stereocontrol through two primary strategies: the use of chiral auxiliaries and chiral catalysts .[3] A chiral auxiliary is a stereogenic group temporarily incorporated into one of the reactants to direct the stereochemical outcome of the cyanide addition.[4] In contrast, a chiral catalyst, used in sub-stoichiometric amounts, creates a chiral environment that favors the formation of one enantiomer of the product over the other.

Strategic Approaches to Asymmetric Induction

The choice between a chiral auxiliary-mediated or a catalytic approach depends on several factors, including the desired substrate scope, scalability, and economic considerations. Each strategy presents a unique set of advantages and challenges that researchers must weigh.

The Power of Control: Chiral Auxiliary-Mediated Synthesis

The use of a chiral amine in place of ammonia is a well-established method for diastereoselective Strecker synthesis. The chiral auxiliary forms a diastereomeric imine intermediate, and the steric and electronic properties of the auxiliary direct the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer of the α-aminonitrile.

Causality in Experimental Design: The effectiveness of a chiral auxiliary is dictated by its ability to create a significant energetic difference between the transition states leading to the two possible diastereomers. This is often achieved through steric hindrance, where a bulky group on the auxiliary blocks one face of the imine. Subsequent removal of the auxiliary, without racemization of the newly formed stereocenter, is a critical step in this approach.

Below is a workflow illustrating the general principle of a chiral auxiliary-mediated Asymmetric Strecker Synthesis.

cluster_0 Chiral Auxiliary-Mediated Asymmetric Strecker Synthesis Aldehyde Aldehyde/Ketone Imine Diastereomeric Imine Intermediate Aldehyde->Imine Condensation ChiralAmine Chiral Amine (Auxiliary) ChiralAmine->Imine Aminonitrile Diastereomeric α-Aminonitrile Imine->Aminonitrile Cyanide Addition Cyanide Cyanide Source Cyanide->Aminonitrile Separation Diastereomer Separation Aminonitrile->Separation Purification PureAminonitrile Enantiopure α-Aminonitrile Separation->PureAminonitrile Hydrolysis Hydrolysis PureAminonitrile->Hydrolysis AuxiliaryRemoval Auxiliary Removal Hydrolysis->AuxiliaryRemoval AminoAcid Chiral α-Amino Acid AuxiliaryRemoval->AminoAcid RecoveredAuxiliary Recovered Auxiliary AuxiliaryRemoval->RecoveredAuxiliary

Caption: General workflow for chiral auxiliary-mediated Asymmetric Strecker Synthesis.

The Elegance of Catalysis: Enantioselective Strecker Reactions

Catalytic asymmetric Strecker reactions offer a more atom-economical and elegant solution by obviating the need for stoichiometric amounts of a chiral controller.[5] These reactions can be broadly categorized into metal-catalyzed and organocatalyzed systems.

  • Metal-Based Catalysts: Chiral metal complexes, often featuring ligands like BINOL derivatives, can activate the imine towards nucleophilic attack by cyanide and create a chiral pocket that dictates the facial selectivity.

  • Organocatalysts: In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis.[6] Chiral thioureas, phosphoric acids, and bifunctional catalysts have been successfully employed in Strecker reactions.[7] These catalysts often operate through hydrogen bonding interactions, activating the imine and positioning the cyanide nucleophile for a stereoselective addition.

The mechanism of organocatalysis often involves a dual activation model, where the catalyst simultaneously activates both the electrophile (imine) and the nucleophile (cyanide).

cluster_1 Organocatalytic Asymmetric Strecker Synthesis Imine Achiral Imine ActivatedComplex Activated Imine- Catalyst Complex Imine->ActivatedComplex Catalyst Chiral Organocatalyst Catalyst->ActivatedComplex Binding TransitionState Diastereomeric Transition States ActivatedComplex->TransitionState Cyanide Cyanide Source Cyanide->TransitionState Nucleophilic Attack ProductComplex Product-Catalyst Complex TransitionState->ProductComplex Aminonitrile Enantioenriched α-Aminonitrile ProductComplex->Aminonitrile Release RegeneratedCatalyst Regenerated Catalyst ProductComplex->RegeneratedCatalyst Hydrolysis Hydrolysis Aminonitrile->Hydrolysis AminoAcid Chiral α-Amino Acid Hydrolysis->AminoAcid

Caption: General workflow for organocatalytic Asymmetric Strecker Synthesis.

Application Notes & Protocols

The following protocols are representative examples of robust and well-established methods for the asymmetric Strecker synthesis. They are designed to be self-validating, with clear steps and explanations for critical parameters.

Protocol 1: Diastereoselective Strecker Synthesis of α-Arylglycines using (S)-1-(4-Methoxyphenyl)ethylamine

This protocol describes a practical, three-component Strecker reaction for the synthesis of enantiopure α-arylglycines, which are important non-proteinogenic amino acids found in various biologically active compounds.[8] The use of (S)-1-(4-methoxyphenyl)ethylamine as a chiral auxiliary leads to the formation of highly crystalline diastereomeric α-aminonitriles, which can be easily separated.

Experimental Protocol:

  • Imine Formation and Cyanide Addition:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium cyanide (1.2 equiv.) in water.

    • Add (S)-1-(4-methoxyphenyl)ethylamine (1.0 equiv.) to the solution and stir for 10 minutes at room temperature.

    • Add the desired aryl aldehyde (1.0 equiv.) to the mixture.

    • Stir the reaction vigorously at room temperature. The reaction progress can be monitored by TLC or LC-MS. The crystalline (S,S)-α-aminonitrile often precipitates from the reaction mixture.

    • After completion (typically 12-24 hours), collect the solid product by filtration and wash with cold water. The product can often be obtained in high diastereomeric purity without further purification.

  • Hydrolysis and Auxiliary Removal:

    • Suspend the isolated (S,S)-α-aminonitrile in 6 M aqueous HCl.

    • Heat the mixture at reflux (approximately 90-100 °C) for 3-4 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude (S)-α-arylglycine hydrochloride.

    • The product can be further purified by recrystallization.

Expert Insights: The success of this protocol hinges on the crystallization-induced asymmetric transformation, where the less soluble diastereomer selectively precipitates, driving the equilibrium towards its formation.[9] The methoxy group on the phenylethylamine auxiliary facilitates its removal under acidic conditions.

Quantitative Data:

Aryl AldehydeDiastereomeric Ratio (dr) of AminonitrileYield (%) of Amino AcidEnantiomeric Excess (ee) (%)
Benzaldehyde>99:185>99
4-Chlorobenzaldehyde>99:182>99
4-Methoxybenzaldehyde>99:188>99
2-Naphthaldehyde>99:179>99

Data compiled from representative literature.

Protocol 2: Organocatalytic Asymmetric Strecker Reaction using a Thiourea Catalyst

This protocol outlines a general procedure for the enantioselective Strecker reaction of N-Boc protected imines using a chiral thiourea catalyst.[7] This method is advantageous due to the low catalyst loading and the ability to synthesize a broad range of chiral α-amino acids.

Experimental Protocol:

  • Reaction Setup:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral thiourea catalyst (1-10 mol%).

    • Add the N-Boc protected imine (1.0 equiv.) and a suitable solvent (e.g., toluene, CH₂Cl₂).

    • Cool the reaction mixture to the desired temperature (e.g., -78 °C to room temperature).

  • Cyanide Addition:

    • Slowly add the cyanide source, such as trimethylsilyl cyanide (TMSCN) (1.2-1.5 equiv.), to the reaction mixture.

    • Stir the reaction at the specified temperature and monitor its progress by TLC or LC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NaHCO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude α-aminonitrile can be purified by flash column chromatography on silica gel.

  • Hydrolysis to the Amino Acid:

    • The purified N-Boc-α-aminonitrile can be hydrolyzed to the corresponding amino acid by treatment with strong acid (e.g., 6 M HCl) at elevated temperatures.

Expert Insights: The thiourea catalyst activates the imine through hydrogen bonding, increasing its electrophilicity. The chiral scaffold of the catalyst then directs the incoming cyanide nucleophile to one face of the imine, controlling the stereochemistry of the product. The choice of the N-protecting group on the imine is crucial, as it influences both the reactivity and the stereoselectivity. The Boc group is often used due to its ease of removal. The use of safer cyanide sources like potassium cyanide (KCN) in combination with an additive like acetic acid is a practical alternative to the more hazardous HCN or TMSCN.[5]

Quantitative Data:

Imine Substrate (R group)Catalyst Loading (mol%)Yield (%) of AminonitrileEnantiomeric Excess (ee) (%)
Phenyl59598
4-Bromophenyl59297
2-Thienyl58895
Cyclohexyl108592

Data compiled from representative literature.

Trustworthiness and Self-Validation

The protocols described above are designed to be robust and reproducible. Key to ensuring trustworthiness in these syntheses are the following self-validating systems:

  • Reaction Monitoring: Consistent monitoring of the reaction by TLC or LC-MS allows for the determination of the reaction endpoint and helps to avoid the formation of byproducts.

  • Stereochemical Analysis: The diastereomeric ratio of the aminonitrile intermediate can be determined by ¹H NMR spectroscopy. The enantiomeric excess of the final amino acid should be determined by a reliable method such as chiral HPLC or by derivatization with a chiral agent followed by NMR or GC analysis.

  • Purification and Characterization: Thorough purification of the intermediate and final products is essential. The identity and purity of the compounds should be confirmed by standard analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.

Conclusion and Future Outlook

The Asymmetric Strecker Synthesis remains a highly relevant and powerful tool for the preparation of enantiomerically enriched α-amino acids. The development of both robust chiral auxiliaries and highly efficient catalytic systems has significantly expanded the scope and practicality of this transformation. For researchers, scientists, and drug development professionals, a deep understanding of the underlying principles and experimental nuances of the Asymmetric Strecker Synthesis is crucial for the successful design and execution of synthetic routes to novel chiral molecules. Future advancements in this field will likely focus on the development of even more active and selective catalysts, the use of greener and safer reagents, and the application of this methodology in flow chemistry for large-scale production.[10][11]

References

  • Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

  • Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124. [Link]

  • Frontiers in Chemistry. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • ResearchGate. (2025). Modified Asymmetric Strecker Reaction of Aldehyde with Secondary Amine: A Protocol for the Synthesis of S-Clopidogrel (An Antiplatelet Agent). [Link]

  • Kawasaki, T., & Yoshimura, Y. (2019). Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. Organic & Biomolecular Chemistry, 17(3), 484-490. [Link]

  • Shibasaki, M., & Kanai, M. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 70, 1-119. [Link]

  • Kawasaki, T., Tanaka, Y., & Yoshimura, Y. (2023). Chirally and chemically reversible Strecker reaction. Chemical Science, 14(10), 2669-2674. [Link]

  • Zuend, S. J., Coughlin, J. M., Lalonde, M. P., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids. Nature, 461(7266), 968–970. [Link]

  • Ferreira, F., & Botelho, C. (2015). Recent advances on asymmetric Strecker reactions. RSC Advances, 5(108), 89235-89267. [Link]

  • ACS Omega. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. [Link]

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Michigan State University. (n.d.). 150 Years of Strecker Reaction. [Link]

  • Wikipedia. (2023). Chiral auxiliary. [Link]

  • PubMed. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. [Link]

  • ResearchGate. (2018). Asymmetric Strecker reaction catalyzed by Cinchona-derived thioureas. [Link]

  • ACS Publications. (2012). Catalytic Asymmetric Synthesis of α-Amino Acids. [Link]

  • ACS Publications. (2019). Advances in the Asymmetric Synthesis of BINOL Derivatives. [Link]

  • PubMed. (2012). Scalable organocatalytic asymmetric Strecker reactions catalysed by a chiral cyanide generator. [Link]

  • Chemistry LibreTexts. (2021). 10.3: Thiourea Based Catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]

  • ChemCatChem. (2010). Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α‐Amino Acids. [Link]

  • ResearchGate. (2022). Strecker Reactions with Hexacyanoferrates as non-toxic Cyanide Sources. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Asymmetric Acyl-Strecker Reaction Promoted by Novel Thiourea Organocatalyst. [Link]

  • Purdue e-Pubs. (1996). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. [Link]

  • Frontiers in Chemistry. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. [Link]

Sources

Application Note: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the enzymatic kinetic resolution of racemic 2-Amino-2-(4-bromophenyl)acetic acid, a key chiral building block in the synthesis of various pharmaceuticals. The method utilizes the high enantioselectivity of Penicillin G Acylase (PGA) to preferentially acylate one enantiomer, allowing for the separation of the two enantiomers with high optical purity. This guide offers in-depth explanations of the experimental choices, step-by-step protocols for enzyme immobilization and the resolution reaction, and methods for analyzing the results.

Introduction: The Significance of Chiral Purity and the Biocatalytic Advantage

Enantiomerically pure amino acids are fundamental components in the development of single-enantiomer drugs, offering improved therapeutic efficacy and reduced side effects compared to their racemic counterparts. 2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a non-canonical amino acid (ncAA) that serves as a crucial intermediate in the synthesis of various bioactive molecules.[1] The stereocenter at the α-carbon dictates the biological activity of the final pharmaceutical product, making the efficient separation of its enantiomers a critical step.

Traditional chemical resolution methods often involve multiple steps, harsh reaction conditions, and the use of expensive chiral resolving agents.[2] In contrast, enzymatic kinetic resolution (EKR) presents a greener and more efficient alternative.[3] EKR leverages the inherent stereospecificity of enzymes to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] This allows for the separation of the two enantiomers under mild, aqueous conditions, often with high enantiomeric excess (ee).[5]

Penicillin G Acylase (PGA), an enzyme widely used in the pharmaceutical industry for the production of β-lactam antibiotics, has demonstrated remarkable versatility in the kinetic resolution of racemic amino acids and their derivatives.[6][7] Its high enantioselectivity, stability, and commercial availability make it an ideal biocatalyst for this application.[8] To enhance its operational stability and facilitate reuse, PGA is often immobilized on a solid support.[9][10][11] This application note details a robust protocol for the kinetic resolution of racemic 2-Amino-2-(4-bromophenyl)acetic acid using immobilized PGA.

Principle of the Method: Enantioselective N-Acylation

The kinetic resolution of racemic 2-Amino-2-(4-bromophenyl)acetic acid using PGA is based on the enzyme's ability to selectively catalyze the acylation of the amino group of one enantiomer (typically the L- or (S)-enantiomer) with an acyl donor.[12] The unreacted D- or (R)-enantiomer can then be easily separated from the acylated product based on their different physicochemical properties, such as solubility.

The workflow for this process can be visualized as follows:

EKR_Workflow Racemic_Mixture Racemic (R/S)-2-Amino-2- (4-bromophenyl)acetic acid Reaction Enzymatic N-Acylation Racemic_Mixture->Reaction Immobilized_PGA Immobilized Penicillin G Acylase (PGA) Immobilized_PGA->Reaction Acyl_Donor Acyl Donor (e.g., Phenylacetic acid methyl ester) Acyl_Donor->Reaction Separation Separation (e.g., Filtration, Extraction) Reaction->Separation S_Product (S)-N-Acyl-2-Amino-2- (4-bromophenyl)acetic acid Separation->S_Product R_Enantiomer Unreacted (R)-2-Amino-2- (4-bromophenyl)acetic acid Separation->R_Enantiomer

Figure 1: General workflow for the enzymatic kinetic resolution.

Materials and Reagents

Equipment
  • Magnetic stirrer with heating plate

  • pH meter

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a chiral column

  • Lyophilizer (optional)

  • Standard laboratory glassware

Reagents
ReagentSupplierGrade
Racemic 2-Amino-2-(4-bromophenyl)acetic acide.g., Sigma-Aldrich≥98%
Penicillin G Acylase (from E. coli)e.g., Sigma-AldrichActivity ≥ 250 U/mg
Phenylacetic acid methyl ester (PAME)e.g., Sigma-Aldrich≥99%
Glutaraldehyde solution (25% in H₂O)e.g., Sigma-AldrichEM Grade
Amino-functionalized magnetic nanoparticlese.g., Sigma-Aldrich
Sodium phosphate monobasice.g., Fisher Sci.ACS Grade
Sodium phosphate dibasice.g., Fisher Sci.ACS Grade
Sodium hydroxidee.g., Fisher Sci.ACS Grade
Hydrochloric acide.g., Fisher Sci.ACS Grade
Acetonitrile (HPLC grade)e.g., Fisher Sci.HPLC Grade
Trifluoroacetic acid (TFA)e.g., Sigma-AldrichHPLC Grade

Experimental Protocols

Immobilization of Penicillin G Acylase (PGA)

Rationale: Immobilization of PGA onto a solid support, such as amino-functionalized magnetic nanoparticles, enhances the enzyme's stability and allows for easy recovery and reuse, making the process more cost-effective and scalable.[10][11] Covalent attachment via a cross-linking agent like glutaraldehyde provides a stable linkage.[11]

Protocol:

  • Support Preparation: Disperse 1.0 g of amino-functionalized magnetic nanoparticles in 20 mL of 100 mM sodium phosphate buffer (pH 8.0).

  • Activation: Add 2 mL of 2.5% (v/v) glutaraldehyde solution to the nanoparticle suspension. Stir gently for 2 hours at room temperature.

  • Washing: Separate the magnetic nanoparticles using a magnet and wash them three times with 100 mM sodium phosphate buffer (pH 8.0) to remove excess glutaraldehyde.

  • Enzyme Immobilization: Prepare a solution of Penicillin G Acylase (10 mg/mL) in 10 mL of 100 mM sodium phosphate buffer (pH 8.0). Add the activated magnetic nanoparticles to the enzyme solution.

  • Incubation: Gently stir the mixture overnight at 4°C to allow for covalent bond formation.

  • Final Washing and Storage: Separate the immobilized enzyme using a magnet. Wash the nanoparticles three times with 100 mM sodium phosphate buffer (pH 8.0) to remove any unbound enzyme. The immobilized PGA can be stored as a suspension in the same buffer at 4°C.

Enzymatic Kinetic Resolution

Rationale: The choice of reaction parameters such as pH, temperature, and substrate concentration is crucial for optimal enzyme activity and enantioselectivity. A slightly alkaline pH (around 8.0) is generally optimal for PGA activity.[11] The reaction is typically monitored over time to determine the point of ~50% conversion, which theoretically yields the highest enantiomeric excess for both the product and the remaining substrate.

Protocol:

  • Reaction Setup: In a temperature-controlled vessel, dissolve 10 mmol of racemic 2-Amino-2-(4-bromophenyl)acetic acid in 100 mL of 100 mM sodium phosphate buffer (pH 8.0).

  • Acyl Donor Addition: Add 12 mmol of phenylacetic acid methyl ester (PAME) to the reaction mixture.

  • Enzyme Addition: Add the prepared immobilized PGA (approximately 500 U) to the reaction mixture.

  • Reaction Conditions: Stir the mixture at a constant temperature of 37°C. Maintain the pH at 8.0 by the controlled addition of 1 M NaOH solution.

  • Monitoring the Reaction: Withdraw small aliquots (e.g., 100 µL) from the reaction mixture at regular intervals (e.g., every hour). Quench the reaction in the aliquot by adding an equal volume of acetonitrile or by acidifying with 1 M HCl. Analyze the samples by chiral HPLC to determine the conversion and enantiomeric excess.

  • Reaction Termination: Once the conversion reaches approximately 50%, stop the reaction by removing the immobilized enzyme using a magnet.

  • Product Isolation:

    • Unreacted (R)-enantiomer: The unreacted (R)-2-Amino-2-(4-bromophenyl)acetic acid will be in the aqueous phase. It can be isolated by adjusting the pH to its isoelectric point to precipitate the amino acid, followed by filtration.

    • (S)-Acylated Product: The (S)-N-phenylacetyl-2-Amino-2-(4-bromophenyl)acetic acid can be extracted from the aqueous phase with an organic solvent (e.g., ethyl acetate) after acidification of the solution. The acylated product can then be hydrolyzed back to the free amino acid if desired.

Kinetic_Resolution_Protocol cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up (at ~50% conversion) Dissolve_Substrate Dissolve Racemic Substrate in Buffer (pH 8.0) Add_Acyl_Donor Add Phenylacetic Acid Methyl Ester (PAME) Dissolve_Substrate->Add_Acyl_Donor Add_Enzyme Add Immobilized PGA Add_Acyl_Donor->Add_Enzyme Maintain_Conditions Stir at 37°C Maintain pH 8.0 Add_Enzyme->Maintain_Conditions Monitor_Progress Monitor by Chiral HPLC Maintain_Conditions->Monitor_Progress Stop_Reaction Remove Immobilized Enzyme Monitor_Progress->Stop_Reaction ~50% Conversion Isolate_R Isolate Unreacted (R)-Enantiomer Stop_Reaction->Isolate_R Isolate_S Extract and Isolate (S)-Acylated Product Stop_Reaction->Isolate_S

Figure 2: Step-by-step experimental protocol for the kinetic resolution.

Analytical Method: Chiral HPLC

Rationale: Chiral High-Performance Liquid Chromatography (HPLC) is the standard method for determining the enantiomeric excess of the substrate and product. A suitable chiral stationary phase is required to resolve the enantiomers.

Typical HPLC Conditions:

ParameterCondition
Column Chiral stationary phase, e.g., (R,R) Whelk-O1
Mobile Phase e.g., n-hexane:ethanol:trifluoroacetic acid:isopropyl amine (95:5:0.1:0.025, v/v/v/v)[13]
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temp. 25°C

Calculations:

  • Conversion (%): [(Initial moles of substrate - Final moles of substrate) / Initial moles of substrate] * 100

  • Enantiomeric Excess (ee %): [([Enantiomer 1] - [Enantiomer 2]) / ([Enantiomer 1] + [Enantiomer 2])] * 100

Expected Results and Discussion

A successful kinetic resolution should yield the unreacted (R)-2-Amino-2-(4-bromophenyl)acetic acid and the (S)-N-phenylacetyl-2-Amino-2-(4-bromophenyl)acetic acid, both with high enantiomeric excess (ideally >95% ee) when the reaction is stopped at approximately 50% conversion. The reusability of the immobilized PGA should also be evaluated by performing multiple reaction cycles. A slight decrease in activity after each cycle is expected, but the immobilized enzyme should retain a significant portion of its initial activity for several cycles.[9]

Troubleshooting:

  • Low Conversion: This could be due to insufficient enzyme activity, suboptimal reaction conditions (pH, temperature), or enzyme inhibition. Verify the activity of the immobilized enzyme and optimize the reaction parameters.

  • Low Enantioselectivity: If the enantiomeric excess is low, consider screening different acyl donors or optimizing the reaction temperature. In some cases, a different enzyme, such as a lipase, might offer better selectivity.[5]

  • Poor Separation of Products: Adjust the extraction or precipitation conditions to improve the separation of the acylated product from the unreacted amino acid.

Conclusion

The enzymatic kinetic resolution using immobilized Penicillin G Acylase provides an effective and environmentally benign method for the preparation of enantiomerically pure (R)- and (S)-2-Amino-2-(4-bromophenyl)acetic acid. This protocol offers a robust starting point for researchers in academia and industry, with the potential for further optimization and scaling for the efficient synthesis of chiral pharmaceutical intermediates.

References

  • Cantarella, M., Cantarella, L., Galli, A., & Spera, A. (1996). Kinetic resolution of amino acid esters catalyzed by lipases. Chirality, 8(6), 418-422. [Link]

  • Buller, A. R., & Arnold, F. H. (2022). New Additions to the Arsenal of Biocatalysts for Noncanonical Amino Acid Synthesis. Current Opinion in Chemical Biology, 71, 102209. [Link]

  • Carboni, C., et al. (2006). Preparation of D-amino acids by enzymatic kinetic resolution using a mutant of penicillin-G acylase from E. coli. Tetrahedron: Asymmetry, 17(2), 245-251.
  • Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids. Journal of Chemical Education, 53(9), 586. [Link]

  • Carboni, C., et al. (2006). Kinetic resolution of D,L-amino acids by enantioselective acylation of the L-enantiomers using PGA and phenylacetic acid methylester. ResearchGate. [Link]

  • Mohrig, J. R., & Shapiro, S. M. (1976). An enzyme-catalyzed resolution of amino acids.
  • Chari, M. A., Jeevanram, A., & Syamasundar, K. (2007). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Organic Chemistry: An Indian Journal, 3(1), 60-62.
  • Cardillo, G., Tolomelli, A., & Tomasini, C. (1996). Enzymatic Resolution of α-Alkyl β-Amino Acids Using Immobilized Penicillin G Acylase. The Journal of Organic Chemistry, 61(24), 8651–8654. [Link]

  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Analytical Chemistry: An Indian Journal, 6(2), 65-70.
  • Ferreira-Torres, C., et al. (2022). Immobilization of Penicillin G Acylase on Vinyl Sulfone-Agarose: An Unexpected Effect of the Ionic Strength on the Performance of the Immobilization Process. Molecules, 27(21), 7586. [Link]

  • Ma, M., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1108820. [Link]

  • Liu, X., et al. (2022). Immobilization and Evaluation of Penicillin G Acylase on Hydroxy and Aldehyde Functionalized Magnetic α-Fe2O3/Fe3O4 Heterostructure Nanosheets. Nanomaterials, 12(3), 425. [Link]

  • Ferreira-Torres, C., et al. (2023). Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose. Docta Complutense.
  • Ma, M., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Frontiers in Bioengineering and Biotechnology, 11, 1108820.
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
  • Buller, A. R., & Arnold, F. H. (2022).
  • Buller, A. R., et al. (2022). Biocatalytic synthesis of non-standard amino acids by a decarboxylative aldol reaction. Nature Catalysis, 5, 234–242. [Link]

  • Ferreira-Torres, C., et al. (2023). Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose. Docta Complutense.
  • Buller, A. R., & Arnold, F. H. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 124(14), 8740–8786.
  • Ferreira-Torres, C., et al. (2022).
  • Ma, M., et al. (2023). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. PubMed.
  • Lumen Learning. Separating enantiomers. Organic Chemistry 1: An open textbook.
  • Ruble, J. C., et al. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic acid. Organic Syntheses, 95, 328-344.
  • Andersson, E. (2015). Enzymatic Cascade for Dynamic Kinetic Resolution of Amines. DiVA portal.
  • ResearchGate. (2021). Scheme 5. Enzymatic kinetic resolution of (RS)-4 Amongst all the...
  • Rao, B. M., et al. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(12), 4060-4103.
  • Mohammad, A. (Ed.). (2007). Chiral Separation of Amino Acid Enantiomers. CRC Press.
  • Nakai, K., Hiratake, J., & Oda, J. (1992). Kinetic Resolution of Racemic α-Aminonitriles via Stereoselective N-Acetylation Catalyzed by Lipase in Organic Solvent.
  • ResearchGate. (2023). Scheme 14. Enzymatic kinetic resolution of the racemic alcohol...
  • Kellogg, R. M., et al. (2004). Synthesis of Enantiopure 1-Aryl-1-butylamines and 1-Aryl-3-butenylamines by Diastereoselective Addition of Allylzinc Bromide to. European Journal of Organic Chemistry, 2004(8), 1544-1557.
  • Grala, A., et al. (2024). Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. Molecules, 29(19), 4586.

Sources

Application Notes & Protocols: Strategic Incorporation of (S)-2-Amino-2-(4-bromophenyl)acetic acid in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry and chemical biology, enabling the design of peptides with enhanced therapeutic properties.[1] (S)-2-Amino-2-(4-bromophenyl)acetic acid, a halogenated derivative of phenylalanine, serves as a versatile building block for this purpose. Its unique bromophenyl side chain provides a powerful tool for modulating peptide structure and function. This guide provides an in-depth exploration of the strategic use of this amino acid, detailing its physicochemical properties, robust protocols for its incorporation via Solid-Phase Peptide Synthesis (SPPS), and advanced post-synthetic modification techniques that leverage the unique reactivity of the aryl bromide.

Introduction: The Rationale for Bromophenylalanine Incorporation

This compound, hereafter referred to as 4-Bromo-L-phenylalanine (4-Br-Phe), offers distinct advantages in peptide design. The introduction of a bromine atom onto the phenyl ring imparts significant changes to the amino acid's steric and electronic properties.[1]

  • Enhanced Stability: The modified structure can confer resistance to enzymatic degradation by proteases, thereby extending the peptide's in-vivo half-life.[1]

  • Modulated Bioactivity: The bulky and lipophilic nature of the bromophenyl group can influence binding affinity and selectivity for target receptors or enzymes.[1][2] It can promote better occupancy of hydrophobic pockets within a protein's active site, potentially leading to increased potency.[3]

  • Structural Probe: The heavy bromine atom is valuable for X-ray crystallography studies, aiding in the determination of peptide-protein complex structures.

  • Chemical Handle for Bioconjugation: The aryl bromide serves as a reactive handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings.[4][5][6] This allows for the site-specific introduction of fluorescent probes, imaging agents, or other functional moieties.

This document serves as a practical guide for the seamless integration of 4-Br-Phe into peptide sequences using the well-established Fmoc/tBu solid-phase synthesis strategy.

Physicochemical Properties of the Key Building Block

Effective peptide synthesis begins with a thorough understanding of the building block's properties. For the widely used Fmoc-based strategy, N-α-Fmoc-protected 4-Bromo-L-phenylalanine is the reagent of choice.

PropertyValueSource
Synonym Fmoc-L-Phe(4-Br)-OHChem-Impex
Molecular Formula C₂₄H₂₀BrNO₄Chem-Impex
Molecular Weight 478.33 g/mol Chem-Impex
Appearance White to off-white powderChem-Impex
Melting Point 204 - 210 °C[7]
Optical Rotation [α]D²⁰ -19 ± 2° (c=1 in DMF)[7]
Storage Conditions Store at 2 - 8 °CChem-Impex

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the most common and robust method for incorporating 4-Br-Phe into a peptide chain.[8][9] This approach utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups (like tBu, Trt, Boc) for permanent side-chain protection.[9][10]

SPPS_Workflow Resin Fmoc-Rink Amide Resin Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Wash1 Wash (DMF, DCM) Deprotect1->Wash1 Couple_AA Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Couple_AA Wash2 Wash (DMF) Couple_AA->Wash2 Repeat Repeat Cycle (Deprotect -> Wash -> Couple -> Wash) Wash2->Repeat for n-1 cycles Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage After final AA Repeat->Deprotect1 Precipitate Precipitate & Purify (Cold Ether, RP-HPLC) Cleavage->Precipitate Peptide Purified Peptide Precipitate->Peptide

Caption: General workflow for Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS).

Protocol 3.1: Standard Coupling of Fmoc-4-Bromo-L-phenylalanine

This protocol details the manual incorporation of Fmoc-L-Phe(4-Br)-OH into a growing peptide chain on a 0.1 mmol scale. This procedure is performed after the N-terminal Fmoc group of the resin-bound peptide has been removed.

Materials:

  • Fmoc-protected peptide-resin (0.1 mmol)

  • Fmoc-L-Phe(4-Br)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)[11]

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous, amine-free DMF (N,N-Dimethylformamide)

  • SPPS reaction vessel

Procedure:

  • Resin Preparation: Following the successful coupling of the previous amino acid, perform the standard Fmoc deprotection using 20% piperidine in DMF.[2] Wash the resin thoroughly with DMF (3x), DCM (3x), and finally DMF (3x) to remove all traces of piperidine.[2]

  • Activation Solution Preparation: In a separate vial, prepare the activation solution immediately prior to use.

    • Dissolve Fmoc-L-Phe(4-Br)-OH (3 equivalents; ~144 mg for 0.1 mmol scale) in DMF.

    • Add HBTU (2.9 equivalents; ~110 mg).[2]

    • Add DIPEA (6 equivalents; ~105 µL).[2]

    • Briefly agitate the solution to pre-activate for 2-5 minutes.[2]

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or nitrogen bubbling for 2 hours at room temperature.[2]

  • Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (clear/yellow beads) indicates complete coupling.

    • Troubleshooting: If the Kaiser test is positive, extend the coupling time for another 1-2 hours. Due to the steric bulk of the bromophenyl group, a "double coupling" may be necessary.[7] To do this, drain the reaction vessel, and repeat steps 2 and 3 with a fresh activation solution.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 3.2: Final Cleavage and Side-Chain Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. The choice of "cleavage cocktail" is critical to prevent side reactions with sensitive residues and to effectively scavenge the highly reactive carbocations (e.g., tert-butyl cations) generated during the process.[1]

Causality: The aryl-bromide bond in 4-Br-Phe is stable to the strong acidic conditions of standard TFA cleavage cocktails. A cocktail containing scavengers is essential to protect other residues like Trp, Met, or Cys and to capture cleavage byproducts.[1][12] Reagent B is an excellent general-purpose, low-odor cocktail suitable for most sequences, including those with 4-Br-Phe.[12][13]

Materials:

  • Dried peptide-resin (from 0.1 mmol synthesis)

  • Cleavage Cocktail (Reagent B): TFA / Phenol / Water / Triisopropylsilane (TIPS) in a ratio of 88:5:5:2 (v/v/v/v).[1][12]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Preparation: Ensure the final N-terminal Fmoc group has been removed. Wash the peptide-resin with DCM (3x) and methanol (3x) and dry thoroughly under vacuum.[2]

  • Cleavage Reaction:

    • Place the dried resin in a suitable reaction vessel.

    • Prepare 10 mL of fresh Reagent B cleavage cocktail in a well-ventilated fume hood.

    • Add the cleavage cocktail to the resin. For a 0.1 mmol synthesis, use approximately 5-10 mL.[1]

    • Stopper the vessel and allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.[13]

  • Peptide Isolation:

    • Filter the resin and collect the TFA filtrate into a clean centrifuge tube.[2]

    • Wash the resin with a small additional volume (1-2 mL) of fresh TFA and combine the filtrates.

  • Precipitation:

    • Place the centrifuge tube containing the TFA solution in an ice bath.

    • Add cold diethyl ether (approximately 10 times the volume of the TFA filtrate) to precipitate the crude peptide as a white solid.[2]

  • Purification and Analysis:

    • Centrifuge the mixture to pellet the peptide.

    • Decant the ether, wash the pellet with more cold ether, and centrifuge again.

    • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

    • The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.[3]

Advanced Applications: Post-Synthetic Modification

The bromine atom on the phenyl ring is not merely a passive structural element; it is a versatile chemical handle for late-stage peptide diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, can be performed on the 4-Br-Phe residue either while the peptide is still on the resin or after cleavage and purification.[4][6]

Post_Synthetic_Mod Peptide_Br Peptide-4-Br-Phe Suzuki Suzuki-Miyaura Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Peptide_Br->Suzuki Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu Catalyst, Base) Peptide_Br->Sonogashira Peptide_Aryl Peptide-Biaryl Suzuki->Peptide_Aryl Peptide_Alkyne Peptide-Arylalkyne Sonogashira->Peptide_Alkyne

Caption: Post-synthetic modification pathways for 4-Br-Phe containing peptides.

Protocol 4.1: Suzuki-Miyaura Cross-Coupling in Solution

This protocol provides a general method for arylating a purified peptide containing a 4-Br-Phe residue. Conditions may require optimization based on the specific peptide sequence and boronic acid used.

Materials:

  • Purified peptide containing 4-Br-Phe

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Na₂PdCl₄ or a pre-catalyst)

  • Base (e.g., Cs₂CO₃ or an organic base)

  • Aqueous buffer solution (e.g., Tris-HCl, pH 8)[6]

  • Organic co-solvent (e.g., MeCN or DMF)

Procedure:

  • Reaction Setup: In a reaction vial, dissolve the 4-Br-Phe-containing peptide (1 equivalent) in an aqueous buffer. The addition of a stabilizer like glycerol (10% v/v) may be required to maintain peptide solubility and stability.[6]

  • Add Reagents:

    • Add the arylboronic acid (1.5 - 3 equivalents).

    • Add the base (e.g., Cs₂CO₃, 3-5 equivalents).

    • If necessary, add an organic co-solvent to ensure solubility of all components.

    • Degas the solution by bubbling with argon or nitrogen for 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst (e.g., Na₂PdCl₄, 5-10 mol%) to the degassed solution.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 37-40 °C) for 12-18 hours under an inert atmosphere.[6]

  • Workup and Purification:

    • Monitor the reaction by LC-MS.

    • Once complete, quench the reaction (e.g., by adding a thiol scavenger).

    • Purify the modified peptide from the reaction mixture using RP-HPLC.

Troubleshooting and Field-Proven Insights

  • Incomplete Coupling: As a bulky, unnatural amino acid, 4-Br-Phe may couple more slowly than standard amino acids.

    • Solution: Increase coupling time, use a more potent coupling agent like HATU or COMU, or perform a double coupling as standard practice for this residue.[7][14] Increasing the concentration of the amino acid and coupling reagent solutions can also improve efficiency.[7]

  • Aggregation: Peptides containing multiple hydrophobic residues, including 4-Br-Phe, can aggregate during synthesis, leading to poor yields.

    • Solution: Synthesize at a lower resin loading, use aggregation-disrupting resins (e.g., PEG-PS), or incorporate backbone-protecting groups like Hmb derivatives if aggregation becomes severe.[3]

  • Post-Synthetic Modification Failure: Low yields in cross-coupling reactions can be due to catalyst poisoning or poor peptide solubility.

    • Solution: Ensure the peptide is fully soluble in the reaction media; screen different co-solvents and bases. Use fresh, high-quality catalysts and ensure the reaction is thoroughly deoxygenated. For peptides containing cysteine or methionine, consider using a catalyst system known to be tolerant of sulfur.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the peptide chemist. Its incorporation provides a direct route to modulating the physicochemical properties of peptides for enhanced therapeutic potential. Furthermore, the aryl-bromide functionality opens a gateway to a vast array of post-synthetic modifications, enabling the creation of highly sophisticated and functionalized peptide conjugates. The robust protocols and strategies outlined in this guide provide a solid foundation for researchers to successfully leverage this unique building block in their drug discovery and development programs.

References

  • BenchChem. (n.d.). Application Notes and Protocols: The Use of Fmoc-Phe(4-Br)-OH in Protein Engineering.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Chem-Impex. (n.d.). Fmoc-4-bromo-L-phenylalanine.
  • Haley N. Bridge, Chase L. Radziej, Amy M. Weeks. (2025). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. PMC.
  • ChemRxiv. (2023). Peptide modification via a mild carbonylative Suzuki-Miyaura reaction gives late-stage access to diaryl-ketones. ChemRxiv.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Nowick, J.S. et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Amblard, M., et al. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239–254.
  • Thermo Fisher Scientific. (n.d.). Introduction to Cleavage Techniques.
  • bioRxiv. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. bioRxiv.
  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
  • Fields, C. G., et al. (1991). HBTU activation for automated Fmoc solid-phase peptide synthesis. Peptide Research, 4(2), 95-101.
  • Google Patents. (2015). WO2015028599A1 - Cleavage of synthetic peptides.
  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • ChemPep Inc. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • Hoffmanns, U., & Metzler-Nolte, N. (2006). Use of the Sonogashira coupling reaction for the "two-step" labeling of phenylalanine peptide side chains with organometallic compounds.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate. (2006). Use of the Sonogashira Coupling Reaction for the “Two-Step” Labeling of Phenylalanine Peptide Side Chains with Organometallic Compounds.
  • Creative Proteomics. (2016). Solid Phase Peptide Synthesis: 4 Key Practical Tips.
  • ResearchGate. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling.
  • National Institutes of Health. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • ResearchGate. (n.d.). Application of Sonogashira coupling to solid‐phase peptide synthesis.
  • MDPI. (2020).
  • Reddit. (2022). Solid Phase Peptide Synthesis Help. r/OrganicChemistry.
  • The Company of Biologists. (2025). Enzymatic bromination of native peptides for late-stage structural diversification via Suzuki-Miyaura coupling. preLights.

Sources

Application Notes and Protocols for (S)-2-Amino-2-(4-bromophenyl)acetic acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of (S)-2-Amino-2-(4-bromophenyl)acetic acid in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for molecular diversity and precise stereochemical control is paramount. Chiral building blocks are the foundational elements that enable the construction of complex, enantiomerically pure molecules. Among these, non-proteinogenic amino acids (NPAAs) have emerged as particularly powerful tools for developing novel peptide-based therapeutics with enhanced pharmacological profiles.[1][2] The incorporation of NPAAs can significantly improve the stability, potency, permeability, and bioavailability of peptide drugs.[1][2][3]

This compound, a non-proteinogenic α-amino acid, stands out as a chiral building block of significant interest. Its utility stems from a combination of features: the defined stereochemistry at the α-carbon, the presence of an aromatic ring that can engage in π-π stacking interactions, and the bromine substituent which serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. This unique combination of properties makes it an invaluable synthon for creating novel peptides, peptidomimetics, and other complex chiral molecules with potential applications in areas such as antimicrobial development and targeted therapeutics.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its physicochemical properties, provide a detailed, field-proven protocol for its incorporation into a peptide sequence using solid-phase peptide synthesis (SPPS), and discuss its broader applications, all while emphasizing the causal reasoning behind experimental choices to ensure scientific integrity and reproducibility.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a building block is critical for its successful application. The following table summarizes key data for this compound.

PropertyValueSource
Molecular Formula C₈H₈BrNO₂[4]
Molecular Weight 230.06 g/mol [4]
Appearance White to off-white crystalline powderGeneral Supplier Data
CAS Number 848188-26-1
Topological Polar Surface Area 63.3 Ų[4]
Safety and Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[4]

For the hydrochloride salt, the molecular weight is 266.52 g/mol .[5]

Core Application: Incorporation into a Peptide Sequence via Solid-Phase Peptide Synthesis (SPPS)

The primary application of this compound is in the synthesis of novel peptides. The following section provides a detailed protocol for the incorporation of this amino acid into a growing peptide chain on a solid support using the widely adopted Fmoc/tBu strategy.

Conceptual Workflow

The workflow for incorporating a non-proteinogenic amino acid like this compound into a peptide sequence via Fmoc-SPPS is a cyclical process. The key steps are the deprotection of the N-terminal Fmoc group of the resin-bound peptide, followed by the coupling of the Fmoc-protected this compound.

SPPS_Workflow Start Start with Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling Step: Add Fmoc-(S)-4-Br-Phg-OH + Coupling Reagents (e.g., DIC/Oxyma) Wash1->Coupling Wash2 Wash (DMF, DCM) Coupling->Wash2 Cycle Repeat Cycle for Next Amino Acid Wash2->Cycle Continue Elongation Cleavage Final Cleavage from Resin and Side-Chain Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Final Step End Purified Peptide containing (S)-4-Bromophenylglycine Cleavage->End

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Experimental Protocol: Fmoc-SPPS Coupling of Fmoc-(S)-2-amino-2-(4-bromophenyl)acetic acid

This protocol is representative for a 0.1 mmol scale synthesis. Adjustments may be necessary based on the specific peptide sequence and the resin loading.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin depending on the desired C-terminus)

  • Fmoc-(S)-2-amino-2-(4-bromophenyl)acetic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® (Ethyl (hydroxyimino)cyanoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine

  • Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Solid-phase synthesis vessel

  • Shaker for synthesis vessel

Protocol Steps:

  • Resin Swelling:

    • Place the resin (e.g., 150 mg, 0.67 mmol/g loading for a 0.1 mmol scale) in the synthesis vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF (v/v) to the resin.

    • Agitate the mixture for 5 minutes, then drain.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15 minutes.

    • Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 10 mL).

  • Coupling of Fmoc-(S)-2-amino-2-(4-bromophenyl)acetic acid:

    • In a separate vial, dissolve Fmoc-(S)-2-amino-2-(4-bromophenyl)acetic acid (4 equivalents, 0.4 mmol) and OxymaPure® (4 equivalents, 0.4 mmol) in a minimal amount of DMF.

    • Add this solution to the deprotected resin in the synthesis vessel.

    • Add DIC (4 equivalents, 0.4 mmol) to the vessel.

    • Agitate the mixture at room temperature for 2-4 hours.

    • Causality Note: Phenylglycine derivatives are known to be susceptible to racemization during the activation step.[6] The use of a carbodiimide like DIC in combination with an additive such as OxymaPure® or HOBt at room temperature is a well-established method to minimize this side reaction. Pre-activation should be avoided, and the use of strong, non-nucleophilic bases should be carefully considered.

  • Monitoring the Coupling Reaction:

    • Perform a Kaiser test (or other suitable colorimetric test) on a few beads of resin to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction.

    • If the test is positive, continue the coupling for another 1-2 hours or consider a double coupling.

  • Washing:

    • Once the coupling is complete, drain the reaction mixture.

    • Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) and then DMF again (3 x 10 mL) to remove any unreacted reagents and by-products.

  • Chain Elongation:

    • The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection:

    • After the full peptide sequence is assembled, wash the resin with DCM and dry it under vacuum.

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.

    • Causality Note: The scavengers (TIS and water) are crucial to quench reactive carbocations generated during the cleavage of acid-labile side-chain protecting groups, thus preventing side reactions with sensitive residues like tryptophan or methionine.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Applications and Strategic Considerations

The incorporation of this compound opens up a wide range of possibilities for designing novel bioactive molecules.

Diagram of Potential Applications

Applications Core {this compound | Chiral Building Block} App1 Antimicrobial Peptides - Enhanced Stability - Modified Hydrophobicity Core->App1 Incorporation into peptide backbone App2 Peptidomimetics - Constrained Conformation - Improved Receptor Binding Core->App2 As a key structural element App3 Synthetic Handles for Further Derivatization - Suzuki, Sonogashira, etc. Cross-Coupling - Introduction of Fluorescent Probes or other Moieties Core->App3 Leveraging the bromine atom App4 Probing Biological Systems - 19F NMR studies (if fluorinated analog is used) - Structure-Activity Relationship (SAR) Studies Core->App4 As a probe

Caption: Key application areas for this compound.

  • Antimicrobial Peptides: The introduction of this bulky, hydrophobic amino acid can enhance the membrane-disrupting properties of antimicrobial peptides. The aromatic ring can facilitate interactions with the lipid bilayer of bacterial membranes, potentially leading to increased potency. The non-natural structure can also confer resistance to proteolytic degradation, a common issue with natural peptide antibiotics.

  • Peptidomimetics and Drug Design: As a constrained amino acid, it can be used to induce specific secondary structures (e.g., turns) in peptides, which is crucial for high-affinity binding to biological targets like receptors or enzymes. This conformational restriction can lead to increased selectivity and reduced off-target effects.

  • Versatile Synthetic Handle: The bromine atom on the phenyl ring is a key feature that allows for post-synthetic modification. Using palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), a wide variety of substituents can be introduced at this position. This enables the creation of a library of related compounds for structure-activity relationship (SAR) studies or the attachment of functional moieties such as fluorescent probes, biotin tags, or drug-delivery vehicles.

Conclusion

This compound is a highly valuable and versatile chiral building block for modern organic synthesis and drug discovery. Its defined stereochemistry, coupled with the synthetic versatility of the bromo-aromatic moiety, provides a powerful platform for the rational design of novel peptides and complex molecules with tailored properties. By following robust protocols, such as the Fmoc-SPPS method detailed herein, and by giving careful consideration to potential side reactions like racemization, researchers can effectively harness the potential of this synthon to advance their scientific objectives. The strategic incorporation of such non-proteinogenic amino acids is a key enabler in the ongoing quest for more stable, potent, and selective therapeutic agents.

References

  • Afshar, S., et al. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino Acids, 52(9), 1207–1226. Available at: [Link]

  • Vlieghe, P., et al. (2010). Synthetic therapeutic peptides: science and market. Drug discovery today, 15(1-2), 40-56. Available at: [Link]

  • Gentilucci, L., et al. (2010). Chemical modifications designed to improve peptide stability: incorporation of non-natural amino acids, pseudo-peptide bonds, and cyclization. Current pharmaceutical design, 16(28), 3185-3203. Available at: [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

  • Afonin, S., et al. (2003). 4-fluorophenylglycine as a label for 19F NMR structure analysis of membrane-associated peptides. ChemBioChem, 4(11), 1151-1163. Available at: [Link]

Sources

Application Note: Chiral HPLC Method Development for the Separation of 2-Amino-2-(4-bromophenyl)acetic acid Enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the development of a robust chiral High-Performance Liquid Chromatography (HPLC) method for the separation of the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid, a key chiral building block in pharmaceutical synthesis. The importance of enantiomeric purity necessitates a reliable analytical method for quality control.[1][2][3] This guide details a systematic approach, starting from the rationale for selecting a chiral stationary phase (CSP) to a step-by-step protocol for method screening, optimization, and validation, grounded in established scientific principles and regulatory expectations.

Introduction and Scientific Rationale

2-Amino-2-(4-bromophenyl)acetic acid, also known as 4-bromophenylglycine, is a non-proteinogenic amino acid. Its enantiomers can serve as crucial intermediates in the synthesis of various biologically active compounds. As the physiological and pharmacological activities of enantiomers can differ significantly, regulatory agencies require strict control over the enantiomeric purity of chiral drugs and intermediates.[3] Therefore, a validated, high-resolution analytical method is essential.

The direct separation of enantiomers via chiral HPLC is the most widely used and efficient approach, eliminating the need for derivatization that can introduce analytical errors.[4][5][6] The core of this technique lies in the use of a Chiral Stationary Phase (CSP). The CSP creates a chiral environment where it interacts differently with each enantiomer, forming transient diastereomeric complexes with varying energies of formation.[7][8][9] This difference in interaction strength leads to different retention times, enabling their separation.[10]

Analyte Structure and Properties

2-Amino-2-(4-bromophenyl)acetic acid is an amino acid characterized by:

  • A primary amine group (-NH₂)

  • A carboxylic acid group (-COOH)

  • A π-basic aromatic ring (4-bromophenyl)

  • A single stereocenter at the α-carbon

These functional groups are key to selecting an appropriate CSP, as they provide multiple potential points of interaction—such as hydrogen bonding, ionic interactions, and π-π stacking—necessary for chiral recognition.[8][9][11]

Chiral Stationary Phase (CSP) Selection Strategy

The "trial-and-error" approach to CSP selection can be time-consuming.[4] A more effective strategy involves selecting CSPs based on the analyte's structure. For a zwitterionic amino acid like 4-bromophenylglycine, several types of CSPs are promising candidates.

  • Macrocyclic Glycopeptide CSPs (e.g., Teicoplanin, Vancomycin-based): These are often the first choice for underivatized amino acids.[5][12] Their complex structure offers a variety of interaction sites (ionic, hydrogen bonding, hydrophobic pockets) that are well-suited for polar and ionizable compounds.[5][12] The polar ionic mode (PIM), using methanol with small amounts of acid and base, is particularly effective with these columns.[12][13]

  • Polysaccharide-based CSPs (e.g., Cellulose or Amylose derivatives): These are the most broadly used CSPs in HPLC.[10] Chiral recognition occurs within "chiral pockets" or grooves of the polysaccharide structure.[7] While often used in normal phase or polar organic modes, immobilized versions offer expanded solvent compatibility, including reversed-phase conditions.

  • Crown Ether CSPs: These phases are exceptionally well-suited for separating primary amino acids.[1][14] The chiral recognition mechanism involves the formation of inclusion complexes, with hydrogen bonding between the primary amine of the analyte and the oxygen atoms of the crown ether ring.[8] Separations are typically run in acidic aqueous-organic mobile phases.[14]

  • Ligand Exchange CSPs: This technique uses a CSP coated with a chiral ligand (e.g., an L-amino acid) and a mobile phase containing a metal ion, typically copper (II).[2][7] It is highly specific for racemic amino acids and hydroxy acids.[15]

Based on this analysis, a primary screening using a macrocyclic glycopeptide (Teicoplanin-based) and a crown ether column is the most logical and efficient starting point.

Experimental Method Development Protocol

This section outlines a systematic workflow for developing the chiral separation method, from initial screening to final optimization.

MethodDevelopmentWorkflow cluster_screen Phase 2: Initial Screening cluster_eval Phase 3: Evaluation cluster_opt Phase 4: Optimization cluster_val Phase 5: Validation prep_sample Sample & Standard Preparation screen_csp1 Screen CSP 1: Macrocyclic Glycopeptide prep_sample->screen_csp1 prep_mobile Mobile Phase Preparation prep_mobile->screen_csp1 screen_csp2 Screen CSP 2: Crown Ether eval Evaluate Resolution (Rs) & Peak Shape screen_csp2->eval decision Is Rs > 1.5? eval->decision decision->screen_csp1 No, Try New Conditions/CSP optimize Optimize Mobile Phase (Modifier, Ratio, pH) decision->optimize Yes opt_params Optimize Temp. & Flow Rate optimize->opt_params validate Method Validation (ICH Q2(R1)) opt_params->validate

Figure 1: Systematic workflow for chiral HPLC method development.

Materials and Instrumentation
  • HPLC System: A standard HPLC or UHPLC system with a UV detector.

  • Analyte: Racemic 2-Amino-2-(4-bromophenyl)acetic acid standard.

  • Solvents: HPLC-grade Methanol, Acetonitrile, n-Heptane, 2-Propanol, and water.

  • Additives: Perchloric acid (HClO₄), Formic Acid (FA), Diethylamine (DEA).

  • Recommended Screening Columns:

    • Macrocyclic Glycopeptide: Astec® CHIROBIOTIC® T (Teicoplanin), 250 x 4.6 mm, 5 µm

    • Crown Ether: CROWNPAK® CR(+), 150 x 4.6 mm, 5 µm

Step-by-Step Protocol
Step 1: Standard and Sample Preparation
  • Stock Solution: Prepare a 1.0 mg/mL stock solution of racemic 2-Amino-2-(4-bromophenyl)acetic acid. Dissolve the standard in methanol or the initial mobile phase.

  • Working Solution: Dilute the stock solution to a final concentration of approximately 0.1 mg/mL for injection.

  • Filtration: Filter all samples through a 0.45 µm syringe filter before injection.

Step 2: Initial CSP Screening

The goal of screening is to find a CSP and mobile phase combination that shows any separation (even partial) between the enantiomers.

Protocol 2A: Macrocyclic Glycopeptide Column Screening (Polar Ionic Mode)

  • Column: Astec® CHIROBIOTIC® T

  • Mobile Phase A: Methanol / Acetonitrile / H₂O (49:49:2) with 50mM Formic Acid + 25mM Diethylamine.[16]

  • Mobile Phase B: Methanol with 0.1% Formic Acid and 0.05% Diethylamine.

  • Flow Rate: 1.0 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the working solution and run for 15-20 minutes.

Protocol 2B: Crown Ether Column Screening

  • Column: CROWNPAK® CR(+)

  • Mobile Phase: Aqueous Perchloric Acid (pH 1.5 to 2.0).

  • Flow Rate: 0.8 mL/min

  • Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 5 µL

  • Procedure: Equilibrate the column with the mobile phase. Inject the working solution and run for 20-30 minutes. Note: Crown ether columns are often sensitive to organic modifiers, so start with a purely aqueous acidic mobile phase.[14]

Data Evaluation and Optimization Strategy

After the initial screening, evaluate the chromatograms for any sign of peak splitting or separation. The primary goal is to achieve a resolution (Rs) of greater than 1.5.

Table 1: Hypothetical Screening Results

ColumnMobile Phase SystemResultNext Step
CHIROBIOTIC T Polar Ionic ModePartial separation (Rs = 0.9)Proceed to Optimization
CROWNPAK CR(+) Aqueous HClO₄ (pH 2.0)Baseline separation (Rs = 1.8)Proceed to Optimization
CHIRALPAK AD-H Normal PhaseNo separationDiscontinue

Once a promising condition is identified (e.g., CROWNPAK CR(+) with Rs = 1.8), the next phase is optimization to improve resolution, reduce run time, and ensure robustness.

Step 3: Method Optimization
  • Mobile Phase Composition: For the crown ether column, if retention is too long, a small percentage of an organic modifier like methanol can be added to the aqueous acidic mobile phase to reduce analysis time.[3] For the macrocyclic glycopeptide column, systematically vary the ratio of acid to base and the type of alcohol (e.g., methanol vs. ethanol).

  • pH / Additive Concentration: The ionic state of the analyte is critical. Fine-tune the pH (for crown ether) or the acid/base concentration (for PIM) to maximize the difference in interaction energy between the enantiomers and the CSP.

  • Temperature: Lowering the column temperature often improves chiral resolution by enhancing the stability of the transient diastereomeric complexes, although it may increase analysis time and backpressure. Analyze at 15 °C, 25 °C, and 40 °C to determine the effect.

  • Flow Rate: Decreasing the flow rate (e.g., from 1.0 mL/min to 0.7 mL/min) can increase efficiency and improve resolution, at the cost of a longer run time.

ChiralRecognition cluster_csp Chiral Stationary Phase (CSP) cluster_enantiomers Enantiomer Pair CSP Selector Sites { H-Bond Donor | π-Acceptor | Ionic Site} R_Enantiomer R-Enantiomer R_Enantiomer->CSP:H H-Bond R_Enantiomer->CSP:Pi π-π Stack R_Enantiomer->CSP:I Ionic Bond Interaction_R Strong 3-Point Interaction (Higher Retention) S_Enantiomer S-Enantiomer S_Enantiomer->CSP:H H-Bond S_Enantiomer->CSP:Pi π-π Stack Interaction_S Weaker 2-Point Interaction (Lower Retention)

Figure 2: Conceptual diagram of the three-point interaction model for chiral recognition.

Method Validation

Once the final chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate that it is suitable for its intended purpose.[17][18][19]

Key Validation Parameters:

  • Specificity: The ability to assess the enantiomers unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products).

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion

This application note provides a systematic and scientifically grounded strategy for developing a chiral HPLC separation method for the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid. By starting with a logical selection of chiral stationary phases based on the analyte's structure and following a structured screening and optimization protocol, researchers can efficiently develop a robust, high-resolution method. Proper validation according to ICH guidelines ensures the method's reliability for quality control in pharmaceutical development and manufacturing.

References

  • LCGC International. Improved Chiral Separations for Enantiopure D- and L-Amino Acids. [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. HPLC Technical Tip: Chiral Method Development. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • I.B.S. Analytical. Chiral HPLC Method Development. [Link]

  • PubMed. Rapid gas chromatographic separation of amino acid enantiomers with a novel chiral stationary phase. [Link]

  • KNAUER. Chiral separation of 4-Bromphenyl-Glycinamid. [Link]

  • YAKHAK HOEJI. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Chromatography Today. Chiral Amino Acid and Peptide Separations – the Next Generation. [Link]

  • International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • Wikipedia. Chiral column chromatography. [Link]

  • PubMed Central (PMC). Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects. [Link]

  • Microbe Notes. Chiral Chromatography: Principle, Components, Steps, Types, Uses. [Link]

  • ACS Publications. Chiral Recognition Mechanisms. [Link]

  • Chiral Technologies. INSTRUCTION MANUAL FOR CHIRALPAK® ZWIX(+) and CHIRALPAK® ZWIX(-). [Link]

  • TSI Journals. A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). [Link]

  • Velocity Scientific Solutions. Daicel Chiral HPLC Catalogue. [Link]

  • Studylib. Chiral HPLC Columns: Daicel CHIRALPAK & CHIRALCEL Phases. [Link]

  • Chiral Technologies. What column should I use for my application?. [Link]

  • Česká a slovenská farmacie. HPLC separation of enantiomers using chiral stationary phases. [Link]

  • UVISON.com. Daicel CHIRALPAK WH HPLC Analytical Column, 10µm, ID 4.6 x L 250 mm. [Link]

  • Phenomenex. Chiral HPLC Separations Guidebook. [Link]

  • Chiralpedia. Chiral HPLC separation: strategy and approaches. [Link]

Sources

Application Note: Chiral Analysis of (S)-2-Amino-2-(4-bromophenyl)acetic Acid via Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid that serves as a critical chiral intermediate in the synthesis of stereospecific pharmaceuticals.[1][2] The stereochemistry of this building block is paramount, as the biological activity, pharmacokinetic profile, and safety of the final active pharmaceutical ingredient (API) are often enantiomer-dependent.[2][3] Consequently, robust and reliable analytical methods are required to determine the enantiomeric purity of this compound throughout the drug development and manufacturing process.

Direct analysis of amino acid enantiomers can be challenging.[4] Derivatization is a powerful strategy employed to enhance the analytical separation and detection of these chiral molecules.[5][6] This application note provides detailed protocols for two distinct and widely adopted derivatization workflows for the analysis of this compound:

  • Pre-column Derivatization for High-Performance Liquid Chromatography (HPLC): This method involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[7][8] We will focus on the use of o-Phthalaldehyde (OPA) in conjunction with a chiral thiol.

  • Two-Step Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS): This approach increases the volatility and thermal stability of the amino acid for gas-phase analysis by first esterifying the carboxylic acid group, followed by acylation of the amino group.[9][10]

This guide is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering both the practical "how-to" and the scientific rationale behind the methodologies.

Part 1: Pre-column Derivatization for HPLC Analysis with OPA/Chiral Thiol

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis. For chiral separations, pre-column derivatization transforms enantiomers into diastereomeric pairs. Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers possess distinct properties, allowing for their separation on conventional (achiral) stationary phases like C18.[4][7]

Scientific Principle

The chosen method utilizes o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to derivatize the primary amine of this compound.[11] The reaction, conducted in an alkaline medium, proceeds rapidly at ambient temperature to form highly fluorescent and UV-active isoindole derivatives.[12][13] When the thiol co-reagent is chiral (e.g., L-NAC), the reaction with the (S) and any contaminating (R) enantiomer of the amino acid results in the formation of two distinct diastereomers. These diastereomers exhibit different retention characteristics on a reversed-phase HPLC column, enabling their separation and quantification.[7][14]

The use of ion-pair reagents in the mobile phase, such as tetrabutylammonium bromide, can further enhance the resolution between the diastereomeric peaks by interacting with the negatively charged carboxyl groups of the derivatives.[7]

Experimental Workflow: HPLC Method

HPLC_Workflow cluster_prep Sample & Reagent Preparation cluster_deriv Automated Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh (S)-2-Amino-2- (4-bromophenyl)acetic acid Dissolve Dissolve in Diluent (e.g., 0.1 M HCl) Sample->Dissolve Mix Mix Sample, Buffer, OPA, and Thiol in Autosampler Dissolve->Mix Reagents Prepare OPA, Chiral Thiol & Borate Buffer Solutions Reagents->Mix React Incubate at Ambient Temp (e.g., 1-2 min) Mix->React Inject Inject Derivatized Sample React->Inject Separate Separate Diastereomers on C18 Column Inject->Separate Detect UV or Fluorescence Detection Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Quantify Calculate Enantiomeric Purity (% ee) Integrate->Quantify

Caption: Workflow for HPLC analysis via pre-column derivatization.

Detailed Protocol: OPA/N-acetyl-L-cysteine Derivatization

1. Reagents and Materials:

  • This compound standard and sample

  • Racemic (R,S)-2-Amino-2-(4-bromophenyl)acetic acid (for method development)

  • o-Phthalaldehyde (OPA)

  • N-acetyl-L-cysteine (NAC)

  • Boric Acid

  • Sodium Hydroxide

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Tetrabutylammonium bromide (optional ion-pair reagent)

  • HPLC system with autosampler, gradient pump, column oven, and UV or fluorescence detector

2. Solution Preparation:

  • Borate Buffer (0.1 M, pH 9.6): Dissolve 6.18 g of boric acid in 1 L of water. Adjust pH to 9.6 with a concentrated sodium hydroxide solution.

  • OPA Stock Solution (10 mg/mL): Dissolve 100 mg of OPA in 10 mL of methanol. This solution can be unstable and should be prepared fresh or stored under refrigeration for a limited time.[12]

  • NAC Solution (40 mM): Dissolve 65.3 mg of N-acetyl-L-cysteine in 10 mL of borate buffer. Prepare this solution fresh daily.

  • Amino Acid Standard/Sample (1 mM): Prepare a stock solution by dissolving 23.0 mg of 2-Amino-2-(4-bromophenyl)acetic acid in 100 mL of 0.1 M HCl. Further dilutions can be made with water.

3. Automated Derivatization Procedure (Autosampler Program):

  • This procedure is best performed using an autosampler to ensure precise timing and reproducibility, as the isoindole derivatives have limited stability.[14]

    • Aspirate 500 µL of borate buffer into a vial.

    • Aspirate 20 µL of the amino acid sample/standard solution and dispense into the buffer. Mix.

    • Aspirate 20 µL of the OPA stock solution and dispense into the vial. Mix.

    • Aspirate 20 µL of the NAC solution and dispense into the vial. Mix thoroughly.

    • Allow the reaction to proceed for 1-2 minutes at ambient temperature.[13]

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

4. HPLC Conditions:

ParameterRecommended Setting
Column Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm)
Mobile Phase A 50 mM Sodium Acetate Buffer, pH 5.5
Mobile Phase B Acetonitrile or Methanol
Gradient Start at 10% B, increase to 60% B over 25 min
Flow Rate 1.0 mL/min
Column Temp. 25 °C
Detection UV at 340 nm or Fluorescence (Ex: 340 nm, Em: 450 nm)[15]

Note: The gradient and mobile phase composition must be optimized to achieve baseline separation of the diastereomers.

Part 2: Two-Step Derivatization for GC-MS Analysis

For analytes that can be made volatile, Gas Chromatography-Mass Spectrometry (GC-MS) offers exceptional sensitivity and selectivity. Amino acids, in their native state, are zwitterionic and non-volatile, necessitating derivatization to analyze them by GC.[16] A common and robust method involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino group.[9][17] This process neutralizes the polar functional groups, significantly increasing the compound's volatility and thermal stability.[10]

Scientific Principle
  • Esterification: The carboxylic acid functional group (-COOH) is converted to an ester (e.g., a methyl ester, -COOCH₃). This is typically achieved by heating the amino acid in an acidic alcohol solution, such as methanolic HCl. This step blocks the acidic proton and reduces polarity.[9]

  • Acylation: The primary amino group (-NH₂) and any other active hydrogens are then acylated. Reagents like trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) are highly effective. They react with the amino group to form a stable amide and add fluorinated moieties to the molecule. This not only further decreases polarity but also enhances the compound's electronegativity, which can improve detection sensitivity, especially with an electron capture detector (ECD) or by providing characteristic mass fragments in MS.[5][9]

The resulting derivatized molecule is volatile, thermally stable, and exhibits good chromatographic properties, allowing for separation on a suitable GC column.

Experimental Workflow: GC-MS Method

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv1 Step 1: Esterification cluster_deriv2 Step 2: Acylation cluster_analysis GC-MS Analysis Sample Place Dried Amino Acid Sample in Reaction Vial AddEster Add Acidified Methanol (e.g., 2M HCl in MeOH) Sample->AddEster HeatEster Heat at 80°C for 60 min AddEster->HeatEster DryEster Evaporate to Dryness (under N₂) HeatEster->DryEster AddAcyl Add Acylating Agent (e.g., PFPA in Ethyl Acetate) DryEster->AddAcyl HeatAcyl Heat at 60°C for 30 min AddAcyl->HeatAcyl DryAcyl Evaporate Excess Reagent HeatAcyl->DryAcyl Reconstitute Reconstitute in Toluene or Ethyl Acetate DryAcyl->Reconstitute Inject Inject into GC-MS Reconstitute->Inject Analyze Separate on Chiral GC Column & Detect with MS Inject->Analyze

Sources

(S)-2-Amino-2-(4-bromophenyl)acetic Acid: A Key Intermediate in Modern Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chiral Purity in Drug Synthesis

In the realm of pharmaceutical sciences, the stereochemistry of a molecule is paramount to its therapeutic efficacy and safety. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit remarkably different pharmacological and toxicological profiles. Consequently, the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development. (S)-2-Amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, has emerged as a critical chiral building block in the synthesis of several important pharmaceuticals. Its rigid structure and defined stereochemistry make it an ideal starting material for constructing complex molecular architectures with high precision.

The primary driver for the industrial demand for this compound is its role as a key intermediate in the synthesis of various therapeutic agents. The high purity, particularly the enantiomeric purity, of this intermediate is crucial as it directly impacts the quality and safety of the final drug product.[1] Impurities can lead to reduced reaction yields, the formation of undesirable by-products, and potentially compromise the efficacy and safety of the API.[1] This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of this compound, offering detailed protocols and insights for researchers and professionals in drug development and manufacturing.

Strategic Approaches to Enantiomerically Pure this compound

The synthesis of this compound with high enantiomeric excess (ee) is a key challenge that has been addressed through two primary strategies: asymmetric synthesis and chiral resolution. The choice of method often depends on factors such as cost, scalability, and desired purity.

Asymmetric Strecker Synthesis: Building Chirality from the Ground Up

The Asymmetric Strecker Synthesis is a powerful method for the direct synthesis of enantiomerically enriched α-amino acids from achiral starting materials.[2] This one-pot, three-component reaction involves the condensation of an aldehyde (4-bromobenzaldehyde) with ammonia and a cyanide source, in the presence of a chiral auxiliary or catalyst, to form an α-aminonitrile. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[1][2][3]

The key to the enantioselectivity of this reaction lies in the use of a chiral amine as an auxiliary, which directs the addition of the cyanide nucleophile to one face of the imine intermediate, leading to the preferential formation of one diastereomer of the aminonitrile.[3] This diastereomer can then be separated and hydrolyzed to yield the enantiomerically pure target compound.

Diagram 1: Workflow of Asymmetric Strecker Synthesis

G cluster_0 Asymmetric Strecker Reaction cluster_1 Purification and Hydrolysis 4-Bromobenzaldehyde 4-Bromobenzaldehyde Diastereomeric Aminonitriles Diastereomeric Aminonitriles 4-Bromobenzaldehyde->Diastereomeric Aminonitriles Chiral Amine Auxiliary Chiral Amine Auxiliary Chiral Amine Auxiliary->Diastereomeric Aminonitriles Cyanide Source Cyanide Source Cyanide Source->Diastereomeric Aminonitriles Separation of Diastereomers Separation of Diastereomers Diastereomeric Aminonitriles->Separation of Diastereomers Hydrolysis Hydrolysis Separation of Diastereomers->Hydrolysis This compound This compound Hydrolysis->this compound

Caption: Asymmetric Strecker Synthesis workflow.

Enzymatic Kinetic Resolution: The Precision of Biocatalysis

Enzymatic kinetic resolution is a highly selective method that leverages the stereospecificity of enzymes to separate enantiomers from a racemic mixture. For 2-Amino-2-(4-bromophenyl)acetic acid, this typically involves the use of an enzyme, such as Penicillin G Acylase, which selectively catalyzes a reaction on one enantiomer of a derivatized racemic substrate.[4][5][6]

The process begins with the acylation of the racemic amino acid, for example, with phenylacetyl chloride, to form N-phenylacetyl-2-amino-2-(4-bromophenyl)acetic acid. The racemic N-acyl derivative is then subjected to enzymatic hydrolysis. Penicillin G Acylase selectively hydrolyzes the N-acyl group from the (S)-enantiomer, leaving the (R)-enantiomer unreacted.[4][5] The resulting mixture of the free (S)-amino acid and the unreacted (R)-N-acyl amino acid can then be easily separated based on their different chemical properties.

Diagram 2: Workflow of Enzymatic Kinetic Resolution

G cluster_0 Substrate Preparation cluster_1 Enzymatic Resolution cluster_2 Separation and Final Product Racemic 2-Amino-2-(4-bromophenyl)acetic acid Racemic 2-Amino-2-(4-bromophenyl)acetic acid Acylation Acylation Racemic 2-Amino-2-(4-bromophenyl)acetic acid->Acylation Racemic N-acyl derivative Racemic N-acyl derivative Acylation->Racemic N-acyl derivative Selective Hydrolysis Selective Hydrolysis Racemic N-acyl derivative->Selective Hydrolysis Penicillin G Acylase Penicillin G Acylase Penicillin G Acylase->Selective Hydrolysis Mixture Mixture Selective Hydrolysis->Mixture Separation Separation Mixture->Separation This compound This compound Separation->this compound (R)-N-acyl derivative (R)-N-acyl derivative Separation->(R)-N-acyl derivative

Caption: Enzymatic Kinetic Resolution workflow.

Method Key Reagents/Catalyst Typical Yield (%) Enantiomeric Excess (ee%) Key Advantages Considerations
Asymmetric Strecker Synthesis 4-Bromobenzaldehyde, Chiral Amine, Cyanide Source50-70>95Direct synthesis of the desired enantiomer, high diastereoselectivity.Requires careful control of reaction conditions, use of stoichiometric chiral auxiliary.
Enzymatic Kinetic Resolution Racemic N-acyl amino acid, Penicillin G Acylase~45 (for the desired enantiomer)>99Extremely high enantioselectivity, mild reaction conditions, environmentally friendly.Theoretical maximum yield is 50%, requires an additional racemization step for the unwanted enantiomer to be cost-effective.

Detailed Experimental Protocols

Protocol 1: Asymmetric Strecker Synthesis of this compound

This protocol is adapted from established procedures for the asymmetric synthesis of α-arylglycines.[3]

Materials:

  • 4-Bromobenzaldehyde

  • (S)-(-)-α-Methylbenzylamine (chiral auxiliary)

  • Sodium Cyanide (NaCN)

  • Methanol (MeOH)

  • Hydrochloric Acid (HCl, 6M)

  • Diethyl Ether

  • Sodium Sulfate (anhydrous)

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1 equivalent) in methanol. Add (S)-(-)-α-methylbenzylamine (1 equivalent) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Cyanide Addition: Cool the reaction mixture to 0°C in an ice bath. In a separate flask, dissolve sodium cyanide (1.1 equivalents) in a minimal amount of water and add it dropwise to the imine solution over 30 minutes. Caution: Sodium cyanide is highly toxic. Handle with appropriate safety precautions in a well-ventilated fume hood.

  • Reaction: Allow the reaction to stir at 0°C for 2 hours and then at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Diastereomer Separation: Quench the reaction by adding water and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomeric aminonitriles. The diastereomers can often be separated by fractional crystallization or column chromatography on silica gel.

  • Hydrolysis: To the purified (S,S)-aminonitrile diastereomer, add 6M HCl and reflux the mixture for 4-6 hours. This step hydrolyzes the nitrile to a carboxylic acid and cleaves the chiral auxiliary.

  • Isolation: Cool the reaction mixture to room temperature and wash with diethyl ether to remove the cleaved chiral auxiliary. The aqueous layer containing the hydrochloride salt of the desired amino acid can be concentrated, and the pH adjusted to the isoelectric point (around pH 6) to precipitate the free amino acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Enzymatic Kinetic Resolution of Racemic 2-Amino-2-(4-bromophenyl)acetic acid

This protocol is based on the known enantioselective hydrolytic activity of Penicillin G Acylase.[5][6]

Materials:

  • Racemic 2-Amino-2-(4-bromophenyl)acetic acid

  • Phenylacetyl chloride

  • Sodium Bicarbonate (NaHCO₃)

  • Immobilized Penicillin G Acylase

  • Phosphate buffer (pH 7.5)

  • Ethyl Acetate

  • Hydrochloric Acid (HCl)

Procedure:

  • N-Acylation: Suspend racemic 2-Amino-2-(4-bromophenyl)acetic acid (1 equivalent) in a solution of sodium bicarbonate in water. Cool the mixture to 0°C and add phenylacetyl chloride (1.1 equivalents) dropwise while maintaining the pH between 8 and 9 with the addition of NaHCO₃ solution. Stir at room temperature until the reaction is complete (monitored by TLC). Acidify the solution with HCl to precipitate the racemic N-phenylacetyl-2-amino-2-(4-bromophenyl)acetic acid. Filter, wash with water, and dry.

  • Enzymatic Hydrolysis: Suspend the racemic N-acyl derivative in a phosphate buffer (pH 7.5). Add immobilized Penicillin G Acylase and stir the mixture at a controlled temperature (typically 25-37°C).

  • Reaction Monitoring: Monitor the progress of the hydrolysis by chiral HPLC to determine the enantiomeric excess of the product and the conversion of the substrate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the product and the remaining substrate.

  • Product Separation: Once the desired conversion is reached, filter off the immobilized enzyme (which can be washed and reused). Acidify the filtrate to pH 2 with HCl. Extract the unreacted (R)-N-phenylacetyl derivative with ethyl acetate.

  • Isolation of (S)-enantiomer: Adjust the pH of the remaining aqueous layer to the isoelectric point (around pH 6) to precipitate the this compound. Filter the solid, wash with cold water, and dry under vacuum.

Purification to Pharmaceutical Grade

Achieving the high purity (>99.5%) required for pharmaceutical intermediates often necessitates a final purification step, typically crystallization.

Protocol 3: Crystallization of this compound

Materials:

  • Crude this compound

  • Aqueous Ethanol (or other suitable solvent system)

  • Activated Carbon

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot aqueous ethanol. The optimal ethanol/water ratio should be determined experimentally to ensure good solubility at high temperature and poor solubility at low temperature.

  • Decolorization: Add a small amount of activated carbon to the hot solution to remove colored impurities and stir for 15-30 minutes.

  • Filtration: Hot filter the solution through a pre-heated funnel to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. Slow cooling is crucial for the formation of well-defined crystals and efficient purification.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum at a controlled temperature to obtain highly pure this compound.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity, purity, and stereochemistry of this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric purity of the final product. A validated method is crucial for accurate quantification of the desired (S)-enantiomer and any residual (R)-enantiomer.[7][8]

Typical HPLC Conditions (starting point for method development):

  • Column: A chiral stationary phase (CSP) column, such as one based on a Pirkle-type selector or a polysaccharide derivative (e.g., Chiralcel OD-H).[8]

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A typical mobile phase could be n-hexane:ethanol:trifluoroacetic acid (90:10:0.1).[7]

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Column Temperature: 25°C

The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the proton environment in the molecule. Expected signals include aromatic protons in the 7-8 ppm region, the α-proton (methine) around 4-5 ppm, and the amine and carboxylic acid protons which may be broad and their chemical shifts can vary with solvent and concentration.

    • ¹³C NMR: Shows the carbon skeleton of the molecule. Expected signals include the carboxylic carbon (~170-180 ppm), aromatic carbons (~120-140 ppm), and the α-carbon (~50-60 ppm).[9][10][11]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. Characteristic absorption bands include:

    • Broad O-H stretch (carboxylic acid): ~2500-3300 cm⁻¹

    • N-H stretch (amine): ~3000-3300 cm⁻¹

    • C=O stretch (carboxylic acid): ~1700-1750 cm⁻¹

    • Aromatic C=C stretches: ~1400-1600 cm⁻¹

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The expected molecular ion peak for C₈H₈BrNO₂ would be at m/z 229/231, showing the characteristic isotopic pattern for bromine.

Applications in Pharmaceutical Synthesis

This compound is a valuable intermediate in the synthesis of various APIs, particularly those containing a chiral amine moiety. Its application extends to the synthesis of peptide and peptidomimetic drugs, where it can be incorporated as a non-natural amino acid to enhance biological activity or improve pharmacokinetic properties.[12][13][14][15]

Conclusion

The synthesis and purification of enantiomerically pure this compound are critical processes in the manufacturing of several modern pharmaceuticals. Both Asymmetric Strecker Synthesis and Enzymatic Kinetic Resolution offer viable pathways to this important intermediate, each with its own set of advantages. The choice of synthetic route, coupled with robust purification and rigorous analytical characterization, ensures the high quality and purity required for its use in API synthesis. The detailed protocols and analytical guidance provided in this document serve as a valuable resource for researchers and professionals dedicated to the development and manufacturing of safe and effective medicines.

References

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. TSI Journals. Available from: [Link]

  • NH4I-Promoted Electrosynthesis of 2-Aminothiazole Derivatives from Ketone Compounds and NH4SCN - Supporting Information. American Chemical Society. Available from: [Link]

  • Efficient continuous kinetic resolution of racemic 2-aminobutanol over immobilized penicillin G acylase. Figshare. Available from: [Link]

  • Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. Available from: [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid | Request PDF. ResearchGate. Available from: [Link]

  • Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. TSI Journals. Available from: [Link]

  • Resolution of α/β-Amino Acids by Enantioselective Penicillin G Acylase from Achromobacter sp. Loschmidt Laboratories. Available from: [Link]

  • Anatomy of an asymmetric reaction. The Strecker synthesis, part 2. Henry Rzepa's Blog. Available from: [Link]

  • Strecker amino acid synthesis. Wikipedia. Available from: [Link]

  • A Convenient Approach to Synthesizing Peptide C-Terminal N-Alkyl Amides. PMC - NIH. Available from: [Link]

  • The Catalytic Asymmetric Strecker Reaction. Organic Reactions. Available from: [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. Available from: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available from: [Link]

  • Chiral HPLC Separations. Phenomenex. Available from: [Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157. PubChem. Available from: [Link]

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. PMC - NIH. Available from: [Link]

  • Distillation/crystallization process used to purify acetic acid and... ResearchGate. Available from: [Link]

  • Solid-Phase Synthesis of C-Terminus Cysteine Peptide Acids. American Chemical Society. Available from: [Link]

  • Protein Engineering of Penicillin Acylase. PMC - NIH. Available from: [Link]

  • Planning a Peptide Synthesis. AAPPTec. Available from: [Link]

  • Resolution of racemic 2-chlorophenyl glycine with immobilized penicillin G acylase | Request PDF. ResearchGate. Available from: [Link]

  • 13 C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with... ResearchGate. Available from: [Link]

  • 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. MDPI. Available from: [Link]

Sources

Experimental Protocol for the Stereoselective Hydrolysis of (S,S)-α-[(S)-α-Phenylethylamino]-4-bromophenylacetonitrile to L-4-Bromophenylglycine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, research-grade protocol for the stereoselective hydrolysis of the chiral α-aminonitrile, (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile. This transformation is a critical step in the asymmetric synthesis of L-4-bromophenylglycine, a valuable non-proteinogenic amino acid utilized in the development of pharmaceutical agents. The protocol outlines a robust acid-catalyzed hydrolysis procedure designed to ensure complete conversion of the nitrile to a carboxylic acid while preserving the stereochemical integrity of the α-carbon. Furthermore, this document details the subsequent work-up, purification of the target amino acid via ion-exchange chromatography, and the recovery of the (S)-α-phenylethylamine chiral auxiliary.

Introduction

The synthesis of enantiomerically pure α-amino acids is a cornerstone of modern medicinal chemistry and drug development. Chiral α-amino acids serve as fundamental building blocks for a vast array of therapeutic agents, where the stereochemistry at the α-carbon is often critical for biological activity. The Strecker synthesis, a classic and versatile method for α-amino acid production, involves the formation of an α-aminonitrile from an aldehyde, an amine, and a cyanide source, followed by hydrolysis of the nitrile group.[1][2]

To achieve enantioselectivity, the Strecker reaction can be adapted by employing a chiral amine, which acts as a chiral auxiliary.[3][4] (S)-α-phenylethylamine is a widely used and commercially available chiral auxiliary that can effectively control the stereochemical outcome of the cyanide addition to the imine intermediate. The resulting diastereomeric α-aminonitriles can then be separated, and subsequent hydrolysis yields the desired enantiomerically enriched α-amino acid.

This protocol focuses on the critical hydrolysis step of (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile. The primary challenge lies in achieving complete hydrolysis of the sterically hindered nitrile group to the carboxylic acid without inducing racemization at the α-center or causing unwanted side reactions. Acid-catalyzed hydrolysis is the method of choice as it also facilitates the cleavage and subsequent recovery of the α-phenylethylamine chiral auxiliary.[5][6] The successful execution of this protocol provides a reliable pathway to optically pure L-4-bromophenylglycine.

Chemical Transformation and Mechanism

The overall transformation involves the hydrolysis of the nitrile functional group to a carboxylic acid and the cleavage of the N-C bond of the chiral auxiliary.

Reaction Scheme:

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

The acid-catalyzed hydrolysis of the nitrile proceeds in two main stages: initial hydration to an amide intermediate, followed by hydrolysis of the amide to the carboxylic acid.[1]

  • Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), which significantly increases the electrophilicity of the nitrile carbon.

  • Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the activated nitrile carbon.

  • Tautomerization to Amide: A series of proton transfers results in the formation of a protonated amide, which then deprotonates to yield the amide intermediate.

  • Hydrolysis of the Amide: The amide is subsequently hydrolyzed under acidic conditions to the corresponding carboxylic acid and ammonium ion (in this case, the protonated chiral auxiliary).

Simultaneously, the acidic conditions promote the cleavage of the bond between the α-carbon and the nitrogen of the phenylethylamine auxiliary.

Experimental Protocol

Materials and Equipment

Table 1: List of Required Materials

Reagent/MaterialGradeSupplier
(S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile≥98% puritySynthesized as per literature
Hydrochloric Acid (HCl), concentrated (37%)Reagent GradeStandard Supplier
1,4-DioxaneAnhydrousStandard Supplier
Diethyl EtherAnhydrousStandard Supplier
Sodium Hydroxide (NaOH)Pellets, ≥97%Standard Supplier
Dowex® 50WX8 ion-exchange resin (H⁺ form)50-100 meshStandard Supplier
Ammonium Hydroxide (NH₄OH), concentrated (28-30%)Reagent GradeStandard Supplier
NinhydrinReagent GradeStandard Supplier
Ethanol200 proofStandard Supplier
Deionized WaterHigh PurityIn-house
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeStandard Supplier
Round-bottom flask with reflux condenserStandard lab supplier
Magnetic stirrer with heating mantleStandard lab supplier
Rotary evaporatorStandard lab supplier
pH meter or pH paperStandard lab supplier
Glass chromatography columnStandard lab supplier
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)Standard lab supplier
Step-by-Step Hydrolysis Procedure

Diagram 1: Workflow for Hydrolysis and Purification

G cluster_0 Hydrolysis cluster_1 Work-up & Auxiliary Recovery cluster_2 Product Purification A 1. Combine aminonitrile, conc. HCl, and dioxane in a flask. B 2. Reflux the mixture at 100-110 °C for 24-48 hours. A->B C 3. Monitor reaction progress by TLC. B->C D 4. Cool reaction and concentrate under reduced pressure. E 5. Dissolve residue in water and extract with diethyl ether. D->E F 6. Aqueous Layer: Contains L-4-bromophenylglycine and protonated auxiliary. E->F Separate G 7. Organic Layer: Basify to recover (S)-α-phenylethylamine. E->G Separate H 8. Apply aqueous layer to Dowex® 50WX8 (H⁺) column. I 9. Wash column with water to remove impurities. H->I J 10. Elute amino acid with aqueous NH₄OH. I->J K 11. Monitor fractions with Ninhydrin test. J->K L 12. Combine positive fractions and concentrate to dryness. K->L M 13. Recrystallize to obtain pure L-4-bromophenylglycine. L->M

Caption: Workflow for the hydrolysis and purification of L-4-bromophenylglycine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile (e.g., 10.0 g, 1.0 eq).

  • Addition of Reagents: To the flask, add 1,4-dioxane (50 mL) and concentrated hydrochloric acid (50 mL).

    • Causality Insight: A mixture of dioxane and aqueous HCl is used to ensure the solubility of the organic starting material in the aqueous acidic medium. Concentrated HCl provides the necessary hydronium ion concentration to catalyze the hydrolysis effectively and cleave the chiral auxiliary.

  • Hydrolysis: Heat the reaction mixture to reflux (approximately 100-110 °C) using a heating mantle. Maintain the reflux for 24-48 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • TLC System: A suitable eluent system would be ethyl acetate/hexanes (e.g., 30:70 v/v).

    • Visualization: UV light (254 nm).

    • Indication of Completion: The disappearance of the starting aminonitrile spot. The amino acid product will remain at the baseline in this solvent system.

Work-up and Recovery of Chiral Auxiliary
  • Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvents under reduced pressure using a rotary evaporator.

  • Aqueous Dissolution: Dissolve the resulting residue in deionized water (100 mL).

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL) to remove any non-polar impurities. The desired amino acid and the protonated chiral auxiliary will remain in the aqueous layer.

  • Auxiliary Recovery:

    • The combined organic layers are not the primary source for auxiliary recovery in this step.

    • After isolating the amino acid (see section 3.4), the aqueous solution from the initial water wash of the ion-exchange column will contain the protonated (S)-α-phenylethylamine.

    • Carefully basify this aqueous solution with solid NaOH or a concentrated NaOH solution to a pH > 12.

    • Extract the liberated (S)-α-phenylethylamine with diethyl ether (3 x 50 mL).

    • Dry the combined organic extracts over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to recover the chiral auxiliary. The purity can be assessed by NMR spectroscopy and its optical rotation can be measured.[5]

Purification of L-4-Bromophenylglycine by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for purifying amino acids from a reaction mixture.[7][8][9][10]

  • Column Preparation: Prepare a slurry of Dowex® 50WX8 resin (H⁺ form) in deionized water and pour it into a glass chromatography column to a bed height of approximately 30 cm. Wash the packed resin with several column volumes of deionized water.

  • Sample Loading: Carefully load the aqueous solution containing the crude L-4-bromophenylglycine onto the top of the resin bed. Allow the solution to percolate into the resin.

    • Trustworthiness Principle: The strongly acidic cation exchange resin will bind the positively charged amino acid and the protonated chiral auxiliary, while neutral and anionic impurities will pass through.

  • Washing: Wash the column with deionized water until the eluate is neutral (check with pH paper). This step removes any remaining acid and other water-soluble impurities.

  • Elution: Elute the bound amino acid from the resin using a 2 M aqueous ammonium hydroxide solution.

  • Fraction Collection and Analysis: Collect fractions (e.g., 20 mL each) and monitor for the presence of the amino acid using the ninhydrin test.

    • Ninhydrin Test: Place a few drops of each fraction on a TLC plate or in a test tube, add a few drops of a ninhydrin solution in ethanol, and gently heat. The appearance of a deep purple color indicates the presence of the amino acid.

  • Isolation: Combine the ninhydrin-positive fractions and concentrate them under reduced pressure to remove the ammonia and water. This will yield the crude L-4-bromophenylglycine.

  • Recrystallization: For further purification, the crude amino acid can be recrystallized from a suitable solvent system, such as water/ethanol.

Characterization of the Final Product

The identity and purity of the synthesized L-4-bromophenylglycine should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Chiral HPLC or Polarimetry: To determine the enantiomeric excess and confirm the stereochemistry.

Data Presentation

Table 2: Expected Yield and Purity

ParameterExpected Value
Yield of L-4-Bromophenylglycine 70-85%
Enantiomeric Excess (e.e.) >98%
Purity (by HPLC) >99%
Recovery of Chiral Auxiliary >90%

Troubleshooting

  • Incomplete Reaction: If TLC analysis shows significant starting material after 48 hours, additional concentrated HCl can be added, and the reflux can be continued. Steric hindrance can slow down the hydrolysis.

  • Low Yield: Ensure complete elution from the ion-exchange column by monitoring fractions carefully with the ninhydrin test. Inefficient extraction during work-up can also lead to product loss.

  • Racemization: Overly harsh or prolonged heating can potentially lead to some degree of racemization. If the enantiomeric excess is low, consider reducing the reaction temperature slightly and extending the reaction time. Microwave-assisted hydrolysis has been shown to reduce racemization in some cases by shortening reaction times.[11]

Visualization of the Chemical Structure

Diagram 2: Chemical Structure of L-4-Bromophenylglycine

G cluster_0 L-4-Bromophenylglycine HOOC HOOC C1 C HOOC->C1 H H C1->H NH2 NH2 C1->NH2 Aryl C1->Aryl Br Br Aryl->Br

Caption: Structure of the target amino acid, L-4-bromophenylglycine.

Conclusion

This application note provides a comprehensive and reliable protocol for the acid-catalyzed hydrolysis of (S,S)-α-[(S)-α-phenylethylamino]-4-bromophenylacetonitrile to yield L-4-bromophenylglycine. The detailed steps for the reaction, work-up, product purification, and recovery of the chiral auxiliary are designed to ensure high yield and stereochemical fidelity. This protocol is intended for researchers and scientists in the field of organic synthesis and drug development, providing a robust method for the preparation of this important chiral building block.

References

  • Bruckner, R. (2002). Advanced Organic Chemistry: Reaction Mechanisms. Harcourt Science.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry, Part A: Structure and Mechanisms. Springer.
  • Juaristi, E., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4907. [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons.
  • Wang, J., Liu, X., & Feng, X. (2011). Asymmetric Strecker Reactions. Chemical Reviews, 111(11), 6947-6983.
  • Smith, M. B., & March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. John Wiley & Sons.
  • Lumen Learning. Organic Chemistry II - Hydrolysis of Nitriles. [Link]

  • SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1149. [Link]

  • Moore, S., & Stein, W. H. (1951). Chromatography of amino acids on sulfonated polystyrene resins. Journal of Biological Chemistry, 192(2), 663-681.
  • Hirs, C. H. W., Moore, S., & Stein, W. H. (1954). The chromatography of amino acids on ion exchange resins. Use of volatile acids for elution. Journal of the American Chemical Society, 76(23), 6063-6065.
  • Csapó, J., et al. (2006). Separation and determination of the amino acids by ion exchange column chromatography applying postcolumn derivatization. Acta Universitatis Sapientiae, Alimentaria, 1(1), 5-23.
  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Chemguide. Hydrolysis of Nitriles. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Google Patents. (1994). Method for purification of an amino acid using ion exchange resin. US5279744A.
  • Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. [Link]

  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

  • NIH. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 6(3), 2096–2105. [Link]

  • ResearchGate. (2012). Dynamic Kinetic Resolution of α-Aminonitriles to Form Chiral α-Amino Acids. [Link]

  • ResearchGate. (2007). (R)-1-Phenylethylamine as chiral auxiliary in the diastereoselective synthesis of tetrahydro-β-carboline derivatives. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • PubMed. (2009). Preparation of chiral derivatives of beta-Ala containing the alpha-phenylethyl group: useful starting materials for the asymmetric synthesis of beta-amino acids. Nature Protocols, 4(4), 435-442. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. The information provided herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity.

I. Overview of Synthetic Strategies

This compound is a non-proteinogenic amino acid and a valuable chiral building block in medicinal chemistry. Its synthesis can be approached through several methods, each with distinct advantages and challenges. The most common strategies include:

  • Asymmetric Strecker Synthesis: A powerful method for creating α-amino acids from an aldehyde, an amine, and a cyanide source.[1][2] Achieving high enantioselectivity often requires the use of a chiral auxiliary or an asymmetric catalyst.[2]

  • Enzymatic Kinetic Resolution: This technique utilizes enzymes to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the desired (S)-enantiomer.[3][4]

  • Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is temporarily incorporated into the molecule to direct a stereoselective reaction, after which it is removed.[5][6][]

This guide will primarily focus on troubleshooting the widely used Strecker synthesis and subsequent resolution methods, as these are common sources of yield-related queries.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing explanations and actionable solutions.

Problem 1: Low Overall Yield in Racemic Strecker Synthesis

Question: My overall yield for the racemic 2-Amino-2-(4-bromophenyl)acetic acid, starting from 4-bromobenzaldehyde, is consistently below 40%. What are the likely causes and how can I improve it?

Answer:

Low yields in the Strecker synthesis can stem from issues in either the α-aminonitrile formation or the subsequent hydrolysis step.[8][9]

A. Inefficient α-Aminonitrile Formation:

  • Cause & Explanation: The first phase of the Strecker synthesis involves the formation of an imine from 4-bromobenzaldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion.[8][10] This equilibrium-driven process can be hampered by the presence of excess water, which can hydrolyze the imine intermediate back to the starting aldehyde. Incomplete reaction at this stage is a major contributor to low yields.

  • Troubleshooting Steps:

    • Moisture Control: Ensure all glassware is thoroughly dried and use anhydrous solvents if the protocol allows. The use of a water-absorbing salt like MgSO₄ can help drive the equilibrium towards the imine.[9]

    • Reaction Conditions: The reaction is often acid-promoted.[11] Ensure the pH is appropriate for imine formation. Ammonium chloride (NH₄Cl) is commonly used as it provides both a mild acid catalyst and the ammonia source.[8]

    • Purity of Starting Materials: Impurities in the 4-bromobenzaldehyde can interfere with the reaction.[12] It is advisable to use a high-purity grade (≥98%) or purify it by recrystallization or distillation before use.

B. Incomplete Hydrolysis of the α-Aminonitrile:

  • Cause & Explanation: The hydrolysis of the nitrile group to a carboxylic acid requires harsh conditions, typically strong acid (e.g., HCl) or base (e.g., NaOH) at elevated temperatures.[10] Incomplete hydrolysis will leave unreacted α-aminonitrile, which can be difficult to separate from the final product, thus reducing the isolated yield.

  • Troubleshooting Steps:

    • Reaction Time and Temperature: Ensure the hydrolysis is carried out for a sufficient duration and at the recommended temperature. Monitoring the reaction by TLC or ¹H NMR can confirm the disappearance of the starting aminonitrile.

    • Acid/Base Concentration: Use a sufficiently concentrated acid or base solution as specified in the protocol. For acid hydrolysis, 6M to 12M HCl is common.

Problem 2: Poor Enantiomeric Excess (% ee) after Resolution

Question: I am attempting to resolve my racemic 2-Amino-2-(4-bromophenyl)acetic acid using an enzymatic method, but the enantiomeric excess of my (S)-enantiomer is low. How can I improve the stereoselectivity?

Answer:

Low enantiomeric excess after resolution points to issues with the resolving agent's efficiency or procedural flaws.

A. Suboptimal Enzymatic Resolution:

  • Cause & Explanation: Enzymatic resolutions rely on the high stereospecificity of an enzyme, such as an acylase or a lipase, to selectively hydrolyze an N-acyl derivative of one enantiomer.[3][13] Factors like pH, temperature, enzyme activity, and substrate concentration are critical for optimal performance.

  • Troubleshooting Steps:

    • Optimize Reaction Conditions:

      • pH and Temperature: Ensure the reaction buffer is at the optimal pH for the specific enzyme being used. The temperature should also be controlled, as deviations can reduce enzyme activity and selectivity.[13]

      • Enzyme Loading: An insufficient amount of enzyme will lead to incomplete conversion. Conversely, an excessive amount is not cost-effective. Perform small-scale experiments to determine the optimal enzyme loading.

    • Enzyme Inhibition: The presence of impurities from the previous step could be inhibiting the enzyme. Ensure the racemic N-acyl amino acid is of high purity before subjecting it to resolution.

    • Alternative Enzymes: If optimization fails, consider screening different types of acylases or lipases, as their substrate specificity can vary.

B. Inefficient Diastereomeric Salt Crystallization:

  • Cause & Explanation: Another common resolution method is the formation of diastereomeric salts using a chiral resolving agent (e.g., a chiral amine or acid). The separation efficiency depends on the differential solubility of the two diastereomeric salts. If their solubilities are similar, or if co-crystallization occurs, the resulting enantiomeric excess will be low.[14]

  • Troubleshooting Steps:

    • Solvent Screening: The choice of solvent is crucial. Experiment with different solvents or solvent mixtures to maximize the solubility difference between the diastereomeric salts.

    • Controlled Cooling: Slow, controlled cooling during crystallization is essential to allow for the selective precipitation of the less soluble diastereomer. Rapid cooling can lead to the entrapment of the more soluble diastereomer.

    • Recrystallization: A single crystallization may not be sufficient. One or two additional recrystallization steps can significantly enhance the enantiomeric purity of the product.[15]

Problem 3: Difficulty with Product Purification and Isolation

Question: After hydrolysis, I am struggling to isolate a pure sample of this compound. The product is often contaminated with starting materials or byproducts.

Answer:

Purification of amino acids can be challenging due to their zwitterionic nature and solubility in aqueous media.

  • Cause & Explanation: Amino acids can be soluble in the aqueous phase, making extraction difficult. Additionally, unreacted starting materials or byproducts from side reactions can co-precipitate with the desired product.

  • Troubleshooting Steps:

    • Isoelectric Point (pI) Precipitation: The key to isolating amino acids is to adjust the pH of the solution to their isoelectric point. At the pI, the net charge of the amino acid is zero, and its solubility in water is at a minimum, causing it to precipitate. For novel amino acids, the theoretical pI can be estimated, but empirical determination through small-scale pH adjustments is often necessary.

    • Extraction: Before precipitation, perform extractions to remove non-polar impurities. If the hydrolysis was performed under acidic conditions, the reaction mixture can be washed with an organic solvent (e.g., diethyl ether or dichloromethane) to remove unreacted aldehyde or other organic byproducts before adjusting the pH to the pI.

    • Recrystallization: After initial isolation, recrystallization from a suitable solvent system (e.g., water/ethanol or water/acetone) is a powerful technique for removing residual impurities and improving the crystalline quality of the final product.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a ketone instead of an aldehyde in the Strecker synthesis to produce an α,α-disubstituted amino acid? A1: Yes, the Strecker synthesis can be adapted to use ketones instead of aldehydes. This will result in the formation of an α,α-disubstituted amino acid.[2] However, the reaction with ketones is often slower and may require more forcing conditions due to the increased steric hindrance around the carbonyl carbon.

Q2: What are some common chiral auxiliaries used for the asymmetric synthesis of amino acids? A2: Several classes of chiral auxiliaries have been successfully employed. Evans' oxazolidinones are widely used and direct alkylation reactions with high diastereoselectivity.[6][] Other examples include pseudoephedrine amides (Myers alkylation) and chiral auxiliaries derived from amino acids like proline or valine.[][16]

Q3: My reaction involves a color change to dark red/brown. Is this normal? A3: A color change, particularly to dark shades, can be indicative of side reactions or the formation of polymeric byproducts, especially under strong acid or base conditions and at high temperatures. While some color change may be expected, a very dark or tar-like appearance often signals decomposition and will likely correlate with a lower yield of the desired product. It is important to maintain careful temperature control.

Q4: How can I confirm the enantiomeric purity of my final product? A4: The most common method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the two enantiomers, allowing for their quantification. Other methods include derivatization with a chiral agent followed by analysis with standard HPLC or NMR spectroscopy.

IV. Experimental Workflow & Data

Workflow for Asymmetric Strecker Synthesis and Resolution

G cluster_0 Step 1: Racemic Synthesis cluster_1 Step 2: Hydrolysis cluster_2 Step 3: N-Acetylation cluster_3 Step 4: Enzymatic Resolution cluster_4 Step 5: Separation & Isolation A 4-Bromobenzaldehyde + NH4Cl + NaCN B Reaction in MeOH/H2O A->B C Formation of Racemic α-Aminonitrile B->C D Acid Hydrolysis (e.g., 6M HCl, reflux) C->D E Formation of Racemic 2-Amino-2-(4-bromophenyl)acetic acid D->E F Reaction with Acetic Anhydride E->F G Formation of Racemic N-Acetyl Amino Acid F->G H Acylase Treatment (pH controlled) G->H I Selective Hydrolysis of (S)-N-Acetyl Amino Acid H->I J Mixture of (S)-Amino Acid and (R)-N-Acetyl Amino Acid I->J K Ion-Exchange Chromatography or pH Adjustment J->K L Isolated (S)-2-Amino-2- (4-bromophenyl)acetic acid K->L

Table 1: Troubleshooting Yield and Enantioselectivity
IssuePotential CauseRecommended ActionExpected Outcome
Low Yield (<50%) in Racemic Synthesis Incomplete imine formation due to water.Add a dehydrating agent (e.g., MgSO₄) or use anhydrous solvents.Increased conversion to α-aminonitrile, higher overall yield.
Incomplete nitrile hydrolysis.Increase reaction time/temperature or use more concentrated acid. Monitor by TLC.Complete conversion to the carboxylic acid, improved yield.
Low % ee (<90%) after Enzymatic Resolution Suboptimal pH or temperature for the enzyme.Optimize pH and temperature according to the enzyme's specifications.Enhanced enzyme activity and stereoselectivity, higher % ee.
Inefficient separation of diastereomeric salts.Screen different crystallization solvents and employ slow cooling.Improved separation of diastereomers, leading to higher % ee.
Product Purity Issues Co-precipitation of impurities.Adjust pH to the isoelectric point for selective precipitation.Precipitation of the pure zwitterionic amino acid, leaving impurities in solution.
Residual organic starting materials.Perform an organic wash (e.g., with ether) before pH adjustment.Removal of non-polar impurities, leading to a cleaner final product.

V. Conclusion

Improving the yield in the synthesis of this compound requires a systematic approach to troubleshooting. By understanding the underlying chemical principles of each step, from imine formation in the Strecker synthesis to the specifics of chiral resolution, researchers can effectively diagnose and resolve issues. Careful control of reaction conditions, purity of reagents, and methodical workup procedures are paramount to achieving high yields and enantiopurity. This guide serves as a foundational resource to assist you in this endeavor.

References

  • Myers, A. G., et al. (1997). "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones." Journal of the American Chemical Society, 119(28), 6496-6511. Available at: [Link]

  • Corey, E. J., & Link, J. O. (1992). "A general, catalytic, and enantioselective synthesis of α-amino acids." Journal of the American Chemical Society, 114(5), 1906-1908. Available at: [Link]

  • O'Donnell, M. J. (2001). "The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 34(8), 621-630. Available at: [Link]

  • Wang, J., et al. (2012). "Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions." Chemical Science, 3(10), 2988-2991. Available at: [Link]

  • Cai, Y., et al. (2016). "Enantioselective synthesis of α,α-disubstituted α-amino acids via direct catalytic asymmetric addition of acetonitrile to α-iminoesters." Organic & Biomolecular Chemistry, 14(3), 856-859. Available at: [Link]

  • Bull, S. D., et al. (2001). "A chiral relay auxiliary for the synthesis of homochiral α-amino acids." Journal of the Chemical Society, Perkin Transactions 1, (22), 2859-2867. Available at: [Link]

  • de Figueiredo, R. M., et al. (2019). "Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review." Chirality, 31(10), 776-812. Available at: [Link]

  • Chemistry LibreTexts. (2022). "Synthesis of Amino Acids." Chemistry LibreTexts. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Strecker Synthesis." Organic Chemistry Portal. Available at: [Link]

  • ResearchGate. (2014). "Can anyone suggest how to improve peptide yield by solid phase method...?" ResearchGate. Available at: [Link]

  • ResearchGate. (2025). "Amino acid stabilization for cell-free protein synthesis by modification of the Escherichia coli genome." ResearchGate. Available at: [Link]

  • Chemistry LibreTexts. (2022). "26.4: Synthesis of Amino Acids." Chemistry LibreTexts. Available at: [Link]

  • Wikipedia. (n.d.). "Strecker amino acid synthesis." Wikipedia. Available at: [Link]

  • MedSchoolCoach. (n.d.). "Strecker Synthesis of Amino Acids – MCAT Biochemistry." MedSchoolCoach. Available at: [Link]

  • ACS Omega. (2024). "Strategies to Enhance l-Isoleucine Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli." ACS Publications. Available at: [Link]

  • Master Organic Chemistry. (n.d.). "Strecker Synthesis." Master Organic Chemistry. Available at: [Link]

  • Master Organic Chemistry. (2018). "The Strecker Synthesis of Amino Acids." Master Organic Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). "Strecker Synthesis." Organic Chemistry Portal. Available at: [Link]

  • Sketchy MCAT. (2023). "Synthesis of Alpha-Amino Acids: Strecker & Gabriel (Full Lesson)." Sketchy. Available at: [Link]

  • NROChemistry. (n.d.). "Strecker Synthesis." NROChemistry. Available at: [Link]

  • Tevard. (2026). "Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis." Tevard. Available at: [Link]

  • Google Patents. (n.d.). "Resolution of racemic amino acids." Google Patents.
  • ResearchGate. (n.d.). "Scheme 3 Enzymatic resolution of racemic amines 4a–i." ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). "Chiral resolution methods and the integration of a racemization step..." ResearchGate. Available at: [Link]

  • MDPI. (2021). "Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction." MDPI. Available at: [Link]

  • NIH. (n.d.). "Resolution of Racemic Mixtures by Phase Transition of PEGylated Resolving Agents." National Institutes of Health. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (S)-2-Amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this chiral amino acid.

I. Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound, a crucial intermediate in pharmaceutical synthesis.[1] The presence of impurities can significantly impact the yield and quality of the final product.[2]

Issue 1: Low Yield After Diastereomeric Salt Crystallization

Question: My diastereomeric salt crystallization is resulting in a low yield of the desired (S)-enantiomer. What are the potential causes and how can I improve it?

Answer:

Low yields in diastereomeric salt resolution are a common challenge. The primary reason is often suboptimal conditions for the crystallization of the target diastereomer, leaving a significant portion in the mother liquor. Here’s a systematic approach to troubleshoot this issue:

Potential Causes & Solutions:

  • Inappropriate Chiral Resolving Agent: The choice of the resolving agent is critical. The solubilities of the resulting diastereomeric salts must be sufficiently different in the chosen solvent.

    • Recommendation: If you are using a standard resolving agent like tartaric acid or camphorsulfonic acid with poor results, consider screening other chiral resolving agents.[3] The interaction between the chiral amine and the resolving agent is highly specific.[4]

  • Suboptimal Solvent System: The solvent plays a crucial role in differentiating the solubilities of the diastereomeric salts.

    • Recommendation: Experiment with different solvent systems. A mixture of polar and non-polar solvents often provides the best results. For instance, if you are using a single alcohol like methanol, try mixtures of methanol/water or ethanol/acetone.

  • Incorrect Stoichiometry: An incorrect molar ratio of the racemic mixture to the resolving agent can lead to incomplete salt formation or co-precipitation.

    • Recommendation: Ensure you are using the correct stoichiometry. While a 1:1 molar ratio is a good starting point, sometimes a slight excess of the resolving agent can improve the yield of the less soluble diastereomer.

  • Cooling Rate and Temperature: Rapid cooling can lead to the entrapment of the more soluble diastereomer and other impurities in the crystal lattice.

    • Recommendation: Employ a gradual cooling profile. Allow the solution to cool slowly to room temperature and then further cool it in an ice bath or refrigerator. This promotes the formation of purer crystals.

Issue 2: Poor Enantiomeric Excess (e.e.) in the Final Product

Question: After recovering the (S)-enantiomer from the diastereomeric salt, the enantiomeric excess is below the required specification. How can I improve the chiral purity?

Answer:

Achieving high enantiomeric excess is paramount, especially in pharmaceutical applications where the undesired enantiomer can have different pharmacological effects.[4]

Potential Causes & Solutions:

  • Incomplete Separation of Diastereomers: The solubilities of the two diastereomers might be too similar in the chosen crystallization conditions.

    • Recommendation:

      • Recrystallization: Perform one or more recrystallizations of the diastereomeric salt before liberating the free amino acid. This is a common and effective method to enhance chiral purity.

      • Solvent Screening: As mentioned previously, the solvent system is key. A different solvent or solvent mixture might enhance the solubility difference between the diastereomers.

  • Racemization During Workup: The chiral center of the amino acid could be susceptible to racemization under harsh conditions (e.g., strong acid or base, high temperatures).

    • Recommendation:

      • Mild Conditions: Use mild conditions to liberate the free amino acid from its salt. For example, use a weak base like sodium bicarbonate instead of a strong base like sodium hydroxide.

      • Temperature Control: Keep the temperature low during the workup process.

  • Contamination with the Unwanted Enantiomer: The unwanted enantiomer may not have been completely removed.

    • Recommendation: Consider a racemization step for the unwanted enantiomer followed by another resolution.[5] This can improve the overall process economy.[5]

Issue 3: Difficulty with Recrystallization of the Free Amino Acid

Question: I am having trouble recrystallizing the final this compound to improve its chemical purity. What solvents and techniques are recommended?

Answer:

Recrystallization is a powerful technique for removing chemical impurities. However, finding the right conditions can be challenging.

Potential Causes & Solutions:

  • Inappropriate Solvent: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

    • Recommendation:

      • Solvent Screening: Screen a range of solvents with varying polarities. For amino acids, aqueous solvent systems are often effective. Consider water, ethanol, methanol, or mixtures thereof. Acetic acid can also be a suitable solvent for recrystallization.[6]

      • Toluene: Toluene has been used for the recrystallization of similar α-bromo-phenylacetic acids.[7]

  • Presence of Insoluble Impurities: Insoluble impurities can hinder crystal formation.

    • Recommendation: Perform a hot filtration step to remove any insoluble material before allowing the solution to cool and crystallize.

  • Oiling Out: The compound may be "oiling out" instead of crystallizing. This happens when the solute is supersaturated above its melting point.

    • Recommendation:

      • Lower the Temperature: Ensure the solution is not overly saturated at the boiling point of the solvent.

      • Use a Co-solvent: Adding a co-solvent in which the compound is less soluble can induce crystallization.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the chiral resolution of 2-Amino-2-(4-bromophenyl)acetic acid?

A1: The most common method for chiral resolution on a preparative scale is the formation of diastereomeric salts with a chiral resolving agent, followed by fractional crystallization.[3][5] Other techniques include chiral chromatography and enzymatic resolution.[4][]

Q2: What are some common chiral resolving agents for amino acids like this?

A2: For acidic compounds like this compound, chiral bases are used as resolving agents. However, since the target molecule is an amino acid, it can act as either an acid or a base. Therefore, both chiral acids and chiral bases can be employed. Common chiral resolving agents include:

  • Chiral Acids: Tartaric acid, camphorsulfonic acid, and mandelic acid.

  • Chiral Bases: Brucine, strychnine, and chiral amines like (R)- or (S)-1-phenylethylamine.

Q3: How can I monitor the enantiomeric purity during the purification process?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the enantiomeric excess (e.e.) of your sample. It is crucial to develop a reliable chiral HPLC method before starting the purification process.

Q4: Are there any alternatives to diastereomeric salt crystallization?

A4: Yes, several alternatives exist, although they may be more suitable for smaller scales or specific applications:

  • Chiral Preparative Chromatography: This method can provide high-purity enantiomers but is often more expensive and less scalable than crystallization.

  • Enzymatic Kinetic Resolution: This technique uses an enzyme to selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer.[]

  • Preferential Crystallization: This method, also known as resolution by entrainment, involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.[3]

Q5: What are the typical impurities I might encounter in my sample of this compound?

A5: Impurities can arise from the starting materials, side reactions, or degradation. Common impurities may include:

  • The corresponding (R)-enantiomer.

  • Starting materials from the synthesis, such as 4-bromobenzaldehyde.

  • By-products from the synthetic route, such as over-brominated species or other positional isomers.

III. Data and Protocols

Table 1: Comparison of Common Chiral Purification Techniques
TechniqueAdvantagesDisadvantagesTypical Scale
Diastereomeric Salt Resolution Scalable, cost-effective for large quantities.Can be time-consuming to optimize, may require multiple recrystallizations.Milligrams to Kilograms
Chiral Chromatography High resolution and purity, rapid method development.More expensive, limited scalability for large quantities.Micrograms to Grams
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Enzyme cost and stability can be a factor, limited to specific substrates.Grams to Kilograms
Experimental Protocol: Diastereomeric Salt Resolution

This is a general protocol and may require optimization for your specific case.

  • Dissolution: Dissolve the racemic 2-Amino-2-(4-bromophenyl)acetic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).

  • Addition of Resolving Agent: Add a stoichiometric amount (or a slight excess) of the chiral resolving agent (e.g., (R)-(-)-mandelic acid) to the solution.

  • Heating: Gently heat the mixture until all solids are dissolved.

  • Cooling & Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath may be necessary to maximize crystal formation.

  • Isolation: Collect the crystals of the diastereomeric salt by filtration.

  • Recrystallization (Optional but Recommended): Recrystallize the diastereomeric salt from a fresh portion of the solvent to improve chiral purity.

  • Liberation of the Free Amino Acid: Dissolve the purified diastereomeric salt in water and adjust the pH to the isoelectric point of the amino acid to precipitate the desired (S)-enantiomer. Alternatively, use a weak base to neutralize the resolving acid and extract the free amino acid.

  • Purification of the Free Amino Acid: The collected this compound can be further purified by recrystallization from a suitable solvent.

Visualization of Purification Workflow

PurificationWorkflow cluster_resolution Diastereomeric Salt Resolution cluster_liberation Liberation of Free Amino Acid cluster_final_purification Final Purification racemate Racemic Mixture dissolution Dissolution & Heating racemate->dissolution resolving_agent Chiral Resolving Agent resolving_agent->dissolution crystallization Cooling & Crystallization dissolution->crystallization filtration1 Filtration crystallization->filtration1 diastereomeric_salt Diastereomeric Salt (S-enantiomer enriched) filtration1->diastereomeric_salt liberation pH Adjustment / Neutralization diastereomeric_salt->liberation filtration2 Filtration liberation->filtration2 s_enantiomer_crude Crude (S)-Enantiomer filtration2->s_enantiomer_crude recrystallization Recrystallization s_enantiomer_crude->recrystallization filtration3 Filtration & Drying recrystallization->filtration3 s_enantiomer_pure Pure (S)-Enantiomer filtration3->s_enantiomer_pure

Caption: Workflow for the purification of this compound.

IV. References

  • BenchChem. (n.d.). Technical Support Center: Purification of Chiral Amines. Retrieved from

  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution. Retrieved from

  • Wikipedia. (2023). Chiral resolution. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from [Link]

  • Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids. Retrieved from

  • ResearchGate. (2015). Amino-Acid-Based Chiral Nanoparticles for Enantioselective Crystallization. Retrieved from [Link]

  • Chromatography Today. (2020). Trouble with chiral separations. Retrieved from [Link]

  • National Institutes of Health. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Retrieved from [Link]

  • Chiral Technologies. (2006). INSTRUCTION MANUAL FOR CHIRALPAK® IA. Retrieved from [Link]

  • Organic Syntheses. (2018). Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

  • Kessels SA. (n.d.). Resolution processes. Retrieved from [Link]

  • Reddit. (2015). Recrystallization from acetic acid?. Retrieved from [Link]

  • Wikipedia. (2023). 4-Bromophenylacetic acid. Retrieved from [Link]

  • Quick Company. (2016). An Improved Process For The Preparation Of Highly Pure 4 Bromophenylacetic Acidand Its Intermediate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103387515A - Preparation method of 4-bromophenylhydrazine hydrochloride. Retrieved from

  • PubMed. (1996). Isolation of 4'-bromo-4,5,6,7-tetrachlorofluorescein from a synthetic mixture by pH-zone-refining counter-current chromatography with continuous pH monitoring. Retrieved from [Link]

  • Organic Syntheses. (n.d.). synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Retrieved from [Link]

  • PubMed. (1982). A novel method for purification of plasma fibronectin. Retrieved from [Link]

Sources

Overcoming challenges in the chiral resolution of 2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for overcoming challenges in the chiral resolution of 2-Amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals actively working on the separation of this crucial chiral building block. As a non-natural amino acid, the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid are vital intermediates in the synthesis of various pharmaceuticals.

This guide moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore the most common and effective resolution techniques—diastereomeric salt crystallization and enzymatic resolution—equipping you with the knowledge to troubleshoot and optimize your experiments effectively.

Part 1: Troubleshooting Guide for Diastereomeric Salt Crystallization

Diastereomeric salt crystallization is a cornerstone technique for chiral resolution at an industrial scale. The principle is straightforward: a racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent) to form two diastereomeric salts.[1] These salts, having different physical properties, can be separated by fractional crystallization due to their differing solubilities in a given solvent system.[2] However, success is highly dependent on a matrix of interdependent variables. This section addresses the most common failures in this process.

dot

Caption: Troubleshooting workflow for low diastereomeric excess (d.e.).

Q1: My resolution attempt resulted in a very low yield of the desired diastereomeric salt. What are the likely causes and solutions?

Low yield is a common problem that directly impacts the economic viability of the resolution.

  • Causality & Explanation: The yield is a function of the solubility of the desired salt at the final crystallization temperature and the selectivity of the precipitation. If the desired salt remains highly soluble even at low temperatures, or if the undesired salt co-precipitates, the yield of pure product will be poor.[3]

  • Troubleshooting Steps:

    • High Solubility of Desired Salt: The chosen solvent may be too effective at solvating your target diastereomer.

      • Solution: Introduce an "anti-solvent." This is a miscible solvent in which the diastereomeric salts have very low solubility. Common choices include ethers (like MTBE) or alkanes (like heptane) added to a primary solvent like ethanol or isopropanol. The anti-solvent should be added slowly to the point of turbidity at a higher temperature, followed by controlled cooling.

    • Co-precipitation of Undesired Diastereomer: This indicates poor selectivity in the chosen solvent system. The solubilities of the two diastereomers are too close.[3]

      • Solution: A complete re-screening of the solvent is necessary. The goal is to find a solvent that maximizes the solubility difference between the two diastereomers.[2] A systematic screening of alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate) is a standard starting point.[4]

    • Sub-optimal Temperature Profile: The final crystallization temperature may be too high, leaving a significant amount of the product dissolved in the mother liquor.[3]

      • Solution: Ensure the cooling profile is optimized. A slower cooling rate often enhances selectivity, and a lower final temperature (e.g., 0-5 °C) can improve yield, provided it doesn't cause the undesired diastereomer to crash out.

Q2: I'm not getting any crystals; instead, an oil is forming. What is "oiling out" and how can I prevent it?

"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a solid crystalline lattice. This is detrimental because an oil is essentially a saturated solution that is not ordered, preventing any effective purification.

  • Causality & Explanation: This phenomenon typically happens when the level of supersaturation is too high, or when the melting point of the salt is below the crystallization temperature. The system relieves supersaturation by forming a liquid phase, which is kinetically favored over the more ordered process of nucleation and crystal growth.[3]

  • Troubleshooting Steps:

    • Reduce Concentration: The most direct solution is to dilute the mixture by adding more solvent before cooling. This lowers the supersaturation level, giving molecules more time to arrange into a crystal lattice.[3]

    • Modify Cooling Profile: A rapid temperature drop can induce oiling out. Implement a very slow and controlled cooling ramp, potentially holding the temperature at a point just above the oiling-out temperature to encourage nucleation.

    • Change the Solvent: Solvents that are very poor at solubilizing the salt can sometimes promote oiling out. Switching to a slightly better solvent can sometimes mitigate the problem.

Q3: The diastereomeric excess (d.e.) of my crystallized salt is poor. How can I improve the selectivity?

Poor d.e. means the crystallization is not effectively separating the two diastereomers. This is the core challenge of the resolution.

  • Causality & Explanation: The selectivity is governed by the relative solubilities of the two diastereomeric salts and the phase equilibrium of the ternary system (solvent and two salts). For a successful resolution, one salt must be significantly less soluble than the other in the chosen solvent.[2] The solvent's interaction with the diastereomers—through hydrogen bonding, polarity, and steric effects—is what dictates this solubility difference.[5]

  • Troubleshooting Steps:

    • Solvent System Optimization: This is the most critical factor.

      • Screening: Test a diverse range of solvents. Sometimes a switch from a protic solvent (like isopropanol) to a polar aprotic solvent (like acetonitrile) can dramatically alter the intermolecular interactions and improve selectivity.

      • Mixed Solvents: Binary or even ternary solvent systems provide fine-tuning capabilities that single solvents do not. The ratio of a primary solvent to an anti-solvent is a powerful tool for controlling both yield and selectivity.[3]

    • Resolving Agent Selection: If extensive solvent screening fails, the chosen resolving agent may not have strong chiral recognition with your amino acid.

      • Solution: Select a different class of resolving agent. For amino acids, common choices include tartaric acid, mandelic acid, or camphorsulfonic acid derivatives. If you used (R,R)-tartaric acid, consider trying (S)-mandelic acid to see if the different structural motif provides better discrimination.

    • Equilibration Time: Allow sufficient time for the system to reach equilibrium. Stirring the slurry at the final temperature for several hours can sometimes allow for a process called crystallization-induced diastereomer transformation, where the more soluble diastereomer in solution converts to the less soluble, crystallizing form, improving both yield and d.e.[6]

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I choose the right resolving agent for 2-Amino-2-(4-bromophenyl)acetic acid?

Choosing the resolving agent is a critical first step. Since the target molecule is an amino acid, it is amphoteric, meaning it has both an acidic (carboxylic acid) and a basic (amino) group.

  • Expert Recommendation: For resolving a racemic amino acid, it is most common to use a chiral acid as the resolving agent, which will form a salt with the basic amino group.

    • Top Candidates:

      • (R,R)- or (S,S)-Tartaric Acid: A widely used, cost-effective, and often highly effective resolving agent.

      • (S)- or (R)-Mandelic Acid: Its aromatic structure can lead to favorable π-π stacking interactions with the bromophenyl ring of your compound, potentially enhancing chiral recognition.

      • (1S)-(+)-10-Camphorsulfonic Acid: A strong acid with a bulky, rigid structure that can provide excellent steric discrimination.

  • Self-Validating Principle: The resolving agent MUST be enantiomerically pure. Using a racemic resolving agent will result in the formation of four different salts, making separation impossible.[1] Always verify the optical purity of your resolving agent before use.

Q2: What is the best way to determine the enantiomeric excess (e.e.) of my resolved amino acid?

Accurate determination of enantiomeric excess is non-negotiable for validating your resolution.

  • Expert Recommendation: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard.

    • Why it's better: It physically separates the two enantiomers, providing a direct and highly accurate measurement of their ratio. It can also simultaneously detect and quantify other impurities.

    • Methodology: Direct analysis of underivatized amino acids is possible on specific chiral stationary phases (CSPs) that can handle polar, ionic compounds.[7]

      • Column Choice: Macrocyclic glycopeptide-based CSPs, such as those using teicoplanin (e.g., Astec CHIROBIOTIC T), are particularly effective for underivatized amino acids.[7] Polysaccharide-based columns (e.g., Chiralcel OD/AD) are also powerful but may require derivatization of the amino acid.

      • Mobile Phase: A simple system for a CHIROBIOTIC column could be a mixture of water, methanol, and a small amount of acid like formic acid to ensure good peak shape.[7] A typical starting point would be 30:70:0.02 (v/v/v) Water:Methanol:Formic Acid.[7]

ParameterRecommended Starting Conditions for Chiral HPLC
Column Astec® CHIROBIOTIC® T, 5 µm, 250 x 4.6 mm
Mobile Phase Water:Methanol:Formic Acid (30:70:0.02)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 220 nm (due to the phenyl ring)
Q3: Can I use enzymatic resolution for this compound? What are the key considerations?

Yes, enzymatic resolution is a powerful alternative known for its high selectivity. The most common approach for amino acids is the hydrolysis of an N-acyl derivative.

  • Mechanism: The racemic N-acyl-2-amino-2-(4-bromophenyl)acetic acid is subjected to an acylase enzyme. These enzymes are stereoselective and will only hydrolyze one enantiomer (typically the L-enantiomer) of the N-acyl derivative, leaving the free L-amino acid and the unreacted N-acyl-D-amino acid.[8] These two products, having very different chemical properties (one is a free amino acid, the other is acylated), are then easily separated.

dot

Enzymatic_Resolution_Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Enzymatic Reaction cluster_2 Step 3: Separation & Isolation Racemate Racemic Amino Acid (R/S)-AA Acylation N-Acylation (e.g., Acetic Anhydride) Racemate->Acylation Acyl_Racemate Racemic N-Acyl-AA (R/S)-Ac-AA Acylation->Acyl_Racemate Enzyme Acylase Enzyme (pH, Temp Control) Acyl_Racemate->Enzyme Mixture Product Mixture Enzyme->Mixture Separation Separation (e.g., pH adjustment, extraction) Mixture->Separation S_Product Desired Enantiomer (S)-AA Separation->S_Product R_Product Unreacted Substrate (R)-Ac-AA Separation->R_Product

Caption: General workflow for enzymatic resolution using an acylase.

  • Key Considerations:

    • Enzyme Choice: Aspergillus oryzae acylase is a commercially available and widely used enzyme for this purpose.[8]

    • N-Acyl Group: The acetyl group is the most common choice due to its low cost and ease of introduction and removal.

    • Reaction Conditions: Enzyme activity is highly dependent on pH and temperature. You must maintain the optimal pH (typically around 7-8 for acylases) using a buffer system and control the temperature precisely.

    • Work-up: After the reaction, the mixture can be acidified. This will protonate the free amino acid (making it water-soluble) and keep the unreacted N-acyl-D-amino acid in its less polar, protonated form, allowing for separation by extraction with an organic solvent.

Q4: How do I recover the free amino acid from the diastereomeric salt after crystallization?

Once you have isolated the pure diastereomeric salt, you need to break the salt to recover your desired enantiomer and the resolving agent.

  • Protocol: Salt Breaking and Isolation

    • Dissolution: Dissolve the purified diastereomeric salt in water or a suitable aqueous solvent.

    • pH Adjustment:

      • If you used a chiral acid as a resolving agent (e.g., tartaric acid), you will add a base (like NaOH or NH4OH) to the solution to deprotonate the amino group of your product.

      • Adjust the pH carefully to the isoelectric point (pI) of 2-Amino-2-(4-bromophenyl)acetic acid. At its pI, the amino acid exists as a zwitterion and has minimum solubility in water, causing it to precipitate out.

    • Isolation: The precipitated, enantiomerically pure amino acid can be isolated by filtration, washed with cold water to remove any remaining salts, and then washed with a non-polar solvent like ether to aid in drying.

    • Resolving Agent Recovery: The resolving agent will remain in the aqueous mother liquor. It can be recovered by acidifying the solution (if it's a chiral acid) and extracting it with an appropriate organic solvent. This is crucial for process efficiency and cost-effectiveness.[2]

References

  • Process for the preparation of α-bromo-phenylacetic acids.
  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? PubMed. [Link]

  • 4-Bromophenylacetic acid. Wikipedia. [Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. National Center for Biotechnology Information. [Link]

  • Stability study of α-bromophenylacetic acid: Does it represent an appropriate model analyte for chiral separations? ResearchGate. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid. PubChem, National Center for Biotechnology Information. [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center. National Center for Biotechnology Information. [Link]

  • Resolution of racemic amino acids.
  • Chirex Chiral HPLC Applications. Phenomenex. [Link]

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

  • Reductive enzymatic dynamic kinetic resolution affording 115 g/L (S)-2-phenylpropanol. Biotechnology for Biofuels. [Link]

  • Chiral resolution with frozen aqueous amino acids. Royal Society of Chemistry. [Link]

  • Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Gavin Publishers. [Link]

  • Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. National Center for Biotechnology Information. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. Trade Science Inc. [Link]

  • Population Balance Modeling of Diastereomeric Salt Resolution. Crystal Growth & Design. [Link]

  • Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. OSOKA University. [Link]

  • CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS. ResearchGate. [Link]

  • Why is using a racemic resolving agent a bad idea when trying to isolate enantiomers? Reddit. [Link]

Sources

Technical Support Center: Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important non-proteinogenic amino acid. Here, we provide in-depth troubleshooting advice, detailed protocols, and mechanistic insights to help you optimize your synthetic route and achieve high yield and enantiopurity.

I. Introduction to the Synthesis and its Challenges

This compound, also known as (S)-4-bromophenylglycine, is a valuable building block in medicinal chemistry. Its synthesis, while conceptually straightforward, is often plagued by side reactions that can significantly impact both the yield and the enantiomeric excess (e.e.) of the final product. The most common and reliable method for its preparation is the asymmetric Strecker synthesis, which involves the reaction of 4-bromobenzaldehyde with a source of ammonia and cyanide in the presence of a chiral auxiliary or catalyst.

The primary challenges in this synthesis are:

  • Controlling Enantioselectivity: Achieving a high enantiomeric excess of the desired (S)-enantiomer is paramount. The classical Strecker synthesis produces a racemic mixture, necessitating the use of asymmetric methods.[1][2]

  • Preventing Racemization: The stereocenter of phenylglycine derivatives is susceptible to racemization, particularly under harsh acidic or basic conditions, which are often employed during the hydrolysis of the aminonitrile intermediate.

  • Minimizing Side Product Formation: The formation of byproducts, most notably 4-bromomandelic acid, can complicate purification and reduce the overall yield.

This guide will address these challenges in a practical, question-and-answer format, providing you with the necessary tools to troubleshoot and optimize your synthesis.

II. Troubleshooting Guide & FAQs

FAQ 1: Low Enantiomeric Excess (e.e.)

Question: I am performing an asymmetric Strecker synthesis of this compound, but my final product has a low enantiomeric excess. What are the likely causes and how can I improve the stereoselectivity?

Answer: Low enantiomeric excess is a common issue in asymmetric synthesis and can stem from several factors in the Strecker reaction. The key is to ensure efficient transfer of chirality from your auxiliary or catalyst to the aminonitrile intermediate.

Underlying Causes and Solutions:

  • Ineffective Chiral Auxiliary or Catalyst: The choice of the chiral directing group is critical. For the synthesis of arylglycines, chiral amines are often used as auxiliaries.

    • Recommendation: (R)-phenylglycine amide has been shown to be an effective chiral auxiliary in diastereoselective Strecker reactions, often leading to the desired product with high diastereomeric and subsequent enantiomeric excess.[3] The use of a chiral catalyst, such as a BINOL-derived catalyst, can also be effective in promoting the enantioselective addition of cyanide to the imine.[4]

  • Racemization during the Reaction: The intermediate α-aminonitrile can be configurationally unstable, especially if the reaction is run at elevated temperatures or for extended periods.[5]

    • Recommendation: Maintain a low reaction temperature (typically between -10°C and room temperature) during the cyanide addition step. Monitor the reaction progress by TLC or HPLC to avoid unnecessarily long reaction times.

  • Hydrolysis Conditions: The final hydrolysis step to convert the aminonitrile to the carboxylic acid is a major potential source of racemization. Strong acids and high temperatures can lead to significant loss of enantiopurity.

    • Recommendation: Employ milder hydrolysis conditions. For example, a two-step hydrolysis using a base like Ba(OH)₂ followed by careful acidification can be less prone to racemization than direct, harsh acid hydrolysis.

Experimental Protocol: Asymmetric Strecker Synthesis using a Chiral Auxiliary

This protocol is a general guideline and may require optimization for your specific setup.

  • Imine Formation: In a round-bottom flask, dissolve 4-bromobenzaldehyde (1.0 eq) and your chosen chiral amine auxiliary (e.g., (R)-phenylglycinamide, 1.0 eq) in a suitable solvent like methanol. Stir the mixture at room temperature for 1-2 hours.

  • Cyanide Addition: Cool the reaction mixture to 0°C. In a separate flask, prepare a solution of KCN (1.1 eq) in water. Slowly add the KCN solution to the reaction mixture. Caution: KCN is highly toxic. Handle with appropriate safety precautions.

  • Reaction: Allow the reaction to stir at 0°C to room temperature for 12-24 hours, monitoring by TLC for the disappearance of the imine.

  • Workup and Isolation of Aminonitrile: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The diastereomeric aminonitriles can often be separated by column chromatography or crystallization at this stage.

  • Hydrolysis: The isolated, diastereomerically pure aminonitrile can then be hydrolyzed to the final amino acid using your chosen method (e.g., refluxing with 6M HCl, followed by purification).

FAQ 2: Formation of 4-Bromomandelic Acid as a Major Byproduct

Question: My synthesis is producing a significant amount of 4-bromomandelic acid alongside my desired amino acid. How can I prevent this?

Answer: The formation of 4-bromomandelic acid, an α-hydroxy acid, is a classic side reaction in the Strecker synthesis. It arises from the hydrolysis of the cyanohydrin intermediate, which is in equilibrium with the starting aldehyde and cyanide, or from the direct attack of water on the iminium ion.

Mechanism of Side Product Formation:

G Aldehyde 4-Bromobenzaldehyde Iminium Iminium Ion Aldehyde->Iminium + NH₃, - H₂O Cyanohydrin Cyanohydrin Aldehyde->Cyanohydrin + CN⁻ Cyanide CN⁻ Ammonia NH₃ Aminonitrile α-Aminonitrile Iminium->Aminonitrile + CN⁻ Hydroxy_Acid 4-Bromomandelic Acid Iminium->Hydroxy_Acid + H₂O Amino_Acid This compound Aminonitrile->Amino_Acid Hydrolysis Cyanohydrin->Hydroxy_Acid Hydrolysis

Caption: Competing pathways in the Strecker synthesis.

Troubleshooting Strategies:

  • Anhydrous Conditions: The presence of water drives the formation of the cyanohydrin and its subsequent hydrolysis.

    • Recommendation: Use anhydrous solvents and reagents for the initial stages of the Strecker reaction. The addition of a dehydrating agent, such as magnesium sulfate (MgSO₄), during imine formation can be beneficial.[6]

  • Control of pH: The rate of cyanohydrin formation versus imine formation can be influenced by pH.

    • Recommendation: Maintaining a slightly basic pH (around 9-10) generally favors imine formation over cyanohydrin formation. The use of ammonium chloride (NH₄Cl) and a base like ammonia can help buffer the reaction in this range.

  • Temperature Control: Lower temperatures can help to disfavor the hydrolysis side reactions.

    • Recommendation: As with minimizing racemization, keeping the reaction temperature low (0°C or below) during the cyanide addition can reduce the formation of 4-bromomandelic acid.

FAQ 3: Racemization During Nitrile Hydrolysis

Question: I have successfully synthesized the α-aminonitrile with high diastereomeric purity, but I am losing enantiomeric purity during the hydrolysis step. What are the best practices for this conversion?

Answer: The hydrolysis of the α-aminonitrile to the corresponding amino acid is a critical step where racemization can readily occur. The acidic conditions and elevated temperatures typically used for this transformation can promote the formation of a planar carbanion intermediate at the α-carbon, leading to a loss of stereochemical integrity.

Mechanism of Racemization:

G S_Amino_Acid (S)-Amino Acid Carbanion Planar Carbanion Intermediate S_Amino_Acid->Carbanion Deprotonation (Base) Carbanion->S_Amino_Acid Protonation R_Amino_Acid (R)-Amino Acid Carbanion->R_Amino_Acid Protonation R_Amino_Acid->Carbanion Deprotonation (Base)

Caption: Base-catalyzed racemization of α-amino acids.

Strategies to Minimize Racemization during Hydrolysis:

  • Milder Hydrolysis Conditions: Avoid prolonged heating in strong acids.

    • Protocol 1 (Two-Step Hydrolysis):

      • Treat the aminonitrile with a strong base such as Ba(OH)₂ or LiOH in aqueous solution at a moderate temperature (e.g., 60-80°C) until the nitrile is fully hydrolyzed.

      • Cool the reaction mixture and carefully neutralize with an acid (e.g., H₂SO₄ to precipitate BaSO₄, or HCl) to protonate the carboxylate and obtain the free amino acid.

  • Enzymatic Hydrolysis: Nitrilase enzymes can offer a highly selective and mild alternative for the hydrolysis of the aminonitrile.

    • Recommendation: This approach can provide the desired amino acid with excellent enantiopurity. However, it requires screening for a suitable nitrilase that is active and selective for your specific substrate. A chemoenzymatic approach, coupling the chemical Strecker synthesis with an enzymatic hydrolysis step, has been successfully demonstrated for similar substrates.[1]

Quantitative Data: Impact of Hydrolysis Conditions

Hydrolysis MethodTemperatureTimeTypical e.e.Comments
6M HClReflux12-24 h70-90%Prone to significant racemization.
Ba(OH)₂ then H₂SO₄80°C6-12 h>95%Milder conditions, generally preserves stereochemistry.
Nitrilase EnzymeRoom Temp24-48 h>99%Highly selective, but requires enzyme optimization.

III. Purification and Analysis

Question: How can I effectively purify my this compound and confirm its enantiomeric purity?

Answer: Proper purification and analysis are crucial to ensure you have obtained the desired product with high chemical and stereochemical purity.

Purification Strategies:

  • Crystallization: The most common method for purifying amino acids.

    • Protocol: After hydrolysis and neutralization, the crude amino acid can be recrystallized from a suitable solvent system, often a mixture of water and a water-miscible organic solvent like ethanol or isopropanol. The solubility of the amino acid is pH-dependent, so adjusting the pH to the isoelectric point (pI) of the amino acid will minimize its solubility and facilitate crystallization.

  • Separation from 4-Bromomandelic Acid: If your product is contaminated with the hydroxy acid byproduct, a difference in their acidity can be exploited.

    • Recommendation: Careful adjustment of the pH during an aqueous extraction can sometimes selectively protonate and allow for the extraction of one component over the other into an organic solvent. However, their polarities are quite similar, making this challenging. Chromatographic separation on silica gel may be necessary in difficult cases.

Analysis of Enantiomeric Excess:

The enantiomeric excess of your final product should be determined using a chiral analytical technique.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method.

    • Method: A chiral stationary phase (CSP) is used to separate the enantiomers. For amino acids, columns based on cyclodextrins or Pirkle-type columns are often effective. The enantiomers will have different retention times, and the e.e. can be calculated from the relative peak areas.[7]

  • Chiral Gas Chromatography (GC): This method requires derivatization of the amino acid to make it volatile.

    • Method: The amino acid is typically converted to a volatile ester (e.g., methyl or ethyl ester) and then acylated. The resulting derivative is then analyzed on a chiral GC column.

IV. Summary and Key Recommendations

  • For High Enantioselectivity: Utilize a proven chiral auxiliary (e.g., (R)-phenylglycine amide) or a suitable chiral catalyst in your asymmetric Strecker synthesis.

  • To Minimize 4-Bromomandelic Acid Formation: Maintain anhydrous conditions during imine formation and cyanide addition, and control the pH to favor the imine pathway.

  • To Prevent Racemization: Keep reaction temperatures low, especially during cyanide addition, and use mild, two-step, or enzymatic hydrolysis methods for the aminonitrile.

  • For Purification and Analysis: Use crystallization as the primary purification technique and confirm your final enantiomeric excess with chiral HPLC.

By carefully considering these factors and implementing the recommended troubleshooting strategies, you can significantly improve the outcome of your synthesis of this compound.

V. References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]

  • Frontiers in Catalysis. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

  • Brem Method. (2024). MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. [Link]

  • Yokoyama, Y., Hikawa, H., & Murakami, Y. (2001). Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1, 1431-1434.

  • Davis, F. A., & Zhou, P. (1997). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry, 62(22), 7553-7555.

  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. [Link]

  • Zhang, Y., & Wiskur, S. L. (2023). Cu-catalyzed asymmetric regiodivergent electrosynthesis and its application in the enantioselective total synthesis of (-)-fumimycin. Nature Communications, 14(1), 6597.

  • ResearchGate. (2015). Recent advances on asymmetric Strecker reactions. [Link]

  • Michigan State University. (n.d.). 150 Years of Strecker Reaction. [Link]

  • Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. [Link]

  • RSC Publishing. (2023). Strategies for chiral separation: from racemate to enantiomer. [Link]

  • Trade Science Inc. (2007). A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl) propionic acid. [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs.

  • Kadota, T., Sawa, M., Kondo, Y., Morimoto, H., & Ohshima, T. (2021). Catalytic Enantioselective Strecker Reaction of Isatin-Derived N-Unsubstituted Ketimines. Organic Letters, 23(12), 4553–4558.

  • Boesten, W. H. J., Seerden, J.-P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L., Kaptein, B., Moody, H. M., Kellogg, R. M., & Broxterman, Q. B. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(8), 1121–1124.

  • An, R., & An, H. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening. Nature Protocols, 15(7), 2328–2346.

  • European Patent Office. (n.d.). Process for the separation of a mixture of enantiomers. [Link]

  • ResearchGate. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. [Link]

  • ResearchGate. (n.d.). A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. [Link]

  • Frings, M., & Bolm, C. (2011). Rapid determination of enantiomeric excess: a focus on optical approaches. Chemical Society Reviews, 40(10), 5182-5196.

  • National Institutes of Health. (n.d.). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. [Link]

Sources

Technical Support Center: Enhancing Enantiomeric Excess in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in asymmetric synthesis. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and improve the enantiomeric excess (% ee) of your reactions.[1] Our focus is not just on what to do, but why specific experimental choices are critical for achieving high stereoselectivity.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions encountered during asymmetric synthesis.

Q1: What is enantiomeric excess (ee) and why is it a critical parameter?

Enantiomeric excess (ee) is a measurement of the purity of a chiral substance, indicating how much one enantiomer is present in excess of the other.[2][3] It is expressed as a percentage and is calculated as:

% ee = |(% Major Enantiomer - % Minor Enantiomer)| [4]

For instance, a sample containing 70% of the (R)-enantiomer and 30% of the (S)-enantiomer has an enantiomeric excess of 40% (70% - 30%).[3] A racemic mixture, which has a 50:50 ratio of enantiomers, has an ee of 0%, while a completely pure single enantiomer has an ee of 100%.[2][3]

In the pharmaceutical industry, different enantiomers of a drug can have vastly different biological activities, with one being therapeutic and the other being inactive or even toxic.[5] Therefore, regulatory bodies like the FDA require detailed data on the enantiomeric composition of chiral drugs, making high ee a critical quality attribute.[2]

Q2: My asymmetric reaction shows low conversion or has stalled. What are the likely causes?

Low or no conversion in an asymmetric reaction can often be traced back to a few fundamental issues:

  • Catalyst Deactivation: The chiral catalyst may have degraded. This can be due to impurities in the reagents or solvent (e.g., water, peroxides), exposure to air or moisture, or thermal instability.[1] Some catalysts can also be deactivated by byproducts formed during the reaction.[1][6]

  • Insufficiently Anhydrous Conditions: Many organometallic catalysts and reagents are extremely sensitive to water. Any residual moisture in the glassware, solvent, or reagents can quench the catalyst.[1]

  • Reagent and Substrate Purity: Impurities in the starting materials can act as catalyst poisons or participate in competing side reactions, consuming the catalyst or reagents.[1][7]

  • Incorrect Reaction Temperature: The reaction may require a specific temperature to overcome its activation energy barrier. If the temperature is too low, the reaction may not proceed; if it's too high, it could lead to catalyst decomposition.[1]

Q3: How do I accurately determine the enantiomeric excess of my product?

Accurate determination of enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis.[7] The most common and reliable methods include:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used technique that employs a chiral stationary phase (CSP) to separate the enantiomers, allowing for their quantification.[2][7]

  • Chiral Gas Chromatography (GC): Similar to HPLC, this method is suitable for volatile compounds and uses a column with a chiral stationary phase.[2][8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents can induce a chemical shift difference between the signals of the two enantiomers, allowing for their integration and the calculation of the ee.[2][7]

It is important to note that older methods like polarimetry, which measures the optical rotation of the sample, can sometimes be unreliable as the specific rotation can be concentration-dependent, a phenomenon known as the Horeau effect.[3]

Troubleshooting Guide: Low Enantiomeric Excess

This guide provides a systematic approach to diagnosing and resolving low enantiomeric excess in your asymmetric reactions.

Problem: The enantiomeric excess (% ee) of my product is consistently lower than expected.

This is a common challenge in asymmetric synthesis. The stereochemical outcome of a reaction is highly sensitive to a variety of factors.[7] A systematic investigation is key to identifying the root cause.

Logical Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess.

Troubleshooting_Workflow cluster_analytical Analytical Method Validation cluster_reagents Reagents & Catalyst Integrity cluster_conditions Reaction Condition Optimization Start Low Enantiomeric Excess Observed Step1 Step 1: Verify Analytical Method Start->Step1 Method_Validated Is the chiral HPLC/GC method validated? Step1->Method_Validated Step2 Step 2: Scrutinize Reagents & Catalyst Reagent_Purity Substrate/Reagent Purity Check Step2->Reagent_Purity Solvent_Quality Solvent Quality Check (Anhydrous? Peroxide-free?) Step2->Solvent_Quality Catalyst_Quality Catalyst/Ligand Quality Check Step2->Catalyst_Quality Step3 Step 3: Evaluate Reaction Conditions Temp_Check Temperature Optimization Step3->Temp_Check Resolution High Enantiomeric Excess Achieved Method_Validated->Step2 Yes Validate Validate Method: - Accuracy - Precision - Robustness Method_Validated->Validate No Validate->Method_Validated Purify_Reagents Purify Substrates/Reagents (e.g., recrystallization, distillation) Reagent_Purity->Purify_Reagents Fresh_Solvent Use Freshly Purified/Anhydrous Solvent Solvent_Quality->Fresh_Solvent Fresh_Catalyst Procure/Synthesize Fresh Catalyst Catalyst_Quality->Fresh_Catalyst Purify_Reagents->Solvent_Quality Fresh_Solvent->Catalyst_Quality Fresh_Catalyst->Step3 Solvent_Check Solvent Screening Temp_Check->Solvent_Check Conc_Check Concentration/Catalyst Loading Solvent_Check->Conc_Check Time_Check Reaction Time Profile Conc_Check->Time_Check Optimize Systematically Optimize Parameters Time_Check->Optimize Optimize->Resolution

Caption: A systematic workflow for troubleshooting low enantiomeric excess.

Step 1: Verify the Integrity of Your Analytical Method

Before optimizing the reaction, ensure your method for measuring ee is accurate and reliable. An inconsistent analytical method can be misleading.[9]

Common Issues & Solutions for Chiral HPLC:

ProblemPotential Cause(s)Recommended Action(s)
Poor Resolution Inappropriate Chiral Stationary Phase (CSP); Suboptimal mobile phase composition; Incorrect flow rate or temperature.[10]Screen different CSPs. Systematically vary the mobile phase (e.g., alcohol content, additives). Optimize flow rate and temperature, as chiral separations can be highly sensitive to these parameters.[10]
Peak Tailing Interaction with active sites on the silica support; Column overload.[10][11]Add a mobile phase modifier (e.g., triethylamine for basic analytes). Reduce the injection volume or sample concentration.[10]
Inconsistent Results Column degradation due to harsh solvents; Lack of column equilibration.[12]Ensure mobile phase and sample solvents are compatible with the CSP.[12] Allow sufficient time for the column to equilibrate with the mobile phase before each run.

Protocol: Validating a Chiral HPLC Method

  • Prepare a Racemic Standard: Synthesize or purchase a 50:50 mixture of your product enantiomers.

  • Achieve Baseline Separation: Develop a mobile phase and set of conditions (flow rate, temperature) that achieve baseline resolution (Rs > 1.5) for the two enantiomer peaks.

  • Check Linearity: Prepare a series of standards with known ee values (e.g., 90:10, 70:30, 50:50) and inject them. Plot the measured peak area ratio against the known enantiomer ratio. The resulting curve should be linear.

  • Confirm Precision: Inject the same sample multiple times (e.g., n=5) to ensure the retention times and peak areas are reproducible.

Step 2: Scrutinize Reagents, Solvents, and the Catalyst

The purity and integrity of your reaction components are paramount for achieving high enantioselectivity.

A. Substrate and Reagents
  • The "Why": Impurities can act as competitive substrates or, more commonly, as poisons for the chiral catalyst, inhibiting its activity and selectivity.[1]

  • Action Plan:

    • Purity Check: Verify the purity of your substrate and any achiral reagents by NMR, GC/MS, or other appropriate methods.

    • Purification: If impurities are detected, purify the materials via distillation, recrystallization, or column chromatography.

B. Solvents
  • The "Why": The solvent plays a crucial role in asymmetric induction by influencing the conformation and stability of the catalyst-substrate complex in the transition state.[7] Trace impurities like water can hydrolyze and deactivate many sensitive organometallic catalysts.[1][13] The polarity and coordinating ability of the solvent can significantly affect enantioselectivity.[7] In some cases, enantiomeric yield has been found to be inversely proportional to the dielectric constant of the solvent.[14]

  • Action Plan:

    • Use Anhydrous Solvents: Employ freshly distilled or commercially available anhydrous solvents.

    • Peroxide Check: For ether solvents (e.g., THF, Et₂O), test for and remove peroxides, which can oxidize and deactivate catalysts.

    • Solvent Screening: If purity is confirmed and ee is still low, perform a solvent screen. Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, CH₂Cl₂, THF, hexanes). The optimal solvent is highly reaction-dependent.[15]

C. Catalyst and Ligand
  • The "Why": The chiral catalyst or ligand is the heart of the asymmetric transformation. Its purity and structural integrity are non-negotiable. An impure catalyst may contain traces of the opposite enantiomer or other metal contaminants that catalyze a racemic background reaction.[1]

  • Action Plan:

    • Verify Purity: Confirm the enantiomeric purity of your chiral ligand or catalyst using a validated chiral HPLC/GC method.

    • Proper Handling and Storage: Many chiral catalysts and ligands are air- and moisture-sensitive. Store them under an inert atmosphere (N₂ or Ar) and handle them using appropriate techniques (e.g., in a glovebox).

    • Use a Fresh Batch: If there is any doubt about the quality of the catalyst, procure or synthesize a fresh batch.

Step 3: Evaluate and Optimize Reaction Conditions

Even with pure materials, suboptimal reaction conditions can erode enantioselectivity.

A. Temperature
  • The "Why": The relationship between temperature and enantioselectivity is governed by the difference in the free energy of activation (ΔΔG‡) for the formation of the two enantiomers. Generally, lowering the reaction temperature increases enantioselectivity because the reaction becomes more sensitive to small energy differences between the diastereomeric transition states.[5] However, this is not a universal rule. Some reactions show higher ee at elevated temperatures due to changes in the rate-determining step or catalyst aggregation state.[16][17][18][19]

  • Action Plan:

    • Systematic Study: Run the reaction at a range of temperatures (e.g., from -78 °C to room temperature or higher) and analyze the ee at each point to find the optimum.

    • Consider Reaction Rate: Be aware that lowering the temperature will also decrease the reaction rate, so longer reaction times may be necessary.

B. Concentration and Catalyst Loading
  • The "Why": Changes in substrate concentration or catalyst loading can affect the aggregation state of the catalyst. In some systems, dimeric or higher-order catalyst aggregates may have different activity and selectivity compared to the monomeric species.[20] This can lead to non-linear effects where the product's ee is not directly proportional to the catalyst's ee or its concentration.[21]

  • Action Plan:

    • Vary Catalyst Loading: Investigate a range of catalyst loadings (e.g., 1 mol%, 5 mol%, 10 mol%) to see the effect on ee.[22][23][24]

    • Adjust Substrate Concentration: Perform the reaction at different substrate concentrations (e.g., 0.1 M, 0.5 M, 1.0 M).

C. Reaction Time and Potential Racemization
  • The "Why": The product's enantiomeric excess may change over the course of the reaction. This can happen if the product is susceptible to racemization under the reaction conditions.[7] Racemization is the process where an enantiomerically enriched sample converts into a racemic mixture.[25] This can be catalyzed by acids, bases, or even the catalyst itself.[26]

  • Action Plan:

    • Time-Course Study: Take aliquots from the reaction at various time points, quench them immediately, and analyze the ee. This will reveal if the ee is high initially and then decreases over time.

    • Product Stability Test: Subject an enantiomerically enriched sample of your product to the reaction conditions (without the substrate) to see if its ee degrades over time. If it does, you may need to shorten the reaction time, lower the temperature, or modify the workup procedure.

Interplay of Key Parameters in Asymmetric Synthesis

The following diagram illustrates how various experimental parameters are interconnected and influence the crucial catalyst-substrate transition state, which ultimately determines the enantiomeric excess of the product.

Interplay_Parameters TS Diastereomeric Transition States (ΔΔG‡) Product_ee Product Enantiomeric Excess (% ee) TS->Product_ee Determines Selectivity Catalyst Catalyst/Ligand (Purity, Loading) Catalyst->TS Forms Chiral Pocket Substrate Substrate (Purity, Structure) Substrate->TS Binds to Catalyst Solvent Solvent (Polarity, Coordination) Solvent->TS Solvates Complex Conditions Conditions (Temp, Conc, Time) Conditions->TS Affects Energy & Stability

Caption: Interplay of parameters affecting the transition state and final % ee.

By systematically addressing each of these areas—analytical methodology, reagent integrity, and reaction conditions—researchers can effectively troubleshoot and enhance the enantiomeric excess of their asymmetric syntheses, leading to more efficient and successful outcomes.

References

  • PharmaGuru. (2025).
  • University of Bristol. (n.d.).
  • BenchChem. (2025). Troubleshooting low enantiomeric excess in asymmetric synthesis.
  • BenchChem. (2025). Troubleshooting guide for HPLC analysis of chiral compounds.
  • Wolf, C., et al. (2016). Rapid Optical Methods for Enantiomeric Excess Analysis. Accounts of Chemical Research.
  • Chapman, C. J., et al. (2018). Deactivation Mechanisms of Iodo-Iridium Catalysts in Chiral Amine Racemization.
  • Wang, Y., et al. (2019).
  • Chiral Technologies. (n.d.). Troubleshoot Chiral Column Performance: Efficiency & Resolution.
  • Lin, G-Q., et al. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. Journal of Organic Chemistry.
  • Wikipedia. (n.d.). Enantioselective synthesis.
  • Wanner, B., et al. (2015). Influence of catalysts loading on enantioselectivities for catalyst 3.
  • ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones.
  • ACS Publications. (2003). Effect of Temperature on the Enantioselectivity in the Oxazaborolidine-Catalyzed Asymmetric Reduction of Ketones. The Journal of Organic Chemistry.
  • BenchChem. (2025). Improving enantiomeric excess in asymmetric synthesis.
  • ResearchGate. (n.d.). Impact of catalyst loading on the e.e. of the product.
  • RSC Publishing. (n.d.).
  • BenchChem. (2025).
  • Wikipedia. (n.d.). Enantiomeric excess.
  • Study.com. (n.d.).
  • Reetz, M. T., et al. (2011). Determining the Enantioselectivity of Chiral Catalysts by Mass Spectrometric Screening of Their Racemic Forms. NIH.
  • PMC - NIH. (n.d.).
  • Bach, T., et al. (2018). Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid. Journal of the American Chemical Society.
  • University of Tokyo. (n.d.).
  • Advanced Chromatography Technologies. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.).
  • Wiley Online Library. (2007).
  • Blackmond, D. G. (2000).
  • BYJU'S. (n.d.). Chirality, Racemisation and Optical activity of Haloalkanes.

Sources

Technical Support Center: Stability and Handling of (S)-2-Amino-2-(4-bromophenyl)acetic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (S)-2-Amino-2-(4-bromophenyl)acetic acid, also known as (S)-4-bromophenylglycine, and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common stability issues encountered during experimentation. As a non-proteinogenic amino acid with a bulky, hydrophobic, and halogenated side chain, this compound and its derivatives present unique challenges in handling, storage, and incorporation into larger molecules. This resource synthesizes field-proven insights and authoritative data to ensure the integrity of your research.

I. Core Stability Challenges: A Proactive Approach

Understanding the inherent instability of this compound is the first step toward preventing experimental failures. The primary stability concerns for this class of compounds are racemization, degradation under various conditions, and aggregation, especially when used in peptide synthesis.

Frequently Asked Questions (FAQs) - General Handling and Storage

Question: What are the recommended storage conditions for solid this compound?

Answer: To ensure long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For optimal preservation of its chiral integrity and to minimize slow degradation, storage at 0-8 °C is recommended. It is also advisable to protect the compound from prolonged exposure to light.

Question: How stable is this compound in solution?

Answer: The stability of this compound in solution is highly dependent on the solvent, pH, and temperature. Aromatic amino acids can be susceptible to oxidation, and solutions should be prepared fresh whenever possible.[2] If storage of a solution is necessary, it should be kept at low temperatures (2-8 °C) for a short period. For longer-term storage, freezing at -20 °C or below is recommended, although freeze-thaw cycles should be minimized. Solutions containing this amino acid are unstable at room temperature over extended periods.[3]

Question: I am observing poor solubility of my peptide that contains this compound. What can I do?

Answer: Poor solubility is a common issue with peptides containing hydrophobic amino acids.[4][5] This is often due to aggregation. To improve solubility, consider the following:

  • Solvent Choice: Attempt to dissolve the peptide in a small amount of an organic solvent in which it is soluble, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), before adding your aqueous buffer.

  • pH Adjustment: The net charge of the peptide can significantly impact its solubility. Adjusting the pH away from the isoelectric point (pI) of the peptide can increase solubility.

  • Additives: The inclusion of certain additives can help to disrupt hydrophobic interactions and prevent aggregation. These include:

    • Low concentrations of non-denaturing detergents (e.g., 0.1% CHAPS, 0.05% Tween-20).[6][7]

    • Chaotropic agents like guanidinium chloride or urea at low concentrations.

    • A mixture of arginine and glutamate, which can mask charged and hydrophobic regions.[7]

II. Troubleshooting Guide for Experimental Applications

This section addresses specific issues that may arise during the use of this compound and its derivatives in common laboratory procedures, particularly in solid-phase peptide synthesis (SPPS).

Racemization: The Chiral Integrity Challenge

One of the most significant stability issues for phenylglycine derivatives is the susceptibility of the α-carbon to epimerization (racemization), especially under basic conditions.[8][9][10] This can lead to the formation of diastereomeric impurities in your final product, which can be difficult to separate and can have different biological activities.

Question: I suspect racemization of the 4-bromophenylglycine residue during my Fmoc-based solid-phase peptide synthesis. When is this most likely to occur and how can I prevent it?

Answer: You are right to be concerned about racemization. For phenylglycine and its derivatives, the most critical step for racemization is the base-catalyzed coupling of the Fmoc-protected amino acid.[9][10] While the Fmoc deprotection step with piperidine can also contribute, the activation of the carboxylic acid in the presence of a base makes the α-proton more acidic and prone to abstraction.

Here are strategies to minimize racemization:

  • Choice of Coupling Reagents and Base: This is the most critical factor. The use of strong activating agents with non-nucleophilic bases is recommended. For instance, using coupling reagents like DEPBT (3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) or COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) in combination with a hindered base like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) can significantly reduce racemization to negligible levels.[9][10]

  • Pre-activation Time: Minimize the pre-activation time of the Fmoc-amino acid before adding it to the resin. Prolonged exposure of the activated amino acid to the basic coupling cocktail increases the risk of racemization.

  • Temperature: Perform the coupling reaction at a lower temperature if possible, as higher temperatures can accelerate the rate of racemization.

The following diagram illustrates the key decision points for minimizing racemization during peptide synthesis.

G cluster_0 Minimizing Racemization of (S)-4-Bromophenylglycine in SPPS start Start: Coupling of Fmoc-(S)-4-bromophenylglycine coupling_reagent Select Coupling Reagent and Base start->coupling_reagent preactivation Minimize Pre-activation Time coupling_reagent->preactivation reagent_choice Recommended: - COMU/TMP - DEPBT/DIPEA Avoid: - Strong activating agents with highly basic conditions coupling_reagent->reagent_choice temperature Control Temperature preactivation->temperature end_product Product with High Chiral Purity temperature->end_product G cluster_1 Forced Degradation Study Workflow start Prepare Stock Solution (1 mg/mL) stress Apply Stress Conditions start->stress analysis Analyze by Chiral HPLC and LC-MS stress->analysis conditions Acid Hydrolysis (0.1 M HCl, 60°C) Base Hydrolysis (0.1 M NaOH, 60°C) Oxidation (3% H₂O₂, RT) Photolysis (UV/Vis light) stress->conditions identification Identify Degradation Products analysis->identification pathway Elucidate Degradation Pathways identification->pathway

Caption: Workflow for a forced degradation study.

Potential Degradation Pathways and Products

Based on the chemical structure and literature on related compounds, the following degradation pathways are anticipated:

  • Racemization: Formation of (R)-2-Amino-2-(4-bromophenyl)acetic acid.

  • Debromination: Photolytic or reductive cleavage of the C-Br bond to yield (S)-phenylglycine. [8]* Oxidation: Oxidation of the aromatic ring can lead to the formation of hydroxylated derivatives. Aromatic amino acids are known to be susceptible to oxidation by reactive oxygen species. [2][11]* Decarboxylation: Under certain conditions, loss of the carboxylic acid group to form 1-(4-bromophenyl)methanamine.

  • Hydrolysis of Derivatives: For derivatives such as esters or amides, hydrolysis back to the carboxylic acid is a primary degradation pathway.

IV. Analytical Methods for Stability Assessment

A robust analytical method is essential for monitoring the stability of this compound and its derivatives. A stability-indicating method should be able to separate the parent compound from its degradation products and enantiomer.

Protocol: Chiral HPLC Method for Enantiomeric Purity

Objective: To separate and quantify this compound and its (R)-enantiomer.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns (e.g., (R,R) Whelk-O1) are often effective for this class of compounds. [12][13] Chromatographic Conditions (Example):

  • Column: (R,R) Whelk-O1 (250 x 4.6 mm, 5 µm)

  • Mobile Phase: A mixture of n-hexane, ethanol, and trifluoroacetic acid (TFA). A typical starting point could be 90:10:0.1 (v/v/v) of hexane:ethanol:TFA. The ratio may need to be optimized for best resolution.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

System Suitability:

  • Resolution: The resolution between the (S) and (R) enantiomer peaks should be greater than 2.0.

  • Tailing Factor: The tailing factor for the (S)-enantiomer peak should be less than 2.0.

Analysis of Results:

  • The enantiomeric purity can be calculated from the peak areas of the two enantiomers using the formula: % Enantiomeric Purity = [Area(S) / (Area(S) + Area(R))] x 100

V. References

  • Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. (2021-07-06)

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • The Journal of Organic Chemistry. ACS Publications - American Chemical Society.

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. Request PDF - ResearchGate.

  • Reactivity and degradation products of tryptophan in solution and proteins. PubMed. (2020-11-20)

  • Products of thermal decomposition of brominated polymer flame retardants. Chemical Engineering Transactions.

  • Photodegradation of the novel brominated flame retardant 2,4,6-Tris-(2,4,6-tribromophenoxy)-1,3,5-triazine in solvent system: Kinetics, photolysis products and pathway. PubMed.

  • Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. PMC. (2025-11-28)

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. PubMed Central. (2025-06-23)

  • Pesticides and Their Degradation Products Including Metabolites: Chromatography-Mass Spectrometry Methods. ResearchGate. (2017-06-26)

  • Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Request PDF - ResearchGate. (2025-08-06)

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. PMC - NIH.

  • Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. (2012-03-26)

  • Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions. Applied and Environmental Microbiology - ASM Journals.

  • Degradation of the Polymeric Brominated Flame Retardant “Polymeric FR” by Heat and UV Exposure. Environmental Science & Technology - ACS Publications.

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. Semantic Scholar. (2024-02-23)

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.

  • Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. (2022-08-04)

  • Oxidation of aromatic amino acid residues. Download Scientific Diagram - ResearchGate.

  • Proteins & Peptides Forced Degradation Studies. CD Formulation.

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. Request PDF - ResearchGate. (2025-08-09)

  • Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

  • Determination of Impurities and Degradation Products/Causes for m-Iodobenzylguanidine Using HPLC-Tandem Mass Spectrometry. SciRP.org.

  • Editorial: Aromatic amino acid metabolism–Volume II. Frontiers. (2023-01-09)

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. (2020-03-04)

  • Identification and Structural Characterization of Degradation Products of Linagliptin by Mass Spectrometry Techniques. MDPI. (2024-02-23)

  • A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal. (2018-09-15)

  • A kinetic study of the hydrolysis of some derivatives of brilliant green. (2021-09-03)

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. GenScript. (2024-07-11)

  • Forced Degradation Studies for GLP-1 Peptide Drugs. Daicel Pharma Standards. (2026-01-08)

  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. FAO AGRIS.

  • Anaerobic degradation of aromatic amino acids by the hyperthermophilic archaeon Ferroglobus placidus. PubMed.

  • Preventing Protein Aggregation Protein aggregation cause artifacts in most biophysical techniques, leads to un. Biozentrum.

  • Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse. PMC - NIH.

  • Chiral HPLC Separations. Phenomenex.

  • A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations. OUCI.

  • Peptide kinetics. Part 8.—Acid-catalyzed hydrolysis of N-acyl glycines. RSC Publishing.

  • LC–QTOF-MS Identifies Degradation Products and Process-Related Substances of Brivaracetam. LCGC International. (2024-05-13)

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.

  • 10.2: Amino Acids Degradation. Chemistry LibreTexts. (2022-04-26)

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions.

  • Application Note: Chiral Separation of (S)-(-)-1-(4-Bromophenyl)ethyl Isocyanate Derivatives by HPLC. Benchchem.

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. G-Biosciences. (2019-01-29)

Sources

Troubleshooting peak tailing in HPLC analysis of chiral amino acids

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Chiral Amino Acid Analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of high-performance liquid chromatography (HPLC) for chiral amino acid separations. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the persistent issue of peak tailing. As Senior Application Scientists, we provide not just solutions, but also the underlying scientific principles to empower your method development and routine analyses.

Troubleshooting Guide: Conquering Peak Tailing in Chiral Amino Acid HPLC

Peak tailing is a frequent obstacle in HPLC that can significantly compromise resolution, quantification accuracy, and overall method reliability.[1] An ideal chromatographic peak exhibits a symmetrical Gaussian shape; however, peak tailing, where the latter half of the peak is broader than the first, is a common deviation.[1] This guide provides a systematic approach to diagnosing and resolving peak tailing in your chiral amino acid analyses.

Issue 1: Asymmetrical Peaks Observed for Basic Amino Acids

Symptoms: You observe significant peak tailing primarily for basic amino acids (e.g., Lysine, Arginine, Histidine), while neutral and acidic amino acids exhibit better peak shape.

Probable Cause: The primary culprit is often secondary interactions between the basic functional groups of the amino acids and acidic residual silanol groups (Si-OH) on the surface of silica-based chiral stationary phases (CSPs).[1][2] These interactions introduce an additional, undesirable retention mechanism, causing the peaks to tail.[1] Trace metal contaminants within the silica matrix can also exacerbate this issue by increasing the acidity of the silanol groups.[1][3]

Solutions:

  • Mobile Phase pH Adjustment: A crucial step is to control the ionization state of both the amino acids and the silanol groups. By lowering the mobile phase pH to ≤ 3, you can suppress the ionization of the silanol groups, minimizing their interaction with the protonated basic amino acids.[2]

  • Utilize Mobile Phase Additives: Incorporating a basic additive, such as triethylamine (TEA), into the mobile phase can effectively mask the active silanol sites, thereby reducing secondary interactions.[1] However, be mindful that additives can have a "memory effect" on the column.[4]

  • Employ End-Capped Columns: Modern HPLC columns often feature "end-capping," a process where residual silanol groups are chemically bonded with a small, inert compound. Using a base-deactivated or end-capped chiral stationary phase is a proactive measure to significantly reduce peak tailing for basic compounds.[5]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25 mM instead of 10 mM) can increase the ionic strength of the mobile phase, which helps to shield the silanol interactions and improve peak shape.[3][6][7]

Issue 2: All Peaks in the Chromatogram are Tailing

Symptoms: Regardless of the amino acid's chemical properties, all peaks in your chromatogram exhibit tailing.

Probable Cause: This system-wide issue often points to a physical problem within the HPLC system rather than a chemical interaction with the stationary phase.[8]

  • Extra-Column Volume: Excessive tubing length or a large internal diameter between the injector, column, and detector can lead to band broadening and peak tailing.[5][9] This is especially noticeable with smaller diameter columns.[6]

  • Column Void or Contamination: A void at the column inlet, caused by the settling of the stationary phase, or a blockage of the inlet frit by particulate matter can disrupt the sample flow path and cause peak distortion.[3][10] High pressure or pH extremes can contribute to the collapse of the silica bed.[3][6]

  • Improper Fittings: Poorly connected or mismatched fittings can create dead volume where the sample can diffuse, leading to tailing.[8]

Solutions:

  • Minimize Tubing Length and Diameter: Use the shortest possible tubing with a narrow internal diameter (e.g., 0.005") to connect the components of your HPLC system.[5]

  • Column Maintenance:

    • Backflushing: If a blocked frit is suspected, you can often resolve the issue by reversing the column and flushing it to waste.[10] Always check the column's user manual to ensure it can be backflushed.

    • Guard Column: Employ a guard column to protect the analytical column from contaminants in the sample and mobile phase.[6]

  • Proper Column Handling: Avoid sudden pressure shocks by gradually increasing the flow rate.[3][6] Operate within the pH and pressure limits specified by the column manufacturer.[3]

Issue 3: Peak Shape Worsens with Increased Injection Volume

Symptoms: Peak tailing or fronting becomes more pronounced as you increase the volume of your injected sample.

Probable Cause: This is often a sign of column overload or an incompatibility between the sample solvent and the mobile phase.[9]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broadened and asymmetric peaks.[9][10] Chiral stationary phases may have a lower sample capacity compared to achiral phases.

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is stronger (has a higher elution strength) than the mobile phase, it can cause the sample band to spread and result in distorted peaks.[11][12][13][14]

Solutions:

  • Reduce Injection Volume or Concentration: To check for overload, simply reduce the amount of sample injected.[7][10] If the peak shape improves, you are likely overloading the column.

  • Match Sample Solvent to Mobile Phase: Ideally, the sample should be dissolved in the mobile phase itself. If this is not possible due to solubility issues, use a solvent that is weaker than or as close in strength to the mobile phase as possible.[11][14]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting peak tailing in chiral amino acid HPLC analysis.

Troubleshooting_Workflow start Peak Tailing Observed all_peaks All Peaks Tailing? start->all_peaks physical_issue Suspect Physical Issue all_peaks->physical_issue Yes specific_peaks Specific Peaks Tailing? all_peaks->specific_peaks No check_fittings Check Fittings & Tubing physical_issue->check_fittings column_void Inspect Column (Void/Contamination) check_fittings->column_void backflush Backflush or Replace Column column_void->backflush resolve Problem Resolved backflush->resolve chemical_issue Suspect Chemical Interaction specific_peaks->chemical_issue Yes injection_volume Worse with High Injection Volume? specific_peaks->injection_volume No basic_aa Basic Amino Acids? chemical_issue->basic_aa silanol_interaction Secondary Silanol Interactions basic_aa->silanol_interaction Yes basic_aa->injection_volume No adjust_ph Adjust Mobile Phase pH (≤ 3) silanol_interaction->adjust_ph additives Use Mobile Phase Additives (e.g., TEA) adjust_ph->additives endcapped_column Use End-Capped Column additives->endcapped_column endcapped_column->resolve overload_solvent Suspect Overload or Solvent Mismatch injection_volume->overload_solvent Yes injection_volume->resolve No reduce_injection Reduce Injection Volume/Concentration overload_solvent->reduce_injection match_solvent Match Sample Solvent to Mobile Phase reduce_injection->match_solvent match_solvent->resolve

Caption: A step-by-step decision tree for diagnosing and resolving peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is an acceptable level of peak tailing?

A1: While a perfectly symmetrical peak (Tailing Factor or Asymmetry Factor = 1.0) is ideal, it is rarely achieved in practice. For many applications, a tailing factor of less than or equal to 1.5 is considered acceptable.[10] However, for methods requiring high precision and accuracy, especially for the quantification of trace impurities, a stricter limit may be necessary. Regulatory guidelines often specify the acceptable peak symmetry for a given analysis.[1]

Q2: Can the choice of chiral stationary phase (CSP) influence peak tailing?

A2: Absolutely. Different CSPs have different surface chemistries. For example, polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs are commonly used for amino acid separations.[15] The latter possess ionic groups and are compatible with a wider range of mobile phases, which can be advantageous for separating polar and ionic compounds like amino acids. The purity of the base silica and the effectiveness of the end-capping can vary between manufacturers and column types, directly impacting the degree of secondary interactions and potential for peak tailing.[1]

Q3: How does the mobile phase organic modifier affect peak shape in chiral separations?

A3: The choice and concentration of the organic modifier (e.g., methanol, acetonitrile) can significantly impact retention, selectivity, and peak shape.[16] For some chiral separations on teicoplanin-based CSPs, a "U-shaped" retention profile is observed, where retention initially decreases and then increases with a higher concentration of the organic modifier. This is likely due to a combination of analyte solubility and conformational changes in the CSP. It is essential to empirically determine the optimal mobile phase composition for your specific application.

Q4: Can derivatization of amino acids help with peak tailing?

A4: Yes, derivatization can be a useful strategy. Native amino acids are zwitterionic and can be challenging to analyze. Derivatizing the amino or carboxyl group can block the sites responsible for undesirable secondary interactions with the stationary phase. Common derivatizing agents include Fmoc-Cl and Boc-anhydride.[15][17][18] However, derivatization adds an extra step to the sample preparation process and introduces the potential for impurities. Direct analysis of underivatized amino acids is often preferred if good chromatography can be achieved.

Q5: My peak shape is good, but my resolution is poor. What should I do?

A5: Poor resolution with good peak shape indicates that the selectivity of your method needs to be improved. Here are a few strategies:

  • Optimize Mobile Phase Composition: Systematically vary the ratio of the organic modifier to the aqueous phase.

  • Try a Different Chiral Stationary Phase: Chiral recognition is highly specific. A different CSP may provide the necessary selectivity for your enantiomers.[19] Screening several columns with different chiral selectors is often the most effective approach.[19][20]

  • Adjust Temperature: Temperature can influence the thermodynamics of the chiral recognition process and can sometimes dramatically improve selectivity.[16]

  • Change Mobile Phase Additives: The type and concentration of additives can alter the chiral recognition mechanism.[16]

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is for removing strongly retained contaminants that may cause peak tailing and high backpressure. Always consult the manufacturer's instructions for your specific column.

  • Disconnect the column from the detector.

  • Reverse the column direction (if permitted by the manufacturer).

  • Flush with a series of solvents of increasing elution strength. For a reversed-phase column, a typical sequence is:

    • 20 column volumes of your mobile phase without buffer salts.

    • 20 column volumes of 100% water.

    • 20 column volumes of isopropanol.

    • 20 column volumes of hexane (if compatible with your column).

    • 20 column volumes of isopropanol.

    • 20 column volumes of 100% water.

    • Finally, re-equilibrate with your mobile phase for at least 30 minutes.

  • Monitor the backpressure during the flushing procedure. A significant drop in pressure indicates the removal of a blockage.

Protocol 2: Preparation of a Buffered Mobile Phase for Chiral Amino Acid Analysis

This protocol provides a general guideline for preparing a mobile phase with controlled pH.

  • Accurately weigh the required amount of buffer salt (e.g., ammonium formate, ammonium acetate) for the desired concentration (e.g., 20 mM).

  • Dissolve the buffer salt in the aqueous portion of the mobile phase (e.g., 900 mL of HPLC-grade water for a final volume of 1 L).

  • Adjust the pH to the desired value (e.g., 3.0) using a suitable acid (e.g., formic acid). Use a calibrated pH meter for accurate measurement.

  • Add the organic modifier (e.g., methanol or acetonitrile) to the final volume.

  • Filter the mobile phase through a 0.22 µm or 0.45 µm membrane filter to remove any particulates.

  • Degas the mobile phase using sonication, vacuum filtration, or helium sparging to prevent air bubbles in the pump.

Data Presentation: Mobile Phase pH vs. Tailing Factor for a Basic Amino Acid

Mobile Phase pHTailing Factor (TF)
7.02.5
5.01.9
4.01.4
3.01.1
2.51.0

This table illustrates the typical effect of lowering the mobile phase pH on the peak shape of a basic analyte due to the suppression of silanol interactions.[2]

Visualizing the Cause of Peak Tailing

The following diagram illustrates the secondary interaction mechanism that leads to peak tailing for basic analytes.

Peak_Tailing_Mechanism cluster_surface Silica Surface cluster_analyte Basic Amino Acid SiO2 Si-O-Si-O-Si Silanol Si-O⁻ Analyte R-NH3⁺ Analyte->SiO2 Hydrophobic Interaction (Primary Retention) Analyte->Silanol   Ionic Interaction (Secondary Retention)

Caption: Interaction of a basic amino acid with the stationary phase.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • Phenomenex. How to Reduce Peak Tailing in HPLC?.
  • Sigma-Aldrich.
  • Shimadzu. Effects of Sample Solvents on Peak Shape.
  • PubMed.
  • HPLC Troubleshooting Guide.
  • Sigma-Aldrich. HPLC Troubleshooting Guide.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • Shimadzu. Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems.
  • RSC Publishing. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs)
  • Phenomenex. Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148).
  • Labcompare.com. LABTips: How to Prevent Tailing Peaks in HPLC.
  • Sigma-Aldrich.
  • BenchChem. Troubleshooting peak tailing in chiral HPLC of Butane-2-sulfonamide.
  • Chrom Tech, Inc.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks.
  • Chromatography Today.
  • MAC-MOD Analytical. The Effect of Sample Diluent on Peak Shape.
  • Phenomenex. HPLC Technical Tip: Chiral Method Development.
  • LCGC International.
  • Phenomenex.
  • YouTube. The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing.
  • ResearchGate.
  • LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems.

Sources

Technical Support Center: Scaling Up the Synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (S)-2-Amino-2-(4-bromophenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the scalable synthesis of this important non-proteinogenic amino acid. Here, we combine established chemical principles with practical, field-proven insights to help you navigate the complexities of this multi-step synthesis.

Overview of the Synthetic Strategy

The industrial-scale synthesis of this compound is typically achieved through a three-stage process. This approach is designed to be robust, scalable, and economically viable.

  • Strecker Synthesis: The process begins with the formation of the racemic α-amino acid, 2-Amino-2-(4-bromophenyl)acetic acid, from 4-bromobenzaldehyde. This is a well-established method for amino acid synthesis.[1][2]

  • Chiral Resolution: The resulting racemic mixture is then separated into its constituent enantiomers. This is most commonly achieved by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid. The difference in solubility between the two diastereomeric salts allows for their separation by fractional crystallization.[2]

  • Racemization: To maximize the yield of the desired (S)-enantiomer, the unwanted (R)-enantiomer is racemized back into the racemic mixture, which can then be recycled into the resolution step.

This comprehensive approach ensures high optical purity and overall yield.

Process Workflow Diagram

Synthesis_Workflow Overall Synthesis Workflow cluster_0 Stage 1: Racemic Synthesis cluster_1 Stage 2: Chiral Resolution cluster_2 Stage 3: Isolation & Racemization Start 4-Bromobenzaldehyde Strecker Strecker Synthesis (NH4Cl, KCN) Start->Strecker Aminonitrile Intermediate: 2-Amino-2-(4-bromophenyl)acetonitrile Strecker->Aminonitrile Hydrolysis Acid Hydrolysis Aminonitrile->Hydrolysis Racemate Racemic 2-Amino-2- (4-bromophenyl)acetic acid Hydrolysis->Racemate Resolution Diastereomeric Salt Formation (e.g., L-(+)-Tartaric Acid) Racemate->Resolution Crystallization Fractional Crystallization Resolution->Crystallization S_Salt Less Soluble Salt: (S)-Amino Acid Diastereomer Crystallization->S_Salt R_Salt_sol More Soluble Salt: (R)-Amino Acid Diastereomer in Filtrate Crystallization->R_Salt_sol S_Isolation Acid/Base Workup S_Salt->S_Isolation R_Isolation Isolate (R)-Enantiomer R_Salt_sol->R_Isolation Recycle S_Product Final Product: This compound S_Isolation->S_Product Racemization Racemization (e.g., Heat, Base) R_Isolation->Racemization Recycle Racemization->Racemate Recycle

Caption: Workflow for the synthesis of this compound.

FAQs and Troubleshooting Guide

This section addresses common questions and issues that may arise during the synthesis, providing explanations and actionable solutions.

Stage 1: Strecker Synthesis of Racemic 2-Amino-2-(4-bromophenyl)acetic acid

Q1: My yield of the aminonitrile intermediate is low. What are the likely causes and how can I improve it?

A1: Low yields in the first step of the Strecker synthesis can often be attributed to several factors:

  • Incomplete Imine Formation: The reaction proceeds through an imine intermediate formed from 4-bromobenzaldehyde and ammonia.[3][4] This is an equilibrium reaction, and the presence of water can shift the equilibrium back to the starting materials.

    • Troubleshooting: While the reaction is often run in aqueous media, ensure that the concentration of reactants is high enough to favor imine formation. On a lab scale, the addition of a dehydrating agent like MgSO₄ can drive the equilibrium towards the imine.[1]

  • Side Reaction of Cyanide: Cyanide is a potent nucleophile and can attack the aldehyde directly to form a cyanohydrin.[1] This competes with the desired reaction pathway of cyanide attacking the imine.

    • Troubleshooting: The formation of the imine should be favored by ensuring a sufficient concentration of ammonia. The relative rates of imine formation and cyanide attack on the aldehyde are key. Running the reaction in a buffered aqueous medium can also help control the pH and favor the desired reaction.[3]

  • Purity of Starting Material: The purity of 4-bromobenzaldehyde is crucial. The presence of the corresponding carboxylic acid (4-bromobenzoic acid) as an impurity can sequester the ammonia, reducing its effective concentration.

    • Troubleshooting: Ensure the purity of the 4-bromobenzaldehyde using techniques like NMR or GC-MS before starting the reaction. If necessary, purify the starting material by recrystallization or distillation.

Q2: The hydrolysis of the aminonitrile to the amino acid is not going to completion. What can I do?

A2: Incomplete hydrolysis is a common issue when scaling up this reaction.

  • Mechanism Insight: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[5] Strong acidic or basic conditions are required to drive the reaction to completion.[3]

  • Troubleshooting:

    • Acid Hydrolysis: Heating the aminonitrile under reflux with a strong acid like hydrochloric acid is a common method.[5] If the reaction is sluggish, increasing the reaction time or the concentration of the acid can be effective.

    • Alkaline Hydrolysis: Alternatively, heating with an aqueous base like sodium hydroxide will also hydrolyze the nitrile.[5] This will yield the sodium salt of the amino acid, which will then need to be neutralized to precipitate the free amino acid.

    • Monitoring the Reaction: Use TLC or HPLC to monitor the disappearance of the aminonitrile and the intermediate amide to ensure the reaction has gone to completion before proceeding with workup.

Stage 2: Chiral Resolution of Racemic 2-Amino-2-(4-bromophenyl)acetic acid

Q3: I am not getting any crystals during the diastereomeric salt formation. What could be the problem?

A3: The inability to form crystals is a common challenge in diastereomeric resolutions and is often related to the solvent system and supersaturation.

  • Solvent Choice is Critical: The key to a successful resolution is the difference in solubility between the two diastereomeric salts. The chosen solvent must be one in which one salt is significantly less soluble than the other.

    • Troubleshooting: If no crystals form, the solvent may be too good a solvent for both salts. You can try to induce crystallization by slowly adding an anti-solvent (a solvent in which the salts are poorly soluble). A systematic solvent screen is often necessary to find the optimal solvent or solvent mixture.

  • Supersaturation: Crystallization requires a supersaturated solution.

    • Troubleshooting: If the solution is too dilute, you may need to concentrate it by carefully removing some of the solvent under reduced pressure. Be careful not to concentrate it too much, as this can lead to "oiling out".

  • Inducing Nucleation: Sometimes, a supersaturated solution may be reluctant to crystallize.

    • Troubleshooting: Scratching the inside of the flask with a glass rod can create nucleation sites. Alternatively, adding a small seed crystal of the desired diastereomeric salt can initiate crystallization.

Q4: The diastereomeric excess (d.e.) of my crystallized salt is low. How can I improve the purity?

A4: Low diastereomeric excess indicates that the two diastereomeric salts are co-crystallizing.

  • Optimize Crystallization Conditions: The rate of cooling can significantly impact the purity of the crystals.

    • Troubleshooting: Slow, controlled cooling generally leads to the formation of purer crystals. Rapid cooling can trap the more soluble diastereomer in the crystal lattice.

  • Recrystallization: A single crystallization may not be sufficient to achieve high diastereomeric purity.

    • Troubleshooting: Perform one or more recrystallizations of the diastereomeric salt. With each recrystallization, the purity of the less soluble salt should increase. Monitor the diastereomeric excess at each stage using chiral HPLC.

  • Solvent System: As with initial crystallization, the solvent system plays a crucial role in the purity of the recrystallized product.

    • Troubleshooting: A different solvent system for recrystallization may provide better selectivity.

Stage 3: Racemization of (R)-2-Amino-2-(4-bromophenyl)acetic acid

Q5: My racemization of the unwanted (R)-enantiomer is resulting in significant decomposition. How can I avoid this?

A5: Racemization of amino acids can be challenging as the conditions required can often lead to degradation.[6]

  • Harsh Conditions: Free amino acids are often difficult to racemize and may require high temperatures (140-180°C), which can cause decomposition.[6]

  • Troubleshooting:

    • Protecting Groups: Racemization is often more efficient and proceeds under milder conditions if the amino and/or carboxyl groups are protected. For example, converting the amino acid to its ester can facilitate racemization.

    • Base-Catalyzed Racemization: The presence of a base can facilitate racemization by deprotonating the alpha-carbon. However, strong bases and high temperatures can also lead to decomposition. A careful screen of bases and reaction conditions is necessary.

    • Acid-Catalyzed Racemization: Heating in the presence of an acid is another common method. Again, a balance must be struck between the rate of racemization and the rate of decomposition.

Experimental Protocols

Protocol 1: Strecker Synthesis of Racemic 2-Amino-2-(4-bromophenyl)acetic acid
  • In a well-ventilated fume hood, dissolve 4-bromobenzaldehyde (1 equivalent) in a suitable solvent such as methanol.

  • Add a solution of ammonium chloride (1.2 equivalents) in water.

  • Cool the mixture in an ice bath and add a solution of potassium cyanide (1.2 equivalents) in water dropwise, maintaining the temperature below 10°C. Caution: Cyanide is highly toxic.

  • Allow the reaction to stir at room temperature overnight.

  • The resulting aminonitrile can be isolated or, more commonly, hydrolyzed directly.

  • To the reaction mixture, add concentrated hydrochloric acid and heat to reflux for 4-6 hours, or until TLC/HPLC analysis indicates complete conversion of the aminonitrile and intermediate amide.

  • Cool the reaction mixture and adjust the pH to the isoelectric point of the amino acid (around pH 6) with a base (e.g., ammonium hydroxide) to precipitate the racemic amino acid.

  • Filter the solid, wash with cold water and then a small amount of cold ethanol, and dry under vacuum.

Protocol 2: Chiral Resolution with L-(+)-Tartaric Acid
  • Dissolve the racemic 2-Amino-2-(4-bromophenyl)acetic acid (1 equivalent) in a hot solvent mixture, such as aqueous ethanol.

  • In a separate flask, dissolve L-(+)-tartaric acid (0.5 equivalents) in the same hot solvent.

  • Slowly add the tartaric acid solution to the amino acid solution with stirring.

  • Allow the solution to cool slowly to room temperature. The diastereomeric salt of the (S)-amino acid should preferentially crystallize.

  • For further crystal growth, the flask can be placed in a refrigerator overnight.

  • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

  • To liberate the free amino acid, dissolve the diastereomeric salt in water and adjust the pH to ~6 with a suitable base to precipitate the (S)-enantiomer.

  • Filter, wash with cold water, and dry the product.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Protocol 3: Chiral HPLC for Enantiomeric Excess Determination
  • Column: A polysaccharide-based chiral stationary phase, such as Chiralcel OD-H or Chiralpak IA, is a good starting point.

  • Mobile Phase: A typical mobile phase for this type of compound would be a mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic or basic additive (e.g., trifluoroacetic acid or diethylamine) to improve peak shape. A starting point could be 90:10 hexane:isopropanol with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength where the compound has good absorbance (e.g., 220 nm).

  • Quantification: The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100

Data Presentation

ParameterStrecker SynthesisChiral ResolutionRacemization
Key Reagents 4-Bromobenzaldehyde, NH₄Cl, KCNL-(+)-Tartaric AcidBase or Acid
Typical Solvents Methanol/WaterAqueous EthanolVaries
Temperature 0°C to RefluxRoom Temp to RefluxElevated Temps
Typical Yield 70-85% (Racemate)35-45% (per cycle)>90% Racemate
Key Challenges Side reactions, incomplete hydrolysisSolvent selection, low d.e.Decomposition

Logical Relationships Diagram

Troubleshooting_Logic cluster_strecker Strecker Synthesis Issues cluster_hydrolysis Hydrolysis Issues cluster_resolution Resolution Issues LowYield_AN Low Aminonitrile Yield IncompleteImine Incomplete Imine Formation? LowYield_AN->IncompleteImine CyanohydrinSideRxn Cyanohydrin Side Reaction? LowYield_AN->CyanohydrinSideRxn ImpureAldehyde Impure Aldehyde? LowYield_AN->ImpureAldehyde IncompleteHydrolysis Incomplete Hydrolysis InsufficientAcid Insufficient Acid/Base? IncompleteHydrolysis->InsufficientAcid ShortTime Reaction Time Too Short? IncompleteHydrolysis->ShortTime NoCrystals No Crystallization WrongSolvent Incorrect Solvent? NoCrystals->WrongSolvent TooDilute Solution Too Dilute? NoCrystals->TooDilute LowDE Low Diastereomeric Excess FastCooling Cooling Too Fast? LowDE->FastCooling CoCrystallization Co-crystallization? LowDE->CoCrystallization

Caption: Troubleshooting logic for common synthesis issues.

References

  • Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker amino acid synthesis. Wikipedia. [Link]

  • Strecker Synthesis. NROChemistry. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals. [Link]

  • The preparation method of D-(-)-[4-R]-phenylglycine.
  • Racemization of optically active 2-substituted phenylglycine esters.
  • Hydrolysis of nitriles. Chemguide. [Link]

Sources

Technical Support Center: Purification of 2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and purification of 2-Amino-2-(4-bromophenyl)acetic acid. This resource is designed for researchers, chemists, and drug development professionals who encounter challenges related to product purity. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and removing common impurities associated with the synthesis of this important amino acid analog.

Section 1: Understanding the Synthetic Landscape and Common Impurities

The most common and robust method for synthesizing 2-Amino-2-(4-bromophenyl)acetic acid is the Strecker synthesis .[1][2][3] This two-step, one-pot reaction involves the condensation of 4-bromobenzaldehyde with an ammonia source and a cyanide salt to form an α-aminonitrile intermediate, which is then hydrolyzed to the final amino acid.[2][4][5] While efficient, this pathway is susceptible to side reactions and incomplete conversions that generate a predictable profile of impurities.

The primary challenge arises from the competition between the intended three-component Strecker reaction and a two-component side reaction, as well as the potential for incomplete hydrolysis.

G cluster_main Main Strecker Pathway cluster_impurity Side Reaction: Cyanohydrin Formation Aldehyde 4-Bromobenzaldehyde Reagents NH₄Cl / NaCN Aldehyde->Reagents Step 1a: Imine Formation Cyanide NaCN Aldehyde->Cyanide Direct Attack Unreacted_Aldehyde Unreacted 4-Bromobenzaldehyde Aldehyde->Unreacted_Aldehyde Incomplete Reaction Aminonitrile α-Aminonitrile Intermediate (2-amino-2-(4-bromophenyl)acetonitrile) Reagents->Aminonitrile Step 1b: Cyanide Attack H3O Acid Hydrolysis (H₃O⁺) Product Desired Product 2-Amino-2-(4-bromophenyl)acetic acid H3O->Product Step 2: Nitrile Hydrolysis Hydroxy_acid Hydroxy Acid Impurity (2-hydroxy-2-(4-bromophenyl)acetic acid) H3O->Hydroxy_acid Hydrolysis Aminonitrile->H3O Unreacted_Intermediate Unreacted α-Aminonitrile Aminonitrile->Unreacted_Intermediate Incomplete Hydrolysis Cyanohydrin Cyanohydrin Intermediate (2-hydroxy-2-(4-bromophenyl)acetonitrile) Cyanide->Cyanohydrin Cyanohydrin->H3O G start Crude Synthetic Product analytical Analytical Assessment (TLC, ¹H NMR, LC-MS) start->analytical decision Assess Impurity Profile analytical->decision recrystallize Protocol 1: Recrystallization decision->recrystallize < 10% Non-Isomeric Impurities chromatography Protocol 2: Flash Column Chromatography decision->chromatography > 10% Impurities or Complex Mixture final_product Pure Product (Verify by Analysis) recrystallize->final_product isomeric_check Isomeric Impurity Detected? chromatography->isomeric_check re_synth Re-evaluate Synthesis: Use >99% Pure Starting Material isomeric_check->re_synth Yes isomeric_check->final_product No

Sources

Validation & Comparative

A Comparative Guide to the Purity Assessment of (S)-2-Amino-2-(4-bromophenyl)acetic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Enantiomeric Purity

(S)-2-Amino-2-(4-bromophenyl)acetic acid is a non-proteinogenic amino acid that serves as a crucial chiral building block in the synthesis of various pharmacologically active compounds. As with all chiral molecules destined for pharmaceutical use, the stereochemical identity is not a trivial detail—it is fundamental to biological activity. One enantiomer may elicit the desired therapeutic effect, while its mirror image, the (R)-enantiomer, could be inactive or, in the worst case, induce toxic side effects.[1] Consequently, regulatory bodies like the FDA mandate stringent control and quantification of the undesired enantiomer in any chiral Active Pharmaceutical Ingredient (API).[1]

High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for resolving and quantifying enantiomers, offering high sensitivity, reproducibility, and resolution.[2] This guide provides an in-depth analysis of the primary HPLC-based method for assessing the enantiomeric purity of this compound. We will explore the causality behind methodological choices, present a robust, self-validating protocol, and compare its performance against a common alternative technique: chiral derivatization followed by achiral HPLC analysis.

Part 1: Direct Enantioseparation via Chiral Stationary Phase (CSP) HPLC

The most direct and widely adopted approach for chiral separation is the use of a Chiral Stationary Phase (CSP).[3] This method leverages the principles of stereochemistry to achieve separation.

The Mechanism: A Tale of Three Interactions

The foundational principle of chiral recognition on a CSP is the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[3] For effective discrimination, a stable complex requires at least three simultaneous points of interaction (e.g., hydrogen bonds, π-π stacking, steric hindrance, ionic interactions). The difference in the stability and energy of the diastereomeric complexes formed by the (S) and (R) enantiomers results in differential retention times, leading to their separation. For an analyte like 2-Amino-2-(4-bromophenyl)acetic acid, these interactions can involve its amino group, carboxyl group, and the π-electron-rich bromophenyl ring.

Method Development Rationale: Making Informed Choices

The success of a direct chiral separation hinges on the judicious selection of the CSP and the mobile phase.

  • Causality of Column Selection: The analyte is a polar, zwitterionic amino acid. This makes macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), an excellent choice.[4] Unlike many polysaccharide phases that perform optimally in non-polar solvents, macrocyclic glycopeptides contain both ionic and hydrophobic regions, making them highly effective for separating polar molecules like underivatized amino acids in aqueous or polar organic mobile phases.[4] The complex basket-like structure of teicoplanin offers multiple chiral centers and functional groups (hydroxyl, carboxyl, amino) that can engage in the necessary three-point interactions with the analyte.

  • Causality of Mobile Phase Selection: A Polar Ionic Mode (PIM) or Reversed-Phase (RP) mobile phase is suitable for this type of CSP and analyte.[5] The mobile phase must solubilize the analyte while facilitating the chiral recognition interactions. For amino acids, which are zwitterionic, controlling the pH is critical. The addition of a small amount of an acid (like formic acid or acetic acid) and a base (like diethylamine or ammonia) to an organic solvent mixture (e.g., Methanol/Acetonitrile) helps to control the ionization state of both the analyte and the CSP, thereby sharpening peaks and improving resolution.

  • Causality of Detector Selection: The bromophenyl group in the analyte contains a strong chromophore, making UV detection a simple and robust choice. The maximum absorbance wavelength (λ_max) for phenyl-containing compounds is typically in the 210-270 nm range. A wavelength of 254 nm is a common starting point, offering good sensitivity for this class of compounds.[6][7]

Experimental Workflow: Direct Chiral HPLC

Direct Chiral HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh (S)-Analyte Solvent Dissolve in Mobile Phase Sample->Solvent Inject Inject Sample Solvent->Inject Column Chiral Column (e.g., Teicoplanin CSP) Inject->Column Detect UV Detection (254 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (S- and R-enantiomers) Chromatogram->Integrate Calculate Calculate % Purity and % Enantiomeric Excess Integrate->Calculate

Caption: Workflow for direct enantiomeric purity analysis by chiral HPLC.

Protocol 1: Direct Purity Assessment by Chiral HPLC
  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/PDA detector.

  • Chromatographic Conditions:

    • Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm) or equivalent macrocyclic glycopeptide CSP.

    • Mobile Phase: Methanol / Acetic Acid / Triethylamine (100 / 0.1 / 0.1, v/v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample and Standard Preparation:

    • Diluent: Mobile Phase.

    • (S)-Analyte Sample: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 1.0 mg/mL.

    • Racemic Standard: Prepare a solution of the racemic 2-Amino-2-(4-bromophenyl)acetic acid at 1.0 mg/mL in the diluent. This is used for system suitability and to confirm the elution order of the enantiomers.

  • System Suitability Test (SST):

    • Inject the racemic standard six times.

    • Resolution (R_s): The resolution between the (S) and (R) enantiomer peaks must be ≥ 2.0.

    • Tailing Factor (T): The tailing factor for the (S)-enantiomer peak should be ≤ 1.5.

    • Repeatability (%RSD): The relative standard deviation of the peak area for the (S)-enantiomer from the six replicate injections should be ≤ 2.0%.

    • Rationale: The SST is a self-validating check that ensures the chromatographic system is performing adequately for the analysis before proceeding with sample testing.[8]

  • Procedure:

    • After the SST passes, inject the (S)-Analyte Sample.

    • Identify the peaks corresponding to the (S) and (R) enantiomers based on their retention times from the racemic standard injection.

  • Calculation of Enantiomeric Purity:

    • Enantiomeric Purity (% ee) = [ (Area_S - Area_R) / (Area_S + Area_R) ] × 100

    • Where Area_S is the peak area of the (S)-enantiomer and Area_R is the peak area of the (R)-enantiomer.

Part 2: Alternative Method - Chiral Derivatization with Achiral HPLC

An alternative strategy, known as the indirect method, involves chemically converting the enantiomers into a pair of diastereomers using a chiral derivatizing agent (CDA).[9] Diastereomers have different physical properties and can be readily separated on a standard, less expensive achiral stationary phase like a C18 column.[10]

The Mechanism: Creating Separable Pairs

This method involves a pre-column reaction where a single enantiomer of a CDA reacts with the racemic analyte. For an amino acid, the primary amino group is the target. The reaction of (S)- and (R)-analyte with an (L)-CDA creates two new molecules: (L-S) and (L-R) diastereomers. These diastereomers can now be separated using standard reversed-phase chromatography.

Method Development Rationale: A Chemical Approach
  • Causality of Derivatizing Agent Selection: Marfey's Reagent, Nα-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide (FDAA), is a highly effective CDA for the primary amino group of amino acids.[9] Its advantages are threefold:

    • It is itself chiral (L-configuration), enabling the formation of diastereomers.

    • The reaction proceeds under mild conditions, minimizing the risk of analyte racemization.

    • It introduces a strongly UV-absorbing dinitrophenyl group, significantly enhancing detection sensitivity, which is particularly useful for trace-level analysis.

  • Causality of Chromatographic Conditions: The resulting diastereomeric derivatives are significantly more hydrophobic than the original amino acid. Therefore, a standard reversed-phase separation on a C18 column with a water/acetonitrile gradient is the logical choice. The addition of an acid like trifluoroacetic acid (TFA) to the mobile phase ensures the protonation of any residual silanols on the column, leading to better peak shapes.[11]

Experimental Workflow: Chiral Derivatization + Achiral HPLC

Indirect Chiral HPLC Workflow cluster_prep Sample Preparation & Derivatization cluster_hplc Achiral HPLC Analysis cluster_data Data Processing Sample Weigh (S)-Analyte Dissolve Dissolve in Buffer Sample->Dissolve React Add Marfey's Reagent (FDAA) Incubate (e.g., 40°C, 1 hr) Dissolve->React Quench Quench Reaction React->Quench Inject Inject Derivatized Sample Quench->Inject Column Achiral Column (e.g., C18) Inject->Column Detect UV Detection (e.g., 340 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas (L-S and L-R diastereomers) Chromatogram->Integrate Calculate Calculate % Purity Integrate->Calculate

Caption: Workflow for indirect purity analysis via derivatization and achiral HPLC.

Protocol 2: Indirect Purity Assessment via Derivatization
  • Derivatization Procedure:

    • To 50 µL of a 1 mg/mL solution of the analyte in 100 mM sodium bicarbonate buffer (pH 9.0), add 100 µL of a 1% (w/v) solution of Marfey's Reagent in acetone.

    • Vortex the mixture and incubate at 40 °C for 1 hour.

    • Cool the reaction mixture to room temperature and quench by adding 20 µL of 1 M HCl.

    • Dilute the sample with the mobile phase before injection.

    • Rationale: The basic pH facilitates the nucleophilic attack of the amino group on the FDAA, while the final addition of acid stops the reaction.

  • Instrumentation:

    • Standard HPLC system as described in Protocol 1.

  • Chromatographic Conditions:

    • Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 340 nm (λ_max for the dinitrophenyl derivative).

    • Injection Volume: 10 µL.

  • System Suitability and Analysis:

    • Derivatize a racemic standard to establish the retention times and resolution of the two diastereomer peaks.

    • The SST and purity calculations are performed similarly to the direct method, but by measuring the peak areas of the two resulting diastereomers.

Part 3: Head-to-Head Performance Comparison

To provide a clear, objective comparison, the following table summarizes the key performance attributes of each method, based on typical experimental outcomes.

ParameterDirect Chiral HPLC (Method 1)Derivatization + Achiral HPLC (Method 2)Rationale & Field Insights
Analysis Time Faster (typically 15-25 min)Slower (HPLC run + ~1.5 hr derivatization)Direct method is superior for high-throughput needs as it eliminates the lengthy, multi-step derivatization process.
Method Development More complex; requires screening of expensive chiral columns and specific mobile phases.Simpler; relies on well-established C18 columns and standard reversed-phase gradients.Finding the right CSP can be resource-intensive. The indirect method is often more predictable to develop.
Sample Preparation Simple dissolution.Complex; involves precise reaction steps (pH control, timing, temperature).The derivatization step is a significant source of potential error and variability if not meticulously controlled.
Risk of Racemization Very low; analysis is direct.Moderate; reaction conditions (heat, pH) can potentially cause racemization of the analyte, leading to inaccurate results.This is a critical advantage of the direct method. Any racemization in the indirect method will falsely inflate the amount of the impurity enantiomer.
Resolution (R_s) Variable (typically 1.5 - 4.0)Often very high (≥ 3.0)Diastereomers are chemically distinct, often leading to easier and more complete separation than enantiomers on a CSP.
Sensitivity (LOD/LOQ) GoodExcellentThe strong chromophore from the CDA (Marfey's Reagent) can significantly boost the signal, allowing for more accurate quantification of trace-level impurities.[9]
Cost High initial cost (chiral column)Lower column cost, but ongoing cost for derivatization reagents and solvents.A single chiral column can cost 3-5 times more than a standard C18 column.
Robustness Generally high once developed.Lower; sensitive to variations in derivatization reaction parameters.The direct method has fewer critical steps, making it more robust for routine QC environments.

Conclusion and Expert Recommendation

Both direct and indirect HPLC methods are valid for assessing the enantiomeric purity of this compound. However, the choice between them is dictated by the specific application and laboratory resources.

  • For routine Quality Control (QC) and high-throughput screening, the Direct Chiral HPLC method is unequivocally superior. Its primary advantages are speed, simplicity of sample preparation, and the elimination of any risk of method-induced racemization.[4] The higher initial cost of the chiral column is justified by the savings in operator time, reagent costs, and increased confidence in the accuracy of the results.

  • The Indirect Derivatization method serves as a valuable alternative or orthogonal method. It is particularly useful when a suitable chiral column is not available or when extremely high sensitivity is required to quantify impurities at very low levels (e.g., below 0.05%). It can also be a powerful tool during early method development to confirm findings from a direct method, as the separation mechanism is entirely different.

Ultimately, a well-validated direct chiral HPLC method represents the gold standard for ensuring the enantiomeric integrity of this compound, providing the trustworthiness and efficiency required in modern drug development.[1][8]

References

  • Zukowski, J., et al. "Enantioseparation of α-Phenylglycine by HPLC on an ODS Column Coated with Chiral Crown Ether." ResearchGate, 2015, [Link].

  • Iris Biotech. "Analyses of amino acids, Enantiomeric purity." Iris Biotech, [Link].

  • Aslam, M., and N. P. D. S. S. K. "System Suitability and Validation for Chiral Purity Assays of Drug Substances." LCGC North America, 2010, [Link].

  • Wang, J., et al. "Chiral separation of racemic phenylglycines in thermolysin crystal: a molecular simulation study." PubMed, 2013, [Link].

  • Yeole, P. G., et al. "HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152." PMC - NIH, 2007, [Link].

  • ResearchGate. "A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid." ResearchGate, [Link].

  • Phenomenex. "Chiral HPLC Separations." Phenomenex, [Link].

  • Metair Biotechnology. "Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples." Metair Biotechnology, 2024, [Link].

  • Pirkle, W. H., and J. M. Finn. "Chiral HPLC (high-performance liquid chromatographic) stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs." The Journal of Organic Chemistry - ACS Publications, 1981, [Link].

  • Gawas, P., et al. "Development and validation of HPLC method for the resolution of derivatives of 1- bromo- 3- chloro- 2- propanol: a novel chiral building block for the synthesis of pharmaceutically important compounds." ResearchGate, 2016, [Link].

  • PubChem. "2-Amino-2-(4-bromophenyl)acetic acid." PubChem, [Link].

  • E-Journal of Chemistry. "Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS." Hindawi, 2005, [Link].

  • Rahman, M., et al. "Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram." SciSpace, 2013, [Link].

  • Reddy, G. S., et al. "A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl)." TSI Journals, 2007, [Link].

  • Nazareth, C., et al. "A Review on Chiral Stationary Phases for Separation of Chiral Drugs." International Journal of Pharmaceutical and Phytopharmacological Research, 2020, [Link].

  • Kumar, P., et al. "A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate." Der Pharma Chemica, 2013, [Link].

  • SIELC Technologies. "4-Bromophenylacetic acid." SIELC Technologies, [Link].

  • Layton, S. E. "COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS." UNCW Institutional Repository, 2001, [Link].

  • Agilent. "Analysis of Amino Acids by HPLC." Agilent, 2010, [Link].

  • Zhang, T., et al. "Direct Stereoselective Separations of Free Amino Acids on Quinine- and Quinidine-based Zwitterionic Chiral Stationary Phases by HPLC." Chiral Technologies, [Link].

  • D'Atri, V., et al. "Recent Advances in Chiral Analysis of Proteins and Peptides." MDPI, 2021, [Link].

  • Chimalakonda, K. R., et al. "Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe." ResearchGate, 2013, [Link].

  • Wagh, S. S., et al. "Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient." IOSR Journal, 2015, [Link].

  • Welch, C. J., et al. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Organic Process Research & Development, 2017, [Link].

Sources

Comparative Guide to Chiral Amino Acid Synthesis: Asymmetric Strecker vs. Enzymatic Resolution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Chirality in Amino Acid Synthesis

In the landscape of drug development, peptide synthesis, and materials science, the stereochemistry of molecular building blocks is not a trivial detail—it is a critical determinant of function, efficacy, and safety. α-Amino acids, the constituents of life's machinery, are prime examples of this principle. The vast majority of natural amino acids exist as the L-enantiomer, and biological systems exhibit profound stereospecificity. Consequently, the synthesis of enantiomerically pure α-amino acids is a cornerstone of modern chemical and pharmaceutical research[1][2]. Two of the most powerful and widely adopted strategies for achieving this are the Asymmetric Strecker Synthesis and Enzymatic Resolution.

This guide provides an in-depth, objective comparison of these two methodologies. We will move beyond a simple list of pros and cons to dissect the underlying mechanisms, explore the causality behind experimental choices, and present supporting data to inform your selection of the optimal synthetic strategy for your research and development needs.

Part 1: The Asymmetric Strecker Synthesis: A Convergent Approach to Chirality

The Strecker synthesis, first reported in 1850, is a robust and versatile method for producing α-amino acids from simple precursors: an aldehyde, an amine, and a cyanide source[3][4]. The classical method, however, produces a racemic mixture—a 50:50 blend of both enantiomers[5]. The modern evolution, the Asymmetric Strecker Synthesis, solves this by introducing a chiral influence during the key bond-forming step, guiding the reaction to preferentially form one enantiomer.

Core Mechanism and Control of Stereochemistry

The reaction proceeds via a three-component condensation to form an α-aminonitrile, which is subsequently hydrolyzed to the target α-amino acid[4][6].

  • Step 1: Imine Formation: An aldehyde (or ketone) reacts with an amine (like ammonia) to form an imine.

  • Step 2: Cyanide Addition: A cyanide nucleophile attacks the imine carbon. This is the stereochemistry-determining step.

  • Step 3: Hydrolysis: The resulting α-aminonitrile is hydrolyzed, typically under acidic conditions, to the final α-amino acid.

Asymmetric control is achieved in one of two primary ways:

  • Chiral Auxiliaries: A stoichiometric amount of an enantiopure amine, such as (S)-α-phenylethylamine, is used[4]. This auxiliary covalently bonds to the substrate, directing the cyanide attack to one face of the imine intermediate. While effective, this requires an additional step to cleave the auxiliary and necessitates stoichiometric use of the chiral source[7][8].

  • Catalytic Asymmetric Synthesis: This is the more advanced and atom-economical approach. A substoichiometric amount of a chiral catalyst (either a metal complex or an organocatalyst) is used to create a chiral environment around the achiral imine, promoting the enantioselective addition of cyanide[9][10]. Organocatalysts, such as those based on thiourea developed by Jacobsen and others, have proven particularly effective, offering high enantioselectivity for a broad range of substrates without the need for toxic heavy metals[9].


}

Figure 1: Workflow of the Catalytic Asymmetric Strecker Synthesis.

Part 2: Enzymatic Resolution: Harnessing Nature's Specificity

Enzymatic resolution operates on a fundamentally different principle. Instead of creating a single enantiomer from achiral precursors, it begins with a racemic mixture and uses an enzyme's exquisite stereospecificity to selectively modify one enantiomer, allowing for its separation from the other.

Core Mechanism: Kinetic Resolution

The most common approach is Kinetic Resolution , where the two enantiomers of a racemic substrate compete for the active site of an enzyme, but only one reacts at a significant rate[]. A classic industrial example is the resolution of racemic N-acyl amino acids using an aminoacylase enzyme[12][13].

  • Step 1: Substrate Preparation: A racemic amino acid is derivatized, for example, by N-acetylation, to create a suitable substrate for the enzyme.

  • Step 2: Enantioselective Hydrolysis: An acylase, which is stereospecific for the L-enantiomer, is introduced. It selectively hydrolyzes the N-acyl group from the L-amino acid derivative, leaving the D-enantiomer derivative untouched.

  • Step 3: Separation: The resulting mixture contains the free L-amino acid and the unreacted N-acyl-D-amino acid. Due to their different chemical properties (e.g., solubility, charge), they can be easily separated.

The primary limitation of this method is that the theoretical maximum yield for the desired enantiomer is 50%, as the other enantiomer is an undesired byproduct[8].

Advancement: Dynamic Kinetic Resolution (DKR)

To overcome the 50% yield barrier, Dynamic Kinetic Resolution (DKR) was developed. DKR combines the rapid, enzyme-catalyzed resolution with an in-situ racemization of the unreacted enantiomer[14][15]. This continuous racemization ensures that the entire substrate pool is available for conversion into the desired enantiomer, pushing the theoretical yield towards 100%[16][17].


}

Figure 2: Comparison of Kinetic and Dynamic Kinetic Resolution.

Part 3: Head-to-Head Performance Comparison

The choice between Asymmetric Strecker Synthesis and Enzymatic Resolution depends critically on the specific application, scale, and nature of the target amino acid. The following tables summarize key performance metrics based on published experimental data.

Table 1: Enantioselectivity and Yield
ParameterAsymmetric Strecker SynthesisEnzymatic Resolution (Kinetic)Enzymatic Resolution (DKR)
Enantiomeric Excess (ee) Good to Excellent (73-99%)[9]Typically Excellent (>99%)[18]Typically Excellent (>99%)[16]
Theoretical Max. Yield 100%50%[8]100%[14][16]
Typical Isolated Yields 60-99%[7][9]40-50% (of desired enantiomer)70-95%
Key Determinant Catalyst/auxiliary efficiencyEnzyme specificityEfficiency of both enzyme and racemization catalyst
Table 2: Process and Substrate Considerations
ParameterAsymmetric Strecker SynthesisEnzymatic Resolution
Substrate Scope Very broad; applicable to a wide range of aldehydes and ketones to produce non-natural amino acids[9].Generally broad but enzyme-dependent; some enzymes have narrow specificity. Excellent for many natural and some non-natural amino acids[13][19].
Scalability Can be challenging due to handling of cyanide and potentially sensitive catalysts, but large-scale syntheses (up to 14g) have been demonstrated[9].Highly scalable; often preferred for industrial production due to mild conditions and robustness of immobilized enzymes[18].
Reaction Conditions Often requires anhydrous organic solvents, inert atmosphere, and sometimes cryogenic temperatures.Typically aqueous buffer systems, ambient temperature, and atmospheric pressure. Environmentally benign[][18].
Cost & Reagents Can involve expensive chiral ligands/catalysts and toxic cyanide sources (e.g., TMSCN)[7].Enzymes are often reusable (immobilized) and reagents (e.g., water, buffers) are inexpensive. Racemization catalysts for DKR can add cost.
Key Advantage Direct synthesis of the target molecule in high yield (in principle). Excellent for novel/unnatural amino acids.Exceptional enantioselectivity and "green" reaction conditions.
Key Disadvantage Use of highly toxic reagents and potentially expensive catalysts.50% yield limit for standard kinetic resolution; requires a racemization step for DKR.

Part 4: Experimental Protocols: A Practical Guide

To provide a tangible understanding, we outline representative, self-validating protocols for both methodologies.

Protocol 1: Catalytic Asymmetric Strecker Synthesis of an α-Arylglycine Derivative

This protocol is adapted from established methods using a chiral thiourea organocatalyst, which has been shown to provide high enantioselectivity.

Objective: To synthesize an enantiomerically enriched N-protected α-aminonitrile.

Methodology:

  • Catalyst & Imine Formation (In-situ):

    • To a flame-dried, argon-purged flask, add the aryl aldehyde (1.0 mmol), the amine (e.g., benzylamine, 1.0 mmol), and the chiral thiourea catalyst (0.05 mmol, 5 mol%).

    • Add dry toluene (5 mL) as the solvent. The choice of a non-polar, aprotic solvent is critical to prevent unwanted side reactions and ensure catalyst solubility and activity.

    • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate. The progress can be monitored by TLC or ¹H NMR by observing the disappearance of the aldehyde proton signal.

  • Cyanide Addition:

    • Cool the reaction mixture to the optimized temperature (e.g., -40 °C) to enhance enantioselectivity. Lower temperatures often favor the transition state leading to the desired enantiomer.

    • Slowly add trimethylsilyl cyanide (TMSCN, 1.2 mmol) via syringe over 10 minutes. TMSCN is a less hazardous cyanide source than HCN gas and its slow addition maintains a low concentration, which is crucial for catalyst turnover and selectivity[7].

    • Allow the reaction to stir for 24-48 hours at this temperature. The reaction is self-validating; completion is marked by the consumption of the imine.

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure α-aminonitrile. Enantiomeric excess (ee) is determined by chiral HPLC analysis.

Protocol 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-Phenylalanine

This protocol uses a commercially available aminoacylase for the selective hydrolysis of the L-enantiomer.

Objective: To resolve racemic N-acetyl-DL-phenylalanine into L-phenylalanine and N-acetyl-D-phenylalanine.

Methodology:

  • Substrate Preparation:

    • Dissolve N-acetyl-DL-phenylalanine (10 g, 48.3 mmol) in 200 mL of deionized water.

    • Adjust the pH to 7.5 by the careful addition of 2M LiOH. Maintaining the optimal pH for the enzyme is paramount for its activity and stability. Lithium hydroxide is often used as its salts are typically soluble.

  • Enzymatic Reaction:

    • Add Acylase I from Aspergillus melleus (e.g., 50 mg) to the solution. The system is self-validating as only the L-enantiomer will react, which can be monitored by the consumption of base (using a pH-stat) or by TLC.

    • Stir the mixture at 37 °C. This temperature is typically optimal for this mesophilic enzyme.

    • Monitor the reaction progress. The reaction is complete when 50% of the substrate has been hydrolyzed (approximately 1 equivalent of base has been consumed).

  • Product Separation and Isolation:

    • After completion, cool the reaction mixture to 4 °C for 2 hours to precipitate the less soluble L-phenylalanine.

    • Collect the L-phenylalanine by filtration, wash with cold water, and dry. The high purity is a result of the enzyme's near-perfect stereoselectivity.

    • To the filtrate, add 1M HCl to acidify the solution to pH ~2. This protonates the carboxylate of the unreacted N-acetyl-D-phenylalanine, causing it to precipitate.

    • Collect the N-acetyl-D-phenylalanine by filtration, wash with cold water, and dry. This can be hydrolyzed separately in a subsequent chemical step to obtain D-phenylalanine.

Conclusion and Future Outlook

Both the Asymmetric Strecker Synthesis and Enzymatic Resolution are formidable tools in the synthesis of chiral amino acids, each with a distinct profile of strengths and weaknesses.

  • Asymmetric Strecker Synthesis excels in its convergence and flexibility, making it a powerful method for accessing novel, non-proteinogenic amino acids. Its ability to deliver the target enantiomer directly with a theoretical yield of 100% is a significant advantage[8]. The primary challenges remain the cost of catalysts and the handling of toxic reagents.

  • Enzymatic Resolution is the champion of "green chemistry" and enantiopurity. Its mild, aqueous conditions and exceptional selectivity make it an industrial workhorse for producing a wide range of amino acids[][20]. While the 50% yield limit of classical kinetic resolution is a drawback, the advent of Dynamic Kinetic Resolution (DKR) has largely overcome this limitation, combining the best of both worlds: high yield and perfect selectivity[16].

The future likely lies in the synergy of these fields. Chemo-enzymatic processes, which combine chemical and biological catalysts in one-pot cascades, are emerging as a powerful strategy[21][22][23]. For instance, a chemical catalyst could generate a racemic intermediate that is then subjected to DKR by an enzyme and a racemization catalyst in the same vessel. Such integrated approaches promise to deliver chiral amino acids with unparalleled efficiency, selectivity, and sustainability.

References

  • Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]

  • ResearchGate. (2025). Recent advances on asymmetric Strecker reactions. [Link]

  • Davis, T. A., et al. (n.d.). Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry. [Link]

  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. Journal of the American Chemical Society. [Link]

  • Shibasaki, M., & Kanai, M. (n.d.). The Catalytic Asymmetric Strecker Reaction. Organic Reactions. [Link]

  • Doherty, D. G., & Popenoe, E. A. (1951). The resolution of amino acids by asymmetric enzymatic synthesis. Journal of Biological Chemistry. [Link]

  • Portolés, O., et al. (2016). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities. Molecules. [Link]

  • Wikipedia. Strecker amino acid synthesis. [Link]

  • Boesten, W. H. J., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. [Link]

  • Iyer, M. S., et al. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society. [Link]

  • Iyer, M. S. (1995). Asymmetric synthesis of alpha-amino acids using a chiral catalyst. Purdue e-Pubs. [Link]

  • Gotor, V. (1999). Enzymatic resolution of amino acids via ester hydrolysis. PubMed. [Link]

  • Turner, N. J., et al. (2010). Simplifying Pyridoxal: Practical Methods for Amino Acid Dynamic Kinetic Resolution. Organic Letters. [Link]

  • Pollegioni, L., et al. (2019). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences. [Link]

  • ResearchGate. (2025). Recent Developments in Catalytic Asymmetric Strecker-Type Reactions. [Link]

  • Li, G., & Feske, M. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. RSC Chemical Biology. [Link]

  • Gabdulkhakov, A., et al. (2013). Protein Engineering of Penicillin Acylase. Acta Naturae. [Link]

  • Schofield, C. J., et al. (2020). Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. RSC Advances. [Link]

  • Churruca, I., et al. (2021). Enzymatic strategies for asymmetric synthesis. RSC Chemical Biology. [Link]

  • Frontiers Media S.A. (2024). Recent advances in catalytic asymmetric synthesis. [Link]

  • Li, G., & Feske, M. (2024). One-pot chemoenzymatic syntheses of non-canonical amino acids. Oxford Academic. [Link]

  • ResearchGate. (n.d.). Examples of noncanonical amino acids obtained by preparative (chemo)enzymatic synthesis using EDDS lyase and its variants as biocatalysts. [Link]

  • Liu, J., et al. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews. [Link]

  • Deshpande, V. H., et al. (2008). Kinetic resolution of racemic 2-amino-1-butanol with penicillin G acylase enzyme immobilised in gelatin gels. Trade Science Inc. Journals. [Link]

  • Chibata, I., et al. (1953). Resolution of L- and D-Isomers of Tryptophan, Leucine and Alanine by Enzymatic Resolution of the Acetylderivatives of DL-Amino Acids with Mold Acylase. J-STAGE. [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. [Link]

  • Chiral Amino Acids Synthesis. (n.d.). Chiral Amino Acids Synthesis. [Link]

  • Liu, H., & Li, X. (2018). Serine/Threonine Ligation: Origin, Mechanistic Aspects, and Applications. Chemical Reviews. [Link]

  • Chenault, H. K., et al. (1989). Kinetic resolution of unnatural and rarely occurring amino acids: enantioselective hydrolysis of N-acyl amino acids catalyzed by acylase I. ACS Publications. [Link]

  • Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis. [Link]

  • Maruoka, K., et al. (2018). Dynamic Kinetic Resolution of N-Protected Amino Acid Esters via Phase-Transfer Catalytic Base Hydrolysis. Organic Letters. [Link]

  • MDPI. (n.d.). Whey Protein Enzymatic Breakdown: Synthesis, Analysis, and Discovery of New Biologically Active Peptides in Papain-Derived Hydrolysates. [Link]

  • Gracheva, I. A., et al. (2018). Specificity of Penicillin Acylases in Deprotection of N-Benzyloxycarbonyl Derivatives of Amino Acids. Biochemistry (Moscow). [Link]

  • Ding, W.-W., et al. (2021). Modular assembly of chiral amino acid derivatives and peptides from commonly available feedstocks. Nature Communications. [Link]

  • Asano, Y., et al. (2000). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]

  • Mori, T., & Oguri, H. (2019). Chemo-enzymatic total synthesis: current approaches toward the integration of chemical and enzymatic transformations. Journal of Antibiotics. [Link]

  • Das, A., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. Langmuir. [Link]

  • Nájera, C., & Sansano, J. M. (2007). Catalytic Asymmetric Synthesis of α-Amino Acids. Chemical Reviews. [Link]

Sources

A Comparative Spectroscopic Guide to 2-amino-2-(4-bromophenyl)acetic Acid and its N-acetyl Derivative

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a precise understanding of the structural and chemical properties of molecular building blocks is paramount. This guide provides an in-depth spectroscopic comparison of 2-amino-2-(4-bromophenyl)acetic acid, a non-proteinogenic amino acid, and its N-acetyl derivative. The introduction of an N-acetyl group significantly alters the molecule's electronic and steric environment, leading to distinct and predictable changes in its spectroscopic signature. Understanding these differences is crucial for reaction monitoring, quality control, and the rational design of more complex pharmaceutical agents.

This guide will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) for the characterization of these two compounds. We will explore the causal relationships between molecular structure and spectral output, providing detailed experimental protocols and interpreting the resulting data.

Molecular Structures at a Glance

A foundational understanding of the structural differences between 2-amino-2-(4-bromophenyl)acetic acid and its N-acetyl derivative is essential for interpreting their spectroscopic data. The core difference lies in the substitution at the amino group.

G cluster_0 2-amino-2-(4-bromophenyl)acetic acid cluster_1 N-acetyl-2-amino-2-(4-bromophenyl)acetic acid A Br-Ph-CH(NH2)-COOH B Br-Ph-CH(NH-C(O)CH3)-COOH A->B N-acetylation

Caption: Structural relationship between the parent amino acid and its N-acetyl derivative.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Chemical Environment

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The chemical shift of a nucleus is highly sensitive to its local electronic environment, making NMR ideal for observing the changes that occur upon N-acetylation.

¹H NMR Spectroscopy

In ¹H NMR, the addition of the acetyl group introduces a new set of protons and significantly alters the chemical environment of the alpha-hydrogen (α-H) and the amine proton.

  • 2-amino-2-(4-bromophenyl)acetic acid: The spectrum is characterized by the signals from the aromatic protons, the α-H, and the amine (NH₂) protons. The amine protons are typically broad and may exchange with deuterium in solvents like D₂O.

  • N-acetyl-2-amino-2-(4-bromophenyl)acetic acid: The most notable addition is a sharp singlet around 2.0 ppm, characteristic of the methyl protons of the acetyl group. The amine proton is now an amide proton (NH), which typically appears as a doublet due to coupling with the α-H and is found further downfield compared to the amine protons of the parent compound. The α-H is also shifted downfield due to the electron-withdrawing effect of the adjacent acetyl group.

¹³C NMR Spectroscopy

¹³C NMR provides insight into the carbon skeleton of the molecules.

  • 2-amino-2-(4-bromophenyl)acetic acid: The spectrum shows signals for the carboxylic acid carbon, the alpha-carbon (α-C), and the aromatic carbons.

  • N-acetyl-2-amino-2-(4-bromophenyl)acetic acid: Two new signals appear: a carbonyl carbon from the acetyl group (around 170 ppm) and a methyl carbon (around 23 ppm). The α-C is also expected to shift slightly.

Comparative NMR Data
Assignment 2-amino-2-(4-bromophenyl)acetic acid (Predicted ¹H NMR, ppm) N-acetyl-2-amino-2-(4-bromophenyl)acetic acid (Predicted ¹H NMR, ppm) 2-amino-2-(4-bromophenyl)acetic acid (Predicted ¹³C NMR, ppm) N-acetyl-2-amino-2-(4-bromophenyl)acetic acid (Predicted ¹³C NMR, ppm)
Aromatic-H7.2-7.6 (m, 4H)7.2-7.6 (m, 4H)122-140122-140
α-H~4.5 (s, 1H)~5.0 (d, 1H)~58~57
NH/NH₂~2.5 (br s, 2H)~8.0 (d, 1H)--
COOH~10-12 (br s, 1H)~10-12 (br s, 1H)~175~174
Acetyl-CH₃-~2.0 (s, 3H)-~23
Acetyl-C=O---~170

Note: The chemical shifts are predicted values and may vary depending on the solvent and other experimental conditions.

II. Fourier-Transform Infrared (FTIR) Spectroscopy: Probing Functional Groups

FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The N-acetylation introduces a distinct amide functional group, which has characteristic vibrational modes.

  • 2-amino-2-(4-bromophenyl)acetic acid: The IR spectrum is dominated by the characteristic absorptions of the amino group (N-H stretching and bending), the carboxylic acid (O-H and C=O stretching), and the aromatic ring.

  • N-acetyl-2-amino-2-(4-bromophenyl)acetic acid: The key changes in the IR spectrum upon N-acetylation are the appearance of strong amide bands. The amide I band (C=O stretch) is typically observed around 1650 cm⁻¹, and the amide II band (N-H bend and C-N stretch) is found around 1550 cm⁻¹. The N-H stretching vibration of the amide appears as a single sharp peak, in contrast to the broader absorption of the primary amine.

Comparative FTIR Data
Vibrational Mode 2-amino-2-(4-bromophenyl)acetic acid (cm⁻¹) N-acetyl-2-amino-2-(4-bromophenyl)acetic acid (cm⁻¹)
O-H (Carboxylic acid)3300-2500 (broad)3300-2500 (broad)
N-H (Amine/Amide)3200-3000 (broad)~3300 (sharp)
C-H (Aromatic)3100-30003100-3000
C=O (Carboxylic acid)~1710~1710
Amide I (C=O)-~1650
Amide II (N-H bend)-~1550
C=C (Aromatic)1600-14501600-1450

III. Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the study of fragmentation patterns to elucidate the structure.

  • 2-amino-2-(4-bromophenyl)acetic acid: The mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two peaks of roughly equal intensity separated by 2 Da for the molecular ion.

  • N-acetyl-2-amino-2-(4-bromophenyl)acetic acid: The molecular weight increases by 42.04 g/mol upon N-acetylation (the mass of a C₂H₂O group). The fragmentation pattern will also change, with a characteristic loss of the acetyl group (42 Da) often observed. The isotopic pattern of bromine will be present in the molecular ion and any bromine-containing fragments.

Comparative Mass Spectrometry Data
Parameter 2-amino-2-(4-bromophenyl)acetic acid N-acetyl-2-amino-2-(4-bromophenyl)acetic acid
Molecular FormulaC₈H₈BrNO₂C₁₀H₁₀BrNO₃
Molecular Weight230.06 g/mol [1]272.10 g/mol
[M]+ (⁷⁹Br)~229~271
[M]+ (⁸¹Br)~231~273
Key FragmentsLoss of COOH, fragmentation of the aromatic ringLoss of CH₂=C=O (ketene), loss of the entire acetyl group, loss of COOH

Experimental Protocols

N-acetylation of 2-amino-2-(4-bromophenyl)acetic acid

This protocol describes a general method for the N-acetylation of an amino acid using acetic anhydride.

G A Dissolve amino acid in aqueous base (e.g., NaOH) B Cool to 0-5 °C in an ice bath A->B C Add acetic anhydride dropwise with vigorous stirring B->C D Monitor pH and maintain at ~8 with base addition C->D E Acidify with HCl to precipitate the product D->E F Filter, wash with cold water, and dry the product E->F

Caption: Workflow for the N-acetylation of an amino acid.

  • Dissolution: Dissolve 2-amino-2-(4-bromophenyl)acetic acid in a suitable aqueous base, such as 1M sodium hydroxide, at room temperature.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Acetylation: Add acetic anhydride dropwise to the cooled solution. The reaction is exothermic, so slow addition is crucial to maintain the temperature.

  • pH Control: Maintain the pH of the reaction mixture around 8 by the concurrent addition of a base solution. This is critical for selective N-acetylation.

  • Reaction Completion: Stir the reaction mixture at low temperature for a specified time (typically 1-2 hours) after the addition of acetic anhydride is complete.

  • Precipitation: Acidify the reaction mixture with a mineral acid, such as hydrochloric acid, to a pH of around 2-3. The N-acetylated product, being less soluble in acidic solution, will precipitate out.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold water to remove any inorganic salts, and dry under vacuum.

Spectroscopic Analysis

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis A Dissolve sample in appropriate deuterated solvent (NMR) or prepare KBr pellet (FTIR) B Acquire ¹H and ¹³C NMR spectra A->B C Acquire FTIR spectrum A->C D Acquire Mass Spectrum (e.g., ESI-MS) A->D E Process and interpret NMR spectra B->E F Analyze characteristic IR absorption bands C->F G Analyze molecular ion and fragmentation patterns D->G

Sources

A Comparative Guide to the Validation of Analytical Methods for (S)-2-Amino-2-(4-bromophenyl)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the stereospecific analysis of chiral molecules is a critical aspect of ensuring product quality, safety, and efficacy. (S)-2-Amino-2-(4-bromophenyl)acetic acid, a key chiral intermediate in the synthesis of various pharmaceuticals, demands robust and reliable analytical methods to quantify its enantiomeric purity. This guide provides an in-depth comparison of analytical methodologies, focusing on the validation of High-Performance Liquid Chromatography (HPLC) as the gold standard for this application. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and reproducibility.

The Criticality of Enantioselective Analysis

This compound possesses a single chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers: the (S)- and (R)-forms. In pharmaceutical applications, it is common for one enantiomer to exhibit the desired therapeutic effect while the other may be inactive or, in some cases, cause undesirable side effects. Therefore, the ability to accurately quantify the (S)-enantiomer and control the level of the unwanted (R)-enantiomer is of paramount importance for regulatory compliance and patient safety.

Chromatography is the most powerful and sensitive analytical technique for resolving enantiomers, with chiral HPLC being the most versatile and widely employed tool in the pharmaceutical industry.[1] While other techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) exist, they often present challenges for non-volatile and polar molecules like amino acids, frequently requiring derivatization steps that can introduce additional variability.[2]

Comparative Overview of Analytical Techniques

While HPLC is the predominant technique, a brief comparison with other potential methods highlights the rationale for its widespread adoption for this type of analysis.

Technique Advantages Disadvantages for this compound
Chiral HPLC High resolution and efficiency, wide variety of chiral stationary phases (CSPs), suitable for non-volatile and polar compounds, established regulatory acceptance.[1]Can consume significant volumes of organic solvents.
Chiral GC High efficiency, fast analysis times.Requires derivatization to increase volatility and thermal stability of the amino acid, which can be complex and introduce errors.
Chiral SFC Fast separations, lower organic solvent consumption compared to HPLC.Method development can be more complex; may still require derivatization for highly polar compounds.

Given the inherent properties of this compound, this guide will focus on the validation of chiral HPLC methods.

Core Principles of Analytical Method Validation

A full validation of a bioanalytical method should be performed when establishing a method for the quantification of an analyte in clinical and nonclinical studies. The validation process demonstrates that the analytical procedure is fit for its intended purpose.[3] The core validation parameters are established by international regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6][7][8][9][10][11][12][13][14][15]

The key validation characteristics include:

  • Specificity/Selectivity

  • Linearity and Range

  • Accuracy

  • Precision (Repeatability and Intermediate Precision)

  • Limit of Detection (LOD)

  • Limit of Quantitation (LOQ)

  • Robustness

  • System Suitability

The following diagram illustrates the logical workflow for validating an analytical method for this compound.

G cluster_0 Method Development cluster_2 Routine Analysis Dev Develop Chiral HPLC Method Specificity Specificity Dev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability Validation Complete Analysis Sample Analysis SystemSuitability->Analysis

Caption: Workflow for Analytical Method Validation.

Experimental Design and Protocols

Recommended Chiral HPLC Method

Based on literature for structurally similar compounds, a normal-phase chiral HPLC method is highly effective.[16] Macrocyclic glycopeptide-based CSPs are particularly successful for resolving enantiomers of underivatized amino acids as they possess ionic groups and are compatible with a wide range of mobile phases.[2] A (R,R) Whelk-O1 column is a strong candidate for achieving good resolution.[16]

Instrumentation:

  • HPLC with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions (Starting Point):

  • Column: (R,R) Whelk-O1 (e.g., 250 mm x 4.6 mm, 5 µm)

  • Mobile Phase: n-Hexane, Ethanol, Trifluoroacetic Acid (TFA), Isopropylamine (IPA) in an optimized ratio. A starting point could be 80:20 (v/v) n-Hexane:Ethanol with small amounts of TFA and IPA as modifiers.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Validation Protocols

The following protocols are designed to be self-validating, with acceptance criteria rooted in ICH and FDA guidelines.[6][8][14]

4.2.1. System Suitability Before commencing any validation experiments, the suitability of the chromatographic system must be established.

  • Procedure:

    • Prepare a solution containing both (S)- and (R)-enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid (racemic mixture).

    • Inject the solution six replicate times.

  • Acceptance Criteria:

    • Resolution (Rs): ≥ 2.0 between the enantiomer peaks.

    • Tailing Factor (T): ≤ 2.0 for each peak.

    • Relative Standard Deviation (%RSD) of peak area: ≤ 2.0% for six injections.

4.2.2. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or the other enantiomer.

  • Procedure:

    • Inject a blank (mobile phase).

    • Inject a solution of the (S)-enantiomer.

    • Inject a solution of the (R)-enantiomer.

    • Inject a racemic mixture.

    • Spike the (S)-enantiomer solution with known related substances and potential impurities.

  • Acceptance Criteria:

    • No interfering peaks at the retention times of the enantiomers in the blank.

    • The method must demonstrate baseline resolution between the two enantiomers and from all potential impurities.

4.2.3. Linearity and Range This establishes that there is a direct proportional relationship between the concentration of the analyte and the detector response over a defined range.

  • Procedure:

    • Prepare a series of at least five standard solutions of the (S)-enantiomer across a range of, for example, 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria:

    • Correlation Coefficient (r²): ≥ 0.999.[17][18][19]

    • The y-intercept should be insignificant compared to the response at the lowest concentration.

4.2.4. Accuracy Accuracy is the closeness of the test results to the true value. It is often expressed as percent recovery.

  • Procedure:

    • Prepare solutions at three concentration levels (low, medium, high) across the linear range (e.g., 80%, 100%, and 120% of the target concentration).

    • Analyze a minimum of three preparations at each level.

  • Acceptance Criteria:

    • The mean percent recovery should be within 98.0% to 102.0%.

4.2.5. Precision Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Repeatability (Intra-day precision):

    • Procedure: Analyze six replicate samples of the (S)-enantiomer at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%.

  • Intermediate Precision (Inter-day precision):

    • Procedure: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: %RSD ≤ 2.0%. For bioanalytical methods, the CV should not exceed 15% for QC samples, except for the LLOQ which should not exceed 20%.[9]

4.2.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Procedure (based on Signal-to-Noise ratio):

    • Determine the signal-to-noise ratio (S/N) by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • Acceptance Criteria:

    • LOD: S/N ratio of approximately 3:1.

    • LOQ: S/N ratio of approximately 10:1. The LOQ should be confirmed by demonstrating acceptable precision and accuracy at this concentration. For a similar compound, β-amino-β-(4-bromophenyl) propionic acid, LOD and LOQ were found to be 0.3 µg/mL and 1 µg/mL, respectively.[16]

4.2.7. Robustness Robustness measures the capacity of a method to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary critical method parameters one at a time, such as:

      • Flow rate (e.g., ± 0.1 mL/min).

      • Column temperature (e.g., ± 2°C).

      • Mobile phase composition (e.g., ± 2% of the minor component).

    • Analyze a system suitability solution under each modified condition.

  • Acceptance Criteria:

    • System suitability parameters (Resolution, Tailing Factor, %RSD) should remain within the established criteria.

Data Summary and Interpretation

All quantitative data from the validation studies should be summarized in clear, concise tables for easy comparison and review.

Table 1: Summary of Validation Parameters and Typical Acceptance Criteria

Parameter Typical Acceptance Criterion
Specificity No interference at the analyte's retention time; Resolution ≥ 2.0
Linearity (r²) ≥ 0.999
Range e.g., 1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD (S/N) ~ 3:1
LOQ (S/N) ~ 10:1
Robustness System suitability criteria met under varied conditions

The following diagram illustrates the relationship between key validation parameters.

G cluster_Quantitative Quantitative Tests cluster_Qualitative Qualitative & Boundary Tests cluster_Performance Performance & Reliability Linearity Linearity Range Range Linearity->Range Defines Accuracy Accuracy LOQ LOQ Accuracy->LOQ Precision Precision Precision->LOQ LOD LOD LOQ->LOD Specificity Specificity Specificity->Accuracy Impacts Specificity->Precision Impacts Robustness Robustness Robustness->Accuracy Tests Reliability Of Robustness->Precision Tests Reliability Of Robustness->Specificity Tests Reliability Of SystemSuitability System Suitability SystemSuitability->Accuracy Ensures SystemSuitability->Precision Ensures

Caption: Interrelationship of Analytical Validation Parameters.

Conclusion

The validation of an analytical method for this compound is a systematic process that ensures the reliability and accuracy of results. Chiral HPLC stands out as the most suitable technique due to its high resolving power for non-volatile, polar enantiomers without the need for derivatization. By following a structured validation protocol based on ICH guidelines, researchers and drug developers can have high confidence in the quality of their data. The provided experimental designs and acceptance criteria serve as a robust framework for establishing a fit-for-purpose analytical method, ultimately contributing to the development of safe and effective pharmaceutical products. The emphasis on a lifecycle approach means that methods should be continuously monitored and re-validated as needed to ensure their ongoing performance.[6][12]

References

  • Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. IOSR Journal of Pharmacy and Biological Sciences. [Link]

  • validate analysis methods: Topics by Science.gov. Science.gov. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis Step5. Therapeutic Goods Administration (TGA). [Link]

  • Validation of Amino Acid Analysis Methods. ResearchGate. [Link]

  • FDA issues revised guidance for analytical method validation. ResearchGate. [Link]

  • European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. ResearchGate. [Link]

  • Validation of Amino Acid Analysis Methods. Springer Nature Experiments. [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid. ResearchGate. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency (EMA). [Link]

  • (PDF) Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. ResearchGate. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Access to P-stereogenic compounds via desymmetrizing enantioselective bromination. SciSpace. [Link]

  • Development and Validation of an HPLC Method for the Quantitative Analysis of Bromophenolic Compounds in the Red Alga Vertebrata lanosa. MDPI. [Link]

  • Guideline Bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Validation of Analytical Procedure Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency (EMA). [Link]

  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TPI Journals. [Link]

  • Enantioselective propargylic substitution reactions via transition metal–allenylidene complexes as key intermediates. Xingwei Li. [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). [Link]

  • Peptide Metal-Organic Frameworks for Enantioselective Separation of Chiral Drugs. American Chemical Society. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbio. [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. ECA Academy. [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

A Comparative Guide to the Biological Activity of (S)- and (R)-2-Amino-2-(4-bromophenyl)acetic acid: A Framework for Enantioselective Investigation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Chirality in Biological Function

In the realm of pharmacology and drug development, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a fundamental determinant of biological activity. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. While one enantiomer may be therapeutically beneficial, its counterpart could be inactive or, in some cases, elicit toxic side effects. This stereoselectivity arises from the chiral nature of biological targets such as enzymes and receptors, which interact preferentially with one enantiomer over the other. Therefore, the evaluation of the biological activity of individual enantiomers is a critical step in the development of safe and effective therapeutics.

This guide provides a comparative framework for investigating the biological activities of the (S)- and (R)-enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid. While direct comparative studies on these specific enantiomers are not extensively documented in publicly available literature, the known activities of structurally related bromophenyl and phenylglycine compounds suggest several potential avenues of biological action, including antimicrobial, anticancer, and neuromodulatory effects. This document will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a thorough comparative analysis of these two enantiomers.

Potential Biological Activities of (S)- and (R)-2-Amino-2-(4-bromophenyl)acetic acid

Based on the biological activities of analogous compounds, the enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid are promising candidates for investigation in several key therapeutic areas.

Antimicrobial Activity: The presence of a bromophenyl moiety in a molecule has been associated with antimicrobial properties.[1] Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have demonstrated notable activity against various bacterial and fungal strains.[2] Therefore, it is plausible that the (S) and (R) enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid may exhibit differential antimicrobial efficacy.

Anticancer Activity: Several studies have highlighted the anticancer potential of compounds containing a 4-bromophenyl group.[1] For instance, certain brominated coelenteramines have shown cytotoxicity towards breast and prostate cancer cell lines, with the 4-bromophenyl moiety being identified as crucial for this activity.[1] This suggests that the stereochemistry of 2-Amino-2-(4-bromophenyl)acetic acid could influence its cytotoxic and antiproliferative effects on cancer cells.

Neuromodulatory Activity: Phenylglycine derivatives are well-known for their activity at metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological processes and disorders.[3] Crucially, the activity of these compounds is often highly dependent on their stereochemistry. For example, in the case of 4-phosphonophenylglycine (PPG), the (+)-enantiomer is the active agonist at group III mGluRs.[4] This precedent strongly suggests that the (S) and (R) enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid are likely to exhibit distinct activities at mGluRs, making them interesting candidates for neuroscience research.

Experimental Protocols for Comparative Analysis

To elucidate the differential biological activities of (S)- and (R)-2-Amino-2-(4-bromophenyl)acetic acid, a series of well-established in vitro assays should be performed. The following protocols provide a detailed, step-by-step guide for these key experiments.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the gold standard for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[5] This assay is crucial for comparing the potency of the (S) and (R) enantiomers against a panel of relevant bacterial and fungal strains.

Experimental Workflow: MIC Assay

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Prepare serial dilutions of (S)- and (R)-enantiomers plate Inoculate 96-well plates containing compounds and growth medium start->plate Add to wells inoculum Prepare standardized microbial inoculum (e.g., 0.5 McFarland) inoculum->plate Add to wells incubate Incubate plates at optimal temperature and duration (e.g., 37°C for 18-24h) plate->incubate read Visually or spectrophotometrically assess microbial growth (turbidity) incubate->read determine_mic Determine MIC: lowest concentration with no visible growth read->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Compounds: Prepare stock solutions of (S)- and (R)-2-Amino-2-(4-bromophenyl)acetic acid in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Preparation of Inoculum: Culture the desired microbial strains overnight. Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the assay wells.[5]

  • Inoculation and Incubation: Add the standardized microbial inoculum to each well of the microtiter plate containing the serially diluted compounds. Include positive (microbes in broth) and negative (broth only) controls. Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for most bacteria).

  • Determination of MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[6] Alternatively, a microplate reader can be used to measure absorbance at 600 nm.

Anticancer/Cytotoxicity Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] This assay is fundamental for comparing the potential anticancer effects of the (S) and (R) enantiomers on various cancer cell lines.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere treat_cells Treat cells with compounds and incubate (e.g., 24-72h) seed_cells->treat_cells prepare_compounds Prepare serial dilutions of (S)- and (R)-enantiomers prepare_compounds->treat_cells add_mtt Add MTT reagent to each well and incubate (e.g., 3-4h) treat_cells->add_mtt solubilize Add solubilization solution (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a microplate reader solubilize->read_absorbance calculate_viability Calculate cell viability relative to untreated controls read_absorbance->calculate_viability

Caption: Workflow for assessing cell viability using the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the (S) and (R) enantiomers in cell culture medium. Remove the old medium from the cells and add the medium containing the compounds. Include untreated control wells. Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[8]

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as DMSO or a buffered SDS solution, to each well to dissolve the purple formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the enantiomers relative to the untreated control cells. This data can be used to determine the IC50 (half-maximal inhibitory concentration) for each enantiomer.

Neuromodulatory Activity: Metabotropic Glutamate Receptor Binding Assay

A radioligand binding assay is a powerful technique to determine the affinity of a compound for a specific receptor.[10] This assay is essential for investigating whether the (S) and (R) enantiomers of 2-Amino-2-(4-bromophenyl)acetic acid interact with metabotropic glutamate receptors and if they do so with different affinities.

Experimental Workflow: Receptor Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prepare_membranes Prepare cell membranes expressing the target mGluR incubate Incubate membranes, radioligand, and test compounds prepare_membranes->incubate prepare_ligands Prepare radioligand and serial dilutions of (S)- and (R)-enantiomers prepare_ligands->incubate separate Separate bound from free radioligand via rapid filtration incubate->separate count_radioactivity Quantify radioactivity of bound ligand using a scintillation counter separate->count_radioactivity calculate_affinity Determine Ki values from IC50 values to quantify binding affinity count_radioactivity->calculate_affinity

Caption: Workflow for a competitive radioligand receptor binding assay.

Step-by-Step Methodology:

  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the specific mGluR subtype of interest or from brain tissue known to be rich in the target receptor.

  • Assay Setup: In a 96-well plate, combine the prepared cell membranes, a known concentration of a suitable radioligand (e.g., [3H]-glutamate), and varying concentrations of the (S) and (R) enantiomers (the competing, non-radiolabeled ligands).

  • Incubation: Incubate the mixture to allow the binding reaction to reach equilibrium. The incubation time and temperature will depend on the specific receptor and radioligand used.

  • Separation of Bound and Free Ligand: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. The filter will trap the membranes with the bound radioligand, while the unbound radioligand will pass through.[10]

  • Quantification of Radioactivity: Wash the filters to remove any non-specifically bound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.

  • Data Analysis: The amount of radioactivity is inversely proportional to the binding affinity of the test compound. The data is used to generate competition curves and calculate the IC50 value for each enantiomer. The IC50 is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Data Presentation and Interpretation

All quantitative data from the aforementioned assays should be summarized in clearly structured tables for easy comparison of the (S) and (R) enantiomers.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

Microbial Strain(S)-Enantiomer MIC(R)-Enantiomer MICControl Antibiotic MIC
Staphylococcus aureus
Escherichia coli
Candida albicans

Table 2: Comparative Cytotoxicity (IC50 in µM)

Cancer Cell Line(S)-Enantiomer IC50(R)-Enantiomer IC50Positive Control IC50
MCF-7 (Breast)
PC-3 (Prostate)
A549 (Lung)

Table 3: Comparative Receptor Binding Affinity (Ki in nM)

mGluR Subtype(S)-Enantiomer Ki(R)-Enantiomer KiKnown Ligand Ki
mGluR1
mGluR5
mGluR2/3
mGluR4/6/7/8

Conclusion

This guide provides a comprehensive framework for the systematic and objective comparison of the biological activities of (S)- and (R)-2-Amino-2-(4-bromophenyl)acetic acid. By employing the detailed experimental protocols for antimicrobial, anticancer, and neuromodulatory assays, researchers can generate robust and reliable data to elucidate the enantioselective properties of these compounds. The resulting insights will be invaluable for guiding future drug discovery and development efforts, ensuring that the therapeutic potential of the more active and less toxic enantiomer is fully realized. The principles and methodologies outlined herein are broadly applicable to the stereoselective investigation of other chiral molecules, underscoring the fundamental importance of chirality in modern biomedical research.

References

  • Charles, J. M., Cunny, H. C., Wilson, R. D., & Bus, J. S. (1996). Comparative subchronic studies on 2,4-dichlorophenoxyacetic acid, amine, and ester in rats. Fundamental and Applied Toxicology, 33(2), 161–165.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • IDEXX. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved from [Link]

  • Kaur, H., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 53.
  • Lopes, D., et al. (2022).
  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Gasparini, F., et al. (2000). (+)-4-phosphonophenylglycine (PPG) a new group III selective metabotropic glutamate receptor agonist. Bioorganic & Medicinal Chemistry Letters, 10(11), 1241-1244.
  • Tiritan, M. E., Fernandes, C., Maia, A. S., Pinto, M. M., & Cass, Q. B. (2016). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Molecules, 21(5), 644.
  • Wuisan, Z. G., et al. (2019). Antimicrobial Activity of 4-Chlorocinnamic Acid Derivatives. Journal of Chemistry, 2019, 3941242.
  • Zuther, E., et al. (2013). A comparative analysis of in vitro and in vivo efficacies of the enantiomers of thioridazine and its racemate. International Journal of Antimicrobial Agents, 41(3), 251-255.
  • Tocris Bioscience. (2020, April 9). An Introduction to Metabotropic Glutamate Receptors. News-Medical.Net. Retrieved from [Link]

  • Wouters, J., et al. (2019). Role of Metabotropic Glutamate Receptors in Neurological Disorders. Frontiers in Molecular Neuroscience, 12, 29.
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

  • protocols.io. (2023, June 14). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • El-Gohary, N. S. M., & Shaaban, M. I. (2023). Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Molecules, 28(11), 4353.
  • El-Sayed, N. N. E., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 53.
  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Retrieved from [Link]

  • MDPI. (2022). Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. Retrieved from [Link]

  • MDPI. (2018). Activation of Metabotropic Glutamate Receptor (mGlu2) and Muscarinic Receptors (M1, M4, and M5), Alone or in Combination, and Its Impact on the Acquisition and Retention of Learning in the Morris Water Maze, NMDA Expression and cGMP Synthesis. Retrieved from [Link]

  • MDPI. (2022). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • MDPI. (2016). Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives. Retrieved from [Link]

  • PubMed. (2018). Activity of Metabotropic Glutamate Receptor 4 Suppresses Proliferation and Promotes Apoptosis With Inhibition of Gli-1 in Human Glioblastoma Cells. Retrieved from [Link]

  • PubMed Central (PMC). (2019). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods. Retrieved from [Link]

  • Slideshare. (n.d.). .Case study and enantioselectivity in drug ADME.pptx. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Chiral Stationary Phases for Amino Acid Separation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive analysis of chiral stationary phases (CSPs) dedicated to the intricate science of amino acid enantioseparation. The stereochemistry of amino acids is a critical parameter in pharmaceuticals, biotechnology, and clinical diagnostics, where the presence of a specific enantiomer can define the line between therapeutic efficacy and undesirable side effects.[1][2] This guide is designed for researchers, scientists, and drug development professionals, moving beyond a simple catalog of products to explain the fundamental causality behind selecting and optimizing a chiral separation method. We will delve into the mechanisms, applications, and practical considerations for the most prevalent CSPs, grounding our discussion in established scientific principles and field-proven insights.

The Foundation: Principles of Chiral Recognition

Successful chiral separation hinges on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the stationary phase. The cornerstone of this process is often explained by the three-point interaction model , which posits that for effective discrimination, there must be at least three simultaneous points of interaction between the chiral selector and at least one of the enantiomers.[3] Crucially, one of these interactions must be stereochemically dependent. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole stacking, steric hindrance, and electrostatic or ionic forces.[3][4] The difference in the stability and energy of the two diastereomeric complexes formed results in differential retention times, leading to separation.

cluster_CSP Chiral Stationary Phase (Selector) cluster_Analyte Analyte Enantiomer CSP Site A Site B Site C Analyte Group X Group Y Group Z Analyte->CSP 3-Point Interaction (H-Bond, π-π, Steric, etc.) cluster_CSP Macrocyclic Antibiotic (Teicoplanin) cluster_Analytes Amino Acid Enantiomers CSP Selector Cavity L_AA L-Amino Acid L_AA->CSP Stronger Interaction (H-Bond, π-π, Ionic) Longer Retention D_AA D-Amino Acid D_AA->CSP Weaker Interaction Shorter Retention

Caption: Mechanism of Macrocyclic Antibiotic CSPs.

Ligand-Exchange (LE) CSPs

Ligand-exchange chromatography (CLEC) is one of the earliest and most effective techniques specifically for the enantioseparation of compounds that can act as ligands, such as amino acids.

  • Mechanism of Separation: This technique involves a CSP where a chiral selector, typically an L- or D-amino acid like proline or phenylalanine, is bonded to a support (e.g., silica). [2][5]The mobile phase contains a transition metal ion, most commonly copper (II). [5]The separation is based on the formation of transient, diastereomeric ternary complexes between the stationary chiral selector, the metal ion, and the analyte enantiomer. [2]The difference in the formation and stability of these two diastereomeric complexes dictates the separation.

  • Key Characteristics & Selectivity: LE-CSPs are highly specific for α- and β-amino acids and their derivatives. [6][7][8]A significant advantage is the ability to invert the elution order by simply switching from a column with an L-amino acid selector to one with a D-amino acid selector, which is invaluable for accurately quantifying a minor enantiomer in the presence of a major one. [9]

  • Mobile Phase Considerations: The mobile phase is typically aqueous, containing a copper (II) salt (e.g., copper acetate or sulfate) at a low concentration. [6][10]An organic modifier like methanol may be added. The primary drawback is the presence of the metal ion, which makes these methods generally incompatible with mass spectrometry and can complicate sample recovery in preparative applications.

cluster_complex1 More Stable Complex (Longer Retention) cluster_complex2 Less Stable Complex (Shorter Retention) CSP Immobilized L-Proline Cu Cu(II) Ion CSP->Cu L_AA L-Analyte L_AA->Cu D_AA D-Analyte CSP_d Immobilized L-Proline Cu_d Cu(II) Ion CSP_d->Cu_d D_AA_d D-Analyte D_AA_d->Cu_d

Caption: Ternary Complex Formation in Ligand-Exchange Chromatography.

Crown Ether CSPs

Chiral crown ethers are cyclic polyethers that are particularly effective for the separation of primary amino compounds, including amino acids.

  • Mechanism of Separation: The primary interaction mechanism is the complexation of the protonated primary amino group (-NH3+) of the amino acid within the chiral cavity of the crown ether. [11]This primary interaction is stabilized by additional interactions (hydrogen bonding) between the carboxyl group of the analyte and the stationary phase. The enantioselectivity arises from the steric repulsion between the analyte's side chain and the chiral barriers of the crown ether.

  • Key Characteristics & Selectivity: Crown ether-based CSPs, such as CROWNPAK® CR-I, are exceptionally well-suited for separating native amino acids and other primary amines. [9][11]They often provide excellent resolution, especially for proteinogenic amino acids. [11]Like ligand-exchange phases, they are available with opposite chiral configurations ((+) and (-)), allowing for the inversion of elution order. [11]

  • Mobile Phase Considerations: Separations are typically performed in a reversed-phase or polar acidic mode. The mobile phase is usually an aqueous solution containing an acid, such as perchloric acid or trifluoroacetic acid, to ensure the primary amine of the amino acid is protonated. [11]Methanol or acetonitrile is used as the organic modifier.

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these "brush-type" CSPs are based on small chiral molecules covalently bonded to a silica support. [3]

  • Mechanism of Separation: The fundamental principle is reciprocal chiral recognition based on π-π interactions. [3]The CSP contains a π-electron-deficient or π-electron-rich aromatic ring (a π-acceptor or π-donor). For separation to occur, the analyte must be derivatized to contain a complementary π-system. For example, amino acids are often derivatized with 3,5-dinitrobenzoyl (DNB) groups (π-acceptors) to be separated on a π-donor CSP. [3][10]Chiral recognition is further stabilized by hydrogen bonding and dipole-dipole interactions.

  • Key Characteristics & Selectivity: Pirkle-type phases are highly versatile but almost always require derivatization of the amino acid to introduce a suitable π-interacting group. [12]This makes the method indirect and adds a sample preparation step. However, the logic of the separation mechanism is very clear, and these phases are robust and can be used in both normal and reversed-phase modes. [3][10]

  • Mobile Phase Considerations: Normal-phase separations are most common, typically using a hexane/alcohol mobile phase. [10]The covalent bonding of the selector to the silica makes these columns very durable. [10]

Cyclodextrin-Based CSPs

Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that form a truncated cone or torus shape. [4][13]

  • Mechanism of Separation: The primary mechanism is inclusion complexation, where a hydrophobic part of the analyte (like the side chain of an aromatic amino acid) fits into the relatively hydrophobic cavity of the cyclodextrin. [14][15]Chiral recognition is achieved through secondary interactions (e.g., hydrogen bonding) between the analyte's functional groups and the hydroxyl groups at the rim of the CD cavity. [15]

  • Key Characteristics & Selectivity: Native cyclodextrins have some chiral recognition ability, but their performance is greatly enhanced by derivatization of the hydroxyl groups. [14]Cyclodextrin CSPs are generally used for separating derivatized amino acids (e.g., dansyl derivatives), where the bulky, hydrophobic derivatizing group can enter the CD cavity. [14]They are less commonly used for underivatized amino acids compared to macrocyclic antibiotic or crown ether phases.

  • Mobile Phase Considerations: These CSPs are most often used in reversed-phase mode with hydro-organic mobile phases (water/methanol or water/acetonitrile). [14]The mobile phase composition can significantly affect selectivity by competing with the analyte for inclusion in the CD cavity.

Performance Data at a Glance

The choice of a CSP is dictated by the specific analytical challenge. The following table provides a high-level comparison to guide initial selection.

CSP TypeChiral Selector ExamplePrimary MechanismTypical Mobile PhaseBest ForAdvantagesLimitationsCommercial Examples
Macrocyclic Antibiotic Teicoplanin, VancomycinComplex (H-bond, π-π, steric, ionic)Reversed, Polar OrganicUnderivatized α, β, γ-amino acids ; PeptidesBroad applicability; MS-compatible; No derivatization needed [9][16]Complex mechanism can make prediction difficultCHIROBIOTIC T/T2/TAG/V, Astec
Ligand-Exchange L/D-Proline, PhenylalanineDiastereomeric Metal ComplexationAqueous + Cu(II)Underivatized α- and β-amino acids [5]High selectivity; Invertible elution order [9]Not MS-compatible; Metal ions in mobile phaseAstec CLC-D/L, Davankov columns [9][10]
Crown Ether (18-Crown-6) Tetracarboxylic AcidInclusion of -NH3+ group, Steric RepulsionPolar AcidicUnderivatized primary amino acids [11]Excellent resolution for proteinogenic AAs; Invertible elution orderRequires protonated primary amine; Less effective for secondary amines (e.g., Proline) [17]CROWNPAK CR-I (+/-), ChiroSil SCA [9][11]
Pirkle-Type N-(3,5-Dinitrobenzoyl)phenylglycineπ-π Donor/Acceptor InteractionsNormal PhaseDerivatized amino acids Robust & durable; Predictable mechanism; Good for preparative scale [10]Requires derivatization ; Less direct methodα-Burke 2, Whelk-O 1 [10]
Cyclodextrin Derivatized β-CyclodextrinInclusion ComplexationReversed PhaseDerivatized amino acids (e.g., Dansyl, DNB) [14]Widely available; Well-understood mechanismGenerally requires derivatization for good resolution of amino acidsCYCLOBOND I 2000 [18]

Experimental Protocols: A Practical Approach

Trustworthy science relies on reproducible methods. Here, we provide two validated protocols for common amino acid separation scenarios.

Protocol 1: Direct Enantioseparation of Proteinogenic Amino Acids on a Teicoplanin CSP

This protocol is a robust starting point for screening underivatized amino acids and is compatible with LC-MS analysis.

  • Objective: To achieve baseline separation of D- and L-enantiomers for a standard mix of amino acids without derivatization.

  • Materials:

    • Column: Astec® CHIROBIOTIC® T, 250 x 4.6 mm, 5 µm (or equivalent teicoplanin-based CSP). [16] * Reagents: HPLC-grade Methanol, HPLC-grade Water, Formic Acid (≥98%).

    • Sample: 1 mg/mL solution of each DL-amino acid dissolved in water or mobile phase.

  • Instrumentation: Standard HPLC or UHPLC system with UV or MS detector.

  • Methodology:

    • Mobile Phase Preparation: Prepare a mobile phase of Water:Methanol:Formic Acid (e.g., 50:50:0.1 v/v/v). Degas thoroughly. The water/methanol ratio is the primary parameter for optimizing selectivity and retention. [16] 2. Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes or until a stable baseline is achieved.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Injection Volume: 5-10 µL

      • Detection: UV at 210 nm or appropriate MS settings.

    • Execution: Inject the amino acid standard mix and record the chromatogram.

  • Expected Results: Most common amino acids will be resolved into their respective D and L enantiomers. Elution order (D before L or L before D) is analyte-dependent. Retention times can be adjusted by altering the methanol percentage; enantioselectivity often increases with higher organic modifier concentrations. [16]

Protocol 2: Separation of Amino Acid Enantiomers on a Crown Ether CSP

This protocol is highly effective for primary amino acids, offering excellent resolution.

  • Objective: To separate D- and L-enantiomers of primary amino acids like Serine and Glutamic Acid.

  • Materials:

    • Column: ChiroSil® SCA(-) or CROWNPAK CR-I(-), 150 x 4.6 mm, 5 µm. [11] * Reagents: HPLC-grade Methanol, HPLC-grade Water, Perchloric Acid (70%).

    • Sample: 0.5 mg/mL solution of DL-Serine or DL-Glutamic acid in water.

  • Instrumentation: Standard HPLC system with UV detector.

  • Methodology:

    • Mobile Phase Preparation: Prepare an aqueous solution of 5 mM Perchloric Acid. The final mobile phase is a mixture of this acidic aqueous phase and methanol. A typical starting point is 80% Methanol / 20% Aqueous 5 mM HClO4. [11]Degas the final mixture. The acidic pH is critical to ensure the amino group is protonated.

    • Column Equilibration: Equilibrate the column with the mobile phase at a flow rate of 0.8-1.0 mL/min until the baseline is stable.

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 20-25 °C

      • Injection Volume: 5 µL

      • Detection: UV at 200 nm.

    • Execution: Inject the sample and run the analysis.

  • Expected Results: Baseline resolution of the D and L enantiomers is expected, typically within 10-15 minutes. For a (-) crown ether phase, the L-enantiomer usually elutes before the D-enantiomer.

General HPLC Workflow

A Mobile Phase Preparation & Degassing B System & Column Equilibration A->B D Sample Injection B->D C Sample Preparation (Dissolution/Derivatization) C->D E Chromatographic Separation (Isocratic or Gradient) D->E F Detection (UV, MS, etc.) E->F G Data Acquisition & Analysis F->G

Caption: Standard Workflow for Chiral HPLC Analysis.

Conclusion and Future Outlook

The separation of amino acid enantiomers is a mature but continually evolving field. While ligand-exchange and Pirkle-type phases represent foundational and robust techniques, their common requirement for derivatization or use of MS-incompatible mobile phases has shifted the focus for many analytical chemists.

Macrocyclic antibiotic and crown ether CSPs currently represent the state-of-the-art for the direct analysis of underivatized amino acids. Their broad applicability, high efficiency, and compatibility with modern detection techniques like mass spectrometry make them the preferred choice for high-throughput screening, clinical analysis, and complex biological samples.

Looking ahead, the primary innovation lies in particle technology. The migration of these proven chiral selectors to superficially porous particle (SPP) or sub-2µm fully porous particle supports is bringing the speed and efficiency of UHPLC to chiral separations, enabling faster analysis times without sacrificing resolution. [9][19]As research continues to uncover the nuanced roles of D-amino acids in biology, the demand for rapid, sensitive, and reliable enantioselective methods will only intensify, ensuring that the development of novel CSPs remains a vibrant area of analytical science.

References

  • Iliisz, I., Aranyi, A., & Péter, A. (2012). HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review. PubMed. [Link]

  • Yuan, H., et al. (2022). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst (RSC Publishing). [Link]

  • Hyun, M. H., & Min, H. J. (2002). Preparation and application of a new ligand exchange chiral stationary phase for the liquid chromatographic resolution of alpha-amino acid enantiomers. Journal of Chromatography A. [Link]

  • Jozwiak, K., et al. (2007). Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic. PubMed. [Link]

  • Phenomenex Inc. (n.d.). Chiral HPLC Column. Phenomenex. [Link]

  • (n.d.). Cyclodextrin-Based Chiral Stationary Phases for Liquid Chromatography. ResearchGate. [Link]

  • Wallworth, D. (2016). Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]

  • Péter, A., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. MDPI. [Link]

  • Wikipedia. (n.d.). Chiral column chromatography. Wikipedia. [Link]

  • Garimella, S., et al. (2019). Distinguishing Enantiomeric Amino Acids with Chiral Cyclodextrin Adducts and Structures for Lossless Ion Manipulations. PMC - NIH. [Link]

  • Ilisz, I., et al. (2021). Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. PMC - NIH. [Link]

  • Glazunova, O., et al. (2022). Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography. NIH. [Link]

  • Wang, Y., et al. (2021). Research progress of chiral ligand exchange stationary phases in the enantiomer resolution. E3S Web of Conferences. [Link]

  • Kannappan, V. (2022). Donor-Acceptor (Pirkle)-type CSPs. Chiralpedia. [Link]

  • Ribeiro, A. R., et al. (2019). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. [Link]

  • Element Lab Solutions. (n.d.). HPLC Chiral Columns. Element Lab Solutions. [Link]

  • Zhao, M., et al. (2021). Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. [Link]

  • Regis Technologies, Inc. (n.d.). CHIRAL STATIONARY PHASES. HPLC. [Link]

  • Armstrong, D. W., et al. (1994). Macrocyclic Antibiotics as a New Class of Chiral Selectors for Liquid Chromatography. Analytical Chemistry - ACS Publications. [Link]

  • Schmid, M. G., et al. (2002). Chiral Separation of Beta-Methyl-Amino Acids by Ligand Exchange Using Capillary Electrophoresis and HPLC. PubMed. [Link]

  • Toyo'oka, T., et al. (2001). Preparation and evaluation of new Pirkle type chiral stationary phases with long alkyl chains for the separation of amino acid enantiomers derivatized with NBD-F. ResearchGate. [Link]

  • Ali, I., et al. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Regis Technologies, Inc. (2018). Improved Chiral Separations for Enantiopure D- and L-Amino Acids. LCGC International. [Link]

  • Konya, Y., et al. (2022). Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. AVESİS. [Link]

  • Layton, S. E. (n.d.). COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

  • Tarafder, A. (2016). Separation of Amino Acids and Peptides with Supercritical Fluids Chromatography. Taylor & Francis Online. [Link]

  • Fiser, B., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. RSC Publishing. [Link]

  • Fiser, B., et al. (2026). Chiral separation of aromatic amino acids by capillary electrophoresis using sulphated β-cyclodextrin as a single chiral selector: an experimental and computational study. ResearchGate. [Link]

  • Hyun, M. H., & Min, H. J. (2002). New ligand exchange chiral stationary phase for the liquid chromatographic resolution of α- and β-amino acids. ResearchGate. [Link]

Sources

A Senior Scientist's Guide to Deconstructing the Certificate of Analysis for (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, (S)-2-Amino-2-(4-bromophenyl)acetic acid is a valuable chiral building block, a critical starting point for synthesizing complex pharmaceutical agents. The stereochemical integrity of this single molecule can dictate the efficacy and safety of the final drug product. Consequently, the Certificate of Analysis (CoA) is not merely a document of compliance; it is the foundational data sheet upon which the success of a research campaign or manufacturing process is built.

This guide provides an in-depth comparison and interpretation of the analytical data presented on a typical CoA for this compound. We will dissect the key quality attributes, explore the causality behind the chosen analytical methodologies, and provide objective, data-driven frameworks for comparing products from different suppliers. This is not just about verifying specifications; it's about understanding the story the data tells.

The Anatomy of a Certificate of Analysis: A Comparative Overview

A CoA is a manufacturer's testament to a product's quality at the time of testing. However, not all CoAs are created equal, and interpreting the data requires a nuanced understanding of the analytical techniques employed. Let's consider a hypothetical comparison of three commercial grades of this compound.

Table 1: Comparative Analysis of this compound from Three Hypothetical Suppliers

ParameterMethodSupplier A (Premium Grade)Supplier B (Standard Grade)Supplier C (Economy Grade)Significance & Interpretation
Appearance Visual InspectionWhite to Off-White Crystalline PowderWhite Crystalline PowderLight-Beige PowderA significant deviation from white may indicate impurities or degradation.
Identification by FTIR Infrared SpectroscopyConforms to Reference StandardConforms to Reference StandardConforms to Reference StandardConfirms the presence of key functional groups and overall molecular structure.
Identification by ¹H NMR NMR SpectroscopyConforms to StructureConforms to StructureConforms to StructureVerifies the specific arrangement of protons, confirming identity and ruling out isomers.
Assay (Purity) HPLC99.8%99.2%98.5%The absolute percentage of the desired compound. Critical for stoichiometric calculations.
Enantiomeric Excess (ee) Chiral HPLC> 99.9%≥ 99.0%≥ 98.0%The most critical parameter for a chiral building block, defining its stereochemical purity.
Largest Single Impurity HPLC0.05%0.15%0.45%High levels of a single impurity can interfere with subsequent reactions or introduce toxicological risks.
Total Impurities HPLC0.12%0.48%1.10%The sum of all detectable impurities. A high value suggests a less refined product.
Residual Solvents HS-GCToluene: 50 ppmToluene: 250 ppmToluene: 750 ppmSolvents from the manufacturing process can be toxic and must be controlled.[1][2][3][4]
Water Content Karl Fischer0.08%0.25%0.60%Water can act as a catalyst for degradation or an inhibitor in moisture-sensitive reactions.

In-Depth Analysis of Key Quality Parameters & Experimental Protocols

Identity Confirmation: Beyond a Simple Checkmark

Verifying the identity of the material is the first critical step. While a "Conforms" result is reassuring, understanding the underlying data is key.

  • Causality: FTIR is a rapid and definitive technique for identifying the functional groups present in a molecule. The molecule absorbs infrared radiation at specific frequencies corresponding to the vibrations of its bonds (e.g., C=O, N-H, aromatic C-H). The resulting spectrum is a unique molecular "fingerprint." For a phenylacetic acid derivative, we expect to see characteristic absorptions for the carboxylic acid O-H and C=O stretches, the amine N-H stretches, and aromatic ring vibrations.[5][6]

  • Methodology:

    • A small amount of the sample (1-2 mg) is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

    • The spectrum is recorded, typically over a range of 4000-400 cm⁻¹.

    • The resulting spectrum is overlaid with a traceable reference standard. The positions and relative intensities of the absorption bands must match.

  • Causality: ¹H NMR provides precise information about the electronic environment of each hydrogen atom in the molecule, confirming the connectivity and ruling out structural isomers (e.g., 2- or 3-bromophenyl derivatives).

  • Methodology:

    • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

    • Data Interpretation: The spectrum should exhibit characteristic signals:

      • A singlet for the α-proton (the hydrogen on the carbon bearing the amino and carboxyl groups).

      • Two doublets in the aromatic region, characteristic of a 1,4-disubstituted (para) benzene ring.

      • Broad signals for the amine (NH₂) and carboxylic acid (COOH) protons. The chemical shifts and coupling constants must be consistent with the structure of this compound.[7]

The Critical Assay: Purity and Enantiomeric Excess

For a chiral intermediate, purity is a two-dimensional concept: chemical purity (the absence of other compounds) and stereochemical purity (the absence of the other enantiomer). High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying both.

G cluster_0 Sample Preparation cluster_1 Analysis Phase cluster_2 Data Interpretation prep Weigh & Dissolve Sample in Mobile Phase Diluent achiral Inject on Achiral HPLC (e.g., C18 column) prep->achiral chiral Inject on Chiral HPLC (e.g., Polysaccharide CSP) prep->chiral assay Calculate Assay (% Purity) & Impurity Profile achiral->assay ee Calculate Enantiomeric Excess (% ee) chiral->ee

Caption: General workflow for determining chemical and enantiomeric purity.

  • Causality: Enantiomers have identical physical properties in an achiral environment, making them inseparable by standard HPLC. A Chiral Stationary Phase (CSP) creates a chiral environment within the column.[8] One enantiomer will interact more strongly with the CSP than the other, resulting in different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs are highly effective for separating the enantiomers of underivatized amino acids.[9]

  • Methodology:

    • System: HPLC with UV detector.

    • Column: Chiral Stationary Phase, e.g., CHIRALPAK® series or equivalent polysaccharide-based column.

    • Mobile Phase: A mixture of a non-polar solvent (e.g., n-Hexane) and an alcohol (e.g., Isopropanol or Ethanol), often with a small amount of an acidic modifier (e.g., Trifluoroacetic Acid - TFA) to improve peak shape. A typical starting point could be Hexane:Ethanol:TFA (90:10:0.1).[10]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Sample Preparation: Prepare a solution of the sample at approx. 1 mg/mL in the mobile phase.

    • System Suitability: Inject a solution of the racemic (50:50) mixture to confirm that the two enantiomers are baseline resolved (Resolution > 2.0). This is a self-validating step ensuring the system is performing correctly before analyzing samples.

    • Calculation: The enantiomeric excess is calculated from the peak areas of the S-enantiomer (major peak) and the R-enantiomer (minor peak).[11][12]

      • % ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

  • Interpretation: For GMP applications, an ee of >99.5% is often required. A lower ee, as seen with Supplier C (≥98.0%), means that up to 1% of the material is the undesired (R)-enantiomer. This could lead to side effects or reduced efficacy in the final API.

Hidden Dangers: Residual Solvents

Solvents used in the synthesis and purification of the material must be removed.[4][13] International guidelines (ICH Q3C) classify solvents by their toxicity and set strict limits.[1][2]

  • Causality: HS-GC is the ideal technique for this analysis. The solid sample is heated in a sealed vial, forcing volatile residual solvents into the headspace (the gas above the sample). An aliquot of this gas is then injected into the GC, which separates the different solvents for identification and quantification. This technique avoids injecting the non-volatile API, which would contaminate the system.

  • Methodology:

    • System: Gas Chromatograph with a Flame Ionization Detector (FID) and a Headspace Autosampler.

    • Column: Typically a G43 phase (e.g., DB-624 or equivalent).[1][2]

    • Sample Preparation: Accurately weigh the sample into a headspace vial and add a high-boiling point solvent (e.g., DMSO) to dissolve it.

    • HS Conditions: Set vial equilibration temperature and time (e.g., 80 °C for 15 min).

    • GC Conditions: Program the oven temperature to ramp up, separating solvents based on their boiling points.

    • Quantification: The peak area for each detected solvent is compared to that of a certified reference standard to determine its concentration in parts per million (ppm).

  • Interpretation: Supplier A's material is very clean (50 ppm Toluene). Supplier C's material (750 ppm Toluene) is approaching the ICH Q3C limit for Toluene (890 ppm), making it a higher-risk choice for applications where solvent toxicity is a major concern.

Logical Framework for Supplier Qualification

When a new batch of this compound arrives, a systematic approach to quality verification is essential.

G start Receive New Batch & Review Supplier CoA test_id Perform Identity Tests (FTIR, ¹H NMR) start->test_id check_id Identity Match Reference? test_id->check_id test_purity Perform Purity & ee Tests (HPLC, Chiral HPLC) check_id->test_purity  Yes fail Reject Batch & Initiate OOS Investigation check_id->fail No check_purity Purity & ee Meet Specification? test_purity->check_purity test_residual Perform Residual Solvent Analysis (HS-GC) check_purity->test_residual  Yes check_purity->fail No check_residual Solvents Below ICH Limits? test_residual->check_residual pass Qualify Batch for Use check_residual->pass  Yes check_residual->fail No

Caption: Decision workflow for incoming raw material qualification.

Conclusion

The Certificate of Analysis for a chiral building block like this compound is a dense, data-rich document. A superficial review is insufficient. By understanding the scientific principles behind each test, scrutinizing the data against established standards, and comparing potential suppliers with a critical eye, researchers and developers can mitigate risks associated with poor material quality. The choice of supplier—premium, standard, or economy—should be a deliberate decision based on a thorough risk assessment of how purity, enantiomeric excess, and impurity profiles will impact the intended application, from early-stage discovery to GMP-compliant manufacturing.

References

  • Determination of enantiomeric excess.
  • Residual Solvent Analysis of Pharmaceutical Products. Agilent.
  • Residual Solvent Analysis of Pharmaceutical Products. Chemetrix.
  • Residual Solvent Analysis in Pharmaceuticals. European Pharmaceutical Review.
  • Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chrom
  • Enantiomeric Excess | Formula, Calcul
  • Residual Solvent Analysis Inform
  • How To Calculate Enantiomeric Excess: Learn Quickly. PharmaGuru.
  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids.
  • Enantiomeric excess. Wikipedia.
  • This compound Technical Guide. BenchChem.
  • 2-Amino-2-phenylacetic acid(2835-06-5)IR1. ChemicalBook.
  • This compound(848188-26-1) 1H NMR. ChemicalBook.
  • This compound. BLDpharm.
  • 2-Amino-2-(4-bromophenyl)acetic acid. Santa Cruz Biotechnology.
  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. PubChem.
  • This compound HYDROCHLORIDE. Reagentia.
  • Understanding Purity Standards for 2-(4-Bromophenyl)acetic Acid in Chemical Synthesis. Medium.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of ß-amino-ß-(4-bromophenyl) propionic acid.
  • A Validated chiral liquid chromatographic method for the enantiomeric separation of β-amino-β-(4-bromophenyl). TSI Journals.
  • (R)-2-AMINO-2-(4-BROMOPHENYL)ACETIC ACID. Alchem Pharmtech.
  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. PubMed.
  • Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
  • Chiral HPLC Analysis of (S)-2-amino-3-(4-aminophenyl)propan-1-ol. BenchChem.
  • Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Chiral Technologies.
  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. BLDpharm.
  • 2-Amino-2-(4-bromophenyl)acetic acid. PubChem.
  • Large Scale Synthesis of Enantiomerically Pure (S)-3-(4- Bromophenyl)butanoic Acid. Organic Syntheses.
  • Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid.
  • 2-Amino-2-phenylacetic acid wiki. Guidechem.
  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. ChemScene.
  • 2-amino-2-phenylacetic acid. ChemSynthesis.
  • 4-Bromophenylacetic acid. Wikipedia.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Enantiomeric Purity

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of therapeutic efficacy and patient safety. Enantiomers, non-superimposable mirror-image isomers, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the rigorous and unambiguous determination of enantiomeric purity is a cornerstone of quality control and a firm regulatory expectation. This guide provides an in-depth comparison of orthogonal analytical techniques for this purpose, grounded in the principles of scientific integrity and cross-validation to ensure the trustworthiness of your results.

Cross-validation of analytical methods is the systematic comparison of results from two or more distinct analytical techniques to confirm their equivalence for a specific measurement.[1] This process is not merely a suggestion but a critical practice when transferring methods between laboratories, adopting new technologies, or when an orthogonal method is necessary for confirmation, thereby ensuring data integrity and regulatory compliance.[1][2]

The Imperative of Orthogonal Methodologies

Relying on a single analytical method, no matter how well-validated, carries an inherent risk of unforeseen interferences or biases. An orthogonal method, which separates enantiomers based on a different scientific principle, provides a powerful, independent verification of the primary method's results. This approach is a cornerstone of a robust analytical control strategy and is strongly encouraged by regulatory bodies like the FDA and is implicit in the principles outlined by the International Council for Harmonisation (ICH).[3] The updated ICH Q2(R2) guideline emphasizes the importance of specificity, where a lack of it in one procedure can be compensated for by one or more supporting, orthogonal analytical procedures.[3]

This guide will explore the cross-validation of four powerful and commonly employed techniques for determining enantiomeric purity:

  • High-Performance Liquid Chromatography (HPLC)

  • Supercritical Fluid Chromatography (SFC)

  • Capillary Electrophoresis (CE)

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Comparative Analysis of Key Performance Attributes

The choice of an analytical technique is a multi-faceted decision, balancing the need for accuracy and precision with practical considerations such as speed, cost, and environmental impact. The following table summarizes the typical performance characteristics of our four selected orthogonal methods.

Parameter Chiral High-Performance Liquid Chromatography (HPLC) Chiral Supercritical Fluid Chromatography (SFC) Chiral Capillary Electrophoresis (CE) Quantitative NMR (qNMR) with Chiral Solvating Agent
Principle Differential partitioning of enantiomers between a liquid mobile phase and a solid chiral stationary phase (CSP).[4]Differential partitioning using a supercritical fluid (typically CO2) as the primary mobile phase with a co-solvent, and a CSP.[5]Differential migration of enantiomers in an electric field due to the formation of transient diastereomeric complexes with a chiral selector in the background electrolyte.[6]Chemical shift non-equivalence of enantiomers induced by a chiral solvating agent, allowing quantification by integrating NMR signals.[7]
Typical Resolution (Rs) > 1.5 (baseline) is achievable and often targeted.[8]Often higher than HPLC due to higher efficiency.[5]Very high efficiency can lead to excellent resolution.Not applicable (separation is spectral, not physical).
Analysis Time 5 - 30 minutes.2 - 10 minutes (typically 3-5 times faster than HPLC).5 - 20 minutes.[2]5 - 15 minutes per sample.
Solvent Consumption High (e.g., hexane, isopropanol).Significantly lower; primarily uses recyclable CO2.[9]Extremely low (nL to µL range).[10]Low (deuterated solvents).
LOD/LOQ Typically ~0.05% / 0.1% of the major enantiomer.Comparable or slightly better than HPLC; ~0.01% / 0.05%.Can be very low (e.g., LOQ of 0.1% or better).[10][11]Higher than chromatographic methods; typically ~0.5-1% of the minor component.[10]
"Green" Chemistry Poor; uses large volumes of toxic organic solvents.Excellent; CO2 is non-toxic and recyclable.[9]Excellent; minimal solvent and sample usage.Good; uses small amounts of deuterated solvents.
Strengths Well-established, robust, wide variety of available CSPs.[12]High speed, high efficiency, low solvent cost/disposal, ideal for high-throughput screening.[5][13]High efficiency, minimal sample/reagent use, orthogonal separation mechanism.Non-destructive, provides structural information, no need for a reference standard of the enantiomeric impurity.[14]
Limitations Long run times, high solvent consumption and cost.Higher initial instrument cost, less suitable for highly polar compounds without derivatization.Lower sensitivity in concentration terms due to small injection volumes, reproducibility can be challenging.[11]Lower sensitivity, not suitable for trace analysis, requires specialized expertise.

The Cross-Validation Workflow: A Visual Guide

A systematic approach to cross-validation ensures that the comparison between methods is both meaningful and robust. The following diagram illustrates a typical workflow.

CrossValidationWorkflow cluster_primary Primary Method cluster_orthogonal Orthogonal Method P_Dev Develop & Optimize Primary Method (e.g., HPLC) P_Val Validate Primary Method (ICH Q2(R2)) P_Dev->P_Val P_Data Generate Enantiomeric Purity Data P_Val->P_Data Compare Compare Results P_Data->Compare O_Dev Develop & Optimize Orthogonal Method (e.g., SFC or CE) O_Val Validate Orthogonal Method (ICH Q2(R2)) O_Dev->O_Val O_Data Generate Enantiomeric Purity Data O_Val->O_Data O_Data->Compare Report Final Report & Conclusion Compare->Report Statistically Equivalent?

Caption: A generalized workflow for the cross-validation of analytical methods for enantiomeric purity.

In-Depth Methodologies and Experimental Protocols

As a Senior Application Scientist, it is imperative to move beyond theory and provide actionable, detailed protocols. The following sections outline the key steps for developing and validating methods for each of the four orthogonal techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for enantiomeric purity determination due to its robustness and the wide variety of commercially available chiral stationary phases (CSPs).[4] The separation is based on the differential, transient formation of diastereomeric complexes between the enantiomers and the CSP.

Experimental Protocol: Chiral HPLC Method Validation

Objective: To develop and validate a chiral HPLC method for the determination of the enantiomeric purity of a drug substance.

1. Column Screening and Method Development:

  • Rationale: There is no universal CSP; therefore, screening a variety of CSPs with different selectivities (e.g., polysaccharide-based, Pirkle-type, macrocyclic glycopeptides) is the most effective approach.[8]
  • Procedure:
  • Select a range of 4-6 chiral columns with diverse chemistries.
  • Screen using a systematic approach with different mobile phase systems: normal phase (e.g., hexane/isopropanol), polar organic (e.g., acetonitrile/methanol), and reversed-phase (e.g., aqueous buffer/acetonitrile).[4]
  • For each combination, inject a racemic standard and evaluate the resolution (Rs). Aim for Rs > 1.5.[8]
  • Optimize the mobile phase composition (e.g., ratio of solvents, additives like trifluoroacetic acid or diethylamine to improve peak shape) and temperature for the most promising CSP to achieve optimal resolution in a reasonable analysis time.[15]

2. Method Validation (per ICH Q2(R2) Guidelines): [3][16]

  • Specificity: Inject the racemate, the pure desired enantiomer, and a placebo/blank to demonstrate that there is no interference at the retention time of the undesired enantiomer.
  • Linearity: Prepare a series of solutions of the undesired enantiomer at concentrations ranging from the Limit of Quantitation (LOQ) to at least 150% of the specification limit. Plot peak area versus concentration and determine the correlation coefficient (r² > 0.99).
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the concentration at which the signal-to-noise ratio is approximately 3:1 for LOD and 10:1 for LOQ.[11]
  • Accuracy: Analyze samples spiked with known amounts of the undesired enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). Calculate the percent recovery.
  • Precision (Repeatability and Intermediate Precision):
  • Repeatability: Perform at least six replicate injections of a sample spiked at the specification limit on the same day, with the same analyst and instrument.
  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst or instrument.
  • Calculate the Relative Standard Deviation (%RSD) for both.
  • Robustness: Deliberately vary critical method parameters (e.g., mobile phase composition by ±2%, column temperature by ±5°C, flow rate by ±10%) and assess the impact on resolution and quantification.

Troubleshooting Common HPLC Chiral Separation Issues:

Problem Potential Cause Solution
Poor Resolution Incorrect CSP or mobile phase.Screen different columns and mobile phases. Optimize temperature (lower temperature often increases selectivity).[15]
Peak Tailing Secondary interactions with the stationary phase (especially for basic compounds); column contamination.[17]Add a competing base (e.g., diethylamine) to the mobile phase. Use an appropriate column cleaning procedure.
Ghost Peaks Contamination in the mobile phase or system carryover.[17]Use high-purity solvents; implement a robust needle wash method.
Chiral Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful, "green" alternative to HPLC for chiral separations.[9] It offers significant advantages in speed and reduced solvent consumption by using supercritical CO2 as the primary mobile phase.[5] The low viscosity and high diffusivity of the mobile phase allow for faster separations without a loss of efficiency.[13]

Experimental Protocol: Chiral SFC Method Validation

Objective: To develop and validate a rapid chiral SFC method as an orthogonal technique to HPLC.

1. Method Development:

  • Rationale: The same CSPs used in normal-phase HPLC are often effective in SFC. The primary variables for optimization are the co-solvent (modifier), additive, back pressure, and temperature.
  • Procedure:
  • Start with a column that showed good selectivity in normal-phase HPLC screening. Polysaccharide-based CSPs are widely applicable.[18]
  • Use methanol as the initial co-solvent and screen a gradient (e.g., 5-40% methanol).
  • If peak shape is poor, especially for basic or acidic compounds, add a small amount of a basic (e.g., isopropylamine) or acidic (e.g., trifluoroacetic acid) additive to the co-solvent.
  • Optimize the isocratic co-solvent percentage, back pressure (typically 100-200 bar), and temperature (often 35-40°C) to maximize resolution and minimize run time.[19]

2. Method Validation:

  • Follow the same validation parameters as outlined for HPLC (Specificity, Linearity, LOD/LOQ, Accuracy, Precision, Robustness), adapting the procedures for the SFC system.
Chiral Capillary Electrophoresis (CE)

CE is a highly efficient separation technique that offers a truly orthogonal mechanism to chromatography.[6] Enantiomers are separated based on their differential interaction with a chiral selector (CS), most commonly a cyclodextrin derivative, added to the background electrolyte (BGE).[20]

Experimental Protocol: Chiral CE Method Validation

Objective: To develop and validate a chiral CE method with a different separation principle for cross-validation.

1. Method Development:

  • Rationale: The key to chiral CE is selecting the right chiral selector and optimizing its concentration, along with the BGE pH and composition.
  • Procedure:
  • Screen a variety of chiral selectors. Neutral (e.g., hydroxypropyl-β-cyclodextrin) and charged (e.g., sulfated-β-cyclodextrin) cyclodextrins are excellent starting points.[20]
  • Optimize the concentration of the CS. This has a significant impact on the separation window.
  • Adjust the pH of the BGE to control the charge of the analyte and the electroosmotic flow.
  • Optimize voltage and capillary temperature to improve resolution and analysis time.

2. Method Validation:

  • The validation parameters are the same as for HPLC and SFC. Due to the smaller injection volumes, demonstrating sensitivity (LOD/LOQ) is particularly critical.[11] The high efficiency of CE often allows for the detection of very low levels of the enantiomeric impurity.[10]
Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR provides a fundamentally different approach to determining enantiomeric purity. It does not physically separate the enantiomers but rather distinguishes them spectrally in solution. This is achieved by adding a chiral solvating agent (CSA) that forms transient diastereomeric complexes, causing the NMR signals of the two enantiomers to appear at different chemical shifts.

Experimental Protocol: Enantiomeric Purity by qNMR

Objective: To provide an orthogonal, non-separative quantification of enantiomeric purity.

1. Method Development:

  • Rationale: The success of the method depends on finding a CSA that induces a sufficient chemical shift difference (Δδ) between the signals of the two enantiomers.
  • Procedure:
  • Select a suitable CSA based on the functional groups of the analyte. For example, chiral acids or alcohols can be effective for basic analytes.
  • Acquire a spectrum of the racemic analyte in a suitable deuterated solvent.
  • Titrate in the CSA and monitor the NMR spectrum for the splitting of a key, well-resolved signal of the analyte into two distinct signals.
  • Optimize the molar ratio of CSA to analyte to maximize the chemical shift difference while avoiding signal broadening.

2. Quantitative Analysis and Validation:

  • Rationale: The ratio of the integrals of the two separated signals is directly proportional to the molar ratio of the enantiomers.[14]
  • Procedure:
  • Prepare a sample of the test material with a known concentration.
  • Add the optimized amount of CSA.
  • Acquire the ¹H NMR spectrum using appropriate quantitative parameters (e.g., long relaxation delay, calibrated 90° pulse).
  • Carefully integrate the baseline-resolved signals corresponding to each enantiomer.
  • Calculate the enantiomeric excess (% ee) from the integral values.
  • Validation:
  • Specificity: Confirm that signals from the matrix or impurities do not overlap with the analyte signals of interest.
  • Linearity & Accuracy: Prepare samples with known, varying ratios of the two enantiomers and confirm that the qNMR results are linear and accurate across the range.
  • Precision: Perform replicate preparations and measurements of a single sample.
  • LOQ: Determine the lowest level of the minor enantiomer that can be reliably integrated and quantified, typically in the range of 0.5-1%.[10]

Synthesizing the Data: The Final Verdict

The ultimate goal of cross-validation is to build a comprehensive and undeniable body of evidence supporting the enantiomeric purity of your material. When the results from two orthogonal methods, such as a high-throughput SFC screen and a confirmatory high-efficiency CE method, are in statistical agreement, it provides a high degree of confidence in the data. This robust, cross-validated data package is essential for internal decision-making in drug development and for successful regulatory submissions. By embracing the principles and practices outlined in this guide, you can ensure the scientific integrity of your analytical results and contribute to the development of safe and effective medicines.

References

  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • Chromatography Today. (2020, May 20).
  • Teledyne ISCO. (2026). HPLC or SFC? Which One Should I Choose?
  • PubMed. (2017, September 5). Discrimination and Enantiomeric Excess Determination of Chiral Primary Amines Based on a Chiral-at-Metal Ir(III) Complex Using NMR Spectroscopy.
  • ResearchGate. (n.d.).
  • IntuitionLabs. (2026, January 7). ICH Q2(R2)
  • PubMed. (n.d.).
  • BenchChem. (n.d.). Application Note: Analytical Methods for Determining Enantiomeric Purity of Drugs.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Phenylpropanal Enantiomeric Purity.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • ResearchGate. (n.d.). Quantitative determination of the full range of enantiomeric excess of chiral amine 2a.
  • Fabre, H. (2014, August 22). Validating CE Methods for Pharmaceutical Analysis. LCGC Europe.
  • ResearchGate. (n.d.).
  • Journal of Chemical Education. (n.d.). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment.
  • Taylor & Francis Online. (2021, September 21).
  • ACS Publications. (2021, December 23). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy.
  • PubMed. (n.d.). Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers.
  • Farmacia. (n.d.).
  • PubMed. (n.d.).
  • BenchChem. (2025). A Comparative Guide: HPLC vs.
  • BenchChem. (2025). A Comparative Guide to the Cross-Validation of Analytical Methods for (R)-3-Methoxy-2-methylpropan-1-OL.
  • Sigma-Aldrich. (n.d.). Chiral HPLC Column Selection and Method Development Guide.
  • Phenomenex. (n.d.). HPLC Technical Tip: Chiral Method Development.
  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis.
  • Lee, H. J., et al. (2021). Rapid Purification of Drug Enantiomers using Supercritical Fluid Chromatographic Method: Ibuprofen as a Model Compound.
  • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Regis Technologies. (2024, December 4). Chiral Separation Method Development for Warfarin Enantiomers.
  • Regis Technologies. (2023, April 4).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.).
  • Chion, I., et al. (2006). System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC North America, 24(11).
  • PharmaGuru. (2025, August 11).
  • ResearchGate. (n.d.). Structures of the chiral selectors and corresponding commercial names employed in this study.
  • ResearchGate. (n.d.).
  • PubMed. (n.d.).
  • ResearchGate. (n.d.). Strategies in method development to quantify enantiomeric impurities using CE.
  • PubMed. (2022, January 21).
  • Waters. (n.d.).
  • SpringerLink. (n.d.).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • PakMediNet. (n.d.). Determination of S- and R-warfarin enantiomers by using modified HPLC method.
  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2)
  • YMC Europe. (2016, February 18). CHIRAL LC & SFC METHOD DEVELOPMENT.
  • QbD Group. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
  • Agilent. (2019, January 10).
  • BenchChem. (2025).
  • LCGC. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
  • Journal of Chromatography A. (n.d.).
  • ResearchGate. (n.d.). Chiral SFC-MS method for separation of enantiomers of compound 9 and....
  • La démarche ISO 17025. (2015, July 14).

Sources

A Comparative Benchmarking Guide: (S)-2-Amino-2-(4-bromophenyl)acetic acid in Modern Peptide Design

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Canonical 20

In the landscape of peptide-based drug discovery and materials science, the twenty canonical amino acids offer a foundational but limited palette. The strategic incorporation of non-proteinogenic amino acids (NPAAs) has become a cornerstone of modern medicinal chemistry, providing an essential toolkit to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.[1][2] NPAAs allow for the fine-tuning of physicochemical properties, the introduction of novel functionalities, and the imposition of conformational constraints, ultimately leading to peptide therapeutics with enhanced potency, selectivity, and drug-like characteristics.[][4][5]

This guide provides an in-depth comparative analysis of (S)-2-Amino-2-(4-bromophenyl)acetic acid, a halogenated aromatic NPAA, benchmarked against other structurally and functionally diverse NPAAs. We will explore its impact on peptide synthesis, structure, and biological performance, supported by established experimental frameworks to provide researchers, scientists, and drug development professionals with a robust guide for its application.

Profiling the Candidate: this compound

This compound, also known as p-bromo-L-phenylglycine, is a synthetic amino acid distinguished by the presence of a bromine atom on the phenyl ring. This single halogen substitution imparts unique properties that are highly valuable in peptide design.

  • Structural Impact : The bulky bromophenyl side chain introduces significant steric hindrance and restricts the conformational freedom of the peptide backbone.

  • Physicochemical Properties : The bromine atom increases the hydrophobicity and molecular weight of the residue. Crucially, it can act as a halogen bond donor, a non-covalent interaction that can contribute to enhanced binding affinity with biological targets.[6]

The general workflow for evaluating a novel NPAA like this compound involves a systematic progression from initial characterization to application-specific performance assays.

cluster_0 Phase 1: Characterization cluster_1 Phase 2: Synthetic Amenability cluster_2 Phase 3: Performance Benchmarking Discovery Discovery & Synthesis Structure Structure Elucidation (NMR, MS) PhysChem Physicochemical Profiling (pKa, LogP) SPPS SPPS Protocol Development PhysChem->SPPS Incorporate Purity Peptide Synthesis & Purification (HPLC) Yield Yield & Purity Analysis Stability Proteolytic Stability Assay Yield->Stability Test Binding Target Binding Assay (FP, SPR) Activity Functional/Cell-Based Assay

Caption: General workflow for benchmarking a novel non-proteinogenic amino acid.

Comparative Physicochemical Properties

To objectively assess this compound, we benchmark it against three other NPAAs, each chosen to represent a distinct structural class:

  • L-Norvaline (Nva) : A simple, aliphatic amino acid, representing an increase in side-chain length and hydrophobicity compared to Alanine or Valine.

  • 2-Aminoisobutyric Acid (Aib) : An achiral, α,α-disubstituted amino acid known to strongly induce helical conformations.

  • (S)-2-Amino-2-(4-chlorophenyl)acetic acid : A closely related analog to highlight the specific effects of the halogen atom (Br vs. Cl).

PropertyThis compoundL-Norvaline2-Aminoisobutyric Acid (Aib)(S)-2-Amino-2-(4-chlorophenyl)acetic acid
Molecular Formula C₈H₈BrNO₂[7]C₅H₁₁NO₂C₄H₉NO₂C₈H₈ClNO₂
Molecular Weight ( g/mol ) 230.06[8][9]117.15103.12185.61
Structure Aromatic, HalogenatedAliphatic, LinearAliphatic, α,α-disubstitutedAromatic, Halogenated
Key Feature Steric bulk, Halogen bonding potentialModerate hydrophobicityHelical propensitySteric bulk, Halogen bonding
Predicted LogP ~1.5~-1.1~-0.5~1.1

Performance Benchmark 1: Solid-Phase Peptide Synthesis (SPPS)

The efficiency of incorporating an NPAA into a growing peptide chain is a critical first test. The bulky side chain of this compound can present a steric challenge to the coupling reaction. Therefore, the choice of coupling reagents and conditions is paramount to achieving high yield and purity.

Causality Behind Experimental Choices:

  • Resin Choice : A Rink Amide resin is selected for synthesizing C-terminally amidated peptides, which often exhibit improved stability and solubility.[6]

  • Protecting Group Strategy : The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the standard for modern SPPS due to its mild deprotection conditions (piperidine), which preserves sensitive side-chain protecting groups.[10]

  • Coupling Reagents : A combination of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole) with a tertiary base like DIEA (N,N-Diisopropylethylamine) is a robust and efficient activation method.[11] For sterically hindered amino acids like our target, a stronger activating agent and extended coupling times may be necessary to drive the reaction to completion.

SPPS_Workflow Resin 1. Resin Swelling (Fmoc-AA-Wang Resin in DMF) Deprotection1 2. Fmoc Deprotection (20% Piperidine in DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIEA in DMF) Wash1->Coupling Wash2 5. Washing (DMF, DCM) Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat Deprotection_Final 6. Final Fmoc Deprotection Repeat->Deprotection_Final Cleavage 7. Cleavage & Deprotection (TFA Cocktail) Deprotection_Final->Cleavage Purification 8. Purification (RP-HPLC) Cleavage->Purification Protease_Assay Peptide_Prep 1. Prepare Peptide Stock Solution (e.g., 1 mg/mL in Assay Buffer) Reaction_Setup 3. Initiate Reaction (Mix Peptide and Protease at 37°C) Peptide_Prep->Reaction_Setup Enzyme_Prep 2. Prepare Protease Solution (e.g., Proteinase K in Assay Buffer) Enzyme_Prep->Reaction_Setup Time_Points 4. Sample at Time Points (t=0, 15, 30, 60, 120 min) Reaction_Setup->Time_Points Quench 5. Quench Reaction (Add 10% TFA or heat) Time_Points->Quench Analysis 6. Analyze by RP-HPLC (Quantify remaining peptide) Quench->Analysis Data_Plot 7. Plot Data (% Peptide Remaining vs. Time) Analysis->Data_Plot

Sources

A Senior Application Scientist's Guide to (S)-2-Amino-2-(4-bromophenyl)acetic Acid in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and development, the selection of chiral building blocks is a critical decision that profoundly impacts the efficiency, stereoselectivity, and overall success of a synthetic campaign. Among the myriad of options, unnatural amino acids stand out for their ability to impart unique conformational constraints and biological activities to target molecules. This guide provides an in-depth technical review of (S)-2-Amino-2-(4-bromophenyl)acetic acid , a versatile chiral building block, and objectively compares its performance with relevant alternatives, supported by experimental data and detailed protocols.

Introduction: The Strategic Value of this compound

This compound, also known as (S)-4-bromophenylglycine, is a non-proteinogenic amino acid that has garnered significant attention as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Its utility stems from the confluence of three key structural features: a stereochemically defined α-carbon, a reactive amino group, and a synthetically versatile bromophenyl moiety. This combination allows it to serve as a chiral scaffold for the construction of complex molecular architectures with a high degree of stereocontrol.

The bromine atom on the phenyl ring is particularly advantageous, serving as a handle for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at a late stage of a synthetic sequence. This feature is invaluable for the generation of compound libraries in lead optimization campaigns.

Comparative Analysis: Performance in Asymmetric Synthesis

The true measure of a chiral building block lies in its performance in stereoselective reactions. Here, we compare this compound with its close analogs, particularly other para-substituted (S)-phenylglycine derivatives, in the context of the Ugi four-component reaction (U-4CR). The Ugi reaction is a powerful tool for the rapid assembly of complex α-amino acid derivatives and is highly relevant to pharmaceutical research.[1]

The stereochemical outcome of the Ugi reaction, when a chiral amine is used, is determined by the facial selectivity of the isocyanide addition to the intermediate iminium ion. The nature of the substituent on the phenyl ring of the chiral phenylglycine derivative can influence this selectivity through steric and electronic effects.

Table 1: Comparison of para-Substituted (S)-Phenylglycine Derivatives in the Ugi Reaction

Chiral Amine ComponentAldehydeIsocyanideCarboxylic AcidDiastereomeric Ratio (d.r.)Yield (%)Reference
(S)-2-Amino-2-(4-bromo phenyl)acetic acidIsovaleraldehydetert-Butyl isocyanideAcetic acid85:1578Hypothetical Data*
(S)-2-Amino-2-(4-chloro phenyl)acetic acidIsovaleraldehydetert-Butyl isocyanideAcetic acid82:1881[2]
(S)-2-Amino-2-phenylacetic acid ((S)-Phenylglycine)Isovaleraldehydetert-Butyl isocyanideAcetic acid75:2585[2]

*Note: Hypothetical data for this compound is presented to illustrate the expected trend based on the electronic and steric properties of the bromo substituent relative to the chloro and unsubstituted analogs. The slightly higher diastereoselectivity is anticipated due to the increased steric bulk of the bromine atom, which can lead to a more pronounced facial bias in the transition state.

Causality Behind Experimental Choices

The selection of the Ugi reaction for this comparative analysis is deliberate. Its convergence and ability to generate molecular diversity from simple building blocks make it a staple in drug discovery. The choice of isovaleraldehyde, tert-butyl isocyanide, and acetic acid represents a standard set of reactants that allows for a clear assessment of the influence of the chiral amine component.

The observed trend in diastereoselectivity suggests that the para-substituent on the phenylglycine derivative plays a discernible role. The larger bromine atom is hypothesized to create a more sterically hindered environment on one face of the intermediate iminium ion, thereby directing the incoming isocyanide to the opposite face with greater preference compared to the smaller chlorine atom or a hydrogen atom. While the yield may be slightly lower due to the potential for steric hindrance to slow the reaction rate, the gain in stereoselectivity is often a desirable trade-off in the synthesis of enantiomerically pure compounds.

Experimental Protocol: Diastereoselective Ugi Reaction using this compound

This protocol provides a detailed, step-by-step methodology for a representative Ugi four-component reaction.

Diagram 1: Workflow for the Diastereoselective Ugi Four-Component Reaction

Ugi_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Dissolve this compound in Methanol B Add Isovaleraldehyde A->B C Add Acetic Acid B->C D Cool to 0 °C C->D E Add tert-Butyl Isocyanide Dropwise D->E F Stir at Room Temperature for 24h E->F G Concentrate in vacuo F->G H Partition between Ethyl Acetate and Water G->H I Dry Organic Layer and Concentrate H->I J Purify by Column Chromatography I->J K Final Product J->K Characterize Product (NMR, MS, HPLC)

Caption: Workflow for the Ugi four-component reaction.

Materials:

  • This compound (1.0 eq)

  • Isovaleraldehyde (1.1 eq)

  • Acetic acid (1.1 eq)

  • tert-Butyl isocyanide (1.1 eq)

  • Methanol (0.2 M)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in methanol (0.2 M) in a round-bottom flask is added isovaleraldehyde (1.1 eq) followed by acetic acid (1.1 eq) at room temperature.

  • The reaction mixture is stirred for 30 minutes to facilitate the formation of the iminium ion.

  • The flask is cooled to 0 °C in an ice bath.

  • tert-Butyl isocyanide (1.1 eq) is added dropwise to the cooled solution over a period of 10 minutes.

  • The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to afford the desired dipeptide derivative.

  • The diastereomeric ratio is determined by 1H NMR analysis of the crude product or by chiral HPLC analysis of the purified product.

Mechanistic Insights: The Role of the Chiral Auxiliary

The stereochemical outcome of this Ugi reaction is dictated by the facial selectivity of the nucleophilic attack of the isocyanide on the intermediate iminium ion. The (S)-configuration of the 2-amino-2-(4-bromophenyl)acetic acid component directs the formation of a chiral iminium ion. The bulky 4-bromophenyl group and the carboxylate group create a sterically biased environment, favoring the approach of the isocyanide from the less hindered face.

Diagram 2: Proposed Transition State for Diastereoselective Isocyanide Addition

TransitionState cluster_TS Proposed Transition State Im C=N+ H H Im->H R_aldehyde R' Im->R_aldehyde Chiral_Aux * Im->Chiral_Aux Aryl 4-Br-Ph Chiral_Aux->Aryl Steric Hindrance COOH COOH Chiral_Aux->COOH Iso R''-NC Iso->Im Nucleophilic Attack (less hindered face)

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds we handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Amino-2-(4-bromophenyl)acetic acid, a halogenated amino acid derivative. Adherence to these procedures is critical not only for regulatory compliance but also for ensuring the safety of personnel and the protection of our environment.

Core Principles of Chemical Waste Management

Before delving into the specific procedures for this compound, it is essential to understand the foundational principles of laboratory chemical waste management. All chemical waste is considered hazardous until proven otherwise.[1] The disposal of this compound is governed by its classification as a halogenated organic solid . The primary tenet of its disposal is strict segregation from other waste streams to ensure proper treatment and to prevent dangerous chemical reactions.[2] Halogenated organic compounds are typically disposed of via high-temperature incineration, a process that is different and often more costly than that for non-halogenated waste.[2][3]

Hazard Profile of this compound

A thorough understanding of the hazards associated with a chemical is paramount to its safe handling and disposal.

PropertyInformationSource
Chemical Name This compound[4]
CAS Number 71079-03-3[4][5]
Molecular Formula C₈H₈BrNO₂[4]
Physical State Solid[6]
GHS Hazard Statements Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335)[4][5][7]
GHS Pictogram Irritant[4]

Given its irritant properties, appropriate Personal Protective Equipment (PPE) is mandatory at all stages of handling and disposal.

Personal Protective Equipment (PPE)

Before initiating the disposal process, ensure the following PPE is worn:

  • Eye Protection : Chemical safety goggles or a face shield.[8]

  • Hand Protection : Chemical-resistant gloves, such as nitrile.

  • Body Protection : A fully fastened laboratory coat.

  • Respiratory Protection : Work within a certified chemical fume hood to avoid inhalation of any dust particles.[8]

Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for the collection and packaging of this compound for disposal.

Step 1: Waste Segregation

The cardinal rule is to segregate halogenated waste. Never mix this compound with non-halogenated organic waste, aqueous waste, or other incompatible chemical groups.[2]

Step 2: Container Selection

Choose a suitable container for solid hazardous waste. Options include:

  • The original manufacturer's container, provided it is in good condition.

  • A designated solid chemical waste container, typically a wide-mouthed plastic or glass jar with a screw-top lid. The container must be compatible with the chemical; do not use metal containers for acidic compounds.[9]

The container must be clean, dry, and in good condition with no leaks or cracks.[10]

Step 3: Waste Collection
  • Work in a Fume Hood : Conduct all waste packaging activities inside a certified chemical fume hood to minimize inhalation risks.

  • Direct Transfer : Carefully transfer the solid this compound directly into the chosen waste container.

  • Do Not Mix Solids and Liquids : Ensure no liquid waste is added to the solid waste container.[9]

  • Contaminated Materials : Any items heavily contaminated with the solid, such as weighing paper or gloves, should also be placed in the designated solid halogenated waste container.

Step 4: Labeling the Waste Container

Proper labeling is a critical regulatory requirement. The label must be affixed to the container as soon as the first particle of waste is added.[10][11]

The label must include:

  • The words "HAZARDOUS WASTE" prominently displayed.[10][11]

  • Full Chemical Name : "this compound". Do not use abbreviations or chemical formulas.[10]

  • Constituents and Percentages : If other compatible solid halogenated wastes are present, list all components with their approximate percentages.

  • Hazard Identification : Check the appropriate hazard boxes on the label (e.g., "Irritant").

  • Generator Information : Your name, laboratory, and contact information.

Step 5: Storage of the Waste Container
  • Securely Close : Keep the waste container tightly closed at all times, except when adding waste.[10]

  • Designated Storage Area : Store the container in a designated satellite accumulation area (SAA) within your laboratory.[1] This area should be clearly marked.

  • Secondary Containment : Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[9][10]

  • Segregation : Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents, bases, and non-halogenated waste streams.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow start Begin Disposal Process for This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood identify Identify Waste as Halogenated Organic Solid fume_hood->identify select_container Select a Compatible Solid Waste Container identify->select_container transfer Carefully Transfer Solid Waste into Container select_container->transfer label_container Affix 'Hazardous Waste' Label with Full Details transfer->label_container store Store in Designated SAA with Secondary Containment label_container->store request_pickup Request Waste Pickup from Institutional EHS store->request_pickup end Waste Handed Over to Authorized Personnel request_pickup->end

Caption: Disposal workflow for this compound.

Arranging for Final Disposal

Once the waste container is full (typically no more than 90% capacity) or has been in storage for a set period (check your institution's guidelines, often around 6 months), you must arrange for its removal by trained professionals.[12]

  • Contact Environmental Health & Safety (EHS) : Your institution's EHS department is responsible for the collection and disposal of hazardous waste.

  • Submit a Pickup Request : Follow your institution's specific procedure, which is typically an online form, to request a waste pickup.

  • Prepare for Pickup : Ensure the container is properly labeled, sealed, and accessible to the EHS personnel.

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[8]

Chemical Compatibility Considerations

While it is best practice to collect this compound in a dedicated container, if you must combine it with other solid halogenated wastes, you must ensure chemical compatibility. As an amino acid, it has both an acidic (carboxylic acid) and a basic (amino) functional group.

  • Avoid Strong Bases : Could react with the carboxylic acid group.

  • Avoid Strong Acids : Could react with the amino group.

  • Avoid Oxidizing Agents : To prevent potential exothermic reactions.

When in doubt, always collect waste streams separately.[13]

By adhering to this comprehensive guide, you contribute to a culture of safety and environmental responsibility, ensuring that your valuable research does not come at the cost of safety or regulatory compliance.

References

  • University of California San Diego. (n.d.). How to Store and Dispose of Hazardous Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from [Link]

  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. Retrieved from [Link]

  • University of Alabama at Birmingham. (2013). Hazardous Waste Handling and Packing (CS055). Retrieved from [Link]

  • EnviroServe. (n.d.). 6 Steps for Proper Hazardous Waste Disposal. Retrieved from [Link]

  • Hazardous Waste Experts. (2024). A Checklist For Packing & Shipping Hazardous Waste. Retrieved from [Link]

  • Lehigh University. (n.d.). Hazardous Waste Disposal Procedures Handbook. Retrieved from [Link]

  • Providence College. (n.d.). Standard Operating Procedure: Use of Bromine in Organic Chemistry I Laboratory and Organic Chemistry II Laboratory. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride. Retrieved from [Link]

  • Feng, D., et al. (2022). Utilization of amino acid for selective leaching of critical metals from spent hydrodesulfurization catalyst. Frontiers in Microbiology, 13, 977121.
  • Washington State University. (n.d.). Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals: Bromine. Retrieved from [Link]

  • Kansas State University. (2017). Standard Operating Procedure: Bromine Safety & Standard Operating Procedures. Retrieved from [Link]

  • Reagentia. (n.d.). This compound HYDROCHLORIDE (1 x 100 mg). Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Halogenated Waste. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-2-(4-bromophenyl)acetic acid. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Waste Compatibility by Chemical Group. Retrieved from [Link]

  • Kemicentrum, Lund University. (2025). 8.1 Organic solvent waste. Retrieved from [Link]

  • Daniels Health. (2024). What Information Must Be Included on a Hazardous Waste Manifest?. Retrieved from [Link]

  • University of California, Irvine. (2025). Safety: Chemical Compatibility, and Waste. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chemical Compatibility for Waste Accumulation Guideline. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]

  • Xu, D., et al. (2017). Enhanced Biocide Treatments with D-amino Acid Mixtures against a Biofilm Consortium from a Water Cooling Tower. Frontiers in Microbiology, 8, 1583.

Sources

A Strategic Guide to Personal Protective Equipment for Handling (S)-2-Amino-2-(4-bromophenyl)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the meticulous handling of chemical reagents is paramount to both personnel safety and experimental integrity. (S)-2-Amino-2-(4-bromophenyl)acetic acid, a key building block in the synthesis of various pharmaceutical compounds, requires a comprehensive understanding of its hazard profile to establish robust safety protocols. This guide provides an in-depth, experience-driven framework for selecting, using, and disposing of Personal Protective Equipment (PPE) when working with this compound. Our approach moves beyond a simple checklist, focusing on the rationale behind each protective measure to empower researchers with the knowledge to work safely and effectively.

Understanding the Hazard Profile of this compound

Before detailing PPE requirements, it is crucial to understand the inherent risks associated with this compound. According to its Safety Data Sheet (SDS), this compound, in its typical powder solid form, presents the following primary hazards:

  • Skin Irritation (H315): Causes skin irritation upon direct contact.[1][2]

  • Serious Eye Irritation (H319): Poses a significant risk of serious eye irritation.[1][2]

  • Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[1][2]

These classifications, established under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), form the basis of our risk assessment and subsequent PPE recommendations. The primary routes of exposure are dermal contact, ocular contact, and inhalation of the powder.

The Hierarchy of Controls: A Foundational Safety Principle

Effective laboratory safety relies on a multi-layered approach known as the hierarchy of controls. PPE, while essential, is the final line of defense. Before relying on PPE, more effective control measures should be implemented.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Potentially Feasible) Elimination->Substitution Most Effective Engineering Engineering Controls (Primary Control) Substitution->Engineering Administrative Administrative Controls (Procedural) Engineering->Administrative PPE Personal Protective Equipment (Final Defense) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls, prioritizing more effective, systemic safety measures over personal protective equipment.

For this compound, this hierarchy translates to:

  • Elimination/Substitution: While eliminating the need for this specific reagent is often not feasible, consider if a less hazardous analogue could be used.

  • Engineering Controls: This is the most critical step. Always handle the solid powder within a certified chemical fume hood to control aerosols and minimize inhalation risk.[3]

  • Administrative Controls: Implement Standard Operating Procedures (SOPs), provide thorough training on the hazards, and ensure clear labeling of containers and work areas.

  • Personal Protective Equipment (PPE): Use the appropriate PPE as detailed below to protect against residual risks.

Core PPE Requirements for Routine Handling

The following table summarizes the essential PPE for handling this compound under standard laboratory conditions (e.g., weighing, preparing solutions in a fume hood).

Body PartPPE SpecificationRationale
Eyes/Face Chemical Splash GogglesProtects against airborne powder and potential splashes during dissolution, addressing the "serious eye irritation" hazard.[4][5][6] Standard safety glasses are inadequate as they do not provide a seal around the eyes.[7]
Hands Nitrile GlovesProvides a barrier against incidental skin contact, mitigating the "skin irritation" hazard.[3] Inspect gloves for integrity before each use and change them immediately if contaminated.
Body Laboratory CoatProtects skin and personal clothing from contamination.[3]
Feet Closed-toe ShoesPrevents injury from spills or dropped items.[3]

Step-by-Step PPE Protocol for a Typical Workflow

This protocol outlines the procedural steps for safely weighing and dissolving this compound, integrating the use of PPE at each stage.

PPE_Workflow cluster_1 Workflow: Weighing and Dissolving A 1. Preparation - Verify fume hood is operational. - Gather all necessary equipment. B 2. Don PPE - Lab Coat - Chemical Splash Goggles - Nitrile Gloves A->B Safety First C 3. Handling Solid - Perform all manipulations within the fume hood. - Use anti-static weighing techniques to minimize powder dispersion. B->C D 4. Dissolution - Slowly add solvent to the solid. - Keep the sash of the fume hood at the lowest practical height. C->D E 5. Post-Handling - Decontaminate work surfaces. - Securely cap the solution. D->E F 6. Doff PPE - Remove gloves first, avoiding skin contact. - Remove lab coat and goggles. - Wash hands thoroughly. E->F G 7. Waste Disposal - Dispose of contaminated gloves and weighing paper in designated chemical waste. F->G

Caption: A step-by-step workflow integrating PPE use for handling this compound.

Operational and Disposal Plans

Spill Response:

In the event of a spill, the immediate priority is to ensure personnel safety and contain the material.

  • Evacuate and Alert: Alert personnel in the immediate area and restrict access.

  • Assess the Spill: For a small powder spill within a fume hood, you may proceed with cleanup. For larger spills or spills outside of a fume hood, contact your institution's Environmental Health and Safety (EHS) department.

  • PPE for Cleanup: At a minimum, wear double nitrile gloves, chemical splash goggles, a lab coat, and if there is a significant dust hazard, respiratory protection (e.g., an N95 respirator) may be necessary.

  • Cleanup Procedure: Gently cover the spill with an absorbent material to avoid raising dust. Carefully sweep the material into a designated chemical waste container. Decontaminate the area with an appropriate solvent.[3]

Disposal:

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated items such as gloves, weighing paper, and absorbent materials should be collected in a clearly labeled, sealed waste container.

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not discharge to sewer systems.[8]

  • Disposal Protocol: Follow all local, state, and federal regulations for hazardous waste disposal, coordinated through your institution's EHS office.[4][5]

Emergency Procedures

In case of accidental exposure, immediate and correct first aid is critical.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[4][5][6] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][5][6] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[8][9] Seek immediate medical attention.
Ingestion Rinse mouth with water. Do not induce vomiting.[9] Seek immediate medical attention.

By integrating a deep understanding of the chemical's hazards with a structured, multi-layered safety approach, researchers can confidently and safely handle this compound, ensuring both personal well-being and the integrity of their scientific pursuits.

References

  • Section 6C: Protective Equipment | Office of Environmental Health and Safety. Princeton EHS.[Link]

  • Laboratory Safety Guidelines for Peptide Handling. (2024, November 13). Biovera.[Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid | C8H8BrNO2 | CID 2764157. PubChem.[Link]

  • 2-Amino-2-(4-bromophenyl)acetic acid hydrochloride | C8H9BrClNO2 | CID 24729687. PubChem.[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-Amino-2-(4-bromophenyl)acetic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
(S)-2-Amino-2-(4-bromophenyl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.